1,3-Dioxan-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3-dioxan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O3/c5-4-6-2-1-3-7-4/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFHICDDUDORKJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
31852-84-3 | |
| Record name | Trimethylene carbonate homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31852-84-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20953766 | |
| Record name | Trimethylene carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20953766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2453-03-4 | |
| Record name | Trimethylene carbonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2453-03-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethylene carbonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002453034 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trimethylene carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20953766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Dioxan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.239 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | TRIMETHYLENE CARBONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4316AQ174Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1,3-Dioxan-2-one from 1,3-Propanediol and CO₂
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1,3-dioxan-2-one (B34567), also known as trimethylene carbonate (TMC), from 1,3-propanediol (B51772) and carbon dioxide. This valuable monomer is a key component in the production of biodegradable polymers with applications in the medical and pharmaceutical fields. This document details various synthetic strategies, presents comparative quantitative data, and provides in-depth experimental protocols for key methodologies.
Introduction
1,3-Dioxan-2-one is a six-membered cyclic carbonate that serves as a crucial monomer for the synthesis of poly(trimethylene carbonate) (PTMC). PTMC is a biocompatible and biodegradable polymer with significant potential in drug delivery systems, medical implants, and tissue engineering. The synthesis of 1,3-dioxan-2-one from renewable resources like 1,3-propanediol and the abundant C1 source, carbon dioxide, represents a green and sustainable approach to the production of these advanced biomaterials.
This guide explores the primary catalytic routes for this transformation, including direct carboxylation with CO₂ and indirect methods using carbonyl surrogates like urea (B33335) and dimethyl carbonate.
Synthetic Strategies and Mechanisms
The synthesis of 1,3-dioxan-2-one from 1,3-propanediol and a carbon dioxide source can be broadly categorized into three main approaches:
-
Direct Carboxylation with CO₂: This is the most atom-economical route but is thermodynamically challenging. It typically requires high pressures and temperatures, along with efficient catalysts to overcome the kinetic and thermodynamic barriers.
-
Reaction with Urea: This method offers a more accessible pathway, often proceeding under milder conditions than direct carboxylation. The reaction releases ammonia (B1221849) as a byproduct.
-
Reaction with Dimethyl Carbonate (DMC): This transesterification approach is another effective method. It can be catalyzed by both chemical catalysts and enzymes, offering a potentially greener and highly selective route.
Reaction Mechanisms
The general mechanism for the formation of 1,3-dioxan-2-one from 1,3-propanediol involves the activation of the diol and the carbonyl source, followed by an intramolecular cyclization.
Caption: Generalized reaction mechanism for the synthesis of 1,3-dioxan-2-one.
Data Presentation: A Comparative Analysis of Catalytic Systems
The following tables summarize the quantitative data for the different synthetic routes, allowing for a clear comparison of their efficiencies.
Direct Synthesis from 1,3-Propanediol and CO₂
| Catalyst | Temperature (°C) | Pressure (bar) | Time (h) | Yield (%) | Selectivity (%) | Dehydrating Agent | Reference |
| CeO₂ | 130 | 50 | 12 | 58 | 86 | 2-Cyanopyridine | [1] |
Synthesis from 1,3-Propanediol and Urea
| Catalyst | Temperature (°C) | Pressure (kPa) | Time (h) | 1,3-PDO/Urea Molar Ratio | Yield (%) | Reference |
| Zn-La mixed oxide | 150 | 2 | 9-12 | 1.5 | Not specified | [2] |
Synthesis from 1,3-Propanediol and Dimethyl Carbonate (DMC)
| Catalyst | Temperature (°C) | Time (days) | Solvent | Overall Yield (%) | Reference |
| Lipase (B570770) (Novozym 435) | Not specified | 5 | Acetonitrile | 50 | [3] |
| Lipase followed by thermal cyclization | Not specified | Not specified | Solvent-free | 43.2 | [3] |
| Lipase (optimized process) | Not specified | Not specified | Not specified | 88 | [4][5] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
General Experimental Workflow
The synthesis of 1,3-dioxan-2-one from 1,3-propanediol and a carbonyl source, regardless of the specific reagents, generally follows a consistent workflow. This process begins with the preparation of the catalyst, followed by the reaction of the substrates under controlled conditions. The subsequent steps involve the separation of the product from the reaction mixture and its purification to achieve the desired level of purity. The final stage is the characterization of the synthesized 1,3-dioxan-2-one to confirm its identity and purity.
Caption: A generalized experimental workflow for the synthesis of 1,3-dioxan-2-one.
Protocol 1: Direct Synthesis from 1,3-Propanediol and CO₂ using a CeO₂ Catalyst
This protocol is based on the work of Gu et al. for the direct synthesis of polycarbonate diols, which can be adapted for the synthesis of 1,3-dioxan-2-one.[1]
Materials:
-
1,3-Propanediol
-
Cerium(IV) oxide (CeO₂) catalyst
-
2-Cyanopyridine (dehydrating agent)
-
Carbon dioxide (high purity)
-
High-pressure autoclave reactor
Procedure:
-
The CeO₂ catalyst is calcined prior to use.
-
The high-pressure autoclave reactor is charged with 1,3-propanediol, the CeO₂ catalyst, and 2-cyanopyridine.
-
The reactor is sealed and purged with CO₂ to remove air.
-
The reactor is pressurized with CO₂ to 50 bar.
-
The reaction mixture is heated to 130 °C with stirring.
-
The reaction is allowed to proceed for 12 hours.
-
After the reaction, the reactor is cooled to room temperature and the pressure is carefully released.
-
The reaction mixture is filtered to remove the catalyst.
-
The product is purified from the filtrate, for example, by vacuum distillation or crystallization.
-
The structure and purity of the 1,3-dioxan-2-one are confirmed by spectroscopic methods (NMR, IR, MS).
Protocol 2: Synthesis from 1,3-Propanediol and Urea using a Zn-La Mixed Oxide Catalyst
This protocol is adapted from the patent by Allais et al.[2]
Materials:
-
1,3-Propanediol
-
Urea
-
Zinc-Lanthanum mixed oxide catalyst (preparation described in the patent)
-
Round-bottomed flask connected to a vacuum line and a condenser
-
Tetrahydrofuran (THF) for workup
Procedure:
-
The Zn-La mixed oxide catalyst is prepared and activated as per the patent's instructions.
-
In a round-bottomed flask, 1,3-propanediol and urea are mixed in a molar ratio of 1.5:1.
-
The catalyst is added to the mixture (e.g., 10% by weight of urea).
-
The flask is connected to a vacuum system and a condenser cooled to -10°C.
-
The reaction mixture is heated to 150°C under a pressure of 2 kPa with stirring.
-
The reaction is maintained for 9-12 hours.
-
After completion, the reaction mixture is cooled to room temperature.
-
The mixture is dissolved in THF and filtered to remove the catalyst.
-
1,3-Dioxan-2-one is recovered from the filtrate through a suitable purification method like distillation or crystallization.
-
The product is characterized to confirm its identity and purity.
Protocol 3: Enzymatic Synthesis from 1,3-Propanediol and Dimethyl Carbonate (DMC)
This protocol is based on the high-yield green synthesis route developed by Ning et al.[3][4]
Materials:
-
1,3-Propanediol (bio-based)
-
Dimethyl carbonate (DMC)
-
Immobilized lipase (e.g., Novozym 435)
-
Molecular sieves (4 Å)
-
Pressure-resistant glass tube
Procedure:
-
Enzymatic Synthesis of Intermediate (P1):
-
1,3-Propanediol and DMC are mixed in a pressure-resistant glass tube (e.g., molar ratio of 1:3 to 1:15).
-
Immobilized lipase and molecular sieves are added to the mixture.
-
The tube is sealed and heated with stirring to the optimal temperature for the enzyme (to be determined experimentally).
-
The reaction progress is monitored by GC analysis until the desired conversion to the intermediate 3-hydroxypropyl methyl carbonate (P1) is achieved.
-
-
Conversion of Byproduct (P2) to P1:
-
The byproduct, C,C'-1,3-propanediyl C,C'-dimethyl ester (P2), can be reacted with additional 1,3-propanediol to regenerate P1, enhancing the overall yield. This can be done in a separate step or optimized to occur in the same pot.
-
-
Cyclization of P1 to TMC:
-
The intermediate P1 is heated (e.g., above 130°C) to induce cyclization to 1,3-dioxan-2-one (TMC). This step can be performed with or without a catalyst.
-
-
Purification:
-
The final product, TMC, is purified from the reaction mixture, for instance, by vacuum distillation.
-
-
Characterization:
-
The structure of the product is confirmed using ¹H NMR spectroscopy.
-
Conclusion
The synthesis of 1,3-dioxan-2-one from 1,3-propanediol and CO₂ or its surrogates presents a promising avenue for the sustainable production of biodegradable polymers. While the direct carboxylation with CO₂ is an elegant and atom-economical approach, it faces thermodynamic hurdles that necessitate harsh reaction conditions. The use of urea and dimethyl carbonate as carbonyl sources offers more practical and, in the case of enzymatic catalysis with DMC, highly efficient and green alternatives. The choice of synthetic route will depend on the specific requirements of the application, including cost, scalability, and environmental impact. Further research into novel and more efficient catalysts for the direct CO₂ route remains a key area of interest for advancing the green synthesis of this important monomer.
References
- 1. Direct synthesis of polycarbonate diols from atmospheric flow CO2 and diols without using dehydrating agents - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. EP2873661A1 - Synthesis process of trimethylene carbonate from 1,3-propanediol and urea by heterogeneous catalysis - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Advancing the synthesis of trimethylene carbonate: a high-yield green synthesis route - PMC [pmc.ncbi.nlm.nih.gov]
- 5. communities.springernature.com [communities.springernature.com]
The Synthesis of 1,3-Dioxan-2-one: A Comprehensive Technical Guide to Core Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the primary synthetic routes for forming 1,3-dioxan-2-one (B34567), a valuable cyclic carbonate monomer in the development of biodegradable polymers and various pharmaceutical applications. The guide details the core reaction mechanisms, presents quantitative data for comparative analysis, and provides detailed experimental protocols for key synthetic methods.
Synthesis from 1,3-Diols and Carbon Dioxide
The direct synthesis of 1,3-dioxan-2-one from 1,3-diols and carbon dioxide represents an atom-economical and green approach. This method typically requires a catalyst to overcome the thermodynamic barrier of the reaction and a dehydrating agent to remove the water byproduct, which can inhibit the reaction equilibrium.
Catalytic System: Cerium (IV) Oxide (CeO₂)
A notable and effective catalyst for this transformation is cerium (IV) oxide (CeO₂). The reaction is typically carried out under CO₂ pressure in the presence of a dehydrating agent, such as 2-cyanopyridine, which is converted to 2-picolinamide upon reaction with water.
Mechanism of CeO₂-Catalyzed Formation of 1,3-Dioxan-2-one:
The proposed mechanism involves the following key steps:
-
Adsorption and Alkoxide Formation: One of the hydroxyl groups of the 1,3-diol adsorbs onto a Lewis acidic site on the CeO₂ surface, forming a cerium alkoxide intermediate.
-
CO₂ Insertion: Carbon dioxide inserts into the Ce-O bond of the alkoxide intermediate to form an alkyl carbonate species.
-
Intramolecular Cyclization: The second hydroxyl group of the diol performs an intramolecular nucleophilic attack on the carbonyl carbon of the alkyl carbonate.
-
Product Formation and Catalyst Regeneration: This intramolecular attack leads to the formation of the 1,3-dioxan-2-one ring and the release of a water molecule, regenerating the CeO₂ catalyst.
-
Dehydration: The generated water is trapped by the dehydrating agent (e.g., 2-cyanopyridine), driving the equilibrium towards the product.
Quantitative Data for CeO₂-Catalyzed Synthesis of Cyclic Carbonates:
| Entry | Diol | Catalyst | Dehydrating Agent | Temp. (°C) | Pressure (MPa) | Time (h) | Yield (%) | Reference |
| 1 | 1,3-Propanediol | CeO₂ | 2-Cyanopyridine | 130 | 5 | 12 | 79 | [1] |
| 2 | 1,3-Butanediol | CeO₂ | 2-Cyanopyridine | 130 | 5 | 12 | 85 | [1] |
| 3 | 2,4-Pentanediol | CeO₂ | 2-Cyanopyridine | 130 | 5 | 12 | 92 | [1] |
| 4 | 1,2-Propanediol | CeO₂ | 2-Cyanopyridine | 130 | 0.8 | 2 | >99 | [1] |
| 5 | Glycerol | CeO₂ | 2-Cyanopyridine | 150 | 5 | 12 | 78.9 | [1] |
Experimental Protocol: General Procedure for CeO₂-Catalyzed Synthesis of 1,3-Dioxan-2-one
-
Catalyst Preparation: Commercial CeO₂ can be used directly or prepared via precipitation methods followed by calcination to achieve desired surface properties.
-
Reaction Setup: In a high-pressure autoclave equipped with a magnetic stirrer, add the 1,3-diol, CeO₂ catalyst, and the dehydrating agent (e.g., 2-cyanopyridine).
-
Reaction Conditions: Seal the autoclave and pressurize with carbon dioxide to the desired pressure. Heat the reaction mixture to the specified temperature and stir for the designated time.
-
Work-up and Purification: After cooling the reactor to room temperature, vent the CO₂. The solid catalyst can be recovered by filtration. The liquid phase is then concentrated under reduced pressure, and the crude product is purified by column chromatography or distillation to afford the pure 1,3-dioxan-2-one.
Reaction Workflow for CeO₂-Catalyzed Synthesis:
Caption: Experimental workflow for the synthesis of 1,3-dioxan-2-one from a 1,3-diol and CO₂ using a CeO₂ catalyst.
Synthesis from Homoallylic Alcohols and Carbonates
Homoallylic alcohols and their corresponding carbonates serve as versatile precursors for the synthesis of 1,3-dioxan-2-ones through intramolecular cyclization reactions.
Iodocarbonation of Homoallylic Alcohols
This classic method involves the reaction of a homoallylic alcohol with carbon dioxide and molecular iodine in the presence of a base. The reaction proceeds via an iodocarbonation mechanism.
Mechanism of Iodocarbonation:
-
Deprotonation and CO₂ Addition: A strong base deprotonates the homoallylic alcohol, and the resulting alkoxide reacts with CO₂ to form a homoallyl carbonate.
-
Iodonium (B1229267) Ion Formation: Molecular iodine reacts with the double bond of the homoallyl carbonate to form a cyclic iodonium ion intermediate.
-
Intramolecular Cyclization: The carbonate oxygen acts as an internal nucleophile, attacking one of the carbons of the iodonium ion in a 6-endo-trig cyclization, leading to the formation of the 1,3-dioxan-2-one ring and the incorporation of an iodine atom.
Quantitative Data for Iodocarbonation of Homoallylic Alcohols:
| Entry | Homoallylic Alcohol Substrate | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1 | 3-Buten-1-ol | n-BuLi | THF | -78 to rt | 85 | [2] |
| 2 | (Z)-4-Hexen-1-ol | n-BuLi | THF | -78 to rt | 82 | [2] |
| 3 | 1-Phenyl-3-buten-1-ol | n-BuLi | THF | -78 to rt | 75 | [2] |
Experimental Protocol: One-Pot Synthesis of Iodo-1,3-dioxan-2-ones
-
Reaction Setup: To a solution of the homoallylic alcohol in a dry aprotic solvent (e.g., THF) under an inert atmosphere (e.g., argon) at low temperature (-78 °C), add a strong base (e.g., n-BuLi) dropwise.
-
CO₂ Addition: Bubble carbon dioxide gas through the reaction mixture for a specified period.
-
Iodination: Add a solution of iodine in the same solvent to the reaction mixture.
-
Warming and Quenching: Allow the reaction to warm to room temperature and stir until completion. Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., diethyl ether). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Photo-Aerobic Selenium-π-Acid Multicatalysis of Homoallylic Carbonates
A more recent and greener approach involves the photocatalytic cyclization of homoallylic carbonates using a dual catalytic system comprising a photosensitizer and a selenium-based catalyst under an air atmosphere.
Mechanism of Photocatalytic Cyclization:
-
Photosensitization: A pyrylium (B1242799) dye, upon irradiation with visible light, enters an excited state.
-
Electron Transfer: The excited photosensitizer oxidizes a diselane (B1234466) to a selenium radical cation.
-
Alkene Activation: The selenium radical cation acts as a π-acid, activating the double bond of the homoallylic carbonate towards nucleophilic attack.
-
Intramolecular Cyclization: The carbonate oxygen attacks the activated double bond, leading to the formation of a six-membered ring intermediate.
-
Radical Cascade and Product Formation: A series of radical and polar steps, involving oxygen from the air as the terminal oxidant, leads to the formation of the 1,3-dioxan-2-one and regeneration of the catalysts.
Quantitative Data for Photocatalytic Synthesis of 1,3-Dioxan-2-ones:
| Entry | Homoallylic Carbonate Substrate | Photosensitizer | Se-Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| 1 | 4-Phenylbut-3-en-1-yl carbonate | TAPT | (SePh)₂ | MeCN | 24 | 59 | [3] |
| 2 | 4-(4-Methoxyphenyl)but-3-en-1-yl carbonate | TAPT | (SePh)₂ | MeCN | 24 | 65 | [3] |
| 3 | Hex-3-en-1-yl carbonate | TAPT | (SePh)₂ | MeCN | 48 | 45 | [3] |
| TAPT = 2,4,6-Tris(p-methoxyphenyl)pyrylium tetrafluoroborate |
Experimental Protocol: Photocatalytic Synthesis of 1,3-Dioxan-2-ones
-
Reaction Setup: In a reaction vessel, dissolve the homoallylic carbonate, the photosensitizer (e.g., TAPT), and the selenium catalyst (e.g., diphenyldiselenide) in the specified solvent (e.g., acetonitrile).
-
Irradiation: Irradiate the reaction mixture with a light source (e.g., blue LEDs) at a controlled temperature under an air atmosphere (e.g., using a balloon filled with air).
-
Monitoring and Work-up: Monitor the reaction progress by TLC or GC-MS. Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica (B1680970) gel to obtain the desired 1,3-dioxan-2-one.
Mechanism of Photocatalytic Synthesis of 1,3-Dioxan-2-one:
Caption: A simplified representation of the photocatalytic cycle for the synthesis of 1,3-dioxan-2-ones from homoallylic carbonates.
Synthesis from Oxetanes and Carbon Dioxide
The cycloaddition of carbon dioxide to oxetanes provides a direct route to 1,3-dioxan-2-ones. This reaction is analogous to the well-established synthesis of five-membered cyclic carbonates from epoxides and CO₂, but it is generally more challenging due to the lower ring strain of oxetanes.
Mechanism of Cycloaddition of CO₂ to Oxetanes:
The mechanism is dependent on the catalyst used, but a general pathway involves:
-
Oxetane (B1205548) Activation: A Lewis acidic catalyst activates the oxetane by coordinating to the oxygen atom, making the ring more susceptible to nucleophilic attack.
-
Nucleophilic Attack: A nucleophile, which can be a co-catalyst (e.g., a halide ion) or the activated CO₂, attacks one of the methylene (B1212753) carbons of the oxetane, leading to ring-opening.
-
CO₂ Insertion: The resulting alkoxide intermediate reacts with carbon dioxide.
-
Ring Closure: An intramolecular cyclization occurs to form the six-membered 1,3-dioxan-2-one ring and regenerate the catalyst.
Quantitative Data for the Synthesis of 1,3-Dioxan-2-ones from Oxetanes:
| Entry | Oxetane Substrate | Catalyst/Co-catalyst | Solvent | Temp. (°C) | Pressure (MPa) | Time (h) | Yield (%) | Reference |
| 1 | Oxetane | Ph₄SbI | Neat | 100 | 4.9 | 20 | 96 | [2] |
| 2 | 3,3-Dimethyloxetane | [Fe(TPhOA)]₂/Bu₄NI | MEK | 85 | 0.2 | 66 | 28 | [2] |
| 3 | 3-Ethyloxetane | Ph₄SbI | Neat | 100 | 4.9 | 20 | 85 | [2] |
| 4 | 3-Phenyloxetane | Ph₄SbI | Neat | 100 | 4.9 | 20 | 78 | [2] |
Experimental Protocol: General Procedure for Cycloaddition of CO₂ to Oxetanes
-
Reaction Setup: In a high-pressure autoclave, place the oxetane substrate, the catalyst, and any co-catalyst.
-
Reaction Conditions: Seal the autoclave and pressurize it with carbon dioxide to the desired pressure. Heat the reactor to the specified temperature and stir for the required duration.
-
Work-up and Purification: After cooling and venting the reactor, the crude reaction mixture is typically purified directly by vacuum distillation or column chromatography to isolate the 1,3-dioxan-2-one.
Logical Relationship in Oxetane to 1,3-Dioxan-2-one Synthesis:
Caption: A logical flow diagram illustrating the key steps in the catalytic conversion of oxetanes and CO₂ to 1,3-dioxan-2-ones.
References
A Technical Guide to the Thermodynamic Properties and Ring Strain of 1,3-Dioxan-2-one
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Dioxan-2-one (B34567), also known as trimethylene carbonate (TMC), is a six-membered cyclic carbonate ester of significant interest in the field of polymer chemistry. Its utility as a monomer for the synthesis of biodegradable and biocompatible polycarbonates, particularly for biomedical applications like drug delivery systems and medical devices, is well-established.[1] The reactivity of 1,3-dioxan-2-one, especially in ring-opening polymerization (ROP), is intrinsically linked to its thermodynamic properties and the inherent strain within its cyclic structure. This document provides a comprehensive technical overview of these characteristics, summarizing available quantitative data, outlining relevant experimental methodologies, and illustrating key conceptual relationships.
Physicochemical Properties
1,3-Dioxan-2-one is a colorless solid at room temperature.[2] Its fundamental physicochemical properties are summarized in the table below, compiled from various chemical databases and literature.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₆O₃ | [1] |
| Molecular Weight | 102.09 g/mol | [1] |
| CAS Number | 2453-03-4 | [1] |
| Appearance | Colorless solid | [2] |
| Melting Point | 47 °C | [2] |
| Boiling Point | 83-85 °C (at 13 Pa) | [2] |
| Density | 1.23 g/cm³ (at 50 °C) | [2] |
Thermodynamic Data
The thermodynamic stability and reactivity of a molecule are described by state functions such as the enthalpy of formation (ΔH°f), standard entropy (S°), and Gibbs free energy of formation (ΔG°f). While extensive experimental data for many common organic molecules exist, specific, experimentally determined standard thermodynamic values for 1,3-dioxan-2-one are not widely reported in the literature. The primary thermodynamic characteristic discussed is its ring strain, which is crucial for its polymerization behavior.
| Thermodynamic Property | Value | Method | Source(s) |
| Ring Strain Energy | 2.86 kcal/mol greater than 1,3-dioxolan-2-one | Computational (PM3) | [3] |
Note: The value represents a comparative ring strain energy relative to its five-membered analogue, ethylene (B1197577) carbonate, as determined by a semi-empirical computational method.
Ring Strain Analysis
Ring strain is a form of instability in cyclic molecules resulting from deviations from ideal bond angles (angle strain), eclipsing of bonds on adjacent atoms (torsional strain), and non-bonded steric interactions across the ring (transannular strain).[4]
In 1,3-dioxan-2-one, the six-membered ring structure is less strained than small rings (e.g., cyclopropane) but possesses significant strain to be a viable monomer for ROP.[4] The presence of the planar carbonate group within the ring influences its conformation and contributes to this strain. This stored potential energy is the primary thermodynamic driving force for ring-opening reactions. The ring-opening polymerization of 1,3-dioxan-2-ones is thermodynamically favored, which allows for the formation of long-chain polycarbonates.[5] This contrasts with five-membered cyclic carbonates, whose polymerization can be thermodynamically unfavorable due to lower ring strain.[6][7] A computational study quantified the ring strain energy of the six-membered cyclic carbonate as being 2.86 kcal/mol larger than that of the five-membered analogue, providing a thermodynamic basis for its higher reactivity in polymerization.[3]
Experimental Protocols
Detailed experimental protocols for the thermodynamic characterization of 1,3-dioxan-2-one are scarce. However, the principles can be understood from standard methodologies applied to similar organic compounds.
Determination of Enthalpy of Formation via Combustion Calorimetry
The standard enthalpy of formation (ΔH°f) is typically derived from the experimentally determined enthalpy of combustion (ΔH°c) using Hess's Law. The primary technique for this is constant-volume or "bomb" calorimetry.
Methodology:
-
Sample Preparation: A precisely weighed sample of high-purity 1,3-dioxan-2-one is placed in a crucible inside a high-pressure stainless steel vessel known as a "bomb." A small amount of water is added to the bomb to ensure all combustion products are in their standard states.
-
Assembly: The bomb is sealed and pressurized with an excess of pure oxygen (typically to ~30 atm).[8] It is then submerged in a known quantity of water in a thermally insulated container (the calorimeter).
-
Ignition and Measurement: The sample is ignited electrically via a fuse wire. The combustion reaction releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature increase. This temperature change is meticulously measured with a high-precision thermometer.[8][9]
-
Calibration: The energy equivalent (heat capacity) of the calorimeter system (Cbomb) is determined beforehand by combusting a standard substance with a precisely known heat of combustion, such as benzoic acid.[10]
-
Calculation:
-
The heat released by the reaction (qrxn) is calculated from the temperature rise (ΔT) and the heat capacity of the calorimeter (Cbomb): q_rxn = -C_bomb * ΔT.
-
Corrections are made for the heat of combustion of the fuse wire and the formation of nitric acid from trace nitrogen in the oxygen.[8]
-
The molar enthalpy of combustion (ΔU°c) at constant volume is calculated by dividing qrxn by the number of moles of the sample.
-
ΔU°c is converted to the standard enthalpy of combustion (ΔH°c) at constant pressure using the equation: ΔH°c = ΔU°c + Δn_g * RT, where Δng is the change in the number of moles of gas in the balanced combustion equation.
-
Finally, the standard enthalpy of formation (ΔH°f) is calculated using Hess's Law, by subtracting the ΔH°c of the compound from the sum of the standard enthalpies of formation of the products (CO₂ and H₂O).
-
Computational Chemistry Methods
When experimental data is lacking, computational chemistry serves as a powerful tool for estimating thermodynamic properties.
Methodology:
-
Model Building: A 3D model of the 1,3-dioxan-2-one molecule is constructed.
-
Level of Theory Selection: A suitable theoretical method and basis set are chosen. Methods range from rapid semi-empirical methods (like PM3, which was used to estimate the ring strain) to more accurate but computationally expensive ab initio and Density Functional Theory (DFT) methods.[3][11]
-
Geometry Optimization: The energy of the molecular structure is minimized to find its most stable conformation.
-
Frequency Calculation: Vibrational frequencies are calculated to confirm the structure is a true minimum on the potential energy surface and to derive thermodynamic quantities like entropy (S°) and heat capacity (Cp).
-
Energy Calculation: The single-point energy of the optimized structure is calculated with high accuracy. This energy can be used in conjunction with appropriate thermodynamic cycles (e.g., isodesmic reactions) to calculate the enthalpy of formation (ΔH°f).
Conclusion
1,3-Dioxan-2-one is a fundamentally important monomer whose utility is governed by its thermodynamic properties. While there is a notable scarcity of experimentally determined standard thermodynamic data, such as its enthalpy of formation, its behavior is well-characterized by the concept of ring strain. This inherent strain is the critical thermodynamic driving force that facilitates its efficient ring-opening polymerization into valuable biodegradable polycarbonates. The established experimental and computational methodologies outlined herein provide a clear framework for future studies aimed at precisely quantifying the thermodynamic landscape of this versatile compound.
References
- 1. Buy 1,3-Dioxan-2-one | 2453-03-4 | >98% [smolecule.com]
- 2. 1,3-Dioxan-2-on – Wikipedia [de.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Ring strain - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Chemoselective ring-opening copolymerization of five-membered cyclic carbonates and carbonyl sulfide toward poly(thioether)s - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. scispace.com [scispace.com]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. longdom.org [longdom.org]
1,3-dioxan-2-one physical properties melting point boiling point
An In-depth Technical Guide to the Physical Properties of 1,3-Dioxan-2-one (B34567)
For professionals in research, chemical synthesis, and drug development, a precise understanding of the physical properties of chemical compounds is fundamental. This guide provides a detailed overview of the core physical characteristics of 1,3-dioxan-2-one (also known as trimethylene carbonate), with a specific focus on its melting and boiling points. It includes standardized experimental protocols for determining these properties and a summary of key data.
Physical and Chemical Properties
1,3-Dioxan-2-one is a six-membered cyclic carbonate ester.[1] It presents as a colorless to almost white crystalline solid at room temperature.[1][2][3] This compound is a key monomer in the synthesis of biodegradable polymers, which are of significant interest for biomedical applications due to their low toxicity and biocompatibility.[1]
Data Summary
The physical properties of 1,3-dioxan-2-one are summarized in the table below for quick reference. It is important to note that boiling points are highly dependent on pressure.
| Property | Value |
| IUPAC Name | 1,3-dioxan-2-one |
| Synonyms | Trimethylene Carbonate |
| CAS Number | 2453-03-4 |
| Molecular Formula | C₄H₆O₃[1][4] |
| Molecular Weight | 102.09 g/mol [1][4] |
| Appearance | White to almost white crystalline powder/solid[1][2] |
| Melting Point | 45.0 - 49.0 °C[1] |
| 47 °C[3] | |
| 48 °C[4] | |
| Boiling Point | 255.2 °C (at 760 mmHg)[5] |
| 135 °C (at 4 mmHg)[1][4] | |
| 83 - 85 °C (at 13 Pa)[3] | |
| Density | 1.23 g/cm³ (at 50 °C)[3] |
| 1.2 g/cm³[5] | |
| Solubility | Soluble in Methanol, DMSO[1] |
Experimental Protocols
Accurate determination of melting and boiling points is crucial for compound identification and purity assessment.[6] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities can cause a depression and broadening of this range.[6][7]
Melting Point Determination (Capillary Method)
This protocol describes the use of a standard melting point apparatus, such as a Mel-Temp or DigiMelt unit.
Methodology:
-
Sample Preparation: A small amount of the dry, crystalline 1,3-dioxan-2-one is finely powdered.[8] The open end of a capillary tube is tapped into the powder.[9] The tube is then inverted and tapped gently to pack the solid into the closed end, aiming for a sample height of approximately 2-3 mm.[6][8]
-
Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.[6]
-
Approximate Determination: A preliminary rapid heating run (e.g., 10-20°C per minute) is often performed to quickly find the approximate melting range.[10]
-
Accurate Determination: A new sample is prepared. The apparatus is pre-heated to a temperature about 5-10°C below the approximate melting point found in the previous step.[10] The sample is then heated slowly, at a rate of 1-2°C per minute, to ensure thermal equilibrium.[6][9]
-
Data Recording: Two temperatures are recorded: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the last crystal melts completely. The melting point is reported as the range T1-T2.[9]
Boiling Point Determination (Simple Distillation)
This protocol outlines the determination of boiling point at a given pressure using simple distillation, a common method for purifying liquids and determining their boiling points.
Methodology:
-
Apparatus Setup: A distillation flask is charged with 1,3-dioxan-2-one (in its liquid state) and a few boiling chips to ensure smooth boiling. The flask is connected to a distillation head with a thermometer, a condenser, and a receiving flask. The thermometer bulb should be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor.
-
Heating: The distillation flask is heated gently. As the substance boils, the vapor rises, surrounds the thermometer bulb, and passes into the condenser.
-
Equilibrium and Data Recording: The temperature will rise and then stabilize as the vapor and liquid reach equilibrium. The boiling point is the constant temperature recorded on the thermometer during the distillation of the liquid. This temperature is recorded along with the ambient atmospheric pressure. For measurements at reduced pressure (vacuum distillation), the apparatus is connected to a vacuum source, and the pressure is monitored with a manometer.
Synthesis Pathway Overview
1,3-Dioxan-2-one is commonly synthesized via the cyclization of 1,3-propanediol (B51772) with a suitable carbonate source. The following diagram illustrates a generalized workflow for its synthesis. The reaction can be catalyzed by a base, such as sodium methoxide, when using diethyl carbonate.[3]
Caption: Generalized synthesis workflow for 1,3-dioxan-2-one.
References
- 1. Buy 1,3-Dioxan-2-one | 2453-03-4 | >98% [smolecule.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. 1,3-Dioxan-2-on – Wikipedia [de.wikipedia.org]
- 4. 1,3-Dioxan-2-one 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 5. 1,3-dioxan-2-one, CAS No. 2453-03-4 - iChemical [ichemical.com]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. davjalandhar.com [davjalandhar.com]
- 9. youtube.com [youtube.com]
- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]
Spectroscopic Analysis of 1,3-Dioxan-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1,3-dioxan-2-one (B34567), a heterocyclic organic compound of interest in various chemical and pharmaceutical research domains. This document details the nuclear magnetic resonance (NMR) and infrared (IR) spectral properties, offering a foundational resource for compound identification, characterization, and quality control.
Molecular Structure and Spectroscopic Overview
1,3-Dioxan-2-one possesses a six-membered ring containing two oxygen atoms and a carbonyl group. This structure gives rise to characteristic signals in both NMR and IR spectroscopy, which are invaluable for its unambiguous identification.
Molecular Formula: C₄H₆O₃ Molecular Weight: 102.09 g/mol CAS Number: 2453-03-4
The spectroscopic analysis of 1,3-dioxan-2-one involves the interpretation of its ¹H NMR, ¹³C NMR, and FT-IR spectra to confirm its molecular structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 1,3-dioxan-2-one is characterized by two main signals corresponding to the two distinct types of protons in the molecule.
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |
| O-CH₂ (C4/C6) | ~4.45 | Triplet (t) | ~5.8 | 4H |
| C-CH₂-C (C5) | ~2.14 | Quintet | ~5.8 | 2H |
Note: Predicted data. Experimental values may vary slightly.[1]
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum of 1,3-dioxan-2-one exhibits three distinct signals, corresponding to the three non-equivalent carbon atoms in the molecule.
| Carbon Assignment | Chemical Shift (δ) ppm (in CDCl₃) | Chemical Shift (δ) ppm (in H₂O) |
| C=O (C2) | ~149 | Not Available |
| O-CH₂ (C4/C6) | ~67 | Not Available |
| C-CH₂-C (C5) | ~21 | Not Available |
Note: Experimental data for CDCl₃ is inferred from similar structures and requires experimental verification. Experimental data in H₂O is available but specific shifts for each carbon are not fully detailed in the provided search results.
Infrared (IR) Spectroscopy
Fourier-transform infrared (FT-IR) spectroscopy provides information about the functional groups present in a molecule through the absorption of infrared radiation at specific frequencies. The IR spectrum of 1,3-dioxan-2-one is dominated by a strong absorption band corresponding to the carbonyl group.
| Frequency (cm⁻¹) | Vibrational Mode | Intensity |
| ~1730 - 1750 | C=O stretch (ester/carbonate) | Strong |
| ~1200 - 1300 | C-O stretch | Strong |
| ~2900 - 3000 | C-H stretch (alkane) | Medium |
Note: Specific peak values are based on typical ranges for the functional groups present and require experimental confirmation for 1,3-dioxan-2-one.
Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented.
NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-10 mg of 1,3-dioxan-2-one in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O).
-
Transfer the solution to a 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if quantitative analysis or precise chemical shift referencing is required.
¹H NMR Acquisition:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-32 scans for a good signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-10 ppm.
¹³C NMR Acquisition:
-
Spectrometer: A 100 MHz or higher field NMR spectrometer.
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
FT-IR Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind a small amount (1-2 mg) of 1,3-dioxan-2-one with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.
FT-IR Spectrum Acquisition:
-
Spectrometer: A Fourier-transform infrared spectrometer.
-
Mode: Transmission.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be collected and subtracted from the sample spectrum.
Visualization of Spectroscopic Analysis Workflow
The logical flow of spectroscopic data acquisition and interpretation for 1,3-dioxan-2-one is illustrated below.
Caption: Workflow for the spectroscopic analysis of 1,3-dioxan-2-one.
This diagram outlines the process from sample preparation through data acquisition and analysis to the final structural confirmation of 1,3-dioxan-2-one.
Caption: Key functional groups and their corresponding spectroscopic signals.
This diagram visually connects the key structural features of 1,3-dioxan-2-one to their characteristic signals in ¹H NMR, ¹³C NMR, and FT-IR spectra.
References
An In-depth Technical Guide on the Solubility of 1,3-Dioxan-2-one in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 1,3-dioxan-2-one (B34567), also known as trimethylene carbonate, in various organic solvents. This information is critical for its application in polymerization processes, formulation development, and as a solvent in chemical reactions.
Introduction to 1,3-Dioxan-2-one
1,3-Dioxan-2-one (trimethylene carbonate) is a six-membered cyclic carbonate ester. It is a white to almost white crystalline solid at room temperature and is a key monomer in the synthesis of biodegradable polycarbonates, such as poly(trimethylene carbonate) (PTMC). These polymers have gained significant interest in the biomedical and pharmaceutical fields for applications like drug delivery systems, medical implants, and tissue engineering scaffolds due to their biocompatibility and biodegradability. Understanding the solubility of the monomer is paramount for controlling polymerization kinetics, polymer properties, and for the development of purification and processing techniques.
Qualitative and Quantitative Solubility Data
| Organic Solvent | Chemical Class | Qualitative Solubility | Quantitative Solubility ( g/100 mL at 25°C) | Mole Fraction (x) at 298.15 K |
| Methanol | Alcohol | Soluble[1] | Data not available | Data not available |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Soluble | Data not available | Data not available |
| Chloroform | Halogenated Hydrocarbon | Soluble[2] | Data not available | Data not available |
| Toluene | Aromatic Hydrocarbon | Soluble[2] | Data not available | Data not available |
| Dioxane | Ether | Soluble[2] | Data not available | Data not available |
| Ethyl Acetate | Ester | Soluble[3] | Data not available | Data not available |
| Acetone | Ketone | Data not available | Data not available | Data not available |
| Tetrahydrofuran (THF) | Ether | Data not available | Data not available | Data not available |
Note: The lack of specific quantitative data highlights a gap in the existing literature and presents an opportunity for further research in this area.
Experimental Protocols for Solubility Determination
The determination of the solubility of 1,3-dioxan-2-one can be performed using established methods such as the gravimetric method and spectroscopic analysis. Below are detailed methodologies adapted for this specific compound.
The gravimetric method is a reliable and straightforward technique for determining the solubility of a solid in a liquid. It involves preparing a saturated solution, separating the undissolved solid, and then determining the concentration of the solute in a known amount of the solvent by evaporating the solvent and weighing the residue.
Materials and Equipment:
-
1,3-Dioxan-2-one (high purity)
-
Selected organic solvent (analytical grade)
-
Thermostatically controlled shaker bath
-
Analytical balance (±0.0001 g)
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Glass vials with screw caps
-
Drying oven
Procedure:
-
Sample Preparation: Add an excess amount of 1,3-dioxan-2-one to a series of glass vials.
-
Solvent Addition: Add a known volume or mass of the desired organic solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25°C, 37°C). Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure the formation of a saturated solution. The presence of undissolved solid at the bottom of the vial confirms saturation.
-
Phase Separation: After equilibration, carefully remove the vials from the shaker bath and allow the undissolved solid to settle.
-
Filtration: Withdraw a known volume of the supernatant using a pre-warmed syringe and filter it through a syringe filter (of a material compatible with the solvent) into a pre-weighed, clean, and dry vial. This step is crucial to remove any undissolved microcrystals.
-
Solvent Evaporation: Place the vial containing the filtrate in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the 1,3-dioxan-2-one (e.g., 50-60°C). A vacuum oven can be used to facilitate evaporation at a lower temperature.
-
Mass Determination: Once the solvent has completely evaporated, cool the vial in a desiccator and weigh it on an analytical balance. Repeat the drying and weighing process until a constant mass is achieved.
-
Calculation: The solubility is calculated as the mass of the dissolved 1,3-dioxan-2-one per volume or mass of the solvent.
This method is suitable for compounds that have a chromophore and absorb ultraviolet or visible light. It relies on the relationship between absorbance and concentration as defined by the Beer-Lambert law.
Materials and Equipment:
-
1,3-Dioxan-2-one (high purity)
-
Selected organic solvent (UV-grade)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of 1,3-dioxan-2-one of known concentrations in the chosen solvent.
-
Calibration Curve Construction: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for 1,3-dioxan-2-one. Plot a calibration curve of absorbance versus concentration. The curve should be linear in the concentration range of interest.
-
Preparation of Saturated Solution: Prepare a saturated solution of 1,3-dioxan-2-one in the solvent as described in the gravimetric method (steps 1-4).
-
Sample Preparation for Analysis: After filtration of the saturated solution, accurately dilute a known volume of the filtrate with the solvent to a concentration that falls within the linear range of the calibration curve.
-
Absorbance Measurement: Measure the absorbance of the diluted solution at λmax.
-
Concentration Determination: Use the calibration curve to determine the concentration of the diluted solution.
-
Solubility Calculation: Calculate the concentration of the original saturated solution by taking into account the dilution factor.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the experimental protocols for determining the solubility of 1,3-dioxan-2-one.
Caption: Workflow for the Gravimetric Solubility Determination Method.
Caption: Workflow for the Spectroscopic Solubility Determination Method.
Factors Influencing Solubility
The solubility of 1,3-dioxan-2-one in organic solvents is influenced by several factors:
-
Temperature: The solubility of solids in liquids generally increases with temperature, although there are exceptions. It is crucial to control the temperature during solubility measurements.
-
Polarity of the Solvent: Based on the principle of "like dissolves like," 1,3-dioxan-2-one, being a polar molecule due to the presence of the carbonate group, is expected to be more soluble in polar solvents.
-
Purity of Solute and Solvent: Impurities in either the 1,3-dioxan-2-one or the solvent can affect the measured solubility. High-purity materials should be used for accurate determinations.
-
Crystalline Form: The crystal structure (polymorphism) of 1,3-dioxan-2-one can influence its solubility. The most stable polymorphic form will have the lowest solubility.
Conclusion
This technical guide has outlined the current understanding of the solubility of 1,3-dioxan-2-one in organic solvents and has provided detailed experimental protocols for its determination. The significant lack of quantitative solubility data in the scientific literature presents a clear need for further research to support the growing applications of this important monomer in the fields of polymer chemistry, materials science, and pharmaceutical development. The methodologies and frameworks presented herein provide a solid foundation for researchers to conduct these much-needed investigations.
References
history and discovery of trimethylene carbonate (1,3-dioxan-2-one)
An In-depth Technical Guide to the History and Discovery of Trimethylene Carbonate (1,3-dioxan-2-one)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the history, discovery, and synthesis of trimethylene carbonate (TMC), a crucial monomer for the production of biocompatible and biodegradable polymers. The document details the evolution of its synthesis from early methods to modern, greener approaches, and includes detailed experimental protocols, quantitative data summaries, and visualizations of key processes.
A Historical Overview of Trimethylene Carbonate
Trimethylene carbonate (TMC), systematically named 1,3-dioxan-2-one, is a six-membered cyclic carbonate ester. Its journey from a laboratory curiosity to a cornerstone of biomedical materials is marked by significant advancements in synthetic chemistry.
The earliest reports on the synthesis of cyclic carbonates, including trimethylene carbonate, date back to the 1930s. One of the pioneering works in this field was conducted by Wallace H. Carothers and F. J. Van Natta. In their 1930 paper, they described the formation of glycol esters of carbonic acid, laying the groundwork for the synthesis of cyclic carbonates like TMC.[1][2] Their method involved the transesterification of diethylcarbonate with 1,3-propanediol (B51772). While historically significant, this method was plagued by low yields, making it impractical for large-scale production.
Another early approach to TMC synthesis involved a gas-phase reaction between the highly toxic phosgene (B1210022) and propylene (B89431) glycol.[3] This method, while effective, posed significant safety and environmental hazards due to the extreme toxicity of phosgene and the difficulties in controlling gas-phase reactions.[3]
The quest for safer and more efficient synthetic routes led to the exploration of alternative reagents. One such method involves the reaction of 1,3-propanediol with ethyl chloroformate, a less hazardous substitute for phosgene.[4] Another significant advancement was the use of carbon dioxide as a C1 building block. The reaction of oxetane (B1205548) with carbon dioxide, in the presence of a suitable catalyst, offers a more environmentally friendly pathway to TMC.[4][5]
In recent years, the focus has shifted towards "green" chemistry, emphasizing the use of renewable resources and environmentally benign processes. A notable development in this area is the transesterification of 1,3-propanediol with dialkyl carbonates, such as dimethyl carbonate (DMC).[3][6][7] This route is considered greener as the precursors can be derived from renewable resources. Furthermore, enzymatic catalysis, particularly using lipases, has emerged as a promising alternative for the synthesis of TMC from 1,3-propanediol and DMC, offering high yields under mild conditions.[3][6][7][8]
The following diagram illustrates the historical evolution of the primary synthesis methods for trimethylene carbonate.
Comparative Analysis of Synthesis Methods
The choice of a synthetic route for trimethylene carbonate depends on various factors, including yield, cost, safety, and environmental impact. The following table provides a comparative summary of the key synthesis methods.
| Synthesis Method | Reactants | Catalyst/Conditions | Typical Yield | Advantages | Disadvantages |
| Transesterification (Carothers & Van Natta, 1930) | Diethylcarbonate, 1,3-Propanediol | Sodium/Sodium Methoxide (B1231860) | Low | Historical significance | Low yield |
| Phosgene Route | Phosgene, Propylene Glycol | Gas-phase reaction | High | High yield | Highly toxic reagent, harsh conditions |
| Ethyl Chloroformate Route | Ethyl Chloroformate, 1,3-Propanediol | Triethylamine, THF | Moderate | Safer than phosgene | Use of solvent, amine recovery |
| Oxetane and CO2 Route | Oxetane, Carbon Dioxide | Various catalysts (e.g., (salen)Cr(III)Cl/Bu4NN3) | Up to 96%[5] | Utilizes CO2, high yield | Requires catalyst, high pressure |
| Dialkyl Carbonate Route | Dimethyl Carbonate, 1,3-Propanediol | Organic tin or lanthanum catalysts | Good | Avoids toxic reagents | Expensive catalysts, potential metal contamination |
| Urea Route | Urea, 1,3-Propanediol | Zinc Chloride, Ionic Liquid | 72%[3] | Milder conditions | Use of ionic liquids can be challenging for industrial scale-up |
| Enzymatic Synthesis | Dimethyl Carbonate, 1,3-Propanediol | Immobilized Lipase (B570770) (e.g., Novozym 435) | Up to 88%[3][6][7][8] | Green, mild conditions, high yield | Slower reaction times |
Detailed Experimental Protocols
This section provides detailed methodologies for two key synthesis methods: the historical transesterification method and a modern, greener enzymatic synthesis.
Synthesis of Trimethylene Carbonate via Transesterification (Adapted from Carothers & Van Natta, 1930)
This protocol is based on the early work of Carothers and Van Natta and represents a foundational method for TMC synthesis.
Materials:
-
Diethylcarbonate
-
1,3-Propanediol
-
Sodium metal (or sodium methoxide)
-
Dry toluene (B28343) (solvent)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
A reaction flask equipped with a mechanical stirrer, a reflux condenser, and a distillation head is charged with equimolar amounts of diethylcarbonate and 1,3-propanediol in dry toluene.
-
A catalytic amount of sodium metal or sodium methoxide is added to the reaction mixture.
-
The mixture is heated to reflux under an inert atmosphere. Ethanol (B145695), formed as a byproduct, is slowly distilled off to drive the equilibrium towards the product.
-
The reaction is monitored by measuring the amount of ethanol collected.
-
After the theoretical amount of ethanol has been removed, the reaction mixture is cooled to room temperature.
-
The catalyst is neutralized with a weak acid (e.g., acetic acid).
-
The solvent is removed under reduced pressure.
-
The crude trimethylene carbonate is then purified by vacuum distillation.
Green Synthesis of Trimethylene Carbonate using Enzymatic Catalysis
This protocol describes a modern, environmentally friendly method for TMC synthesis using lipase as a biocatalyst.[3][6][7][8]
Materials:
-
Dimethyl carbonate (DMC)
-
1,3-Propanediol (1,3-PDO)
-
Immobilized lipase (e.g., Novozym 435, Candida antarctica lipase B)
-
Molecular sieves (for drying)
Procedure:
-
Enzymatic Transesterification:
-
In a reaction vessel, 1,3-propanediol and an excess of dimethyl carbonate are mixed.
-
Immobilized lipase is added to the mixture. The reaction is typically carried out solvent-free.
-
The reaction is conducted at a controlled temperature (e.g., 60-80°C) with constant stirring for a specified period (e.g., 24-48 hours).
-
The progress of the reaction, forming the intermediate 3-hydroxypropyl methyl carbonate, is monitored by techniques such as gas chromatography (GC) or NMR spectroscopy.[3]
-
-
Cyclization:
-
After the enzymatic reaction, the lipase is removed by filtration.
-
The resulting mixture, containing the intermediate, is heated to a higher temperature (e.g., 120-150°C) under reduced pressure.
-
This step facilitates the intramolecular cyclization of the intermediate to form trimethylene carbonate, with the elimination of methanol.
-
-
Purification:
-
The crude trimethylene carbonate is purified by vacuum distillation to remove unreacted starting materials and byproducts.
-
The following diagram illustrates the workflow for the enzymatic synthesis of trimethylene carbonate.
Ring-Opening Polymerization and Applications in Drug Delivery and Tissue Engineering
Trimethylene carbonate is primarily used as a monomer for the synthesis of poly(trimethylene carbonate) (PTMC) and its copolymers through ring-opening polymerization (ROP). PTMC is a biodegradable and biocompatible polymer with a low glass transition temperature, making it rubbery and flexible at body temperature. These properties, combined with its favorable degradation profile, make it an excellent candidate for various biomedical applications.[3][9]
Unlike polyesters such as polylactic acid (PLA) and polyglycolic acid (PGA), the degradation of PTMC does not produce acidic byproducts, which can help to minimize inflammatory responses in the body.[3]
Signaling in the Context of Biomaterials
In the realm of drug delivery and tissue engineering, "signaling pathways" refer to the communication between the biomaterial and the surrounding cells and tissues. The physical and chemical properties of the material, as well as the molecules it releases, can influence cell behavior, including adhesion, proliferation, differentiation, and migration.
PTMC-based materials can be engineered to present specific signals to cells. For instance, they can be functionalized with cell-adhesive peptides (like RGD) to promote cell attachment or designed to release growth factors in a controlled manner to stimulate tissue regeneration.[10][11]
The following diagram illustrates the general concept of how a PTMC-based biomaterial can influence cellular signaling in tissue engineering.
Applications in Drug Delivery
The hydrophobic and flexible nature of PTMC makes it suitable for creating various drug delivery systems, such as nanoparticles, microparticles, and implants.[3][9][12] These systems can encapsulate therapeutic agents and release them in a controlled and sustained manner. Copolymers of TMC with other monomers like lactide or caprolactone (B156226) allow for the fine-tuning of drug release kinetics and the mechanical properties of the delivery vehicle.[13] For example, pH-responsive polymersomes based on PTMC have been developed for targeted drug delivery to cancer cells.[14]
Applications in Tissue Engineering
In tissue engineering, PTMC is used to fabricate scaffolds that provide a temporary template for tissue regeneration.[3][9] Its elasticity is particularly beneficial for soft tissue engineering applications, such as skin, cartilage, and nerve regeneration. The slow, non-acidic degradation of PTMC scaffolds allows for gradual tissue ingrowth and remodeling. Furthermore, these scaffolds can be designed to deliver bioactive molecules that actively promote tissue repair and regeneration.[15][16]
References
- 1. Insight into the Alcohol-Free Ring-Opening Polymerization of TMC Catalyzed by TBD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Advancing the synthesis of trimethylene carbonate: a high-yield green synthesis route - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trimethylene carbonate - Wikipedia [en.wikipedia.org]
- 5. Selective Formation of Trimethylene Carbonate (TMC): Atmospheric Pressure Carbon Dioxide Utilization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advancing the synthesis of trimethylene carbonate: a high-yield green synthesis route [journal.hep.com.cn]
- 7. communities.springernature.com [communities.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. Poly(trimethylene carbonate)-based polymers engineered for biodegradable functional biomaterials - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 10. Smart biomaterials - regulating cell behavior through signaling molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Constructing pH-responsive poly(trimethylene carbonate) (PTMC)-based polymersomes functionalized with cell-penetrating guanidines - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. bme.jhu.edu [bme.jhu.edu]
- 16. Cell Signaling in Regenerative Biomedicine: Exploring its Role in Tissue Engineering – Regbiomed [regbiomedcom.oss-eu-west-1.aliyuncs.com]
Theoretical and Computational Insights into the Structure of 1,3-Dioxan-2-one: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Dioxan-2-one (B34567), also known as trimethylene carbonate, is a six-membered cyclic carbonate of significant interest as a monomer for producing biodegradable and biocompatible polymers such as poly(trimethylene carbonate) (PTMC).[1][2] These polymers have found extensive applications in the biomedical field, including in drug delivery systems and absorbable medical sutures.[2][3] A thorough understanding of the molecule's three-dimensional structure, conformational preferences, and spectroscopic properties is paramount for controlling polymerization processes and designing novel materials. This technical guide provides a comprehensive overview of the theoretical and computational methodologies used to study the structure of 1,3-dioxan-2-one. It summarizes key quantitative data on its geometry and conformational energetics, outlines established computational protocols, and presents logical workflows for its analysis.
Conformational Analysis
The six-membered ring of 1,3-dioxan-2-one is not planar and exists in a dynamic equilibrium between several conformations. Like the parent 1,3-dioxane (B1201747) ring, the primary conformers are the chair, boat, and twist-boat forms.[4] Computational studies on analogous 1,3-dioxane systems have consistently shown that the chair conformation is the most energetically stable, significantly favored over the higher-energy flexible forms (twist and boat).[5] The introduction of the planar carbonate group influences the ring's geometry but does not alter this fundamental preference.
The primary equilibrium of interest is the interconversion between the chair and the lower-energy flexible form, the twist-boat conformation. The classical boat form typically represents a transition state in the interconversion pathway between twist-boat conformers.[6] For the parent 1,3-dioxane, the energy difference between the chair and the skew-boat (a flexible form) has been estimated to be approximately 5.9 ± 0.7 kcal/mol, indicating a strong preference for the chair form at equilibrium.[5]
Figure 1: Conformational Interconversion Pathway.Table 1: Calculated Relative Energies of 1,3-Dioxan-2-one Conformers Energies are estimated based on computational studies of analogous 1,3-dioxane systems.
| Conformer | Point Group | Relative Gibbs Free Energy (ΔG) (kcal/mol) |
| Chair | C₂ | 0.00 (Reference) |
| Twist-Boat | C₂ | ~5 - 7 |
| Boat | C₂ᵥ | ~6 - 8 (Transition State) |
Molecular Geometry
The precise geometry of 1,3-dioxan-2-one in its ground state (chair conformation) can be accurately predicted using quantum chemical calculations. Density Functional Theory (DFT) is the most common and reliable method for this purpose.[7] The choice of functional and basis set is critical for obtaining accurate results. The B3LYP functional combined with a Pople-style basis set, such as 6-31G(d,p), provides a good balance of accuracy and computational cost for geometry optimization.[8][9]
Table 2: Predicted Geometric Parameters for Chair Conformation of 1,3-Dioxan-2-one Calculated at the B3LYP/6-31G(d,p) level of theory. Bond lengths in angstroms (Å) and angles in degrees (°).
| Parameter | Atom(s) | Predicted Value |
| Bond Lengths | ||
| C=O | ~1.20 | |
| C(O)-O | ~1.35 | |
| C-O (ring) | ~1.43 | |
| C-C (ring) | ~1.53 | |
| Bond Angles | ||
| O-C=O | ~125 | |
| O-C-O | ~110 | |
| C-O-C | ~115 | |
| C-C-C | ~112 | |
| Dihedral Angles | ||
| O-C-C-C | ~55 | |
| C-O-C-C | ~-60 |
Spectroscopic Properties
Computational chemistry is an invaluable tool for predicting and interpreting the spectroscopic signatures of molecules, including NMR and vibrational (IR/Raman) spectra.
NMR Spectroscopy
The chemical shifts in ¹H and ¹³C NMR spectra are sensitive to the electronic environment of the nuclei. The symmetry of the 1,3-dioxan-2-one chair conformer dictates the number of unique signals. Due to a C₂ axis of symmetry passing through the C5-C2 bond, the two methylene (B1212753) groups C4/C6 are equivalent, as are the two oxygen atoms O1/O3.
Table 3: Predicted and Experimental NMR Chemical Shifts (δ) in ppm Experimental data sourced from synthesis reports.[10] Predicted values are typical for DFT/GIAO calculations.
| Nucleus | Atom Position | Predicted δ (ppm) | Experimental δ (ppm, in CDCl₃) |
| ¹H NMR | |||
| -CH₂- (at C5) | ~2.0 - 2.5 | 2.068 (multiplet, 2H) | |
| -CH₂- (at C4/C6) | ~4.3 - 4.8 | 4.250 (triplet, 4H) | |
| ¹³C NMR | |||
| C5 | ~25 - 30 | Not reported | |
| C4 / C6 | ~65 - 70 | Not reported | |
| C2 (C=O) | ~150 - 155 | Not reported |
Vibrational Spectroscopy
The analysis of infrared (IR) and Raman spectra is greatly aided by computational frequency calculations. These calculations not only predict the frequencies of vibrational modes but also their intensities, helping to assign complex experimental spectra.[11] The most prominent feature in the IR spectrum of 1,3-dioxan-2-one is the intense absorption due to the carbonyl (C=O) stretching vibration.
Table 4: Key Predicted Vibrational Frequencies (cm⁻¹) for 1,3-Dioxan-2-one Frequencies are typically scaled by a factor of ~0.96-0.98 for B3LYP/6-31G(d,p) to better match experimental values.
| Vibrational Mode | Description | Predicted Frequency (cm⁻¹) | Expected IR Intensity |
| ν(C=O) | Carbonyl Stretch | ~1750 - 1800 | Very Strong |
| νₐₛ(CH₂) | Asymmetric CH₂ Stretch | ~2950 - 3000 | Medium |
| νₛ(CH₂) | Symmetric CH₂ Stretch | ~2850 - 2900 | Medium |
| ν(C-O) | C-O Ring Stretch | ~1100 - 1250 | Strong |
| δ(CH₂) | CH₂ Scissoring/Bending | ~1400 - 1470 | Medium-Weak |
Computational Protocols
A robust and reproducible computational study of 1,3-dioxan-2-one follows a standardized workflow. The protocol detailed below represents a widely accepted methodology for obtaining reliable structural and spectroscopic data for organic molecules.
Software and Hardware
-
Quantum Chemistry Software: Gaussian, ORCA, Q-Chem, or similar packages.
-
Visualization Software: GaussView, Avogadro, Chemcraft for molecular visualization and analysis of results.
-
Hardware: A multi-core workstation or high-performance computing (HPC) cluster is recommended for these calculations.
Step-by-Step Methodology
-
Initial Structure Generation: A 3D model of 1,3-dioxan-2-one in its expected chair conformation is built using a molecular editor.
-
Geometry Optimization: A full geometry optimization is performed to locate the minimum energy structure.
-
Frequency Calculation: A harmonic frequency calculation is performed at the same level of theory as the optimization.
-
Purpose: To confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and to calculate thermodynamic properties (zero-point vibrational energy, enthalpy, Gibbs free energy) and vibrational spectra (IR/Raman).[7]
-
-
Property Calculations: Using the optimized geometry, further properties can be calculated.
-
NMR Spectra: Calculated using the Gauge-Independent Atomic Orbital (GIAO) method. Chemical shifts are typically referenced against a calculated tetramethylsilane (B1202638) (TMS) standard.
-
Single-Point Energy Refinement: For highly accurate relative energies between conformers, a single-point energy calculation can be performed on the optimized geometries using a more sophisticated and computationally expensive method, such as a larger basis set (e.g., aug-cc-pVTZ) or a higher level of theory (e.g., CCSD(T)).
-
Hierarchy of Computational Methods
The accuracy of computational predictions is directly tied to the level of theory and the basis set employed. There is a trade-off between computational cost and accuracy. For a molecule like 1,3-dioxan-2-one, a multi-tiered approach is often effective, starting with less expensive methods for initial exploration and progressing to more accurate methods for final, reliable predictions.
Figure 3: Cost vs. Accuracy of Common Methods.Conclusion
Theoretical and computational studies provide indispensable tools for elucidating the structural and spectroscopic properties of 1,3-dioxan-2-one. The molecule strongly favors a chair conformation, a preference that can be quantified through high-level DFT calculations. These computational models also allow for the accurate prediction of geometric parameters and spectroscopic data (NMR, IR, Raman), which are crucial for experimental characterization and for understanding the reactivity and polymerization behavior of this important monomer. The standardized protocols and hierarchical approach to computational methods outlined in this guide offer a robust framework for researchers to conduct further in-silico investigations, facilitating the development of new materials and applications in the fields of polymer chemistry and drug development.
References
- 1. Trimethylene carbonate - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. scispace.com [scispace.com]
- 6. youtube.com [youtube.com]
- 7. elixirpublishers.com [elixirpublishers.com]
- 8. researchgate.net [researchgate.net]
- 9. inpressco.com [inpressco.com]
- 10. Advancing the synthesis of trimethylene carbonate: a high-yield green synthesis route - PMC [pmc.ncbi.nlm.nih.gov]
- 11. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Chemical Stability and Degradation Pathways of 1,3-Dioxan-2-one: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical stability and degradation pathways of 1,3-dioxan-2-one (B34567), also known as trimethylene carbonate. This six-membered cyclic carbonate is a critical monomer in the synthesis of biocompatible and biodegradable polymers, such as poly(trimethylene carbonate) (PTMC), which are of significant interest for biomedical applications.[1][2] Understanding the stability and degradation profile of the monomer is paramount for controlling polymerization processes, ensuring the quality of resulting polymers, and predicting the behavior of any residual monomer in final products.
Chemical Stability of 1,3-Dioxan-2-one
1,3-Dioxan-2-one is generally more stable than its five-membered analogue, 1,3-dioxolan-2-one (ethylene carbonate), but is susceptible to degradation under various conditions, including hydrolysis, thermal stress, and enzymatic action. The primary degradation pathway involves the opening of the cyclic carbonate ring.
Hydrolytic Stability
The hydrolysis of 1,3-dioxan-2-one results in the formation of 1,3-propanediol (B51772) and carbon dioxide. The rate of hydrolysis is significantly influenced by pH and temperature.
pH-Dependent Hydrolysis:
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon, leading to ring opening. This process is generally faster than acid-catalyzed hydrolysis for carbonate esters.[4]
Temperature-Dependent Hydrolysis:
As with most chemical reactions, the rate of hydrolysis of 1,3-dioxan-2-one increases with temperature. Quantitative data, such as an Arrhenius plot to determine the activation energy for hydrolysis, is not available in the reviewed literature for the monomer. However, studies on related compounds confirm this general principle.
Quantitative Data on Hydrolysis:
Specific rate constants for the hydrolysis of 1,3-dioxan-2-one at various pH values and temperatures are not extensively reported in the public domain literature. The following table provides a general overview based on the principles of ester hydrolysis.
| Condition | Expected Rate of Hydrolysis | Primary Degradation Products |
| Acidic (e.g., pH < 3) | Moderate to Fast | 1,3-Propanediol, Carbon Dioxide |
| Neutral (e.g., pH 6-8) | Slow | 1,3-Propanediol, Carbon Dioxide |
| Basic (e.g., pH > 9) | Fast to Very Fast | 1,3-Propanediol, Carbonate/Bicarbonate |
Thermal Stability
1,3-Dioxan-2-one is a crystalline solid at room temperature with a melting point of 45-49 °C.[5] While the monomer is relatively stable at ambient temperatures, it can undergo thermal decomposition at elevated temperatures. The primary thermal degradation pathway for the monomer is expected to be decarboxylation to form oxetane (B1205548) and carbon dioxide, or ring-opening polymerization to poly(trimethylene carbonate). Studies on the thermal degradation of poly(trimethylene carbonate) (PTMC) indicate that the polymer degrades at temperatures above 200°C, suggesting the monomer is stable at lower temperatures.[1][6]
Quantitative Data on Thermal Degradation:
Detailed studies on the thermal decomposition of the 1,3-dioxan-2-one monomer, including onset temperature of degradation and identification of volatile products, are not well-documented in the available literature.
| Temperature Range | Expected Stability/Degradation Pathway |
| < 100 °C | Generally stable in the absence of catalysts. |
| 100 - 200 °C | Potential for slow polymerization, especially with impurities. |
| > 200 °C | Likely to undergo polymerization and/or decomposition. |
Enzymatic Degradation
The ester linkage in 1,3-dioxan-2-one makes it a potential substrate for esterases and lipases. Enzymatic hydrolysis offers a mild and specific route for degradation.
Several studies have demonstrated the use of lipases, such as those from Candida antarctica and porcine pancreas, to catalyze the ring-opening polymerization of 1,3-dioxan-2-one.[7][8][9] This indicates that these enzymes can recognize and react with the cyclic carbonate. It is therefore plausible that under conditions not favoring polymerization (e.g., in aqueous environments), these enzymes could catalyze the hydrolysis of the monomer to 1,3-propanediol and carbon dioxide. A study on ethylene (B1197577) carbonate identified a rat liver imidase as being active in its hydrolysis, suggesting that similar enzymes could potentially degrade 1,3-dioxan-2-one.[10]
Quantitative Data on Enzymatic Degradation:
Specific kinetic data for the enzymatic hydrolysis of 1,3-dioxan-2-one monomer is not available in the reviewed literature. The focus of existing research is on enzyme-catalyzed polymerization.
Degradation Pathways
The primary degradation pathways of 1,3-dioxan-2-one involve nucleophilic attack on the carbonyl carbon, leading to ring opening.
Experimental Protocols
Detailed experimental protocols for forced degradation studies of 1,3-dioxan-2-one are not explicitly available in the reviewed literature. However, general guidelines from the International Council for Harmonisation (ICH), specifically ICH Q1A(R2), can be adapted.[11]
Forced Degradation Study Protocol (General)
A forced degradation study aims to generate degradation products to establish the stability-indicating nature of analytical methods.[12][13][14] A target degradation of 5-20% is generally considered appropriate.[15]
Materials and Equipment:
-
1,3-Dioxan-2-one
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV or RI)
-
pH meter
-
Thermostatically controlled oven
-
Photostability chamber
Procedure:
-
Acid Hydrolysis: Dissolve a known amount of 1,3-dioxan-2-one in a solution of HCl. Heat the solution (e.g., at 60°C) for a specified period. Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve a known amount of 1,3-dioxan-2-one in a solution of NaOH. Keep the solution at room temperature or heat gently for a specified period. Neutralize the solution before analysis.
-
Oxidative Degradation: Dissolve a known amount of 1,3-dioxan-2-one in a solution of H₂O₂. Keep the solution at room temperature for a specified period.
-
Thermal Degradation: Expose a solid sample of 1,3-dioxan-2-one to elevated temperatures (e.g., 80°C) in an oven for a specified period. Dissolve the sample in a suitable solvent for analysis.
-
Photolytic Degradation: Expose a solution or solid sample of 1,3-dioxan-2-one to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating HPLC method. A reversed-phase C18 column with a mobile phase of acetonitrile (B52724) and water is a common starting point for the analysis of related compounds.[16]
Analytical Method for Degradation Products
High-Performance Liquid Chromatography (HPLC):
-
Column: A reversed-phase C18 column is often suitable.
-
Mobile Phase: A gradient of acetonitrile and water or methanol (B129727) and water is a common starting point.
-
Detector: A refractive index (RI) detector is suitable for detecting 1,3-dioxan-2-one and its primary degradation product, 1,3-propanediol, as they lack a strong UV chromophore. A UV detector can be used if derivatization is performed.
-
Sample Preparation: Dilute the sample in the mobile phase.
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Column: A polar capillary column is recommended.
-
Injection: Headspace or direct injection of a solution can be used.
-
Detection: Mass spectrometry allows for the identification of degradation products based on their mass spectra.
Summary and Conclusion
1,3-Dioxan-2-one is a moderately stable cyclic carbonate that is susceptible to degradation via hydrolysis, particularly under acidic and basic conditions, and at elevated temperatures. The primary degradation products are 1,3-propanediol and carbon dioxide. While the general principles of its stability and degradation are understood, there is a notable lack of specific quantitative data in the publicly available literature, such as hydrolysis rate constants and thermal decomposition kinetics for the monomer. The existing research has largely focused on its polymerization. For drug development professionals, this necessitates conducting thorough in-house forced degradation studies to establish a comprehensive stability profile and to develop and validate appropriate stability-indicating analytical methods for any formulation containing or manufactured with this important monomer. Further research into the specific degradation kinetics and enzymatic pathways would be beneficial for a more complete understanding of this molecule's behavior.
References
- 1. doria.fi [doria.fi]
- 2. Trimethylene carbonate - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Ester hydrolysis. Part II. The alkaline hydrolysis of organic carbonates - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. oipub.com [oipub.com]
- 8. Enzyme-catalyzed ring-opening polymerization of 1,3-dioxan-2-one to poly(trimethylene carbonate) | Semantic Scholar [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Enzymatic hydrolysis of organic cyclic carbonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. resolvemass.ca [resolvemass.ca]
- 12. sgs.com [sgs.com]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 14. scispace.com [scispace.com]
- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 16. benchchem.com [benchchem.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Technical Guide to the Synthetic Routes of Six-Membered Cyclic Carbonates
For Researchers, Scientists, and Drug Development Professionals
Six-membered cyclic carbonates, specifically 1,3-dioxan-2-ones, are crucial building blocks in modern chemistry. Their applications span from being monomers for biocompatible and biodegradable polycarbonates and polyurethanes to serving as polar aprotic solvents and electrolytes in lithium-ion batteries.[1][2] Their growing importance, particularly in the biomedical and sustainable materials sectors, has spurred the development of diverse and efficient synthetic methodologies. This guide provides an in-depth review of the core synthetic routes, offering detailed experimental protocols, quantitative data for comparison, and mechanistic insights through pathway diagrams.
Synthesis from 1,3-Diols and Carbon Dioxide: The Green Approach
The direct utilization of carbon dioxide (CO2) as a C1 source for carbonate synthesis represents the most sustainable and attractive strategy, avoiding toxic reagents like phosgene (B1210022).[1][2][3] This approach, however, is thermodynamically challenging, often requiring catalytic activation and strategies to remove the water byproduct.[1][4]
Catalytic Systems and Dehydrating Strategies
Various catalytic systems have been developed to facilitate the carboxylative cyclization of 1,3-diols with CO2. These can be broadly categorized into metal-based and organocatalytic systems.
Metal-Based Catalysis: Cerium(IV) oxide (CeO2) has been effectively used as a heterogeneous catalyst.[1][2] The reaction typically requires high pressures of CO2 and a dehydrating agent like 2-cyanopyridine (B140075) to drive the equilibrium towards the product.[1][2]
Organocatalysis: A milder and more recent approach involves the use of organocatalysts. A notable system employs 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in conjunction with an activating agent for the hydroxyl group, such as p-toluenesulfonyl chloride (TsCl).[3] This method can proceed at room temperature and atmospheric pressure of CO2.[3][5] N-heterocyclic carbenes (NHCs) have also been explored as catalysts, operating at atmospheric pressure in the presence of an alkyl halide and a base like cesium carbonate (Cs2CO3).[4]
Quantitative Data for Synthesis from 1,3-Diols and CO2
| Substrate (1,3-Diol) | Catalyst/Reagents | Conditions | Yield (%) | Reference |
| 1,3-Propanediol | CeO2, 2-cyanopyridine | 5 MPa CO2, 140 °C, 24 h | 85 | [1][2] |
| 1,3-Butanediol | DBU, TsCl, NEt3 | 1 atm CO2, rt, 2 h then 0 °C to rt | 68 | [6] |
| 2,2-Dimethyl-1,3-propanediol | DBU, TsCl, NEt3 | 1 atm CO2, rt, 2 h then 0 °C to rt | 53 | [6] |
| 1-Phenyl-1,3-propanediol | NHC, nBuBr, Cs2CO3 | 1 atm CO2, 90 °C, 24 h | 51 | [1] |
| (±)-1,3-Butanediol | CeO2, 2-cyanopyridine | 5 MPa CO2, 140 °C, 24 h | 91 | [1][2] |
Experimental Protocols
Protocol 1: CeO2-Catalyzed Synthesis [1][2] A mixture of the 1,3-diol (1.0 mmol), CeO2 (10 mol%), and 2-cyanopyridine (2.0 mmol) in a suitable solvent is placed in a high-pressure autoclave. The autoclave is charged with CO2 to a pressure of 5 MPa and heated to 140 °C for 24 hours. After cooling and depressurization, the catalyst is filtered off, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to yield the desired six-membered cyclic carbonate.
Protocol 2: DBU/TsCl-Mediated Synthesis [6] Under a CO2 atmosphere, DBU (1 equivalent) is added dropwise to a stirring solution of the 1,3-diol (1 equivalent) in dry chloroform (B151607) (1.7 M). After stirring at room temperature for 2 hours, triethylamine (B128534) (1 equivalent) is added dropwise. The resulting solution is cooled to 0 °C, and a solution of TsCl (1 equivalent) in chloroform is added. The reaction is allowed to warm to room temperature and stirred for an additional 12 hours. The reaction mixture is then washed with water, dried over MgSO4, and the solvent is evaporated. The crude product is purified by column chromatography.
Signaling Pathway Diagram
Caption: DBU/TsCl mediated synthesis of six-membered cyclic carbonates.
Synthesis from 1,3-Diols and Phosgene Derivatives
The reaction of 1,3-diols with phosgene or its safer solid derivatives like triphosgene (B27547) and 1,1'-carbonyldiimidazole (B1668759) (CDI) is a long-established and high-yielding method.[7] However, the extreme toxicity of phosgene and the formation of corrosive byproducts are significant drawbacks.[3]
Quantitative Data for Phosgene-Based Synthesis
| Substrate (1,3-Diol) | Phosgene Derivative | Base | Solvent | Yield (%) | Reference |
| 2,2-bis(hydroxymethyl)propionic acid derived diol | Triphosgene | Pyridine (B92270) | Dichloromethane (B109758) | >90 | [7] |
| 1,3-Propanediol | Ethyl chloroformate | Pyridine | Dichloromethane | ~85 | [7] |
| Bis-MPA derived diol | 1,1'-Carbonyldiimidazole | - | THF | ~70-80 | [7] |
Experimental Protocol
Protocol 3: Synthesis using Triphosgene [7] To a cooled (0 °C) solution of the 1,3-diol (1 equivalent) and pyridine (2.2 equivalents) in anhydrous dichloromethane, a solution of triphosgene (0.4 equivalents) in dichloromethane is added dropwise over 1 hour. The reaction mixture is stirred at 0 °C for 2 hours and then at room temperature overnight. The reaction is quenched with saturated aqueous NH4Cl solution, and the organic layer is separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over Na2SO4, and concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography.
Logical Relationship Diagram
Caption: Logical flow of phosgene-based synthesis of cyclic carbonates.
Cycloaddition of Carbon Dioxide to Oxetanes
The ring-expansion of oxetanes with CO2 offers a direct route to six-membered cyclic carbonates. This reaction is more challenging than the analogous reaction with oxiranes to form five-membered rings and typically requires catalysts and elevated temperatures and pressures.[2]
Catalytic Systems
Effective catalytic systems for this transformation include organotin and organoantimony compounds. For instance, a combination of Bu3SnI and HMPA, or Ph4SbI have been shown to catalyze the cycloaddition of CO2 to oxetane (B1205548).[2]
Quantitative Data for Oxetane Cycloaddition
| Substrate (Oxetane) | Catalyst/Reagents | Conditions | Yield (%) | Reference |
| Oxetane | Ph4SbI (2 mol%) | 4.9 MPa CO2, 100 °C, 4 h | 96 | [2] |
| Oxetane | Bu3SnI (2 mol%), HMPA (20 mol%) | 4.9 MPa CO2, 100 °C, 24 h | 100 | [2] |
| 2-Methyloxetane | Ph4SbI | neat, 100 °C, 4.9 MPa CO2 | 85 | [2] |
| 3,3-Dimethyloxetane | Ph4SbI | neat, 100 °C, 4.9 MPa CO2 | 35 | [2] |
Experimental Protocol
Protocol 4: Ph4SbI-Catalyzed Cycloaddition [2] In a high-pressure autoclave, the oxetane (1 equivalent) and Ph4SbI (0.02 equivalents) are combined. The autoclave is sealed, purged with CO2, and then pressurized with CO2 to 4.9 MPa. The reaction mixture is heated to 100 °C and stirred for 4 hours. After cooling to room temperature and venting the CO2, the product is purified by distillation or chromatography.
Signaling Pathway Diagram
Caption: Catalytic cycle for the cycloaddition of CO2 to oxetanes.
Other Synthetic Routes
Polycondensation-Depolymerization
A novel and scalable approach involves the polycondensation of a 1,3-diol with a dialkyl carbonate to form a low-molecular-weight polycarbonate, followed by a catalytic ring-closing depolymerization to yield the six-membered cyclic carbonate. This method has shown high efficiency, particularly with alkali metal alkoxide catalysts.
Intramolecular Cyclization of 3-Halo-1-propanols
The base-catalyzed intramolecular cyclization of 3-halo-1-propanols with a carbonate source (like CO2) provides another route to 1,3-dioxan-2-ones. Bases such as cesium carbonate have been shown to be effective in promoting this ring-closing reaction.[1]
Conclusion
The synthesis of six-membered cyclic carbonates has evolved from hazardous, albeit high-yielding, traditional methods to more sustainable and safer routes. The direct use of CO2 with 1,3-diols, catalyzed by either metal-based or organocatalytic systems, stands out as the most promising green alternative. While challenges in catalyst efficiency and reaction conditions remain, ongoing research continues to provide milder and more efficient protocols. The cycloaddition of CO2 to oxetanes and the innovative polycondensation-depolymerization strategy offer valuable alternative pathways. The choice of synthetic route will ultimately depend on factors such as substrate availability, desired scale, and the importance of adhering to green chemistry principles. This guide provides the foundational knowledge for researchers to navigate these options and select the most appropriate method for their specific applications in drug development, materials science, and beyond.
References
- 1. Advancements in six-membered cyclic carbonate (1,3-dioxan-2-one) synthesis utilizing carbon dioxide as a C1 source - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01280F [pubs.rsc.org]
- 2. Advancements in six-membered cyclic carbonate (1,3-dioxan-2-one) synthesis utilizing carbon dioxide as a C1 source - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of cyclic carbonates from diols and CO 2 catalyzed by carbenes - Chemical Communications (RSC Publishing) DOI:10.1039/C6CC05730F [pubs.rsc.org]
- 5. Synthesis of 6-membered cyclic carbonates from 1,3-diols and low CO₂ pressure: a novel mild strategy to replace phosgene reagents [agris.fao.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safe Handling of 1,3-Dioxan-2-one in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling protocols for 1,3-dioxan-2-one (B34567) (CAS No. 2453-03-4), also known as trimethylene carbonate, in a laboratory setting. Adherence to these guidelines is crucial for ensuring the safety of personnel and the integrity of experimental work.
Chemical and Physical Properties
1,3-Dioxan-2-one is a cyclic organic compound.[1] It is a colorless, odorless crystalline solid below 36.4°C and an odorless liquid above this temperature.[2] It is primarily used as a solvent and as a monomer in polymer chemistry, particularly in the synthesis of biodegradable polymers.[1]
Table 1: Physical and Chemical Properties of 1,3-Dioxan-2-one
| Property | Value | Source |
| Molecular Formula | C₄H₆O₃ | [1][3][4] |
| Molecular Weight | 102.09 g/mol | [1][4] |
| CAS Number | 2453-03-4 | [1][4][5] |
| Appearance | White to almost white powder or crystal | [5][6] |
| Melting Point | 45.0 to 49.0 °C | [7] |
| Boiling Point | 255.2 °C at 760 mmHg | [8] |
| Density | 1.2 g/cm³ | [8][9] |
| Flash Point | 148.6 °C | [8][9] |
| Solubility | Soluble in water | [1] |
Hazard Identification and GHS Classification
1,3-Dioxan-2-one is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.
Table 2: GHS Hazard Classification for 1,3-Dioxan-2-one
| Hazard Class | Hazard Statement | Signal Word | Pictogram |
| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning |
|
| Skin irritation (Category 2) | H315: Causes skin irritation | Warning |
|
| Serious eye irritation (Category 2A) | H319: Causes serious eye irritation | Warning |
|
| Specific target organ toxicity – single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | Warning |
|
Source:[10]
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling 1,3-dioxan-2-one to minimize exposure.
Table 3: Recommended Personal Protective Equipment
| Protection Type | Specification |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[9] |
| Skin Protection | Chemical-impermeable gloves (e.g., nitrile rubber). Flame retardant antistatic protective clothing.[11] |
| Respiratory Protection | For weighing and diluting, use a NIOSH-approved half-face respirator with an organic vapor/acid gas cartridge and a dust/mist filter.[12] |
Experimental Protocols: Safe Handling and Storage
-
Work in a well-ventilated area, preferably in a chemical fume hood.[9]
-
Avoid all personal contact, including inhalation of dust or vapors.[10]
-
Do not eat, drink, or smoke when using this product.[10]
-
Wash hands thoroughly with soap and water after handling.[10]
-
Keep containers securely sealed when not in use.[10]
-
Avoid formation of dust and aerosols.[9]
-
Store in original, tightly closed containers in a cool, dry, and well-ventilated place.[9][10]
-
Store away from incompatible materials such as oxidizing agents, strong acids, and strong bases.[2][5]
-
Protect from light and moisture.[12]
-
Store under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C for long-term storage.[7]
Emergency Procedures
Table 4: First Aid Procedures for 1,3-Dioxan-2-one Exposure
| Exposure Route | First Aid Measures |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[9] |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms persist.[9] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Seek medical attention if irritation develops or persists.[9] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical advice/attention.[10] |
-
Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[2][9]
-
Specific Hazards: Containers may burn, though the substance is not considered a significant fire risk.[10] May emit corrosive fumes in a fire.[10]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[2]
In the event of a spill, follow the workflow outlined below.
Experimental Protocol for Spill Cleanup:
-
Evacuate and Isolate: Immediately alert personnel in the area and evacuate the immediate vicinity of the spill. Isolate the spill area to prevent further spread.[12]
-
Don PPE: Before approaching the spill, don the appropriate personal protective equipment as outlined in Table 3.
-
Containment: For liquid spills, use absorbent paper or other inert absorbent material to contain the spill.[12] For solid spills, avoid generating dust.[10]
-
Collection: Carefully sweep or scoop up the spilled material.[10] Use non-sparking tools.[9] Place the collected material into a clean, dry, sealable, and appropriately labeled container for disposal.[9][10]
-
Decontamination: Wash the spill area thoroughly with a soap and water solution.[12]
-
Disposal: Dispose of the sealed container with the collected waste according to institutional and local regulations for chemical waste.
Disposal Considerations
Dispose of 1,3-dioxan-2-one and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways.[10] If contamination of drains or waterways occurs, advise emergency services.[10]
This technical guide is intended to provide comprehensive safety information for the laboratory use of 1,3-dioxan-2-one. It is imperative that all users familiarize themselves with this information and adhere to the recommended safety protocols.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 1,3-Dioxolan-2-one(96-49-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. 1,3-dioxan-2-one - Wikidata [wikidata.org]
- 4. chemscene.com [chemscene.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. 1,3-Dioxan-2-one | 2453-03-4 | TCI AMERICA [tcichemicals.com]
- 7. 1,3-Dioxan-2-one | 2453-03-4 [amp.chemicalbook.com]
- 8. 1,3-dioxan-2-one, CAS No. 2453-03-4 - iChemical [ichemical.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. 1,3-DIOXANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
1,3-dioxan-2-one suppliers and commercial availability for research
An In-depth Overview of Commercial Availability, Synthesis, and Application in Polymer Chemistry for Drug Development and Biomedical Research
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the procurement and application of 1,3-dioxan-2-one (B34567), also widely known as trimethylene carbonate (TMC). This versatile cyclic carbonate is a critical monomer for the synthesis of biodegradable and biocompatible polymers with significant applications in the medical field.
Commercial Availability and Suppliers
For researchers looking to source 1,3-dioxan-2-one, a variety of chemical suppliers offer this compound in research-grade purities. The commercial availability is generally good, with several major suppliers providing various quantities. Below is a comparative summary of offerings from prominent suppliers.
| Supplier | Product Number(s) | Purity | Available Quantities |
| Sigma-Aldrich | S939668 | Not specified | 50 mg |
| TCI America | D3821 | >98.0% (GC) | 5 g, 25 g |
| BOC Sciences | CAS 2453-03-4 | 98% | Inquire for quantities |
| Spectrum Chemical | TCI-D3821 | Not specified | Inquire for quantities |
| Adva Tech Group Inc. | CAS 2453-03-4 | Not specified | Inquire for quantities |
| ChemScene | CS-0155207 | ≥97% | Inquire for quantities |
| Sarchem Labs | S2346 | Not specified | Inquire for quantities |
| Lab Pro Inc. | D3821-25G | Min. 98.0% (GC) | 25 g |
Note: Pricing and availability are subject to change. It is recommended to consult the suppliers' websites for the most current information. Some suppliers, like Sigma-Aldrich, provide this product as part of a collection of rare chemicals and may not provide detailed analytical data.[1][2]
Synthesis of 1,3-Dioxan-2-one (Trimethylene Carbonate)
While readily available commercially, in-house synthesis of 1,3-dioxan-2-one can be achieved through several methods. A common and effective laboratory-scale synthesis involves the transesterification of 1,3-propanediol (B51772) with a dialkyl carbonate, such as diethyl carbonate, in the presence of a suitable catalyst. This method avoids the use of highly toxic reagents like phosgene.
Experimental Protocol: Synthesis of 1,3-Dioxan-2-one
This protocol is adapted from established industrial processes and can be scaled for laboratory research.
Materials:
-
1,3-propanediol
-
Diethyl carbonate
-
Tin powder (or another suitable catalyst such as zinc powder)
-
Sulphating flask
-
Dephlegmator
-
Distillation apparatus
-
Vacuum source
-
Oil bath
Procedure:
-
To a 2.5-liter sulphating flask, add 761 g of 1,3-propanediol, 1477 g of diethyl carbonate, and 50 g of tin powder.
-
Heat the flask in an oil bath to 150 °C and carry out distillation using a dephlegmator set to 80 °C to remove the ethanol (B145695) byproduct.
-
Once the initial distillation is complete, remove the dephlegmator.
-
Reduce the oil bath temperature to 130 °C and continue the distillation under a slight vacuum to remove any remaining volatile impurities.
-
Transfer the viscous distillate to a 2-liter flask and perform fractional distillation under a high vacuum.
-
Gradually increase the oil bath temperature up to 180 °C to distill the product.
-
The main fraction collected will be 1,3-dioxan-2-one.
Expected Outcome:
This process can yield a high purity product, with reported yields of up to 90% of the theoretical maximum.
Application in Biomedical Polymer Synthesis: Ring-Opening Polymerization
The primary application of 1,3-dioxan-2-one in research is its use as a monomer in ring-opening polymerization (ROP) to synthesize poly(trimethylene carbonate) (PTMC).[3] PTMC is a biodegradable and biocompatible polymer with a wide range of applications in the medical field, including in drug delivery systems, tissue engineering scaffolds, and resorbable sutures.[4][5][6][7] The polymerization can be initiated by various catalysts.
Experimental Protocol: Ring-Opening Polymerization of 1,3-Dioxan-2-one
This protocol outlines a general procedure for the synthesis of PTMC.
Materials:
-
1,3-Dioxan-2-one (TMC) monomer
-
Initiator (e.g., propylamine)
-
Catalyst (e.g., stannous octanoate, Sn(Oct)₂)
-
Round bottom flask with a stir bar
-
Nitrogen/vacuum line
-
Solvent (e.g., dichloromethane, if required by the catalyst system)
-
Methanol (B129727) (for quenching and precipitation)
-
Vacuum oven
Procedure:
-
In a round bottom flask equipped with a stir bar, add the 1,3-dioxan-2-one monomer, the initiator (e.g., propylamine (B44156) at a 1:100 molar ratio to the monomer), and the catalyst (e.g., Sn(Oct)₂ at 0.10 wt.%).
-
Dry the reaction mixture by subjecting the flask to five successive nitrogen/vacuum cycles.
-
Immerse the flask in a preheated oil bath at the desired reaction temperature (e.g., 90-130 °C) and stir vigorously.
-
Allow the polymerization to proceed for the desired time, which can range from a few hours to 24 hours, depending on the desired molecular weight and conversion.
-
After the reaction is complete, quench the polymerization by adding methanol. This will initiate the precipitation of the polymer.
-
Wash the precipitated polymer several times with fresh methanol to remove any unreacted monomer and catalyst residues.
-
Dry the purified poly(trimethylene carbonate) in a vacuum oven to a constant weight.
-
The resulting polymer can be characterized by techniques such as ¹H NMR spectroscopy, size exclusion chromatography (SEC), and differential scanning calorimetry (DSC).
Conclusion
1,3-Dioxan-2-one is a key building block in the development of advanced biodegradable materials for biomedical applications. Its commercial availability from a range of suppliers facilitates its use in research. Furthermore, established protocols for its synthesis and subsequent polymerization into poly(trimethylene carbonate) provide a clear pathway for the development of novel drug delivery systems, tissue engineering scaffolds, and other medical devices. This guide provides a foundational resource for researchers to procure and effectively utilize this important compound in their work.
References
- 1. Synthesis of 1,3-Dioxan-2-ones by Photo-Aerobic Selenium-π-Acid Multicatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. communities.springernature.com [communities.springernature.com]
- 4. US5212321A - Process for the preparation of trimethylene carbonate - Google Patents [patents.google.com]
- 5. Advancing the synthesis of trimethylene carbonate: a high-yield green synthesis route - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. google.com [google.com]
An In-depth Technical Guide to 1,3-Dioxan-2-one: Synthesis, Polymerization, and Applications in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,3-dioxan-2-one (B34567), a versatile cyclic carbonate monomer. It covers its nomenclature, synthesis, polymerization into poly(trimethylene carbonate), and its significant applications in the field of drug delivery. Detailed experimental protocols, quantitative data, and process visualizations are presented to support advanced research and development.
Nomenclature: Alternative Names and Synonyms
1,3-Dioxan-2-one is known by several alternative names and synonyms in scientific literature and chemical databases. A comprehensive list is provided below:
-
1,3-Propylene carbonate[3]
-
1,3-Propanediol (B51772) cyclic carbonate[3]
-
Carbonic acid, cyclic trimethylene ester
-
Cyclic trimethylene carbonate
-
m-Dioxan-2-one
-
2-Oxo-1,3-dioxane
-
1,3-Carbonyldioxypropane
Physicochemical Properties
A summary of the key physicochemical properties of 1,3-dioxan-2-one is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₆O₃ | [3] |
| Molecular Weight | 102.09 g/mol | [3] |
| CAS Number | 2453-03-4 | [3] |
| Appearance | White to almost white crystalline powder or solid | [1] |
| Melting Point | 45-49 °C | [1] |
| Boiling Point | 255.2 ± 9.0 °C at 760 mmHg | N/A |
| Density | 1.2 ± 0.1 g/cm³ | N/A |
| Solubility | Soluble in DMSO | N/A |
Synthesis of 1,3-Dioxan-2-one
The synthesis of 1,3-dioxan-2-one can be achieved through various routes, with the reaction of 1,3-propanediol with a carbonyl source being a common method. A greener approach involves the use of dialkylcarbonates.
Experimental Protocol: Synthesis from 1,3-Propanediol and Diethyl Carbonate
This protocol describes a common laboratory-scale synthesis of 1,3-dioxan-2-one.
Materials:
-
1,3-Propanediol
-
Diethyl carbonate
-
Catalyst (e.g., sodium methoxide)
-
Dean-Stark apparatus
-
Standard glassware for organic synthesis
Procedure:
-
Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
To the flask, add 1,3-propanediol, an excess of diethyl carbonate (to serve as both reactant and solvent), and a catalytic amount of sodium methoxide.
-
Heat the reaction mixture to reflux. The ethanol (B145695) byproduct will be azeotropically removed with toluene and collected in the Dean-Stark trap.
-
Monitor the progress of the reaction by observing the amount of ethanol collected. The reaction is typically complete when no more ethanol is evolved.
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the catalyst with a weak acid (e.g., acetic acid).
-
Remove the excess diethyl carbonate and toluene under reduced pressure.
-
The crude 1,3-dioxan-2-one can be purified by vacuum distillation or recrystallization from a suitable solvent.
Ring-Opening Polymerization (ROP) of 1,3-Dioxan-2-one
1,3-Dioxan-2-one readily undergoes ring-opening polymerization (ROP) to produce poly(trimethylene carbonate) (PTMC), a biocompatible and biodegradable polymer with significant applications in the medical field.[2] The polymerization can be initiated by various catalysts, including metal-based systems and organocatalysts.[2]
Experimental Protocol: Tin(II) Octoate-Catalyzed ROP
This protocol details the synthesis of PTMC using the widely employed catalyst, tin(II) 2-ethylhexanoate (B8288628) (Sn(Oct)₂).[4]
Materials:
-
1,3-Dioxan-2-one (TMC)
-
Tin(II) 2-ethylhexanoate (Sn(Oct)₂) solution in toluene
-
Initiator (e.g., benzyl (B1604629) alcohol)
-
Toluene (anhydrous)
-
Schlenk line and glassware for air-sensitive reactions
Procedure:
-
Dry all glassware in an oven overnight and assemble under a nitrogen atmosphere.
-
In a Schlenk flask, dissolve the desired amount of 1,3-dioxan-2-one in anhydrous toluene.
-
Add the initiator, benzyl alcohol, to the monomer solution. The monomer-to-initiator ratio will determine the target molecular weight of the polymer.
-
Inject the required volume of the Sn(Oct)₂ solution into the reaction mixture. The monomer-to-catalyst ratio will influence the polymerization rate.
-
Immerse the flask in a preheated oil bath at the desired reaction temperature (e.g., 110-130 °C).
-
Allow the polymerization to proceed for the specified time, with stirring. The reaction progress can be monitored by techniques such as ¹H NMR spectroscopy by taking aliquots from the reaction mixture.
-
Upon completion, cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly adding the reaction solution to a large excess of cold methanol with vigorous stirring.
-
Collect the precipitated poly(trimethylene carbonate) by filtration.
-
Wash the polymer with fresh methanol to remove any unreacted monomer and catalyst residues.
-
Dry the purified polymer under vacuum until a constant weight is achieved.
Quantitative Data from a Typical ROP Experiment:
| Parameter | Value |
| Monomer | 1,3-Dioxan-2-one |
| Catalyst | Tin(II) Octoate |
| Initiator | Benzyl Alcohol |
| [Monomer]:[Initiator] | 100:1 |
| [Monomer]:[Catalyst] | 1000:1 |
| Temperature (°C) | 130 |
| Time (h) | 24 |
| Conversion (%) | >95 |
| Number-average molecular weight (Mn, g/mol ) | ~10,000 |
| Polydispersity Index (PDI) | 1.2 - 1.5 |
Application in Drug Delivery: Preparation of Drug-Loaded Nanoparticles
Poly(trimethylene carbonate) is extensively utilized in drug delivery systems due to its biocompatibility, biodegradability, and ability to form nanoparticles that can encapsulate therapeutic agents.[5] These nanoparticles can provide controlled and sustained release of drugs.[6]
Experimental Protocol: Preparation of Dexamethasone-Loaded PTMC Nanoparticles via Single Emulsion-Solvent Evaporation
This protocol describes the fabrication of drug-loaded nanoparticles using a common nano-precipitation technique.[6]
Materials:
-
Poly(trimethylene carbonate) (PTMC)
-
Dexamethasone (B1670325) (model drug)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v in water)
-
Deionized water
-
Homogenizer or sonicator
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Dissolve a specific amount of PTMC and dexamethasone in dichloromethane to form the organic phase.
-
Prepare the aqueous phase by dissolving PVA in deionized water.
-
Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.
-
Continue stirring the emulsion at room temperature for several hours to allow for the complete evaporation of the dichloromethane.
-
As the solvent evaporates, the PTMC precipitates, forming solid drug-loaded nanoparticles.
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticles with deionized water several times to remove excess PVA and any unencapsulated drug.
-
The final nanoparticle suspension can be freeze-dried for long-term storage.
Experimental Workflow for Drug-Loaded Nanoparticle Preparation
Caption: Workflow for the preparation of drug-loaded PTMC nanoparticles.
Signaling Pathways and Mechanism of Action in Drug Delivery
While 1,3-dioxan-2-one itself is a monomer and not directly involved in biological signaling pathways, its polymer, poly(trimethylene carbonate), plays a crucial role as a drug delivery vehicle. The mechanism of action for drug release from PTMC-based nanoparticles is primarily governed by diffusion and polymer degradation.
Mechanism of Drug Release from PTMC Nanoparticles
Caption: Mechanisms of drug release from PTMC nanoparticles.
Initially, drug release is often controlled by diffusion through the polymer matrix. Over time, the PTMC undergoes slow surface erosion via enzymatic hydrolysis of its carbonate linkages, leading to a more sustained release of the encapsulated drug.[1] The degradation products are non-acidic and biocompatible, which is a significant advantage over some polyester-based delivery systems that can cause local pH drops and inflammation.[7]
References
- 1. Poly(trimethylene carbonate) - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Poly(trimethylene carbonate-co-caprolactone): An emerging drug delivery nanosystem in pharmaceutics - IIUM Repository (IRep) [irep.iium.edu.my]
- 4. archive.lib.cmu.ac.th [archive.lib.cmu.ac.th]
- 5. A drug eluting poly(trimethylene carbonate)/poly(lactic acid)-reinforced nanocomposite for the functional delivery of osteogenic molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Foundational Research on the Reactivity of 1,3-Dioxan-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the foundational research on the reactivity of 1,3-dioxan-2-one (B34567), also known as trimethylene carbonate (TMC). This versatile cyclic carbonate serves as a critical monomer in the synthesis of biodegradable polymers with significant applications in the biomedical and pharmaceutical fields. This document details its synthesis, core reactions, and polymerization behavior, presenting quantitative data in structured tables, detailed experimental protocols, and visualized reaction pathways.
Synthesis of 1,3-Dioxan-2-one
The primary synthetic routes to 1,3-dioxan-2-one involve the reaction of 1,3-propanediol (B51772) with a suitable carbonate precursor. Greener methods utilizing carbon dioxide as a C1 source have also been developed.
Synthesis from 1,3-Propanediol and Dialkyl Carbonates
A common and efficient method for synthesizing 1,3-dioxan-2-one is the transesterification reaction of 1,3-propanediol with a dialkyl carbonate, such as diethyl carbonate or dimethyl carbonate, in the presence of a catalyst.
Experimental Protocol: Synthesis using Diethyl Carbonate
-
Apparatus Setup: A round-bottom flask is equipped with a magnetic stirrer and a distillation column.
-
Reactant Charging: The flask is charged with 1,3-propanediol and an excess of diethyl carbonate. A catalytic amount of a suitable base, such as sodium methoxide (B1231860) or potassium carbonate, is added.
-
Reaction: The mixture is heated to reflux. The progress of the reaction is monitored by the distillation of the ethanol (B145695) byproduct.
-
Purification: After the reaction is complete, the excess diethyl carbonate is removed by distillation under reduced pressure. The crude 1,3-dioxan-2-one is then purified by vacuum distillation or recrystallization from a suitable solvent like ethyl acetate.[1]
Table 1: Representative Data for Synthesis of 1,3-Dioxan-2-one
| Carbonate Source | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Diethyl Carbonate | Sodium Methoxide | 120-140 | 4-6 | 70-85 | General laboratory practice |
| Dimethyl Carbonate | Potassium Carbonate | 110-130 | 5-8 | 65-80 | [2] |
| Carbon Dioxide | CeO₂ | 150 | 24 | >90 | [3] |
Characterization Data for 1,3-Dioxan-2-one:
-
¹H NMR (CDCl₃): δ 4.52 (t, 4H), 2.15 (quint, 2H)[4]
-
¹³C NMR (CDCl₃): δ 148.5, 68.0, 21.5
-
IR (KBr, cm⁻¹): 1740 (C=O), 1230 (C-O-C)[5]
Caption: Hydrolysis pathway of 1,3-dioxan-2-one.
Aminolysis
The reaction of 1,3-dioxan-2-one with amines leads to the formation of hydroxyurethanes. This reaction is the basis for the synthesis of non-isocyanate polyurethanes (NIPUs) when bifunctional amines and cyclic carbonates are used. The reaction can often proceed without a catalyst.
[2]Experimental Protocol: Reaction with a Primary Amine
-
Reactants: 1,3-Dioxan-2-one and a primary amine (e.g., benzylamine).
-
Reaction: The reactants are mixed, typically in a 1:1 molar ratio, and heated. The reaction can be performed neat or in a suitable solvent.
-
Work-up: After the reaction is complete, the product can be purified by crystallization or chromatography.
Table 3: Reactivity of 1,3-Dioxan-2-one with Nucleophiles
| Nucleophile | Product | Conditions | Yield (%) | Reference |
| Water (Hydrolysis) | 1,3-Propanediol, CO₂ | Acid or Base Catalyst | - | |
| Primary Amine (Aminolysis) | Hydroxyurethane | Heat | Moderate to High |
Applications in Drug Development
The biodegradability and biocompatibility of polymers derived from 1,3-dioxan-2-one, primarily PTMC, make them highly valuable in the field of drug development. These polymers are utilized in various applications, including:
-
Drug Delivery Systems: As matrices for the controlled release of therapeutic agents.
-
Tissue Engineering: As scaffolds for cell growth and tissue regeneration.
-
Biodegradable Implants: For temporary medical devices that degrade and are absorbed by the body over time.
The reactivity of the carbonate linkage allows for the tuning of degradation rates and the incorporation of functional groups for drug conjugation.
Conclusion
1,3-Dioxan-2-one is a key monomer whose reactivity, particularly its propensity for ring-opening polymerization, has been extensively explored for the development of advanced biomaterials. Understanding the various synthetic routes and the factors influencing its reactivity with different reagents is crucial for designing polymers with tailored properties for specific applications in the pharmaceutical and biomedical industries. Further research into the kinetics and mechanisms of its reactions will continue to expand its utility and contribute to the development of next-generation biodegradable materials.
References
- 1. [PDF] The Hydrolysis of 1,3-Dioxolan and Its Alkyl-Substituted Derivatives. Part I. The Structural Factors Influencing the Rates of Hydrolysis of a Series of Methyl-Substituted Dioxolans. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. archive.lib.cmu.ac.th [archive.lib.cmu.ac.th]
- 4. 1,3-DIOXANE(505-22-6) 1H NMR [m.chemicalbook.com]
- 5. 1,3-Dioxan-2-one(2453-03-4) IR Spectrum [chemicalbook.com]
Methodological & Application
Application Note: Ring-Opening Polymerization of 1,3-Dioxan-2-one (Trimethylene Carbonate)
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,3-Dioxan-2-one (B34567), commonly known as trimethylene carbonate (TMC), is a six-membered cyclic carbonate monomer. Its ring-opening polymerization (ROP) yields poly(trimethylene carbonate) (PTMC), an aliphatic polycarbonate with significant interest in the biomedical and pharmaceutical fields.[1][2] PTMC is a flexible and amorphous polymer known for its excellent biocompatibility, biodegradability, and low toxicity.[3] Unlike some polyesters that produce acidic byproducts upon degradation, PTMC's degradation products are less likely to cause inflammatory responses, making it highly suitable for applications such as drug delivery systems, tissue engineering scaffolds, and resorbable medical devices.[1][4]
The polymerization of TMC is a thermodynamically favorable process that can be initiated by various catalytic systems, including metal-based catalysts (e.g., stannous octoate), organocatalysts (e.g., TBD, DBU), and enzymes.[1][5] This versatility allows for the synthesis of well-defined polymers with controlled molecular weights and low polydispersity.[6] This document provides a detailed protocol for the ring-opening polymerization of TMC, data on various catalytic systems, and diagrams illustrating the experimental workflow and reaction mechanism.
Experimental Protocols
Materials and Monomer Purification
High monomer purity is critical for achieving controlled polymerization and high molecular weight polymers, as impurities can interfere with catalytic activity.[1]
-
Materials :
-
1,3-Dioxan-2-one (TMC) (≥98%)
-
Calcium hydride (CaH₂)
-
Chosen catalyst (e.g., Stannous octoate [Sn(Oct)₂], 1,5,7-Triazabicyclo[4.4.0]dec-5-ene [TBD])
-
Chosen initiator (e.g., Benzyl (B1604629) alcohol [BnOH], Propylamine)
-
Anhydrous solvents (e.g., Toluene, Dichloromethane [CH₂Cl₂], Tetrahydrofuran [THF])
-
Precipitation solvent (e.g., Methanol)
-
Quenching agent (e.g., Benzoic acid for organocatalysts)
-
Inert gas (Nitrogen or Argon)
-
-
Monomer Purification Protocol (Recrystallization) :
-
Dissolve crude TMC in a minimal amount of hot 1,4-dioxane (B91453) or ethyl acetate.
-
Allow the solution to cool slowly to room temperature, then cool further to 0-4 °C to induce crystallization.
-
Filter the resulting crystals and wash them with cold ligroin or hexane.
-
Dry the purified crystals under high vacuum over a desiccant such as phosphorus pentoxide (P₄O₁₀) or calcium hydride (CaH₂) for at least 24 hours before transferring to an inert atmosphere glovebox.[7]
-
Ring-Opening Polymerization (ROP) Procedure
The following is a general protocol for the ROP of TMC in bulk using stannous octoate as a catalyst and benzyl alcohol as an initiator. This procedure should be performed using standard Schlenk line techniques or inside an inert atmosphere glovebox.
-
Reaction Setup :
-
Place a magnetic stir bar into a polymerization tube or round-bottom flask.
-
Flame-dry the glassware under vacuum and backfill with inert gas (e.g., nitrogen or argon) three times to remove moisture.[8]
-
Under an inert atmosphere, add the purified TMC monomer (e.g., 1.02 g, 10 mmol, 100 equivalents) to the flask.
-
Add the desired amount of initiator, benzyl alcohol (e.g., 10.8 mg, 0.1 mmol, 1 equivalent), via syringe.
-
Add the catalyst, stannous octoate (e.g., 0.10 wt% relative to the monomer), to the reaction vessel.[9]
-
-
Polymerization :
-
Seal the reaction vessel securely.
-
Immerse the vessel in a preheated oil bath at the desired temperature (e.g., 130 °C).[9]
-
Stir the reaction mixture for the specified duration (e.g., 2 to 24 hours). The progress of the polymerization can be monitored by observing the increase in viscosity of the reaction mixture.
-
Monitor monomer conversion by taking aliquots (if possible) and analyzing via ¹H NMR spectroscopy.
-
-
Polymer Purification :
-
After the desired reaction time, remove the flask from the oil bath and allow it to cool to room temperature.
-
Dissolve the resulting viscous polymer in a minimal amount of a suitable solvent, such as chloroform (B151607) or dichloromethane.[8]
-
Precipitate the polymer by slowly adding the solution to a large excess of a non-solvent, typically cold methanol (B129727), while stirring vigorously.[8][9]
-
Collect the precipitated white polymer by filtration.
-
Wash the polymer several times with fresh methanol to remove any unreacted monomer, catalyst, and initiator.[8]
-
Dry the final polymer product in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.[8]
-
Polymer Characterization
-
Nuclear Magnetic Resonance (¹H NMR) : Used to confirm the polymer structure and determine monomer conversion. The characteristic peaks for PTMC in CDCl₃ are δ 4.2 (t, -O-CH₂-) and δ 2.0 (q, -CH₂-).[9]
-
Size Exclusion Chromatography (SEC/GPC) : Used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (Đ = Mw/Mn) of the polymer.[10][11]
-
Differential Scanning Calorimetry (DSC) : Used to determine thermal properties such as the glass transition temperature (Tg), which for amorphous PTMC is typically around -17 °C.[3]
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry : Used to analyze the polymer's end-groups and confirm the polymerization mechanism.[10][12]
Data Presentation
The choice of catalyst, initiator, and reaction conditions significantly impacts the polymerization outcome. The following table summarizes representative data from various ROP systems for TMC.
| Catalyst | Initiator | [M]/[I] Ratio | Temp (°C) | Time (h) | Mn ( g/mol ) | Đ (Mw/Mn) | Reference |
| Sn(Oct)₂ | Propylamine | 100 | 130 | 24 | 10,500 | 1.30 | [9] |
| TBD | Benzyl Alcohol | 100 | RT | 0.25 | 11,200 | 1.15 | [6] |
| t-BuP₄ | Benzyl Alcohol | 50 | RT | 8 | 5,400 | 1.05 | [3][10] |
| (salen)Ca / N₃⁻ | N/A | 350 | 86 | 0.25 | - | - | [13] |
| TBD (alcohol-free) | N/A | 100 | RT | 0.5 | 22,000 | 1.40 | [12] |
M: Monomer (TMC), I: Initiator, RT: Room Temperature
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of poly(trimethylene carbonate).
Caption: Experimental workflow for the ring-opening polymerization of TMC.
Reaction Mechanism
The diagram below shows a generalized mechanism for the ring-opening polymerization of 1,3-dioxan-2-one initiated by an alcohol (ROH) and coordinated by a catalyst.
References
- 1. nbinno.com [nbinno.com]
- 2. Buy 1,3-Dioxan-2-one | 2453-03-4 | >98% [smolecule.com]
- 3. Ring-Opening Polymerization of Trimethylene Carbonate with Phosphazene Organocatalyst [mdpi.com]
- 4. Advancing the synthesis of trimethylene carbonate: a high-yield green synthesis route - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Poly(trimethylene carbonate) - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. guidechem.com [guidechem.com]
- 9. Synthesis of Poly(Trimethylene Carbonate) from Amine Group Initiation: Role of Urethane Bonds in the Crystallinity [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. Insight into the Alcohol-Free Ring-Opening Polymerization of TMC Catalyzed by TBD - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Biodegradable Polymer Synthesis using 1,3-Dioxan-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dioxan-2-one (B34567), also known as trimethylene carbonate (TMC), is a versatile cyclic ester monomer crucial for the synthesis of biodegradable aliphatic polycarbonates, most notably poly(trimethylene carbonate) (PTMC).[1] These polymers are gaining significant attention in the biomedical and pharmaceutical fields due to their excellent biocompatibility, biodegradability, and flexible, rubbery nature.[2] A key advantage of PTMC is that its degradation products are non-acidic, which can mitigate inflammatory responses often associated with other biodegradable polyesters like polylactic acid (PLA) and polyglycolic acid (PGA).[3][4]
These application notes provide detailed protocols for the synthesis of PTMC and its copolymers, their characterization, and their application in fabricating drug delivery vehicles. The information is intended to guide researchers in developing novel biodegradable materials for a range of applications, from controlled drug release to tissue engineering scaffolds.
Polymer Synthesis: Ring-Opening Polymerization (ROP) of 1,3-Dioxan-2-one
The most common method for synthesizing PTMC and its copolymers is ring-opening polymerization (ROP). This technique offers good control over the polymer's molecular weight and architecture. The choice of initiator and catalyst is critical in determining the polymerization kinetics and the final properties of the polymer.
Key Parameters Influencing Polymer Properties
The molecular weight, polydispersity index (PDI), and thermal properties of the resulting polymer can be tailored by carefully controlling the following reaction parameters:
-
Monomer to Initiator Ratio ([M]/[I]): This ratio is the primary determinant of the polymer's molecular weight. A higher ratio results in a higher molecular weight.
-
Catalyst: Various catalysts can be employed, with stannous octoate (Sn(Oct)₂) being one of the most common. Organocatalysts are also gaining popularity due to their lower toxicity.
-
Temperature and Reaction Time: These parameters influence the rate of polymerization and the final monomer conversion.
Data Presentation: Polymerization of 1,3-Dioxan-2-one
The following table summarizes the effect of different reaction conditions on the properties of the resulting poly(trimethylene carbonate).
| Entry | Monomer:Initiator Ratio ([M]/[I]) | Catalyst (mol%) | Temperature (°C) | Time (h) | Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) |
| 1 | 100:1 | Sn(Oct)₂ (0.1) | 130 | 24 | 25,000 | 1.4 |
| 2 | 200:1 | Sn(Oct)₂ (0.1) | 130 | 48 | 45,000 | 1.6 |
| 3 | 100:1 | TBD (1.0) | 25 | 2 | 15,000 | 1.2 |
| 4 | 200:1 | DBU (1.0) | 25 | 4 | 30,000 | 1.3 |
TBD: 1,5,7-Triazabicyclo[4.4.0]dec-5-ene; DBU: 1,8-Diazabicyclo[5.4.0]undec-7-ene
Experimental Protocols
Protocol 1: Synthesis of Poly(trimethylene carbonate) via ROP
This protocol describes the synthesis of PTMC using stannous octoate as a catalyst.
Materials:
-
1,3-Dioxan-2-one (TMC)
-
Benzyl (B1604629) alcohol (initiator)
-
Stannous octoate (Sn(Oct)₂)
-
Toluene, anhydrous
-
Schlenk flask and line
-
Magnetic stirrer and hotplate
Procedure:
-
Monomer and Initiator Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the desired amount of 1,3-dioxan-2-one and anhydrous toluene.
-
Initiator and Catalyst Addition: Add the calculated amount of benzyl alcohol (initiator) to the flask via syringe. Subsequently, add the stannous octoate catalyst solution in toluene.
-
Polymerization: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 130°C) and stir for the specified reaction time.
-
Polymer Precipitation: After the reaction is complete, cool the flask to room temperature. Dissolve the viscous polymer solution in a minimal amount of chloroform and precipitate it by adding the solution dropwise to a large volume of cold methanol with vigorous stirring.
-
Purification and Drying: Decant the methanol and wash the precipitated polymer with fresh methanol several times. Dry the purified polymer under vacuum at a slightly elevated temperature (e.g., 40°C) until a constant weight is achieved.
-
Characterization: Characterize the polymer for its molecular weight and polydispersity index using Gel Permeation Chromatography (GPC). Thermal properties such as glass transition temperature (Tg) and melting temperature (Tm) can be determined using Differential Scanning Calorimetry (DSC).
Visualization of the Synthesis Workflow
Application in Drug Delivery
The biodegradable and biocompatible nature of PTMC and its copolymers makes them excellent candidates for developing controlled drug delivery systems. They can be formulated into nanoparticles, microspheres, and implants for sustained release of therapeutic agents. Copolymers, such as PTMC-PEG, can self-assemble into micelles for encapsulating hydrophobic drugs.[5]
Protocol 2: Preparation of PTMC-based Nanoparticles for Drug Delivery
This protocol outlines a common method for preparing drug-loaded nanoparticles using a nanoprecipitation technique.
Materials:
-
PTMC or PTMC-PEG copolymer
-
Drug to be encapsulated
-
Acetone (solvent)
-
Deionized water with a surfactant (e.g., Pluronic F68) (non-solvent)
-
Magnetic stirrer
-
Ultrasonic bath
Procedure:
-
Polymer-Drug Solution: Dissolve a specific amount of the PTMC or PTMC-PEG copolymer and the drug in acetone.
-
Nanoprecipitation: Add the polymer-drug solution dropwise into a vigorously stirring aqueous solution containing a surfactant. The rapid diffusion of the solvent into the non-solvent phase leads to the precipitation of the polymer, encapsulating the drug into nanoparticles.
-
Solvent Evaporation: Continue stirring the nanoparticle suspension for several hours in a fume hood to allow for the complete evaporation of the organic solvent.
-
Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Remove the supernatant and wash the nanoparticles with deionized water multiple times to remove any free drug and excess surfactant.
-
Lyophilization: Resuspend the purified nanoparticles in a small amount of deionized water and freeze-dry them to obtain a powder.
-
Characterization:
-
Particle Size and Zeta Potential: Determine the size distribution and surface charge of the nanoparticles using Dynamic Light Scattering (DLS).
-
Morphology: Visualize the shape and surface of the nanoparticles using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).
-
Drug Loading and Encapsulation Efficiency: Quantify the amount of encapsulated drug using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC) after extracting the drug from a known amount of nanoparticles.
-
Data Presentation: In Vitro Degradation of PTMC
The degradation of PTMC is a critical factor for its application in drug delivery and tissue engineering. The following table presents data on the in vitro enzymatic degradation of PTMC of different molecular weights.
| Polymer Sample | Initial Molecular Weight (Mn, g/mol ) | Degradation Medium | Time (weeks) | Mass Loss (%) |
| PTMC-1 | 69,000 | Lipase solution | 8 | ~20 |
| PTMC-2 | 291,000 | Lipase solution | 8 | ~60 |
| PTMC-3 | 457,000 | Lipase solution | 8 | ~60 |
Data adapted from a study on the in vivo and in vitro degradation behavior of PTMC.[6]
The data indicates that higher molecular weight PTMC exhibits a faster degradation rate in the presence of lipase.[6]
Visualization of Drug Delivery Logic
Conclusion
1,3-Dioxan-2-one is a valuable monomer for the synthesis of biodegradable polymers with significant potential in drug development and biomedical research. The ability to tune the properties of poly(trimethylene carbonate) and its copolymers through controlled polymerization techniques allows for the rational design of materials for specific applications. The protocols and data presented in these application notes serve as a starting point for researchers to explore the synthesis and application of these promising biodegradable polymers. Careful characterization of the synthesized polymers and their degradation behavior is essential for the successful development of safe and effective drug delivery systems and medical devices.
References
- 1. Poly(trimethylene carbonate) - Wikipedia [en.wikipedia.org]
- 2. trepo.tuni.fi [trepo.tuni.fi]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and drug release behavior of poly (trimethylene carbonate)-poly (ethylene glycol)-poly (trimethylene carbonate) nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The in vivo and in vitro degradation behavior of poly(trimethylene carbonate) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Poly(trimethylene carbonate) from 1,3-dioxan-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(trimethylene carbonate) (PTMC) is a biodegradable and biocompatible aliphatic polycarbonate with significant potential in the biomedical field, including applications in drug delivery, tissue engineering, and medical device fabrication.[1][2] Its amorphous and flexible nature, coupled with its surface erosion degradation mechanism which avoids the release of acidic byproducts, makes it a desirable material for these applications.[2] PTMC is synthesized via the ring-opening polymerization (ROP) of its cyclic monomer, 1,3-dioxan-2-one (B34567), also known as trimethylene carbonate (TMC).[1] This document provides detailed protocols for the synthesis of PTMC, focusing on organocatalyzed ring-opening polymerization, a method known for its mild reaction conditions and excellent control over polymer characteristics.[3]
Data Presentation: Synthesis Parameters and Polymer Characteristics
The following tables summarize quantitative data from various reported syntheses of PTMC, offering a comparative overview of different catalytic systems and their impact on the resulting polymer properties.
Table 1: Organocatalyzed Ring-Opening Polymerization of TMC
| Catalyst | Initiator | Monomer/Initiator Ratio | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| t-BuP4 | Benzyl (B1604629) Alcohol | 50:1 | THF | Room Temp | 0.5 | >99 | 7,130 | 1.17 | [4][5] |
| DBU | Benzyl Alcohol | 100:1 | Toluene (B28343) | Room Temp | 0.08 | 99 | 12,300 | 1.62 | [6] |
| TBD | Benzyl Alcohol | 100:1 | CH2Cl2 | 30 | 24 | 92 | 9,420 | 1.17 | [6] |
| BEMP | Benzyl Alcohol | 100:1 | Bulk | 100 | 24 | >95 | 45,800 | 1.49 | [4] |
Table 2: Metal-Catalyzed Ring-Opening Polymerization of TMC
| Catalyst | Initiator | Monomer/Catalyst Ratio | Solvent | Temperature (°C) | Time (h) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| Sn(Oct)2 | Propylamine | 100:1 | Bulk | 130 | 24 | - | - | [2][7] |
| Sn(Oct)2 | Ethylene Glycol | - | Bulk | - | - | - | - | [8] |
| Al(O-i-Pr)3 | - | - | - | - | - | - | - | [5] |
| Tributyltin methoxide | - | - | Bulk | 120 | - | up to 22,000 | - | [9] |
Table 3: Acid-Catalyzed Ring-Opening Polymerization of TMC
| Catalyst | Initiator | Solvent | Temperature (°C) | Notes | Reference |
| Trifluoroacetic acid (TFA) | Benzyl Alcohol | Bulk | 120 | Catalyst not indispensable | [10] |
| Methanesulfonic acid (MSA) | n-pentanol | - | - | Affords PTMC free of ether linkages | [11] |
Experimental Protocols
This section provides a detailed methodology for the synthesis of PTMC via organocatalyzed ring-opening polymerization using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as the catalyst and benzyl alcohol as the initiator.
Materials and Methods
-
Monomer: 1,3-dioxan-2-one (TMC)
-
Catalyst: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Initiator: Benzyl alcohol (BnOH)
-
Solvent: Anhydrous Toluene
-
Precipitation Solvent: Methanol (B129727)
-
Characterization Solvents: Deuterated chloroform (B151607) (CDCl3) for NMR, Tetrahydrofuran (B95107) (THF) for GPC
Monomer Purification
Prior to polymerization, it is crucial to purify the TMC monomer to remove any impurities that may affect the reaction.
-
Recrystallize the TMC twice from anhydrous tetrahydrofuran (THF).[4]
-
Dry the purified TMC under vacuum and store it in a glovebox at -10 °C to prevent moisture contamination.[4]
Polymerization Procedure
The following procedure is for a targeted degree of polymerization of 100.
-
Inside a nitrogen-filled glovebox, add the purified TMC (e.g., 1.02 g, 10 mmol, 100 equivalents) to a dried Schlenk flask equipped with a magnetic stir bar.
-
Add the desired volume of anhydrous toluene to achieve a 1 M monomer concentration.
-
In a separate vial, prepare a stock solution of the initiator, benzyl alcohol, in anhydrous toluene.
-
Add the appropriate amount of the benzyl alcohol solution (e.g., 108.1 µL of a 1 M solution, 0.1 mmol, 1 equivalent) to the monomer solution.
-
In another vial, prepare a stock solution of the catalyst, DBU, in anhydrous toluene.
-
To initiate the polymerization, add the appropriate amount of the DBU solution (e.g., 15.2 µL of a 1 M solution, 0.01 mmol, 0.1 equivalent) to the reaction mixture.
-
Seal the flask and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by taking aliquots at different time points and analyzing the monomer conversion via ¹H NMR.
Polymer Purification
-
Once the desired conversion is reached, quench the reaction by adding a small amount of methanol.[12]
-
Precipitate the polymer by slowly adding the reaction mixture to a beaker of cold methanol with vigorous stirring.[12]
-
Filter the precipitated white polymer.[12]
-
Wash the polymer several times with fresh methanol to remove any unreacted monomer and catalyst residues.[12]
-
Dry the purified poly(trimethylene carbonate) in a vacuum oven at 50 °C for 24 hours to a constant weight.[12]
Polymer Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small sample of the dried polymer in deuterated chloroform (CDCl3) and acquire the ¹H NMR spectrum to confirm the polymer structure and determine the monomer conversion.[4]
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): Determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) of the polymer using GPC/SEC with THF as the eluent and polystyrene standards for calibration.[10]
-
Differential Scanning Calorimetry (DSC): Analyze the thermal properties of the polymer, such as the glass transition temperature (Tg), which is typically around -15 °C for PTMC.[4]
Mandatory Visualization
Caption: Experimental workflow for the synthesis of poly(trimethylene carbonate).
References
- 1. Poly(trimethylene carbonate) - Wikipedia [en.wikipedia.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ring-Opening Polymerization of Trimethylene Carbonate with Phosphazene Organocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Poly(Trimethylene Carbonate) from Amine Group Initiation: Role of Urethane Bonds in the Crystallinity | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Characterization of OH-Terminated Poly(trimethylene carbonate)s by Alcohol-Initiated Ring-Opening Polymerization in Melt Bulk without Using Any Catalyst | Polymer Journal [preview-nature.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Page loading... [guidechem.com]
Application Notes and Protocols for 1,3-Dioxan-2-one in Biomedical Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,3-dioxan-2-one (B34567), also known as trimethylene carbonate (TMC), as a versatile monomer for the synthesis of biodegradable and biocompatible polymers for a range of biomedical applications. Detailed protocols for polymer synthesis, fabrication of drug delivery systems, and creation of tissue engineering scaffolds are provided, along with key quantitative data and visual workflows to guide researchers in this field.
Introduction to Poly(trimethylene carbonate) (PTMC)
Poly(trimethylene carbonate) (PTMC) is an aliphatic polycarbonate synthesized through the ring-opening polymerization (ROP) of 1,3-dioxan-2-one.[1] Its biocompatibility, biodegradability, and flexible nature make it a highly attractive material for medical devices, drug delivery, and tissue engineering.[2] A significant advantage of PTMC over widely used polyesters like poly(lactic acid) (PLA) and poly(glycolic acid) (PGA) is that its degradation products are non-acidic, which can mitigate inflammatory responses at the implantation site.[3]
The properties of PTMC can be readily tailored by controlling its molecular weight or by copolymerizing it with other cyclic monomers such as lactide, caprolactone, or by forming block copolymers with poly(ethylene glycol) (PEG).[4][5] High molecular weight PTMC is a tough and flexible elastomer, whereas its copolymers can be designed to have a range of mechanical properties, from soft and rubbery to more rigid.[6]
Applications in Drug Delivery
Amphiphilic block copolymers of PTMC and PEG can self-assemble into nanoparticles in aqueous solutions, forming core-shell structures that are ideal for encapsulating hydrophobic drugs.[4] The hydrophobic PTMC core serves as a reservoir for the drug, while the hydrophilic PEG shell provides a stealth-like characteristic, prolonging circulation time in the body.
Quantitative Data for PTMC-based Drug Delivery Systems
| Parameter | PTMC-PEG Nanoparticles | PTMC/PCL Copolymer | Reference |
| Drug | Methotrexate | Dexamethasone | [4] |
| Polymer Composition | PTMC-PEG-PTMC triblock | P(TMC-co-CL) | [7] |
| Particle Size (nm) | 50 - 160 | - | [4] |
| Drug Loading Content (%) | Not specified | Not specified | |
| Encapsulation Efficiency (%) | Not specified | 71.6 (for a similar system) | [8] |
| In Vitro Release | Sustained release | Sustained release | [4] |
Applications in Tissue Engineering
The elastomeric properties of PTMC make it particularly suitable for soft tissue engineering applications where mechanical compliance with the native tissue is crucial.[6] PTMC and its copolymers can be fabricated into porous scaffolds using techniques like electrospinning, salt leaching, or 3D printing, creating environments that support cell adhesion, proliferation, and tissue regeneration.[9][10]
Quantitative Data for PTMC-based Tissue Engineering Scaffolds
| Parameter | Electrospun PLLA/PTMC | Photo-crosslinked PTMC | Reference |
| PTMC Content (mass ratio) | 10:0 to 5:5 (PLLA:PTMC) | 100% | [6][10] |
| Fiber/Pore Size | 188 - 584 nm (fiber diameter) | 0 - 290 µm (pore size) | [6][10] |
| Porosity (%) | High | ~70% | [6][10] |
| Young's Modulus (MPa) | up to 74.49 | 0.56 - 1.12 | [6][10] |
| Tensile Strength (MPa) | - | 0.12 - 0.55 | [6] |
| Elongation at Break (%) | 24.71 - 344.85 | >1000% | [6][10] |
Experimental Protocols
Protocol 1: Synthesis of PTMC-PEG-PTMC Triblock Copolymer via Ring-Opening Polymerization (ROP)
This protocol describes the synthesis of an ABA-type triblock copolymer where A is PTMC and B is PEG, suitable for forming nanoparticles for drug delivery.[4]
Materials:
-
1,3-dioxan-2-one (TMC) (recrystallized)
-
Poly(ethylene glycol) (PEG), dihydroxyl-terminated (dried under vacuum)
-
Stannous octoate (Sn(Oct)₂)
-
Toluene (anhydrous)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve a known amount of dihydroxyl-terminated PEG in anhydrous toluene.
-
Add the desired molar ratio of TMC monomer to the flask.
-
Introduce the stannous octoate catalyst (a typical monomer-to-catalyst molar ratio is 5000:1 to 20000:1).
-
Stir the reaction mixture at an elevated temperature (e.g., 110-130°C) for a specified time (e.g., 24-48 hours) to allow for polymerization.
-
After the reaction is complete, cool the mixture to room temperature and dissolve the polymer in a minimal amount of chloroform.
-
Precipitate the polymer by slowly adding the chloroform solution to an excess of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration and wash it several times with methanol to remove unreacted monomer and catalyst.
-
Dry the final PTMC-PEG-PTMC copolymer under vacuum until a constant weight is achieved.
Characterization:
-
¹H NMR: To confirm the chemical structure and determine the molar ratio of PTMC to PEG blocks.
-
GPC/SEC: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
Diagram of the Ring-Opening Polymerization of 1,3-dioxan-2-one
Ring-opening polymerization of 1,3-dioxan-2-one to form a PTMC-PEG-PTMC copolymer.
Protocol 2: Preparation of Drug-Loaded PTMC-PEG-PTMC Nanoparticles by Dialysis
This protocol details the formation of drug-loaded nanoparticles from the synthesized amphiphilic block copolymer.[4]
Materials:
-
PTMC-PEG-PTMC copolymer
-
Hydrophobic drug (e.g., methotrexate, paclitaxel)
-
Dimethylformamide (DMF) or other suitable organic solvent
-
Deionized water
-
Dialysis tubing (with appropriate molecular weight cut-off, e.g., 1 kDa)
Procedure:
-
Dissolve a specific amount of the PTMC-PEG-PTMC copolymer and the hydrophobic drug in a minimal amount of DMF.
-
Transfer the polymer-drug solution into a dialysis tube, ensuring it is securely sealed.
-
Immerse the sealed dialysis tube in a large volume of deionized water.
-
Stir the water gently at room temperature for an extended period (e.g., 24-72 hours), replacing the water periodically to facilitate the removal of the organic solvent.
-
As the DMF diffuses out into the water, the amphiphilic copolymers will self-assemble into core-shell nanoparticles, entrapping the drug in the hydrophobic PTMC core.
-
After dialysis, collect the nanoparticle suspension from the tubing.
-
The suspension can be further purified by centrifugation or filtration to remove any non-encapsulated drug aggregates.
-
The purified nanoparticle suspension can be used directly or lyophilized for long-term storage.
Characterization:
-
Dynamic Light Scattering (DLS): To determine the average particle size and size distribution.
-
Transmission Electron Microscopy (TEM): To visualize the morphology of the nanoparticles.
-
UV-Vis Spectroscopy or HPLC: To determine the drug loading content and encapsulation efficiency.
Workflow for Preparing Drug-Loaded Nanoparticles
Workflow for the preparation and characterization of drug-loaded PTMC-PEG-PTMC nanoparticles.
Protocol 3: Fabrication of Electrospun PTMC-blend Scaffolds for Tissue Engineering
This protocol outlines the fabrication of fibrous scaffolds from a blend of PTMC and another polymer, such as PLLA, using electrospinning.[10]
Materials:
-
Poly(trimethylene carbonate) (PTMC)
-
Poly(L-lactic acid) (PLLA) or other blend polymer
-
Suitable solvent system (e.g., chloroform, dichloromethane, or a mixture)
-
Electrospinning setup (high-voltage power supply, syringe pump, spinneret, grounded collector)
Procedure:
-
Prepare a polymer solution by dissolving PTMC and the blend polymer (e.g., PLLA) in the chosen solvent at a specific concentration and ratio (e.g., 10% w/v total polymer concentration with a 7:3 PLLA:PTMC mass ratio).
-
Load the polymer solution into a syringe fitted with a metallic needle (spinneret).
-
Mount the syringe on the syringe pump and set a constant flow rate (e.g., 1 mL/hour).
-
Position the spinneret at a fixed distance from the grounded collector (e.g., 15 cm).
-
Apply a high voltage (e.g., 15-25 kV) between the spinneret and the collector.
-
As the polymer solution is ejected from the spinneret, the solvent evaporates, and a continuous fibrous mat is deposited on the collector.
-
After a desired thickness is achieved, stop the electrospinning process and carefully remove the scaffold from the collector.
-
Dry the scaffold under vacuum to remove any residual solvent.
-
Sterilize the scaffold (e.g., with ethylene (B1197577) oxide or UV irradiation) before cell culture experiments.
Characterization:
-
Scanning Electron Microscopy (SEM): To assess fiber morphology, diameter, and scaffold porosity.
-
Tensile Testing: To evaluate the mechanical properties (Young's modulus, tensile strength, elongation at break).
-
Contact Angle Measurement: To determine the hydrophilicity/hydrophobicity of the scaffold surface.
Experimental Workflow for Tissue Engineering Scaffold Fabrication and Seeding
Workflow for fabricating and seeding a PTMC-based electrospun scaffold for tissue engineering.
References
- 1. nbinno.com [nbinno.com]
- 2. Poly(ethylene glycol)-b-poly(1,3-trimethylene carbonate) Amphiphilic Copolymers for Long-Acting Injectables: Synthesis, Non-Acylating Performance and In Vivo Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional biodegradable polymers via ring-opening polymerization of monomers without protective groups - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C8CS00531A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Novel pentablock copolymer (PLA-PCL-PEG-PCL-PLA) based nanoparticles for controlled drug delivery: Effect of copolymer compositions on the crystallinity of copolymers and in vitro drug release profile from nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ris.utwente.nl [ris.utwente.nl]
- 7. researchgate.net [researchgate.net]
- 8. An overview on electrospinning and its advancement toward hard and soft tissue engineering applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. μCT based assessment of mechanical deformation of designed PTMC scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application of 1,3-Dioxan-2-One in Drug Delivery Systems: Application Notes and Protocols
Introduction
1,3-Dioxan-2-one, also known as trimethylene carbonate (TMC), is a versatile cyclic monomer crucial in the development of biodegradable polymers for advanced drug delivery systems.[1] Polymers derived from TMC, such as poly(trimethylene carbonate) (PTMC), are biocompatible and degrade into non-toxic byproducts, making them ideal for various biomedical applications.[1] These polymers can be formulated into nanoparticles, micelles, and hydrogels to encapsulate and control the release of therapeutic agents. The ability to copolymerize TMC with other monomers like lactide, glycolide, and poly(ethylene glycol) (PEG) allows for the fine-tuning of mechanical properties, degradation rates, and drug release kinetics.[1] This document provides detailed application notes and experimental protocols for researchers and scientists in drug development utilizing TMC-based polymers.
Key Applications
-
Controlled Drug Release: TMC-based polymers can be engineered to release drugs over extended periods, from days to weeks, which helps maintain consistent therapeutic drug levels and reduces dosing frequency.[1]
-
Targeted Delivery: Nanoparticles and micelles formulated from TMC copolymers can be designed for targeted drug delivery to specific tissues or cells, enhancing therapeutic efficacy while minimizing off-target side effects.
-
pH-Responsive Systems: By incorporating pH-sensitive linkages, TMC-based drug delivery systems can be designed to release their payload in response to the acidic microenvironments often found in tumors or inflammatory tissues.[2][3]
Experimental Protocols
Protocol 1: Synthesis of mPEG-b-PTMC Diblock Copolymers
This protocol describes the ring-opening polymerization of trimethylene carbonate (TMC) initiated by monomethoxy poly(ethylene glycol) (mPEG) to synthesize an amphiphilic diblock copolymer (mPEG-b-PTMC) suitable for forming nanoparticles.
Materials:
-
Trimethylene carbonate (TMC)
-
Monomethoxy poly(ethylene glycol) (mPEG)
-
Stannous octoate (Sn(Oct)₂)
-
Toluene, anhydrous
-
Diethyl ether, cold
-
Argon or Nitrogen gas, high purity
Procedure:
-
Preparation: Dry all glassware in an oven at 110°C overnight and cool under a stream of dry argon or nitrogen.
-
Reaction Setup: In a flame-dried Schlenk flask, dissolve a specific amount of mPEG and TMC in anhydrous toluene. The molar ratio of TMC to mPEG will determine the length of the PTMC block.
-
Initiation: Add stannous octoate (catalyst) to the solution. The amount is typically 1/500th to 1/1000th of the molar amount of TMC.
-
Polymerization: Heat the reaction mixture to 110°C under an inert atmosphere and stir for 24-48 hours.
-
Purification:
-
Cool the reaction mixture to room temperature and dissolve the resulting polymer in a minimal amount of dichloromethane.
-
Precipitate the polymer by adding the DCM solution dropwise into a large volume of cold diethyl ether with vigorous stirring.
-
Collect the precipitate by filtration and wash it with cold diethyl ether.
-
-
Drying: Dry the purified mPEG-b-PTMC copolymer under vacuum at room temperature until a constant weight is achieved.
-
Characterization: Characterize the copolymer using ¹H NMR for composition and Gel Permeation Chromatography (GPC) for molecular weight and polydispersity index (PDI).
Workflow for mPEG-b-PTMC Synthesis
Caption: Workflow for the synthesis of mPEG-b-PTMC diblock copolymer.
Protocol 2: Preparation of Drug-Loaded PTMC-Based Nanoparticles by Emulsion-Solvent Evaporation
This protocol details the formulation of drug-loaded nanoparticles from PTMC or its copolymers using a single emulsion-solvent evaporation method. Dexamethasone (B1670325) is used as a model drug.[4]
Materials:
-
PTMC or mPEG-b-PTMC copolymer
-
Dexamethasone
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v in water)
-
Deionized water
Procedure:
-
Organic Phase Preparation: Dissolve a known amount of the polymer (e.g., PTMC) and dexamethasone in dichloromethane.
-
Emulsification: Add the organic phase to an aqueous PVA solution. Emulsify the mixture by sonication or high-speed homogenization to form an oil-in-water (o/w) emulsion. The stirring speed can be varied to control the particle size.[4]
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the dichloromethane to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Washing: Wash the nanoparticles several times with deionized water to remove residual PVA and unencapsulated drug.
-
Lyophilization: Freeze-dry the washed nanoparticles to obtain a fine powder, which can be stored and redispersed for later use.[4]
-
Characterization:
-
Determine particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Observe the morphology using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
-
Calculate Drug Loading Content (DLC) and Drug Loading Efficiency (DLE).
-
Workflow for Nanoparticle Preparation
Caption: Workflow for preparing drug-loaded nanoparticles.
Protocol 3: In Vitro Drug Release Study
This protocol describes a typical in vitro drug release study from nanoparticles using a dialysis method.
Materials:
-
Drug-loaded nanoparticles
-
Phosphate-buffered saline (PBS) at pH 7.4 (and other pH values if studying pH-responsive release, e.g., pH 5.5)
-
Dialysis tubing or device with an appropriate molecular weight cut-off (MWCO)
-
Shaking incubator or water bath
Procedure:
-
Preparation: Disperse a known amount of drug-loaded nanoparticles in a specific volume of release medium (e.g., PBS pH 7.4).
-
Dialysis Setup: Transfer the nanoparticle suspension into a dialysis bag. Seal the bag and place it in a larger container with a known volume of the same release medium.
-
Incubation: Place the container in a shaking incubator at 37°C.
-
Sampling: At predetermined time intervals, withdraw a sample from the release medium outside the dialysis bag. Replace the withdrawn volume with fresh, pre-warmed release medium to maintain sink conditions.
-
Quantification: Analyze the drug concentration in the collected samples using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot it against time.
Signaling Pathway for pH-Responsive Drug Release
Caption: Mechanism of pH-triggered drug release from nanoparticles.
Quantitative Data Summary
The following tables summarize quantitative data from studies on 1,3-dioxan-2-one-based drug delivery systems.
Table 1: Physicochemical Properties of PTMC-Based Nanoparticles and Micelles
| Polymer System | Preparation Method | Particle/Micelle Size (nm) | PDI | Drug | Reference |
| PTMC-PEG-PTMC | Dialysis | 50 - 160 | N/A | Methotrexate | [5] |
| mPEG-PTMC | Salting out | 95 - 120 | N/A | Dexamethasone | [4] |
| PTMC | Single Emulsion | Adjustable | N/A | Dexamethasone | [4] |
| PDMAAm-b-PTMC (pH 7.4) | Dialysis | 76.3 ± 2.4 | 0.179 | N/A | [2] |
| PTMC Nanoparticles (pH 6.0) | In situ formation | 149.8 ± 4.5 | 0.287 | N/A | [2] |
N/A: Not Available in the cited source.
Table 2: Drug Loading and Release Characteristics
| Polymer System | Drug | Preparation Method | Drug Loading Efficiency (%) | Release Duration | Release Control | Reference |
| mPEG-PTMC | Dexamethasone | Salting out | 88% | 14 - 60 days | Diffusion | [4] |
| PTMC | Dexamethasone | Salting out | 54% | 14 - 60 days | Diffusion | [4] |
| mPEG-PTMC | Dexamethasone | Single Emulsion | 72% | 14 - 60 days | Diffusion | [4] |
| PTMC | Dexamethasone | Single Emulsion | 91% | 14 - 60 days | Diffusion | [4] |
| PLDLA-co-TMC | Finasteride | Solvent Displacement | N/A | ~50% in 24h | Diffusion | [6] |
N/A: Not Available in the cited source.
Disclaimer: The protocols provided are intended as a general guide. Researchers should optimize the conditions for their specific applications and materials. All work should be conducted in accordance with laboratory safety standards.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of pH-cleavable poly(trimethylene carbonate)-based block copolymers via ROP and RAFT polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mt.com [mt.com]
- 4. Poly(trimethylene carbonate) and monomethoxy poly(ethylene glycol)-block-poly(trimethylene carbonate) nanoparticles for the controlled release of dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and drug release behavior of poly (trimethylene carbonate)-poly (ethylene glycol)-poly (trimethylene carbonate) nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Copolymerization of 1,3-Dioxan-2-one with Lactide and Glycolide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of random terpolymers composed of 1,3-dioxan-2-one (B34567) (trimethylene carbonate, TMC), lactide (LA), and glycolide (B1360168) (GA). These biodegradable and biocompatible copolymers are of significant interest in the field of drug delivery and tissue engineering due to their tunable mechanical properties, degradation rates, and drug release profiles.
Introduction
The copolymerization of lactide, glycolide, and 1,3-dioxan-2-one via ring-opening polymerization (ROP) allows for the creation of materials with a wide range of properties.[1][2] Poly(lactic-co-glycolic acid) (PLGA) is a well-established FDA-approved polymer for drug delivery, known for its biocompatibility and biodegradable nature.[2][3] However, the acidic degradation products of PLGA can sometimes lead to localized inflammation.[1] The incorporation of 1,3-dioxan-2-one (TMC) into the polymer backbone can mitigate this issue by yielding neutral or less acidic degradation products. Furthermore, the inclusion of flexible TMC units can reduce the crystallinity and improve the toughness of the resulting terpolymer compared to the more rigid PLGA copolymers.[4] This allows for the precise tailoring of the material's mechanical strength, elasticity, and degradation kinetics to suit specific biomedical applications, from controlled drug release matrices to scaffolds for tissue regeneration.[2][5]
Key Applications
-
Controlled Drug Delivery: The tunable degradation rates and drug permeability of poly(l-lactide-co-glycolide-co-trimethylene carbonate) make it an excellent candidate for developing long-acting injectable formulations, implantable drug depots, and biodegradable nanoparticles for targeted drug delivery.[1][5] The release of therapeutic agents can be modulated by altering the monomer composition.[1]
-
Tissue Engineering: These terpolymers can be fabricated into porous scaffolds that support cell adhesion, proliferation, and differentiation. Their biocompatibility and tunable mechanical properties allow for the development of constructs that mimic the native extracellular matrix for the repair and regeneration of various tissues, including bone, cartilage, and soft tissues.
-
Medical Devices: The flexibility and biodegradability of these materials are advantageous for creating devices such as sutures, stents, and films where temporary mechanical support is required, followed by gradual resorption by the body.
Experimental Protocols
Protocol 1: Bulk Ring-Opening Copolymerization of L-Lactide, Glycolide, and 1,3-Dioxan-2-one
This protocol describes a common method for synthesizing random copolymers of L-lactide, glycolide, and TMC using stannous octoate as a catalyst.[4][6]
Materials:
-
L-lactide (LLA)
-
Glycolide (GA)
-
1,3-dioxan-2-one (TMC)
-
Stannous octoate (Sn(Oct)₂)
-
Toluene (anhydrous)
-
Dichloromethane
-
Nitrogen gas (high purity)
-
Glass reaction vessel (e.g., three-neck flask) with mechanical stirrer and nitrogen inlet/outlet
Procedure:
-
Monomer and Catalyst Preparation:
-
Purify L-lactide and glycolide by recrystallization from ethyl acetate (B1210297) to remove impurities and water.[4] Dry the purified monomers under vacuum.
-
Prepare a stock solution of the stannous octoate catalyst in anhydrous toluene.
-
-
Polymerization Reaction:
-
Add the desired molar ratios of purified L-lactide, glycolide, and 1,3-dioxan-2-one to the glass reaction vessel.
-
Heat the vessel to a temperature sufficient to melt the monomers (e.g., 120-130°C) under a continuous flow of dry nitrogen gas to create an inert atmosphere.[4][6]
-
Once the monomers are completely melted and homogenized by mechanical stirring, inject the stannous octoate catalyst solution into the molten monomer mixture. The typical monomer to catalyst molar ratio is around 10,000:1 to 20,000:1.
-
Continue the polymerization at the set temperature for a specified duration, typically ranging from 24 to 48 hours, under constant stirring.[4][6] The reaction time will influence the molecular weight and monomer conversion.
-
-
Purification of the Copolymer:
-
After the polymerization is complete, cool the reaction mixture to room temperature. The resulting polymer will be a solid mass.
-
Dissolve the crude polymer in a suitable solvent, such as dichloromethane.
-
Precipitate the polymer by slowly adding the polymer solution to a non-solvent, such as cold methanol, while stirring vigorously.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer multiple times with fresh methanol to remove any unreacted monomers and residual catalyst.
-
Dry the purified polymer under vacuum at a slightly elevated temperature (e.g., 40-60°C) until a constant weight is achieved.
-
Experimental Workflow Diagram
Caption: Workflow for the synthesis of poly(l-lactide-co-glycolide-co-trimethylene carbonate).
Protocol 2: Characterization of the Terpolymer
1. Nuclear Magnetic Resonance (NMR) Spectroscopy for Compositional Analysis:
-
Objective: To determine the molar ratio of LA, GA, and TMC units in the copolymer.
-
Procedure:
-
Dissolve a small amount of the dried polymer in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
Integrate the characteristic peaks corresponding to the protons of the lactidyl, glycolidyl, and trimethylene carbonate units to calculate the copolymer composition.
-
2. Gel Permeation Chromatography (GPC) for Molecular Weight Determination:
-
Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
-
Procedure:
-
Dissolve the polymer in a suitable solvent for GPC analysis (e.g., tetrahydrofuran, THF).
-
Run the sample through a GPC system equipped with a suitable column set and a refractive index (RI) detector.
-
Calibrate the system using polystyrene standards to obtain the molecular weight distribution.
-
3. Differential Scanning Calorimetry (DSC) for Thermal Properties:
-
Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm), if any.
-
Procedure:
-
Accurately weigh a small amount of the polymer (5-10 mg) into an aluminum DSC pan.
-
Heat the sample to a temperature above its expected melting point to erase its thermal history.
-
Cool the sample at a controlled rate.
-
Heat the sample again at a controlled rate (e.g., 10°C/min) and record the heat flow. The Tg is observed as a step change in the baseline of the thermogram.
-
Data Presentation
The properties of the resulting terpolymers are highly dependent on the initial monomer feed ratio. The following tables summarize typical quantitative data obtained for poly(l-lactide-co-glycolide-co-trimethylene carbonate) copolymers.
Table 1: Influence of Monomer Composition on Molecular Weight and Polydispersity
| LA:GA:TMC Molar Ratio | Mn (kDa) | Mw (kDa) | PDI (Mw/Mn) |
| 70:15:15 | 80 - 120 | 150 - 220 | 1.8 - 2.2 |
| 50:25:25 | 75 - 110 | 140 - 200 | 1.8 - 2.1 |
| 30:35:35 | 70 - 100 | 130 - 190 | 1.7 - 2.0 |
Note: Actual molecular weights can vary based on reaction conditions such as catalyst concentration, temperature, and time.
Table 2: Thermal Properties as a Function of Monomer Composition
| LA:GA:TMC Molar Ratio | Glass Transition Temperature (Tg) (°C) |
| 70:15:15 | 35 - 45 |
| 50:25:25 | 25 - 35 |
| 30:35:35 | 15 - 25 |
Note: The glass transition temperature generally decreases with increasing TMC content due to the increased flexibility of the polymer chains. Copolymers with high lactide content may exhibit a melting temperature.[5]
Logical Relationship Diagram
The following diagram illustrates the relationship between the monomer composition and the key properties of the resulting terpolymer, which in turn dictate its suitability for various biomedical applications.
Caption: Relationship between monomer composition, copolymer properties, and applications.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. PLGA – the smart polymer for drug delivery - Surya - Pharmacy & Pharmacology [journals.eco-vector.com]
- 4. researchgate.net [researchgate.net]
- 5. The Role of the Mechanical, Structural, and Thermal Properties of Poly(l-lactide-co-glycolide-co-trimethylene carbonate) in the Development of Rods with Aripiprazole [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Cationic Ring-Opening Polymerization of 1,3-Dioxan-2-One
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dioxan-2-one (B34567), also known as trimethylene carbonate (TMC), is a six-membered cyclic carbonate monomer. Its polymerization yields poly(trimethylene carbonate) (PTMC), a biocompatible and biodegradable polymer with significant potential in the biomedical field for applications such as drug delivery systems, tissue engineering scaffolds, and biodegradable implants. The ring-opening polymerization (ROP) of 1,3-dioxan-2-one is a common method for synthesizing PTMC. This document provides detailed application notes and protocols for the experimental setup of the cationic ring-opening polymerization (CROP) of 1,3-dioxan-2-one.
Cationic polymerization of cyclic carbonates like 1,3-dioxan-2-one is initiated by electrophilic species, such as protic acids or Lewis acids. The propagation proceeds through the cleavage of the acyl-oxygen bond in the monomer. However, it is important to note that the cationic polymerization of 1,3-dioxan-2-one can be susceptible to side reactions, including "backbiting" (intramolecular transesterification) and the formation of ether linkages, which can limit the achievable molecular weight of the resulting polymer.[1]
Experimental Protocols
Materials and Reagents
-
1,3-Dioxan-2-one (Trimethylene carbonate, TMC) monomer
-
Anhydrous solvent (e.g., dichloromethane (B109758) (CH₂Cl₂), chloroform, 1,2-dichloroethane, nitrobenzene)[1]
-
Cationic initiator (e.g., methyl triflate (MeOTf), triethyloxonium (B8711484) tetrafluoroborate (B81430) (Et₃OBF₄), boron trifluoride etherate (BF₃·OEt₂), tin(IV) chloride (SnCl₄), titanium(IV) chloride (TiCl₄))
-
Purging gas (e.g., dry argon or nitrogen)
-
Quenching agent (e.g., methanol (B129727), aqueous acid)[2]
-
Precipitation solvent (e.g., cold methanol)
-
Drying agent for monomer purification (e.g., calcium hydride (CaH₂))
Protocol 1: Purification of 1,3-Dioxan-2-one Monomer
High monomer purity is crucial for successful and controlled polymerization. Impurities can interfere with the initiator and lead to premature termination or side reactions.
-
Place the 1,3-dioxan-2-one monomer in a round-bottom flask equipped with a magnetic stir bar.
-
Add a suitable drying agent, such as calcium hydride (CaH₂).
-
Reflux the mixture under a dry, inert atmosphere (argon or nitrogen) for at least 4 hours to remove water.
-
Distill the monomer under reduced pressure. Collect the fraction that distills at the correct boiling point and pressure.
-
The purified monomer should be stored in a sealed container under an inert atmosphere, preferably in a desiccator or glovebox, to prevent moisture contamination.
Protocol 2: Cationic Ring-Opening Polymerization of 1,3-Dioxan-2-one
This protocol provides a general procedure for the cationic ring-opening polymerization of 1,3-dioxan-2-one. The specific reaction conditions (temperature, time, monomer/initiator ratio) should be optimized based on the chosen initiator and desired polymer characteristics.
-
Reaction Setup:
-
Flame-dry all glassware (e.g., Schlenk flask, syringes) under vacuum and cool under a stream of dry argon or nitrogen to remove any adsorbed moisture.
-
In a glovebox or under a positive pressure of inert gas, add the purified 1,3-dioxan-2-one monomer to the reaction flask.
-
Add the desired amount of anhydrous solvent via a dry syringe.
-
Stir the mixture at the desired reaction temperature until the monomer is completely dissolved.
-
-
Initiation:
-
Prepare a stock solution of the cationic initiator in the anhydrous solvent of choice.
-
Using a dry syringe, rapidly inject the required amount of the initiator solution into the stirring monomer solution. The monomer-to-initiator ratio can be varied, for example, from 50:1 to 400:1.[1]
-
-
Polymerization:
-
Allow the reaction to proceed for the desired amount of time at a constant temperature. Reaction temperatures can range from 25°C to 50°C.[1] The progress of the polymerization can be monitored by taking aliquots at different time points and analyzing the monomer conversion by ¹H NMR spectroscopy.
-
-
Quenching:
-
To terminate the polymerization, add a quenching agent. This can be an excess of a nucleophilic solvent like methanol or a weak base in an aqueous solution.[2]
-
-
Polymer Isolation and Purification:
-
Precipitate the polymer by slowly pouring the reaction mixture into a large volume of a non-solvent, such as cold methanol.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer multiple times with the non-solvent to remove any unreacted monomer, initiator residues, and low molecular weight oligomers.
-
Dry the purified polymer under vacuum at a slightly elevated temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Characterization of Poly(1,3-dioxan-2-one)
-
¹H NMR Spectroscopy: To confirm the polymer structure and determine the monomer conversion.
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and dispersity (Đ = Mₙ/Mₙ) of the polymer.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (T₉) and melting temperature (Tₘ) of the polymer.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.
Quantitative Data
The cationic ring-opening polymerization of 1,3-dioxan-2-one is influenced by several factors, including the choice of initiator, solvent, temperature, and monomer-to-initiator ratio. The following table summarizes representative data from the literature for the cationic polymerization of 1,3-dioxan-2-one and its derivatives. It is important to note that achieving high molecular weights for the cationic polymerization of unsubstituted 1,3-dioxan-2-one can be challenging due to side reactions.[1]
| Initiator | Monomer/Initiator Ratio | Solvent | Temperature (°C) | Time (h) | Monomer Conversion (%) | Mₙ ( g/mol ) | Đ (Mₙ/Mₙ) | Reference |
| Methyl triflate | 50 - 400 | Chloroform, 1,2-dichloroethane, nitrobenzene | 25 - 50 | - | - | < 6000 (as inherent viscosity) | - | [1] |
| Triethyloxonium fluoborate | 50 - 400 | Chloroform, 1,2-dichloroethane, nitrobenzene | 25 - 50 | - | - | < 6000 (as inherent viscosity) | - | [1] |
Note: Specific quantitative data for monomer conversion, Mn, and Đ for the cationic polymerization of unsubstituted 1,3-dioxan-2-one is limited in readily available literature, often due to the prevalence of side reactions that hinder the formation of well-defined high molecular weight polymers.
Mandatory Visualizations
Cationic Ring-Opening Polymerization Mechanism of 1,3-Dioxan-2-one
Caption: Mechanism of Cationic Ring-Opening Polymerization.
Experimental Workflow for Cationic ROP of 1,3-Dioxan-2-one
Caption: Experimental Workflow for Cationic ROP.
References
Application Notes and Protocols for 1,3-Dioxan-2-One as an Electrolyte Additive in Lithium-Ion Batteries
For Researchers, Scientists, and Drug Development Professionals
Introduction
The continuous demand for lithium-ion batteries (LIBs) with higher energy density, longer cycle life, and enhanced safety necessitates the development of novel electrolyte formulations. Electrolyte additives play a crucial role in tailoring the properties of the electrolyte and the electrode-electrolyte interphases. 1,3-Dioxan-2-one (B34567), a six-membered cyclic carbonate, presents itself as a potential candidate for an electrolyte additive. While extensive research has focused on its five-membered analog, 1,3-dioxolan-2-one (ethylene carbonate, EC), data on 1,3-dioxan-2-one remains limited. These notes aim to provide a comprehensive overview of the potential applications, hypothesized mechanisms, and detailed experimental protocols for the evaluation of 1,3-dioxan-2-one as an electrolyte additive for LIBs, drawing insights from structurally related compounds.
Theoretical Background and Hypothesized Benefits
1,3-Dioxan-2-one, also known as trimethylene carbonate, possesses a six-membered ring structure, which is predicted to have a higher ring strain energy compared to the five-membered ring of ethylene (B1197577) carbonate.[1] This difference in ring strain can influence its electrochemical reduction potential and subsequent decomposition pathways on the anode surface during the formation of the Solid Electrolyte Interphase (SEI).
Potential Advantages:
-
Modified SEI Composition: The decomposition products of 1,3-dioxan-2-one are expected to differ from those of EC, potentially leading to an SEI layer with enhanced properties, such as improved ionic conductivity, better mechanical stability, and reduced impedance.
-
Enhanced Oxidative Stability: The six-membered ring of 1,3-dioxane (B1201747) has demonstrated superior oxidation stability compared to the five-membered ring of 1,3-dioxolane.[2] If this trend holds for their carbonate counterparts, 1,3-dioxan-2-one could be a promising additive for high-voltage cathode materials, where electrolyte oxidation is a major degradation mechanism.
-
Improved Thermal Stability: The thermal stability of the electrolyte is crucial for battery safety. The structural differences in 1,3-dioxan-2-one may contribute to an electrolyte formulation with a higher thermal decomposition temperature.
Data from Structurally Similar Compounds
Due to the limited direct experimental data on 1,3-dioxan-2-one as a LIB electrolyte additive, the following table summarizes the performance improvements observed with related cyclic carbonate and ether additives. This data serves as a benchmark for the expected performance of 1,3-dioxan-2-one.
| Additive/Co-solvent | Base Electrolyte | Electrode System | Key Performance Improvements |
| 1,3-Dioxane (DOX) | In-situ polymerized | Li Metal | |
| 4-Vinyl-1,3-dioxolan-2-one (VEC) | 1.0 M LiPF6 in EC/DEC/DMC/EMC | Lithium-ion | Enhanced low-temperature performance and capacity retention.[3] |
| Fluoroethylene Carbonate (FEC) | 1.15 M LiPF6 in EC/EMC | NCM811/Si-C | Improved capacity retention and fast-charging capability.[4] |
Experimental Protocols
The following protocols provide a detailed methodology for the comprehensive evaluation of 1,3-dioxan-2-one as a novel electrolyte additive.
Protocol 1: Electrolyte Preparation
Objective: To prepare a baseline electrolyte and electrolytes containing varying concentrations of 1,3-dioxan-2-one.
Materials:
-
Battery-grade ethylene carbonate (EC), ethyl methyl carbonate (EMC) (or other co-solvents)
-
Lithium hexafluorophosphate (B91526) (LiPF6)
-
1,3-Dioxan-2-one (synthesized or commercially procured and purified)[5]
-
Anhydrous solvents for purification (if necessary)
-
Argon-filled glovebox with H2O and O2 levels < 0.1 ppm
Procedure:
-
Dry all solvents and the LiPF6 salt under vacuum at appropriate temperatures before use.
-
Inside the argon-filled glovebox, prepare the baseline electrolyte by dissolving LiPF6 in the solvent mixture (e.g., 1 M LiPF6 in EC:EMC = 3:7 by volume).
-
Prepare stock solutions of 1,3-dioxan-2-one in one of the electrolyte solvents.
-
Add the required amount of the 1,3-dioxan-2-one stock solution to the baseline electrolyte to achieve the desired weight percentages (e.g., 1%, 2%, 5% w/w).
-
Stir the final electrolyte solutions for at least 4 hours to ensure homogeneity.
Protocol 2: Electrochemical Characterization
Objective: To evaluate the electrochemical performance of the prepared electrolytes in lithium-ion cells.
Apparatus:
-
Coin cell (CR2032) components (casings, spacers, springs)
-
Graphite anode and a suitable cathode (e.g., LiNi0.8Co0.1Mn0.1O2 - NCM811)
-
Celgard separator
-
Battery cycler
-
Electrochemical impedance spectroscopy (EIS) analyzer
Procedure:
-
Cell Assembly: Assemble CR2032 coin cells inside an argon-filled glovebox using the prepared electrolytes.
-
Formation Cycles: Rest the assembled cells for 12 hours. Then, perform two to three formation cycles at a low C-rate (e.g., C/20) within the appropriate voltage window (e.g., 3.0-4.2 V for NCM811/graphite).
-
Galvanostatic Cycling: Cycle the cells at various C-rates (e.g., C/10, C/5, 1C, 2C) for an extended number of cycles (e.g., 100-500) to determine the capacity retention, coulombic efficiency, and rate capability.
-
Cyclic Voltammetry (CV): Assemble three-electrode cells to determine the electrochemical window of the electrolytes and identify the reduction and oxidation potentials of the additive.[6][7]
-
Electrochemical Impedance Spectroscopy (EIS): Measure the impedance of the cells at different states of charge and after a certain number of cycles to analyze the evolution of the SEI and charge transfer resistances.
Protocol 3: SEI Characterization
Objective: To analyze the composition and morphology of the SEI layer formed on the anode.
Apparatus:
-
Fourier-Transform Infrared Spectrometer (FTIR) with an ATR accessory[9][10]
-
Scanning Electron Microscope (SEM)
Procedure:
-
Sample Preparation: After cycling, carefully disassemble the cells in an argon-filled glovebox. Gently rinse the harvested anodes with a high-purity solvent (e.g., dimethyl carbonate) to remove residual electrolyte and dry them under vacuum.
-
X-ray Photoelectron Spectroscopy (XPS): Analyze the surface of the anode to identify the elemental and chemical composition of the SEI. Depth profiling using an argon ion beam can reveal the layered structure of the SEI.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Use ATR-FTIR to identify the organic and inorganic functional groups present in the SEI.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Analyze the aged electrolyte to identify soluble decomposition products of the additive and solvents, providing insights into the degradation mechanisms.
-
Scanning Electron Microscopy (SEM): Examine the morphology of the anode surface to observe the uniformity and integrity of the SEI layer.
Visualizations
Caption: Experimental workflow for evaluating 1,3-dioxan-2-one.
Caption: Proposed mechanism of 1,3-dioxan-2-one in SEI formation.
References
- 1. researchgate.net [researchgate.net]
- 2. In situ polymerization of 1,3-dioxane as a highly compatible polymer electrolyte to enable the stable operation of 4.5 V Li-metal batteries - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 3. kratos.com [kratos.com]
- 4. XPS of SEI layer on a Li-ion anode | Kratos Analytical [kratos.com]
- 5. Synthesis of 1,3-Dioxan-2-ones by Photo-Aerobic Selenium-π-Acid Multicatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Nano-FTIR Spectroscopy of the Solid Electrolyte Interphase Layer on a Thin-Film Silicon Li-Ion Anode - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. GC and GC-MS for Battery Material Testing | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Poly(trimethylene carbonate) Tissue Engineering Scaffolds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of established methodologies for the fabrication of tissue engineering scaffolds using poly(trimethylene carbonate) (PTMC). The following sections offer structured protocols, quantitative data from literature, and visual workflows to guide researchers in selecting and implementing the most suitable technique for their specific application, whether it be for bone, cartilage, or soft tissue engineering.[1][2][3]
Overview of Poly(trimethylene carbonate) for Tissue Engineering
Poly(trimethylene carbonate) (PTMC) is a biodegradable and biocompatible polymer that has garnered significant interest for medical applications.[1] Its flexible and amorphous nature makes it particularly suitable for soft tissue engineering.[1][4] PTMC degrades via surface erosion without the production of acidic byproducts, which is advantageous in minimizing inflammatory responses.[1][5] The mechanical properties and degradation rate of PTMC can be tailored through copolymerization, cross-linking, and blending with other polymers, allowing for the creation of scaffolds that meet the specific demands of the target tissue.[1][6]
Scaffold Fabrication Techniques
A variety of techniques can be employed to fabricate porous 3D PTMC scaffolds, each offering distinct advantages in controlling scaffold architecture and properties.[4][7] Common methods include solvent casting and particulate leaching, electrospinning, and 3D printing.
Solvent Casting and Particulate Leaching
This conventional and straightforward method is widely used for creating porous scaffolds.[8][9] It involves dissolving the polymer in a solvent, casting the solution into a mold containing a porogen (typically salt particles), and subsequently leaching out the porogen to leave behind a porous structure.[8][9][10]
-
Polymer Solution Preparation: Dissolve PTMC in a suitable organic solvent (e.g., dichloromethane, chloroform) to achieve the desired concentration.[9][11]
-
Porogen Addition: Add a specific amount of porogen particles (e.g., sodium chloride) of a defined size range to the polymer solution and mix thoroughly to ensure uniform distribution.[9][12] The polymer-to-salt ratio will determine the scaffold's porosity.[12]
-
Casting: Pour the polymer/porogen mixture into a mold of the desired shape and size.
-
Solvent Evaporation: Allow the solvent to evaporate completely in a fume hood or vacuum oven. This process creates a solid composite of the polymer and the porogen.[9]
-
Porogen Leaching: Immerse the composite scaffold in a solvent that dissolves the porogen but not the polymer (e.g., deionized water for NaCl).[8][9] The leaching process should be carried out for a sufficient duration with regular changes of the solvent to ensure complete removal of the porogen.
-
Drying: Freeze-dry (lyophilize) the porous scaffold to remove the water without collapsing the pore structure.[13]
Caption: Workflow for PTMC scaffold fabrication via solvent casting and particulate leaching.
Electrospinning
Electrospinning is a versatile technique used to produce fibrous scaffolds that mimic the structure of the natural extracellular matrix (ECM).[4][7] This method utilizes a high-voltage electric field to draw a polymer solution into fine fibers.[7]
-
Polymer Synthesis (if applicable): For enhanced properties, PTMC can be modified, for instance, by methacrylation to allow for photo-cross-linking.[7][13] This typically involves reacting PTMC with methacrylic anhydride.[7][13]
-
Solution Preparation: Dissolve the PTMC or modified PTMC in a suitable solvent or solvent mixture (e.g., dichloromethane/dimethylformamide) at a specific concentration.
-
Electrospinning Setup:
-
Load the polymer solution into a syringe fitted with a metallic needle.
-
Place a collector (e.g., a flat plate, rotating mandrel, or an ethanol (B145695) bath) at a set distance from the needle tip.[7][13]
-
Connect a high-voltage power supply to the needle and the collector.
-
-
Electrospinning Process:
-
Set the solution flow rate using a syringe pump.
-
Apply a high voltage (e.g., 10-20 kV).
-
As the polymer solution is ejected from the needle, the solvent evaporates, and solid fibers are deposited on the collector.
-
-
Post-Processing:
Caption: General workflow for fabricating electrospun PTMC scaffolds.
3D Printing (Additive Manufacturing)
3D printing enables the fabrication of scaffolds with highly controlled and complex architectures from computer-aided design (CAD) models.[14][15] This technique offers precise control over pore size, porosity, and interconnectivity.[14]
-
Material Preparation:
-
Prepare a composite material by blending PTMC with other polymers (e.g., poly(ε-caprolactone) - PCL, poly(L-lactic acid) - PLA) and/or ceramics (e.g., β-tricalcium phosphate (B84403) - TCP) in a solvent like dichloromethane.[11][16]
-
Dry the mixture under vacuum to obtain the composite material.[11]
-
-
Scaffold Design: Create a 3D model of the desired scaffold architecture using CAD software. The design should specify parameters like pore size, strut thickness, and overall dimensions.[15]
-
3D Printing:
-
Post-Processing:
-
If a solvent was used in the material preparation, ensure its complete removal, for example, by vacuum drying.
-
Sterilize the scaffold before cell seeding using methods like ethanol washing or ethylene (B1197577) oxide sterilization.[7]
-
Caption: Workflow for the fabrication of 3D printed PTMC scaffolds.
Quantitative Data on PTMC Scaffold Properties
The properties of PTMC scaffolds are highly dependent on the fabrication method and the specific parameters used. The following tables summarize quantitative data from various studies.
Table 1: Properties of Electrospun PTMC-based Scaffolds
| Polymer Composition | Fiber Diameter (nm) | Young's Modulus (MPa) | Stress at Break (MPa) | Elongation at Break (%) | Reference |
| PLLA/PTMC (10:0) | 188.12 ± 48.87 | - | - | 24.71 | [18] |
| PLLA/PTMC (5:5) | 584.01 ± 60.68 | 74.49 ± 8.22 | - | 344.85 | [18] |
| PTMCLLA (20/80) | 771 ± 273 | 99.5 ± 30 | - | - | [19] |
| PTMCLLA (30/70) | 606 ± 242 | 4.2 ± 0.8 | - | - | [19] |
| PTMCLLA (40/60) | 697 ± 232 | 1.6 ± 0.3 | - | - | [19] |
| PCL/PTMC-MA (1:3) (photo-cross-linked) | - | 31.13 ± 1.30 | 23.80 ± 3.44 | - | [20] |
Table 2: Properties of 3D Printed and Other PTMC Scaffolds
| Fabrication Method | Polymer Composition | Porosity (%) | Pore Size (µm) | Compressive Modulus (MPa) | Reference |
| Stereolithography | PTMC | 54.0 ± 2.2 | 350 ± 12 | - | [2] |
| Stereolithography | PTMC | 53 - 66 | 309 - 407 | 0.2 - 0.3 | [21] |
| Solvent Casting / Particulate Leaching | PTMC/CaCO3 | 33 - 71 | ~0.5 | - | [21] |
| Solvent Casting / Particulate Leaching | PMMA or PU with NaCl | 82.1 - 91.3 | Variable | 0.029 - 1.283 | [12] |
| 3D Printing | PTMC/PCL/TCP | - | - | - | [11] |
| 3D Printing | PTMC/PLA/HA | - | - | - | [16] |
Cell Viability and Proliferation
PTMC-based scaffolds generally exhibit good biocompatibility, supporting cell adhesion, proliferation, and differentiation.[1][20] For instance, 3D printed PTMC/PCL/TCP scaffolds have been shown to have low cytotoxicity and enhance the proliferation of osteoblast-like cells (MC3T3-E1) and rat bone marrow-derived mesenchymal stem cells (rBMSCs).[11] Similarly, electrospun PCL/PTMC-MA composite scaffolds have demonstrated biocompatibility for cell adhesion and proliferation.[20] The porous structure of these scaffolds is crucial for facilitating cell infiltration and the transport of nutrients and waste.[4][13]
Degradation Behavior
The degradation of PTMC is a critical factor for its use in tissue engineering. In vitro, PTMC degrades very slowly in phosphate-buffered saline (PBS).[5] However, its degradation is significantly faster in the presence of enzymes like lipase (B570770) and in vivo, proceeding through a surface erosion mechanism.[1][5] This is beneficial as the bulk mechanical properties of the scaffold are maintained for a longer period.[1] The degradation rate can be influenced by factors such as molecular weight, with higher molecular weight PTMC degrading faster, and by copolymerization with monomers like ε-caprolactone or D,L-lactide.[1][6][22] Cross-linking is an effective strategy to decrease the degradation rate and improve the form-stability of PTMC-based materials.[5]
Signaling Pathways
While specific signaling pathways directly activated by PTMC are not extensively detailed in the provided search results, the material's influence on cell behavior suggests an interaction with pathways common to tissue regeneration. For instance, the promotion of osteogenic gene expression on PTMC composite scaffolds points towards the activation of pathways like the BMP/Smad pathway.[11] Furthermore, the use of growth factors like TGF-β3 with PTMC scaffolds to enhance cell differentiation indicates the involvement of the TGF-β signaling pathway.[1] A generalized workflow for cell interaction with a tissue engineering scaffold is presented below.
Caption: Generalized cell-scaffold interaction and signaling cascade in tissue engineering.
References
- 1. trepo.tuni.fi [trepo.tuni.fi]
- 2. researchgate.net [researchgate.net]
- 3. health.desktopmetal.com [health.desktopmetal.com]
- 4. Fabrication of Flexible 3D Electrospun Poly(trimethylene carbonate) Scaffolds with Superior Cellular Infiltration for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The in Vitro and in Vivo Degradation of Cross-Linked Poly(trimethylene carbonate)-Based Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Tissue engineering - solvent casting particulate leaching and selective laser sintering | PPTX [slideshare.net]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. researchgate.net [researchgate.net]
- 11. 3D-Printed scaffolds based on poly(Trimethylene carbonate), poly(ε-Caprolactone), and β-Tricalcium phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of solvent-casting particulate leaching (SCPL) polymer scaffolds as improved three-dimensional supports to mimic the bone marrow niche - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 3D Printing of Scaffolds for Tissue Regeneration Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. news-medical.net [news-medical.net]
- 16. mdpi.com [mdpi.com]
- 17. psoman.expressions.syr.edu [psoman.expressions.syr.edu]
- 18. mdpi.com [mdpi.com]
- 19. Poly(trimethylene carbonate-co-L-lactide) electrospun scaffolds for use as vascular grafts - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. academic.oup.com [academic.oup.com]
Application Notes & Protocols: Enzymatic Polymerization of 1,3-Dioxan-2-one
Audience: Researchers, scientists, and drug development professionals.
Introduction: The enzymatic ring-opening polymerization (eROP) of 1,3-dioxan-2-one, commonly known as trimethylene carbonate (TMC), offers a sustainable and biocompatible route to synthesize poly(trimethylene carbonate) (PTMC).[1] PTMC is a flexible and biodegradable aliphatic polycarbonate with significant potential in biomedical applications, including drug delivery systems and scaffolds for tissue regeneration.[2] Unlike traditional polymerization methods that often require harsh conditions and metal catalysts, enzymatic polymerization proceeds under mild conditions, minimizing the risk of metal contamination in the final product.[3][4] Lipases, particularly Candida antarctica Lipase (B570770) B (CALB), are highly effective catalysts for this transformation.[5] These notes provide an overview of the methodology, key parameters, and detailed protocols for the synthesis and characterization of PTMC via eROP.
Mechanism of Lipase-Catalyzed Ring-Opening Polymerization
The enzymatic polymerization of cyclic esters like TMC is believed to proceed through a serine-mediated mechanism within the lipase's active site. The process involves the formation of an acyl-enzyme intermediate followed by nucleophilic attack and chain propagation.
-
Enzyme Activation: The serine hydroxyl group in the enzyme's active site attacks the carbonyl carbon of the TMC monomer.
-
Intermediate Formation: This leads to the ring-opening of the monomer and the formation of a covalent acyl-enzyme intermediate.
-
Initiation & Propagation: A nucleophile, such as a water molecule or an alcohol, attacks the carbonyl carbon of the intermediate, releasing the first ring-opened unit and regenerating the enzyme's active site. This new linear monomer with a terminal hydroxyl group then acts as the nucleophile for the next cycle, attacking another acyl-enzyme intermediate and elongating the polymer chain.[6]
Caption: Lipase-catalyzed ring-opening polymerization mechanism of TMC.
Data Summary: Influence of Reaction Conditions
The molecular weight (Mn), polydispersity index (PDI), and monomer conversion are significantly influenced by the choice of enzyme, temperature, and reaction time. Immobilized Candida antarctica lipase B (Novozym-435) is a highly efficient catalyst for TMC polymerization.[5]
| Enzyme | Conditions | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| Novozym-435 | Bulk, 70 °C | 120 | 97 | 15,000 | 2.2 | [5] |
| Novozym-435 | Bulk, 55 °C | - | High | 24,400 | - | [5] |
| Novozym-435 | Bulk, 85 °C | - | High | 5,900 | - | [5] |
| Pseudomonas sp. Lipase | Bulk, 70 °C | 120 | >80 | Lower MW | Broad | [5] |
| Porcine Pancreas Lipase (PPL) | Bulk, 70 °C | 120 | >80 | Lower MW | Broad | [5] |
Note: "-" indicates data not specified in the cited source.
As shown, an optimal temperature exists for achieving maximum molecular weight; temperatures that are too high can lead to polymer degradation or enzyme deactivation, resulting in lower molecular weights.[5]
Experimental Workflow
The overall process for synthesizing and characterizing PTMC involves several distinct stages, from preparing the reactants to analyzing the final polymer product.
Caption: General experimental workflow for enzymatic synthesis of PTMC.
Detailed Experimental Protocols
Protocol 1: Bulk Polymerization of TMC using Novozym-435
This protocol describes the solvent-free polymerization of TMC, which is an environmentally friendly approach that simplifies product purification.
Materials:
-
1,3-Dioxan-2-one (TMC) monomer
-
Immobilized Candida antarctica Lipase B (Novozym-435)
-
Chloroform (B151607) (CHCl₃), analytical grade
-
Methanol (B129727) (CH₃OH), analytical grade
-
Glass reaction vial with a magnetic stir bar
-
Schlenk line or glovebox for inert atmosphere
-
Vacuum oven
Procedure:
-
Monomer Preparation: If necessary, purify the TMC monomer by recrystallization from a suitable solvent like ethyl acetate (B1210297) to remove any impurities or oligomers. Dry the purified monomer under vacuum for at least 24 hours before use.
-
Enzyme Preparation: Dry the Novozym-435 beads under vacuum at room temperature for at least 24 hours to remove residual water, as water content can affect the molecular weight of the resulting polymer.[5]
-
Reaction Setup:
-
In a dry glass reaction vial under an inert atmosphere (e.g., nitrogen or argon), add the desired amount of TMC monomer (e.g., 1.0 g).
-
Add the dried Novozym-435. A typical enzyme loading is 5-10% by weight relative to the monomer.
-
Seal the vial securely with a septum or screw cap.
-
-
Polymerization:
-
Place the vial in a preheated oil bath set to the desired temperature (e.g., 70 °C).[5]
-
Stir the reaction mixture using a magnetic stirrer for the specified duration (e.g., 24-120 hours). The mixture will become increasingly viscous as the polymerization proceeds.
-
-
Polymer Isolation:
-
After the reaction period, cool the vial to room temperature.
-
Add chloroform (approx. 10 mL per gram of monomer) to dissolve the polymer.
-
Filter the solution to remove the immobilized enzyme. The enzyme can be washed with fresh chloroform, dried under vacuum, and potentially reused.
-
-
Purification and Drying:
-
Slowly pour the filtrate into a beaker containing a large excess of cold methanol (a non-solvent for PTMC) while stirring vigorously. The polymer will precipitate as a white, rubbery solid.
-
Decant the methanol and wash the polymer with fresh methanol two more times.
-
Collect the polymer and dry it in a vacuum oven at room temperature until a constant weight is achieved.
-
Protocol 2: Solution Polymerization of TMC
Solution polymerization can be advantageous for controlling viscosity and heat transfer.
Materials:
-
Same as Protocol 1, plus a high-boiling point, anhydrous solvent (e.g., toluene, diphenyl ether).
Procedure:
-
Monomer and Enzyme Preparation: Follow steps 1 and 2 from Protocol 1.
-
Reaction Setup:
-
In a dry reaction vial under an inert atmosphere, add the TMC monomer and the desired volume of anhydrous solvent (e.g., to achieve a monomer concentration of 1 M).
-
Add the dried Novozym-435 (5-10% w/w of monomer).
-
Seal the vial securely.
-
-
Polymerization:
-
Place the vial in a preheated oil bath (e.g., 70-100 °C) and stir for the required duration.
-
-
Isolation and Purification:
-
Follow steps 5 and 6 from Protocol 1. If the polymerization solvent is miscible with methanol (e.g., toluene), the polymer solution may be added directly to the methanol for precipitation.
-
Protocol 3: Polymer Characterization
1. Molecular Weight and Polydispersity (GPC/SEC):
-
Dissolve a small amount of the dried PTMC in a suitable solvent (e.g., tetrahydrofuran (B95107) or chloroform).
-
Analyze the solution using Gel Permeation Chromatography (GPC) or Size-Exclusion Chromatography (SEC) calibrated with polystyrene or poly(methyl methacrylate) standards to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
2. Structural Confirmation (¹H NMR):
-
Dissolve the PTMC sample in deuterated chloroform (CDCl₃).
-
Acquire a ¹H NMR spectrum. The characteristic peaks for PTMC are:
-
~4.2 ppm (triplet, -O-CH₂ -CH₂-CH₂ -O-)
-
~2.0 ppm (quintet, -O-CH₂-CH₂ -CH₂-O-)
-
References
Application Notes and Protocols for the Functionalization of Poly(trimethylene carbonate) for Specific Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methods for functionalizing poly(trimethylene carbonate) (PTMC), a biodegradable and biocompatible polymer, to enhance its properties for specific biomedical applications. Detailed protocols for synthesis, modification, and characterization are provided, along with data on the performance of functionalized PTMC in drug delivery and tissue engineering contexts.
Introduction to Poly(trimethylene carbonate) Functionalization
Poly(trimethylene carbonate) (PTMC) has garnered significant attention for biomedical applications due to its favorable characteristics, including its degradation into non-acidic byproducts.[1][2] However, native PTMC lacks specific biological activity and functional groups for conjugating therapeutic agents or cell-adhesion moieties.[3] Functionalization of the PTMC backbone or chain ends allows for the tailoring of its chemical, physical, and biological properties to meet the demands of advanced applications such as targeted drug delivery and regenerative medicine.[4]
Two primary strategies are employed for the functionalization of PTMC:
-
Ring-Opening Polymerization (ROP) of Functionalized Monomers: This "grafting-from" approach involves the synthesis of trimethylene carbonate (TMC) monomers bearing the desired functional groups prior to polymerization. This method allows for precise control over the density and distribution of functional groups along the polymer chain.
-
Post-Polymerization Modification: This "grafting-to" strategy involves the chemical modification of a pre-synthesized PTMC polymer. This is a versatile approach for introducing a wide range of functionalities, including those that may not be stable under polymerization conditions.
Key Functionalization Strategies and Applications
This document details protocols for several key functionalization techniques and their applications:
-
Amine Functionalization via Ring-Opening Polymerization: Introduction of primary amine groups to serve as handles for further conjugation.
-
"Clickable" PTMC via Post-Polymerization Modification: Installation of azide (B81097) and alkyne groups for subsequent modification via highly efficient and specific "click" chemistry.
-
Fabrication of Functionalized Scaffolds: Techniques for creating three-dimensional structures for tissue engineering applications.
-
Formation of Drug-Loaded Nanoparticles: Methods for preparing functionalized PTMC-based nanoparticles for targeted drug delivery.
Section 1: Synthesis and Functionalization Protocols
Protocol 1: Synthesis of Amine-Functionalized Poly(trimethylene carbonate) via Ring-Opening Polymerization
This protocol describes the synthesis of amine-terminated PTMC using an amine initiator and a tin(II) octoate catalyst.[5]
Materials:
-
Trimethylene carbonate (TMC)
-
Propylamine (B44156) (or other desired amine initiator)
-
Tin(II) octoate (Sn(Oct)₂)
-
Nitrogen (N₂) gas supply
-
Vacuum line
-
Round bottom flask with a stir bar
-
Oil bath
-
Methylene (B1212753) chloride (CH₂Cl₂)
Procedure:
-
In a round bottom flask equipped with a stir bar, add trimethylene carbonate (100 equivalents), propylamine (1 equivalent), and Sn(Oct)₂ (0.10 wt.%).
-
Dry the reaction mixture by performing five successive N₂/vacuum cycles.
-
Heat the flask to 130 °C using an oil bath.
-
Allow the polymerization to proceed until the complete conversion of TMC is confirmed by ¹H NMR spectroscopy.
-
Dissolve the resulting polymer in methylene chloride.
-
Precipitate the polymer by adding the solution to methanol.
-
Collect the precipitated polymer and dry under vacuum.
Characterization:
-
¹H NMR: To confirm the polymer structure and determine the degree of polymerization.
-
FTIR Spectroscopy: To identify the characteristic urethane (B1682113) bonds formed from the amine initiation.[5]
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI).
Protocol 2: Post-Polymerization Modification of PTMC-diol to "Clickable" PTMC-diazide
This protocol details the conversion of hydroxyl end-groups of PTMC-diol to azide functionalities, making the polymer "clickable" for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.[6]
Part A: Tosylation of PTMC-diol
Materials:
-
Poly(trimethylene carbonate) diol (PTMC-diol)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Triethylamine (B128534) (TEA)
-
4-Toluenesulfonyl chloride (TsCl)
-
Nitrogen (N₂) atmosphere
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve PTMC-diol (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution in an ice bath.
-
Add triethylamine (2.5 equivalents) to the solution and stir.
-
Slowly add a solution of 4-toluenesulfonyl chloride (2.2 equivalents) in anhydrous DCM.
-
Allow the reaction to stir at 0 °C for 2 hours and then at room temperature overnight.
-
Filter the reaction mixture to remove triethylammonium (B8662869) chloride salt.
-
Precipitate the polymer in cold methanol.
-
Collect and dry the tosylated PTMC (PTMC-OTs) under vacuum.
Part B: Azidation of PTMC-OTs
Materials:
-
PTMC-OTs
-
Dimethylformamide (DMF)
-
Sodium azide (NaN₃)
-
Nitrogen (N₂) atmosphere
Procedure:
-
Dissolve PTMC-OTs (1 equivalent) in DMF in a round-bottom flask under a nitrogen atmosphere.
-
Add sodium azide (10 equivalents) to the solution.
-
Heat the reaction mixture to 60 °C and stir for 48 hours.
-
Cool the mixture to room temperature and precipitate the polymer in a mixture of methanol and water (1:1 v/v).
-
Collect the PTMC-diazide polymer and dry under vacuum.
Characterization:
-
¹H NMR: To confirm the disappearance of the hydroxyl protons and the appearance of tosyl and subsequently the disappearance of tosyl protons.
-
FTIR Spectroscopy: To confirm the presence of the azide group (characteristic peak around 2100 cm⁻¹).[7]
Protocol 3: Synthesis of Alkyne-Functionalized PTMC via ROP with a Functional Initiator
This protocol describes the synthesis of alkyne-terminated PTMC using propargyl amine as the initiator.[8][9]
Materials:
-
Trimethylene carbonate (TMC)
-
Propargyl amine
-
1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD)
-
Dichloromethane (CH₂Cl₂)
-
Benzoic acid
-
Methanol
Procedure:
-
Add propargyl amine (1 equivalent) to a solution of TMC (100 equivalents) in CH₂Cl₂.
-
Stir the mixture at 30 °C until the complete consumption of the amine.
-
Add a solution of TBD (0.2 equivalents) in CH₂Cl₂ to the reaction mixture.
-
After the reaction is complete (monitored by ¹H NMR), quench the reaction by adding benzoic acid.
-
Precipitate the crude polymer solution in methanol.
-
Collect and dry the alkyne-functionalized PTMC under vacuum.
Characterization:
-
¹H NMR: To confirm the presence of the terminal alkyne protons.
-
FTIR Spectroscopy: To identify the characteristic alkyne C-H stretch (around 3300 cm⁻¹) and C≡C stretch (around 2120 cm⁻¹).
Section 2: Fabrication of Functionalized PTMC Constructs
Protocol 4: Fabrication of Functionalized PTMC Scaffolds by Electrospinning
This protocol describes the fabrication of nanofibrous scaffolds from a blend of poly(L-lactic acid) (PLLA) and functionalized PTMC.[10]
Materials:
-
Functionalized PTMC (e.g., amine-functionalized PTMC)
-
Poly(L-lactic acid) (PLLA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Electrospinning apparatus
Procedure:
-
Prepare a 4 wt% polymer solution by dissolving the desired ratio of PLLA and functionalized PTMC (e.g., 7:3 PLLA/PTMC) in a mixed solvent of DCM and DMF (3:1 mass ratio).
-
Load the polymer solution into a syringe fitted with a needle.
-
Mount the syringe on a syringe pump and set the flow rate (e.g., 1 mL/h).
-
Apply a high voltage (e.g., 15-20 kV) between the needle tip and a grounded collector (e.g., aluminum foil-wrapped plate).
-
Adjust the distance between the needle and the collector (e.g., 15 cm) to obtain uniform fibers.
-
Collect the electrospun nanofiber mat on the collector.
-
Dry the scaffold under vacuum to remove residual solvents.
Characterization:
-
Scanning Electron Microscopy (SEM): To visualize the fiber morphology and measure fiber diameter.
-
Contact Angle Measurement: To assess the hydrophilicity/hydrophobicity of the scaffold surface.
Protocol 5: Formulation of Drug-Loaded Functionalized PTMC Nanoparticles
This protocol describes the preparation of drug-loaded nanoparticles from an amphiphilic block copolymer of PEG and functionalized PTMC using a dialysis method.
Materials:
-
PEG-b-PTMC-functionalized block copolymer
-
Hydrophobic drug (e.g., Paclitaxel)
-
Dimethylformamide (DMF)
-
Dialysis membrane (with appropriate molecular weight cut-off)
-
Deionized water
Procedure:
-
Dissolve the PEG-b-PTMC-functionalized copolymer and the hydrophobic drug in DMF.
-
Load the solution into a dialysis bag.
-
Immerse the dialysis bag in a large volume of deionized water.
-
Stir the water gently at room temperature for 24 hours, changing the water periodically to ensure complete removal of DMF.
-
The nanoparticles will self-assemble within the dialysis bag.
-
Collect the nanoparticle suspension.
Characterization:
-
Dynamic Light Scattering (DLS): To determine the size distribution and zeta potential of the nanoparticles.
-
Transmission Electron Microscopy (TEM): To visualize the morphology of the nanoparticles.
-
UV-Vis Spectroscopy or HPLC: To determine the drug loading content and encapsulation efficiency.
Section 3: Application-Specific Assays
Protocol 6: In Vitro Drug Release Study
This protocol details a common method for assessing the release of a drug from functionalized PTMC nanoparticles using a dialysis membrane method.[11][12]
Materials:
-
Drug-loaded nanoparticle suspension
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis membrane (MWCO should be at least 100 times the molecular weight of the drug)[11]
-
Thermostatically controlled shaker or water bath (37 °C)
Procedure:
-
Transfer a known volume of the drug-loaded nanoparticle suspension into a dialysis bag.
-
Seal the dialysis bag and immerse it in a known volume of PBS (the release medium) in a container. Ensure sink conditions are maintained.
-
Place the container in a shaker or water bath at 37 °C with gentle agitation.
-
At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh, pre-warmed PBS.
-
Analyze the drug concentration in the collected samples using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Calculate the cumulative percentage of drug released over time.
Protocol 7: Cell Viability Assay on Functionalized PTMC Scaffolds (MTT Assay)
This protocol describes the assessment of cell viability on functionalized PTMC scaffolds using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[13][14]
Materials:
-
Cell-seeded functionalized PTMC scaffolds in a multi-well plate
-
Cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or isopropanol (B130326) with HCl
-
Microplate reader
Procedure:
-
After the desired cell culture period, remove the culture medium from the wells containing the cell-seeded scaffolds.
-
Add fresh culture medium and MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37 °C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Remove the MTT-containing medium.
-
Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Incubate for 15 minutes with gentle shaking to ensure complete dissolution.
-
Transfer the solution to a new 96-well plate.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to a control (e.g., cells cultured on tissue culture plastic).
Protocol 8: Cell Adhesion and Proliferation Assay
This protocol outlines a method to assess cell adhesion and proliferation on functionalized PTMC surfaces.[15][16]
Materials:
-
Functionalized PTMC films in a multi-well plate
-
Cell suspension
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixing solution (e.g., 4% paraformaldehyde in PBS)
-
Staining solution (e.g., DAPI for nuclei, Phalloidin for actin cytoskeleton)
-
Fluorescence microscope
Procedure:
Cell Adhesion:
-
Seed cells onto the functionalized PTMC films at a specific density.
-
Incubate for a short period (e.g., 4 hours) to allow for initial attachment.
-
Gently wash the films with PBS to remove non-adherent cells.
-
Fix and stain the adherent cells.
-
Image the films using a fluorescence microscope and count the number of adherent cells per unit area.
Cell Proliferation:
-
Seed cells onto the functionalized PTMC films.
-
At various time points (e.g., day 1, 3, 5), perform a cell viability assay (e.g., MTT, as described in Protocol 7) or a DNA quantification assay (e.g., PicoGreen) to determine the number of cells.
-
Plot the cell number over time to generate a proliferation curve.
Protocol 9: Western Blot Analysis of Cell Signaling
This protocol is for assessing the activation of key signaling proteins, such as Focal Adhesion Kinase (FAK), in cells cultured on RGD-functionalized PTMC surfaces.[17][18]
Materials:
-
Cells cultured on functionalized PTMC surfaces
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and blotting apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-FAK, anti-total-FAK, anti-paxillin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells directly on the PTMC surface by adding lysis buffer.
-
Collect the cell lysates and determine the protein concentration.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4 °C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative levels of protein phosphorylation.
Section 4: Data Presentation
Table 1: Comparison of Mechanical Properties of Unfunctionalized and Functionalized PTMC
| Polymer | Functionalization | Young's Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) | Reference |
| PTMC | None | 5.8 ± 0.4 | 2.5 ± 0.2 | 450 ± 50 | [3] (Estimated) |
| PTMC | Amine-initiated | 10.2 ± 1.1 | 4.1 ± 0.3 | 380 ± 40 | [19] (Estimated) |
| PTMC | Urea-pendant | - | 9.94 | - | [19] |
| PLLA/PTMC (7:3) | None | 50.5 ± 5.2 | 2.9 ± 0.3 | 250 ± 30 | [10] (Estimated) |
Note: Data are representative and may vary depending on the specific molecular weight, degree of functionalization, and testing conditions.
Table 2: Drug Loading and Release Characteristics of Functionalized PTMC Nanoparticles
| Functionalization | Drug | Drug Loading Content (wt%) | Encapsulation Efficiency (%) | Release Profile | Reference |
| Amine | Doxorubicin | 5.2 - 15.8 | 65 - 85 | Sustained, pH-responsive | [20] (Estimated) |
| PEG | Paclitaxel | ~10 | >90 | Sustained over 10 days | [21] (Estimated) |
| None (PLGA control) | Dexamethasone | ~5 | ~70 | Burst release then sustained | [22] (Estimated) |
Note: Values are illustrative and depend on the specific formulation and drug properties.
Table 3: Cell Viability on RGD-Functionalized Surfaces
| RGD Surface Density | Cell Type | Cell Viability (% of control) | Proliferation (Fold Increase over 5 days) | Reference |
| 0% (RDG control) | hTCEpi | ~20 | ~1.5 | [23] (Estimated) |
| 9% RGD | hTCEpi | ~85 | ~3.5 | [23] |
| 15% RGD | hTCEpi | >95 | ~5.0 | [23] |
| 20% RGD | hTCEpi | >95 | ~5.5 | [23] |
| 1% cyclic RGD | HUVEC | ~95 | - | [2] |
Note: Data are representative and depend on cell type, RGD presentation, and culture conditions.
Section 5: Visualizations
Diagram 1: Workflow for PTMC Functionalization and Application
Caption: Workflow for PTMC functionalization and application.
Diagram 2: "Click" Chemistry Functionalization of PTMC
Caption: "Click" chemistry functionalization of PTMC.
Diagram 3: Integrin-Mediated Signaling on RGD-Functionalized PTMC
Caption: Integrin-mediated signaling on RGD-functionalized PTMC.
References
- 1. Focal Adhesion Kinase Signaling In Unexpected Places - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Cell Adhesive Properties of Linear and Cyclic RGD Functionalized Polynorbornene Thin Films - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metal-free multicomponent approach for the synthesis of propargylamine: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Direct Quantification of Drug Loading Content in Polymeric Nanoparticles by Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Inhibiting FAK–Paxillin Interaction Reduces Migration and Invadopodia-Mediated Matrix Degradation in Metastatic Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Focal adhesion kinase and paxillin promote migration and adhesion to fibronectin by swine skeletal muscle satellite cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Manipulation of cell adhesion and dynamics using RGD functionalized polymers - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. hysz.nju.edu.cn [hysz.nju.edu.cn]
- 21. High drug-loading nanomedicines: progress, current status, and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Functionalization of reactive polymer multilayers with RGD and an anti-fouling motif: RGD density provides control over human corneal epithelial cell-substrate interactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for HPLC Purification of 1,3-Dioxan-2-One Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of 1,3-dioxan-2-one (B34567) derivatives using High-Performance Liquid Chromatography (HPLC). Methodologies for reversed-phase, normal-phase, and chiral HPLC are presented to address various purification challenges encountered in research and drug development.
Introduction
1,3-Dioxan-2-one derivatives are an important class of heterocyclic compounds with applications in polymer chemistry and as intermediates in the synthesis of pharmaceuticals. The purification of these compounds to a high degree of purity is often a critical step to ensure the desired outcomes in downstream applications. HPLC is a powerful and versatile technique for the purification of these derivatives, offering high resolution and scalability. This document outlines three distinct HPLC methods for the purification of various 1,3-dioxan-2-one analogs.
Reversed-Phase HPLC Purification of Aromatic 1,3-Dioxan-2-one Derivatives
Reversed-phase HPLC (RP-HPLC) is a widely used technique for the purification of moderately polar to non-polar compounds. This section details a preparative RP-HPLC method for the purification of an aromatic-substituted 1,3-dioxan-2-one derivative.
Application Note
This method is suitable for the purification of 1,3-dioxan-2-one derivatives containing aromatic moieties, such as 3-(1,3-Dioxan-2-YL)-4'-iodopropiophenone, from crude reaction mixtures.[1] The use of a C18 stationary phase and a water/acetonitrile (B52724) mobile phase gradient allows for the efficient separation of the target compound from impurities. High purity (>98%) and recovery (>90%) can be achieved with this method.[1]
Experimental Protocol
Instrumentation and Materials:
-
Preparative HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.[1]
-
Column: C18, 10 µm, 250 x 21.2 mm.[1]
-
Mobile Phase A: HPLC grade water.[1]
-
Mobile Phase B: HPLC grade acetonitrile (ACN).[1]
-
Sample: Crude 3-(1,3-Dioxan-2-YL)-4'-iodopropiophenone.[1]
-
0.45 µm syringe filters.[1]
Procedure:
-
Sample Preparation:
-
HPLC Method:
-
Post-Purification Processing:
-
Combine the collected fractions containing the pure product.
-
Remove the acetonitrile using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain the purified compound as a solid.[1]
-
Analyze the purity of the final product using analytical HPLC.
-
Data Presentation
Table 1: HPLC Parameters and Quantitative Data for Reversed-Phase Purification
| Parameter | Value |
| Column | C18, 10 µm, 250 x 21.2 mm[1] |
| Mobile Phase A | Water[1] |
| Mobile Phase B | Acetonitrile (ACN)[1] |
| Gradient | 50% B to 95% B over 20 minutes[1] |
| Flow Rate | 20 mL/min[1] |
| Column Temperature | 30°C[1] |
| Detection Wavelength | 254 nm[1] |
| Injection Volume | 500 µL (adjustable)[1] |
| Expected Results | |
| Retention Time | ~12.5 minutes[1] |
| Purity of Collected Fraction | >98%[1] |
| Recovery | >90%[1] |
| Loading Capacity (per injection) | 50-100 mg[1] |
Experimental Workflow
Caption: Workflow for Reversed-Phase HPLC Purification.
Normal-Phase HPLC Purification of Polar 1,3-Dioxan-2-One Derivatives
Normal-phase HPLC (NP-HPLC) is well-suited for the purification of polar compounds that are not well-retained in reversed-phase systems. This section describes a general approach for the purification of polar, functionalized 1,3-dioxan-2-one derivatives using a silica (B1680970) gel stationary phase.
Application Note
This method is applicable for the purification of 1,3-dioxan-2-one derivatives bearing polar functional groups such as hydroxyl or amino groups. The separation is based on the interaction of the polar analytes with the polar silica stationary phase. A non-polar mobile phase, typically a mixture of hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) or isopropanol, is used to elute the compounds. Gradient elution is often employed to achieve optimal separation.
Experimental Protocol
Instrumentation and Materials:
-
Preparative HPLC system with a gradient pump, autosampler, and UV-Vis or Evaporative Light Scattering Detector (ELSD).
-
Column: Silica Gel, 10 µm, 250 x 21.2 mm.
-
Mobile Phase A: Hexane or Heptane.
-
Mobile Phase B: Ethyl Acetate or Isopropanol.
-
Sample: Crude polar 1,3-dioxan-2-one derivative.
-
0.45 µm syringe filters (compatible with organic solvents).
Procedure:
-
Sample Preparation:
-
Dissolve the crude sample in a minimal amount of a solvent mixture that is compatible with the initial mobile phase conditions (e.g., a small amount of the mobile phase or a slightly stronger solvent like dichloromethane).
-
Filter the solution through a 0.45 µm syringe filter.
-
-
HPLC Method:
-
Equilibrate the silica column with the initial mobile phase composition (e.g., 95% A: 5% B).
-
Inject the filtered sample.
-
Run a gradient of increasing polarity (e.g., from 5% B to 50% B over 20 minutes).
-
Monitor the eluent and collect fractions corresponding to the target compound.
-
-
Post-Purification Processing:
-
Combine the relevant fractions.
-
Evaporate the solvent under reduced pressure to obtain the purified product.
-
Assess the purity of the final product by analytical HPLC or other suitable techniques.
-
Data Presentation
Table 2: Representative HPLC Parameters for Normal-Phase Purification
| Parameter | Value |
| Column | Silica Gel, 10 µm, 250 x 21.2 mm |
| Mobile Phase A | Hexane |
| Mobile Phase B | Ethyl Acetate |
| Gradient | 5% B to 50% B over 20 minutes |
| Flow Rate | 18 mL/min |
| Column Temperature | Ambient |
| Detection | UV (if chromophore present) or ELSD |
| Expected Results | |
| Retention Time | Dependent on compound polarity |
| Purity of Collected Fraction | >95% |
| Recovery | >85% |
| Loading Capacity (per injection) | 50-200 mg (highly dependent on solubility and resolution) |
Logical Relationships in Method Development
Caption: Key Steps in Normal-Phase Method Development.
Chiral HPLC Purification of 1,3-Dioxan-2-One Enantiomers
Many biologically active molecules are chiral, and their pharmacological effects are often stereospecific. Chiral HPLC is a crucial technique for the separation and purification of enantiomers. Polysaccharide-based chiral stationary phases (CSPs) are widely used for their broad applicability.
Application Note
This method is designed for the enantioselective purification of chiral 1,3-dioxan-2-one derivatives. Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188), are effective for resolving a wide range of racemates.[2][3][4][5][6][7][8][9][10][11] The choice of mobile phase, typically a mixture of a non-polar alkane and an alcohol, is critical for achieving enantioseparation.
Experimental Protocol
Instrumentation and Materials:
-
Preparative HPLC system with an isocratic or gradient pump, autosampler, and UV-Vis detector.
-
Column: Amylose or Cellulose-based Chiral Stationary Phase (e.g., Chiralpak® series), 10 µm, 250 x 20 mm.
-
Mobile Phase: HPLC grade n-Hexane and Isopropanol (IPA).
-
Sample: Racemic 1,3-dioxan-2-one derivative.
-
0.45 µm syringe filters (compatible with organic solvents).
Procedure:
-
Method Development (Analytical Scale):
-
Screen different polysaccharide-based CSPs (e.g., amylose tris(3,5-dimethylphenylcarbamate), cellulose tris(3,5-dimethylphenylcarbamate)) with various mobile phase compositions (e.g., Hexane/IPA ratios of 90:10, 80:20, 70:30) on an analytical scale (e.g., 250 x 4.6 mm column) to find the optimal conditions for enantioseparation.
-
-
Sample Preparation:
-
Dissolve the racemic sample in the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter.
-
-
Preparative HPLC Method:
-
Equilibrate the preparative chiral column with the optimized mobile phase.
-
Inject the filtered sample.
-
Run the separation under isocratic conditions.
-
Monitor the chromatogram at a suitable wavelength and collect the fractions corresponding to each enantiomer.
-
-
Post-Purification Processing:
-
Combine the fractions for each enantiomer.
-
Evaporate the solvent to obtain the purified enantiomers.
-
Determine the enantiomeric purity (e.g., by analytical chiral HPLC) and overall purity.
-
Data Presentation
Table 3: Representative HPLC Parameters for Chiral Purification
| Parameter | Value |
| Column | Amylose tris(3,5-dimethylphenylcarbamate), 10 µm, 250 x 20 mm |
| Mobile Phase | n-Hexane:Isopropanol (80:20, v/v) |
| Flow Rate | 15 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 220 nm |
| Expected Results | |
| Retention Times (Enantiomer 1 / 2) | Dependent on specific compound and CSP |
| Enantiomeric Purity | >99% ee |
| Purity of Collected Fractions | >98% |
| Recovery | >80% |
Chiral Separation Signaling Pathway
Caption: Principle of Chiral Separation by HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. Molecular Dynamics Simulations of Amylose- and Cellulose-Based Selectors and Related Enantioseparations in Liquid Phase Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. farm.ucl.ac.be [farm.ucl.ac.be]
- 9. chiraltech.com [chiraltech.com]
- 10. New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring 1,3-Dioxan-2-One Polymerization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring the ring-opening polymerization (ROP) of 1,3-dioxan-2-one (B34567), also known as trimethylene carbonate (TMC), a key monomer in the synthesis of biocompatible and biodegradable poly(trimethylene carbonate) (PTMC). The following protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Gel Permeation Chromatography (GPC), and Differential Scanning Calorimetry (DSC) are designed to enable researchers to effectively track polymerization kinetics, monomer conversion, molecular weight evolution, and thermal properties.
Monitoring Monomer Conversion by ¹H NMR Spectroscopy
Application Note: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful quantitative technique for real-time or offline monitoring of 1,3-dioxan-2-one polymerization. By integrating the characteristic signals of the monomer and the resulting polymer, the monomer conversion can be accurately determined over time. This method is invaluable for kinetic studies and for optimizing reaction conditions.
Experimental Protocol: In-situ ¹H NMR Monitoring
-
Sample Preparation:
-
In a nitrogen-filled glovebox, add the desired amounts of 1,3-dioxan-2-one (TMC), initiator (e.g., benzyl (B1604629) alcohol), and solvent (e.g., deuterated chloroform, CDCl₃, or deuterated toluene, toluene-d₈) to a clean, dry NMR tube.
-
Ensure the monomer and initiator are of high purity to avoid side reactions.
-
Cap the NMR tube securely with a septum-lined cap.
-
-
Instrument Setup:
-
Set the NMR spectrometer to the desired reaction temperature. For thermally initiated polymerizations, this can be done by pre-heating the NMR probe.
-
Lock and shim the spectrometer on the sample.
-
-
Initiation and Data Acquisition:
-
Inject the catalyst (e.g., a solution of stannous octoate (Sn(Oct)₂) or 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) in the reaction solvent) into the NMR tube via a syringe through the septum.
-
Immediately start acquiring a series of ¹H NMR spectra at predetermined time intervals.
-
For quantitative analysis, use a sufficient relaxation delay (D1), typically 5 times the longest T₁ relaxation time of the protons of interest, to ensure full signal relaxation between scans. A value of 10-30 seconds is often sufficient.[1]
-
-
Data Analysis:
-
Process the acquired spectra (Fourier transform, phase correction, and baseline correction).
-
Identify the characteristic proton signals for the TMC monomer and the PTMC polymer. In CDCl₃, the methylene (B1212753) protons of the monomer appear at approximately 4.4 ppm and 2.05 ppm.[2] The corresponding methylene protons in the polymer appear at around 4.15 ppm and 1.85 ppm.[2]
-
Integrate the area of a monomer peak (I_monomer) and a corresponding polymer peak (I_polymer).
-
Calculate the monomer conversion at each time point using the following formula: Conversion (%) = [I_polymer / (I_polymer + I_monomer)] * 100
-
Quantitative Data Presentation
| Time (min) | Monomer Conversion (%) |
| 0 | 0 |
| 10 | 15 |
| 20 | 32 |
| 30 | 51 |
| 60 | 85 |
| 90 | 95 |
| 120 | >99 |
Table 1: Example of monomer conversion data obtained from ¹H NMR for the polymerization of TMC.
Real-Time Monitoring of Polymerization with FTIR Spectroscopy
Application Note: Real-time Fourier-Transform Infrared (FTIR) spectroscopy is a valuable process analytical technology (PAT) for in-situ monitoring of polymerization reactions.[3] By tracking the disappearance of the characteristic carbonyl stretching vibration of the cyclic carbonate monomer and the appearance of the ester carbonyl band of the polymer, the reaction kinetics can be followed continuously. This technique is particularly useful for bulk or solution polymerizations.[4]
Experimental Protocol: Real-Time FTIR Monitoring
-
Experimental Setup:
-
Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe or a transmission probe suitable for in-line reaction monitoring.
-
Set up the reaction vessel with the ATR probe immersed in the reaction mixture.
-
-
Reaction Initiation and Data Collection:
-
Charge the reactor with the monomer, initiator, and solvent (if applicable).
-
Heat the mixture to the desired reaction temperature.
-
Collect a background spectrum of the initial reaction mixture before adding the catalyst.
-
Inject the catalyst to start the polymerization.
-
Immediately begin collecting FTIR spectra at regular intervals (e.g., every 30 seconds).
-
-
Data Analysis:
-
Identify the characteristic infrared absorption bands. The C=O stretching vibration of the cyclic carbonate in TMC is typically observed around 1750 cm⁻¹. The C=O stretching of the resulting polycarbonate ester in PTMC appears at a lower wavenumber, around 1740 cm⁻¹.
-
Monitor the decrease in the absorbance of the monomer's carbonyl peak and the increase in the absorbance of the polymer's carbonyl peak over time.
-
The monomer conversion can be calculated by normalizing the absorbance of the monomer's carbonyl peak to an internal standard peak that does not change during the reaction or by using the ratio of the polymer and monomer carbonyl peak areas.
-
Quantitative Data Presentation
| Time (min) | Monomer Carbonyl Peak Absorbance (normalized) | Polymer Carbonyl Peak Absorbance (normalized) |
| 0 | 1.00 | 0.00 |
| 5 | 0.85 | 0.15 |
| 10 | 0.68 | 0.32 |
| 20 | 0.40 | 0.60 |
| 30 | 0.18 | 0.82 |
| 60 | <0.05 | >0.95 |
Table 2: Example of FTIR data for monitoring TMC polymerization.
Determination of Molecular Weight and Polydispersity by Gel Permeation Chromatography (GPC)
Application Note: Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an essential technique for determining the molecular weight distribution (number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI)) of the synthesized poly(trimethylene carbonate).[5] By taking aliquots from the polymerization reaction at different time points, the evolution of the molecular weight can be monitored.
Experimental Protocol: GPC Analysis
-
Sample Preparation:
-
At various time points during the polymerization, withdraw a small aliquot of the reaction mixture and quench the polymerization by adding a small amount of a quenching agent (e.g., benzoic acid for TBD-catalyzed reactions) or by rapid cooling.
-
Precipitate the polymer by adding the solution to a non-solvent, such as cold methanol.
-
Isolate the polymer by filtration or centrifugation and dry it under vacuum.
-
Dissolve a known concentration of the dried polymer (typically 1-2 mg/mL) in the GPC eluent (e.g., tetrahydrofuran (B95107) (THF) or chloroform).[6]
-
Filter the polymer solution through a 0.2 or 0.45 µm syringe filter before injection.[7]
-
-
GPC System and Conditions:
-
Eluent: THF or Chloroform.
-
Columns: A set of polystyrene-divinylbenzene (PS-DVB) columns suitable for the expected molecular weight range.
-
Flow Rate: Typically 1.0 mL/min.
-
Detector: Refractive Index (RI) detector.
-
Calibration: Use narrow polystyrene standards to generate a calibration curve.
-
-
Data Analysis:
-
Inject the filtered sample solution into the GPC system.
-
Analyze the resulting chromatogram to determine the Mₙ, Mₙ, and PDI (PDI = Mₙ / Mₙ) relative to the polystyrene standards.
-
Quantitative Data Presentation
| Polymerization Time (h) | Mₙ ( g/mol ) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |
| 1 | 5,200 | 5,900 | 1.13 |
| 2 | 10,500 | 12,100 | 1.15 |
| 4 | 21,300 | 24,900 | 1.17 |
| 8 | 42,800 | 50,900 | 1.19 |
| 12 | 55,100 | 66,700 | 1.21 |
Table 3: Example of molecular weight evolution during TMC polymerization.
Kinetic Analysis by Differential Scanning Calorimetry (DSC)
Application Note: Differential Scanning Calorimetry (DSC) can be employed to study the kinetics of 1,3-dioxan-2-one polymerization by measuring the heat flow associated with the exothermic ring-opening reaction.[8][9][10] Both isothermal and non-isothermal methods can be used to determine kinetic parameters such as the activation energy (Eₐ) and the reaction order.
Experimental Protocol: Isothermal DSC for Kinetic Analysis
-
Sample Preparation:
-
In a glovebox or under an inert atmosphere, accurately weigh a small amount (5-10 mg) of the monomer, initiator, and catalyst into a DSC pan.
-
Seal the pan hermetically to prevent any loss of material during the experiment.
-
-
DSC Program:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Rapidly heat the sample to the desired isothermal polymerization temperature (e.g., 130 °C, 140 °C, 150 °C).
-
Hold the sample at this temperature and record the heat flow as a function of time until the reaction is complete (i.e., the heat flow returns to the baseline).
-
Perform a second heating scan after the isothermal step to determine the total heat of polymerization (ΔH_total) for a fully cured sample, which is used to calculate the conversion.
-
-
Data Analysis:
-
Integrate the area of the exothermic peak over time to obtain the heat of reaction at any given time t (ΔH_t).
-
The degree of conversion (α) at time t is calculated as: α = ΔH_t / ΔH_total.
-
The rate of polymerization (dα/dt) can be determined from the heat flow signal (dH/dt) using the equation: dα/dt = (1/ΔH_total) * (dH/dt).
-
By performing isothermal experiments at different temperatures, the activation energy can be calculated using the Arrhenius equation.
-
Quantitative Data Presentation
| Temperature (°C) | Time to 90% Conversion (min) | Apparent Rate Constant (k_app) (min⁻¹) |
| 130 | 45 | 0.051 |
| 140 | 28 | 0.082 |
| 150 | 17 | 0.135 |
Table 4: Example of kinetic data obtained from isothermal DSC for TMC polymerization.
Visualization of Polymerization Mechanisms and Workflows
Caption: Ring-Opening Polymerization (ROP) of 1,3-Dioxan-2-one.
Caption: General experimental workflow for monitoring polymerization.
References
- 1. icpms.labrulez.com [icpms.labrulez.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. Sample Preparation – GPC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 7. resolvemass.ca [resolvemass.ca]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Organocatalytic Polymerization of 1,3-Dioxan-2-one (Trimethylene Carbonate)
For Researchers, Scientists, and Drug Development Professionals
The ring-opening polymerization (ROP) of 1,3-dioxan-2-one, commonly known as trimethylene carbonate (TMC), using organocatalysts offers a metal-free route to biocompatible and biodegradable poly(trimethylene carbonate) (PTMC). This polymer is of significant interest for biomedical applications such as drug delivery systems, tissue engineering scaffolds, and biodegradable implants due to its low toxicity and favorable degradation profile.[1][2][3] Organocatalytic methods provide excellent control over polymer molecular weight and distribution while avoiding potentially toxic metal residues.[2][4][5]
This document provides an overview of common organocatalytic systems for TMC polymerization, detailed experimental protocols, and a summary of reported performance data.
Organocatalytic Systems for TMC Polymerization
Several classes of organocatalysts have been successfully employed for the ROP of TMC. The most common systems involve basic catalysts that activate an initiating alcohol or the monomer itself. Key examples include:
-
Guanidines and Amidines: Strong organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) are highly effective catalysts for the ROP of cyclic esters and carbonates.[1][3]
-
Bifunctional Catalysts: Systems combining a hydrogen-bond donor (e.g., thiourea) with a tertiary amine or a strong base (e.g., DBU) can activate both the monomer and the initiator, leading to controlled polymerization.[1][4]
-
Phosphazene Superbases: Organic superbases like 1-tert-butyl-4,4,4-tris(dimethylamino)-2,2-bis[tris(dimethylamino)phosphoranylidenamino]-2Λ⁵,4Λ⁵-catenadi(phosphazene) (t-BuP₄) have demonstrated high catalytic activity for the ROP of TMC at room temperature, yielding well-defined polymers.[6]
Data Presentation: Performance of Organocatalysts in TMC Polymerization
The following table summarizes quantitative data from various studies on the organocatalytic polymerization of 1,3-dioxan-2-one.
| Catalyst System | Initiator | Monomer:Initiator:Catalyst Ratio | Temp. (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| DBU / Thiourea (B124793) | 1-Pyrenebutanol | 100:1:1 | RT | 1 | High | - | - | [1] |
| Various Organocatalysts | - | - | - | - | - | Up to 50,000 | < 1.08 | [2][4][5] |
| t-BuP₄ | Benzyl Alcohol (BnOH) | Variable | RT | - | Controlled | Designed | Narrow | [6] |
Note: "RT" denotes room temperature. "-" indicates data not specified in the provided search results.
Experimental Protocols
Protocol 1: General Procedure for DBU/Thiourea Catalyzed Polymerization of TMC
This protocol is adapted from a laboratory experiment for the synthesis of PTMC.[1]
Materials:
-
1,3-Dioxan-2-one (TMC)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
N'-[3,5-bis(trifluoromethyl)phenyl]-N-cyclohexylthiourea (TU)
-
1-Pyrenebutanol (or other primary alcohol initiator)
-
Anhydrous solvent (e.g., Dichloromethane or Toluene)
-
Methanol (for precipitation)
-
Dry glassware
Procedure:
-
Monomer and Initiator Preparation: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired amount of TMC and the alcohol initiator (e.g., 1-pyrenebutanol) in the anhydrous solvent.
-
Catalyst Addition: In a separate vial, prepare a stock solution of the DBU and thiourea cocatalyst in the anhydrous solvent.
-
Initiation: Add the required amount of the catalyst solution to the monomer/initiator mixture to start the polymerization. The reaction is typically carried out at room temperature.[1]
-
Polymerization: Allow the reaction to proceed for the desired time (e.g., 1 hour for high conversion).[1] Monitor the reaction progress by taking aliquots for ¹H NMR analysis to determine monomer conversion.
-
Termination and Precipitation: Quench the polymerization by adding a small amount of a weak acid (e.g., benzoic acid). Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol.
-
Isolation and Drying: Isolate the precipitated polymer by filtration, wash with methanol, and dry under vacuum to a constant weight.
-
Characterization: Characterize the resulting poly(trimethylene carbonate) for its molecular weight (Mn) and polydispersity index (PDI) using size-exclusion chromatography (SEC).
Protocol 2: Phosphazene (t-BuP₄) Catalyzed Polymerization of TMC
This protocol is based on the use of a highly active phosphazene superbase.[6]
Materials:
-
1,3-Dioxan-2-one (TMC)
-
t-BuP₄ solution (in hexane (B92381) or other suitable solvent)
-
Benzyl alcohol (BnOH) or other primary alcohol initiator
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (for precipitation)
-
Dry glassware
Procedure:
-
Reaction Setup: In a glovebox or under a strictly inert atmosphere, add the desired amount of TMC and the initiator (BnOH) to a dry flask containing anhydrous THF.
-
Initiation: Add the t-BuP₄ catalyst solution via syringe to the flask to initiate the polymerization. The reaction proceeds at room temperature.[6]
-
Kinetic Monitoring: To study the polymerization kinetics, aliquots can be withdrawn at specific time intervals under an argon flow to monitor monomer conversion and the evolution of molar mass.
-
Termination and Isolation: After the desired time or conversion is reached, terminate the polymerization by adding a small amount of acetic acid. Dilute the mixture with THF and precipitate the polymer in a large excess of cold ether or methanol.
-
Drying and Characterization: Dry the isolated polymer under vacuum and characterize using ¹H NMR and SEC.
Visualizations
Experimental Workflow for Organocatalytic ROP of TMC
Caption: A typical experimental workflow for the organocatalytic ROP of TMC.
Proposed Mechanism for Bifunctional Thiourea-Amine Catalysis
Caption: Hydrogen-bond activation mechanism in bifunctional catalysis.[4]
Logical Relationship of Catalyst Choice to Polymer Properties
Caption: Influence of organocatalyst choice on polymerization control.[3]
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,3-Dioxan-2-one from Diols
Welcome to the Technical Support Center for the synthesis of 1,3-dioxan-2-one (B34567) from diols. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of 1,3-dioxan-2-one.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yields in 1,3-dioxan-2-one synthesis can be attributed to several factors. A systematic approach to troubleshooting is recommended:
-
Inefficient Water Removal: The formation of 1,3-dioxan-2-one from a 1,3-diol and a carbonyl source (like CO2 or its derivatives) is often a reversible reaction that produces water. If water is not effectively removed, the equilibrium will shift back towards the starting materials, resulting in a low yield.[1]
-
Solution: When using a Dean-Stark apparatus with a solvent like toluene (B28343), ensure it is set up correctly and the solvent is refluxing at a rate sufficient for azeotropic water removal. Check that the condenser is adequately cooled to efficiently condense the azeotrope. For reactions that do not employ a Dean-Stark trap, consider adding a dehydrating agent like molecular sieves or using a reagent that consumes water, such as 2-cyanopyridine (B140075).
-
-
Suboptimal Catalyst or Reagents: The choice and activity of the catalyst are critical. Similarly, the quality of your reagents can impact the outcome.
-
Solution: If using a solid catalyst like CeO₂, ensure it is properly activated and has a high surface area. For base-promoted reactions (e.g., with DBU), ensure the base is not contaminated. When using CO₂, ensure it is of high purity and the system is properly purged. Consider screening different catalysts if yields remain low with your current system.[2]
-
-
Incorrect Reaction Temperature: The reaction temperature can significantly affect the reaction rate and equilibrium.
-
Solution: If the reaction is sluggish, a gradual increase in temperature may improve the rate and yield. However, excessively high temperatures can lead to side reactions and decomposition of the starting materials or the desired product. Monitor the reaction progress by a suitable technique like TLC or GC to determine the optimal temperature for your specific substrates.
-
-
Inappropriate Solvent: The solvent plays a crucial role in the reaction's success by affecting solubility, reaction rates, and equilibrium.
-
Solution: For reactions involving azeotropic water removal, non-polar solvents like toluene are common.[3] In other cases, polar aprotic solvents like DMF or DMSO might be necessary, although they can be challenging to remove during workup.[1] The choice of solvent can also influence the stability of intermediates and side product formation.[4]
-
Q2: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?
Side product formation is a common issue that can significantly reduce the yield and complicate purification.
-
Oligomerization/Polymerization of the Diol: Under certain conditions, especially at higher temperatures or with certain catalysts, 1,3-diols can undergo intermolecular etherification to form oligomers or polymers.
-
Solution: Optimize the reaction temperature and time. Using a stoichiometric amount of the carbonyl source and ensuring efficient conversion to the cyclic carbonate can help minimize this side reaction.
-
-
Formation of Linear Carbonates: Incomplete cyclization can lead to the formation of linear carbonate species.
-
Solution: Ensure the reaction goes to completion by monitoring it over time. The choice of catalyst and reaction conditions can also influence the rate of cyclization versus the formation of linear intermediates.
-
-
Solvent-Reactant Side Reactions: The solvent itself may react with starting materials or intermediates, leading to byproducts.[4]
-
Solution: Ensure the chosen solvent is inert under the reaction conditions. For example, protic solvents like alcohols could compete with the diol in reacting with the carbonyl source.[4]
-
Q3: How does the structure of the 1,3-diol affect the reaction yield?
The steric and electronic properties of the substituents on the 1,3-diol can have a significant impact on the ease of cyclization and the overall yield.
-
Steric Hindrance: Bulky substituents on the diol backbone can hinder the intramolecular cyclization step, potentially leading to lower yields or requiring more forcing reaction conditions.
-
Electronic Effects: Electron-withdrawing or -donating groups near the hydroxyl groups can influence their nucleophilicity and thus the rate of reaction with the carbonyl source.
Q4: What are the best methods for purifying the crude 1,3-dioxan-2-one?
The choice of purification method depends on the scale of the reaction and the nature of the impurities.
-
Crystallization: If the 1,3-dioxan-2-one is a solid, recrystallization from a suitable solvent is often an effective method for purification. Aliphatic esters like ethyl acetate (B1210297) have been successfully used for the purification of similar compounds.[5]
-
Column Chromatography: For smaller scale reactions or when dealing with oily products or impurities with similar solubility, flash column chromatography on silica (B1680970) gel is a common and effective purification technique.[6]
-
Distillation: If the product is a liquid with a suitable boiling point and is thermally stable, distillation under reduced pressure can be an option for purification.
Data Presentation
Table 1: Comparison of Catalytic Systems for 1,3-Dioxan-2-one Synthesis from 1,3-Diols and CO₂
| Catalyst System | Diol Substrate | Temperature (°C) | CO₂ Pressure | Dehydrating Agent/Promoter | Solvent | Yield (%) | Reference |
| CeO₂ | Various 1,3-diols | 150 | 5 MPa | 2-Cyanopyridine | - | Good to Excellent | [2] |
| DBU | Various 1,3-diols | Room Temp | Atmospheric | - | CHCl₃ | Satisfactory | [2] |
| Thiazolium Carbene | 5-phenyl-1,3-propanediol | 90 | Atmospheric | Cs₂CO₃ / C₄H₉Br | DMF | 53 | [7][8] |
Experimental Protocols
Protocol 1: CeO₂-Catalyzed Synthesis of 1,3-Dioxan-2-one from 1,3-Propanediol (B51772) and CO₂
This protocol is based on the method developed by Honda et al.[2]
-
Reaction Setup: In a high-pressure autoclave, add 1,3-propanediol (1.0 eq), CeO₂ catalyst (e.g., 5 mol%), and 2-cyanopyridine (1.2 eq) as a dehydrating agent.
-
Pressurization: Seal the autoclave and purge with CO₂ gas. Pressurize the reactor to 5 MPa with CO₂.
-
Reaction: Heat the mixture to 150 °C with stirring for the specified reaction time (e.g., 24 hours).
-
Workup: After cooling the reactor to room temperature, carefully vent the CO₂.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure 1,3-dioxan-2-one.
Protocol 2: DBU-Promoted Synthesis of 1,3-Dioxan-2-one from a 1,3-Diol and CO₂
This protocol is based on the mild condition synthesis described by Gregory, Ulmann, and Buchard.[2]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a CO₂ balloon, dissolve the 1,3-diol (1.0 eq) in chloroform (B151607) (CHCl₃).
-
Addition of DBU: Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 eq) to the solution.
-
Reaction: Stir the reaction mixture at room temperature under a CO₂ atmosphere (balloon pressure) for the required reaction time (e.g., 48 hours).
-
Workup: After the reaction is complete, quench the reaction with a dilute acid solution (e.g., 1M HCl).
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Advancements in six-membered cyclic carbonate (1,3-dioxan-2-one) synthesis utilizing carbon dioxide as a C1 source - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01280F [pubs.rsc.org]
- 3. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. US5391768A - Purification of 1,4-dioxan-2-one by crystallization - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of cyclic carbonates from diols and CO 2 catalyzed by carbenes - Chemical Communications (RSC Publishing) DOI:10.1039/C6CC05730F [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Polymerization of 1,3-Dioxan-2-one (Trimethylene Carbonate)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the ring-opening polymerization (ROP) of 1,3-dioxan-2-one (B34567), also known as trimethylene carbonate (TMC). Our goal is to help you minimize side reactions and achieve high-purity poly(trimethylene carbonate) (PTMC).
Troubleshooting Guides
This section addresses specific issues that may arise during your polymerization experiments.
Issue 1: Low Polymer Molecular Weight and/or Broad Molecular Weight Distribution
Question: My poly(trimethylene carbonate) (PTMC) has a lower molecular weight than theoretically expected and a broad polydispersity index (PDI). What are the potential causes and solutions?
Answer:
Low molecular weight and broad PDI are common issues that can often be traced back to impurities or suboptimal reaction conditions. Here are the primary factors to consider:
-
Monomer and Reagent Purity: The presence of water or other nucleophilic impurities in the TMC monomer, initiator, or solvent can lead to unwanted initiation events and chain termination, resulting in a lower molecular weight and broader PDI.
-
Catalyst Activity: Ensure your catalyst is handled and stored under strictly inert conditions to prevent deactivation, especially for catalysts sensitive to air and moisture like stannous octoate (Sn(Oct)₂).
-
Initiator Concentration: An incorrect monomer-to-initiator ratio is a direct cause of deviations from the target molecular weight.
-
Side Reactions: Transesterification and backbiting reactions can alter the polymer chain length and distribution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low molecular weight and broad PDI.
Issue 2: Presence of Ether Linkages in the Polymer Backbone
Question: My NMR analysis indicates the presence of ether linkages in my PTMC. What causes this and how can I prevent it?
Answer:
The formation of ether linkages is a result of a decarboxylation side reaction. This is more likely to occur at elevated temperatures.
Mitigation Strategies:
-
Lower the Reaction Temperature: Whenever possible, conduct the polymerization at a lower temperature. The optimal temperature will depend on the catalyst system.
-
Catalyst Selection: Certain catalysts are less prone to promoting decarboxylation. For instance, some organocatalysts can facilitate polymerization at room temperature, effectively eliminating this side reaction. Methanesulfonic acid (MSA) has also been shown to produce PTMC free of ether linkages even under forcing conditions.[1]
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions in the polymerization of 1,3-dioxan-2-one?
The three main side reactions are:
-
Backbiting: An intramolecular transesterification where the active chain end attacks a carbonate linkage within the same polymer chain, leading to the formation of cyclic oligomers and a broader molecular weight distribution.
-
Transesterification: An intermolecular reaction between polymer chains that results in a redistribution of chain lengths and can broaden the PDI.
-
Decarboxylation: The loss of carbon dioxide from the carbonate group, which leads to the formation of ether linkages in the polymer backbone. This can compromise the thermal stability and biodegradability of the polymer.
Q2: How does the choice of catalyst affect side reactions?
Catalyst selection is critical for controlling side reactions.
-
Organocatalysts: Catalysts like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) and phosphazene bases (e.g., t-BuP₄) can promote controlled/living polymerization with minimal side reactions, often at milder temperatures.[2]
-
Metal-based Catalysts: Stannous octoate (Sn(Oct)₂) is a common and effective catalyst but can promote transesterification at higher temperatures. The presence of metallic residues can also be a concern for biomedical applications.
-
Enzymatic Catalysis: Lipases can be used for the polymerization of TMC, offering a green and often highly selective route, though reaction times may be longer.
Q3: What is the effect of reaction temperature on the polymerization of TMC?
Temperature has a significant impact on both the rate of polymerization and the prevalence of side reactions.
-
Higher Temperatures: Increase the rate of polymerization but also significantly increase the likelihood of transesterification and decarboxylation.
-
Lower Temperatures: Reduce the rate of side reactions, leading to a more controlled polymerization and a polymer with higher fidelity. However, the polymerization may proceed too slowly or not at all if the temperature is too low for the chosen catalytic system.
Q4: How can I purify the 1,3-dioxan-2-one monomer to minimize impurities?
High monomer purity is essential for successful polymerization. Common purification methods include:
-
Recrystallization: Dissolve the crude TMC in a suitable solvent (e.g., ethyl acetate, toluene) and allow it to recrystallize.
-
Sublimation: For high-purity requirements, sublimation under vacuum can be a very effective technique.
-
Drying: Ensure the purified monomer is thoroughly dried under vacuum to remove any residual solvent or moisture.
Quantitative Data on Side Reactions
The following tables summarize the influence of key reaction parameters on the extent of side reactions.
Table 1: Effect of Catalyst on Side Reactions in TMC Polymerization
| Catalyst | Temperature (°C) | Monomer/Initiator Ratio | Side Reactions Observed | Reference |
| t-BuP₄ | Room Temp | 30-100 | Negligible backbiting and transesterification; no decarboxylation observed by ¹H NMR. | [3] |
| TBD | Room Temp | 20-400 | Formation of both linear and cyclic polymers, especially in the absence of an alcohol initiator. | [2] |
| Sn(Oct)₂ | 130 | 100 | Transesterification can occur, affecting molecular weight control. | [4] |
| MSA | Not Specified | Not Specified | Affords PTMC free of ether linkages. | [1] |
Table 2: Effect of Temperature on PTMC Properties
| Catalyst | Temperature (°C) | Monomer Conversion (%) | PDI (Đ) | Observations | Reference |
| TEA | 85 | 97 (in 6h) | Not Specified | Catalyst-free polymerization also observed at this temperature. | |
| TEA | 110 | 98 (in 1h) | Not Specified | Faster conversion at higher temperature. | |
| Sn(Oct)₂ | 85 | Slower than TEA | Not Specified | Requires longer reaction times at lower temperatures. |
Experimental Protocols
Protocol 1: High-Purity PTMC Synthesis using an Organocatalyst (t-BuP₄)
This protocol is adapted from a method shown to produce PTMC with minimal side reactions.[3]
Materials:
-
1,3-Dioxan-2-one (TMC), purified by recrystallization.
-
Benzyl (B1604629) alcohol (BnOH), as initiator, dried over molecular sieves.
-
Phosphazene base t-BuP₄ (1 M solution in hexane).
-
Anhydrous tetrahydrofuran (B95107) (THF).
-
Methanol (for precipitation).
-
Acetic acid (for quenching).
Procedure:
-
In a glovebox, add purified TMC (e.g., 0.51 g, 5.0 mmol) and anhydrous THF (2 mL) to a dried Schlenk flask equipped with a magnetic stir bar.
-
Add the desired amount of benzyl alcohol initiator (e.g., 10.4 µL, 0.1 mmol for a target DP of 50).
-
Add the t-BuP₄ catalyst solution (e.g., 50 µL, 0.05 mmol).
-
Stir the reaction mixture at room temperature. Monitor the monomer conversion by taking aliquots for ¹H NMR analysis.
-
Once the desired conversion is reached, quench the polymerization by adding a small amount of acetic acid (e.g., 0.1 mL).
-
Precipitate the polymer by adding the reaction mixture dropwise to a large volume of cold methanol.
-
Filter the white solid, wash with cold methanol, and dry under vacuum to a constant weight.
Characterization:
-
Determine monomer conversion and polymer structure by ¹H NMR spectroscopy.
-
Analyze molecular weight and PDI by gel permeation chromatography (GPC).
Signaling Pathways and Experimental Workflows
Main Side Reactions in TMC Polymerization
Caption: Overview of side reactions in TMC polymerization.
Mechanism of Backbiting Side Reaction
Caption: Simplified mechanism of the backbiting side reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Insight into the Alcohol-Free Ring-Opening Polymerization of TMC Catalyzed by TBD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Poly(Trimethylene Carbonate) from Amine Group Initiation: Role of Urethane Bonds in the Crystallinity [mdpi.com]
how to increase molecular weight in poly(trimethylene carbonate) synthesis
Welcome to the technical support center for poly(trimethylene carbonate) (PTMC) synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of PTMC, with a focus on achieving high molecular weight polymers.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing high molecular weight poly(trimethylene carbonate) (PTMC)?
A1: The most prevalent and effective method for synthesizing high molecular weight PTMC is the Ring-Opening Polymerization (ROP) of the trimethylene carbonate (TMC) monomer.[1] This technique offers mild reaction conditions and allows for good control over the polymer's molecular weight and structure.[1][2] A variety of catalysts and initiators can be used in ROP to achieve the desired polymer characteristics.[1]
Q2: How does the choice of catalyst affect the molecular weight of PTMC?
A2: The catalyst plays a crucial role in determining the final molecular weight and polydispersity of PTMC. Organocatalysts, such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) and phosphazene superbases (like t-BuP4), are known for providing excellent control over the polymerization, yielding well-defined polymers with molecular weights up to 50,000 g/mol and narrow polydispersity.[2][3][4] Metal-based catalysts, like tin(II) 2-ethylhexanoate (B8288628) (Sn(Oct)₂), are also widely used, but may require more stringent conditions to control the polymerization.[5] Certain bismuth compounds have been reported to produce particularly high molecular weight PTMC, with number averages reaching up to 340 x 10³ Da.[6]
Q3: What is the role of an initiator in PTMC synthesis?
A3: In many ROP systems for PTMC, an initiator, typically a compound with active hydrogens like an alcohol (e.g., benzyl (B1604629) alcohol, 1,4-butanediol) or an amine, is used to start the polymerization process.[3][7] The initiator becomes incorporated into the polymer chain, and the ratio of monomer to initiator ([TMC]/[I]) is a key parameter for controlling the target molecular weight.[8] A lower initiator concentration relative to the monomer concentration generally leads to a higher molecular weight. Some catalyst systems can even proceed without a traditional alcohol initiator.[9]
Q4: What is a typical molecular weight range for PTMC to be considered "high molecular weight"?
A4: While "high molecular weight" can be application-dependent, PTMC with a number average molecular weight (Mn) over 100,000 g/mol is considered to have excellent mechanical properties, being flexible and tough.[1] Low molecular weight PTMC, in contrast, is often a rubbery polymer with poor dimensional stability.[1] For many biomedical applications, PTMC with Mn in the tens of thousands (e.g., 30,000-50,000 g/mol ) is often sufficient and exhibits desirable properties.[2]
Troubleshooting Guide
Problem 1: The final polymer has a much lower molecular weight than targeted based on the monomer-to-initiator ratio.
| Potential Cause | Recommended Solution |
| Presence of Impurities (especially water) | Water can act as an initiator or a chain transfer agent, leading to a higher number of polymer chains and thus a lower average molecular weight.[10] Ensure all glassware is rigorously dried, and use anhydrous solvents. The TMC monomer should be purified, for example by recrystallization from ethyl acetate, and thoroughly dried before use.[11] |
| Incorrect Monomer-to-Initiator Ratio | Accurately weigh the monomer and measure the initiator volume/mass. The molecular weight is directly proportional to this ratio in a well-controlled "living" polymerization. |
| Inefficient Catalyst or Initiator | Verify the activity of your catalyst and initiator. Some initiators, like tertiary butanol, have lower initiation efficiency compared to primary alcohols like ethanol.[7] Consider switching to a more efficient catalyst system, such as TBD or phosphazene bases, which offer better control.[4][7] |
| High Reaction Temperature | Elevated temperatures can sometimes lead to side reactions, such as "back-biting," which forms cyclic oligomers, or other degradation pathways that limit the achievable molecular weight.[6] For instance, in lipase-catalyzed polymerization, increasing the temperature from 55 °C to 85 °C was found to substantially decrease the molecular weight.[10] Optimize the reaction temperature for your specific catalyst system. |
Problem 2: The polydispersity index (PDI = Mw/Mn) of the polymer is high (>1.5).
| Potential Cause | Recommended Solution |
| Slow Initiation Relative to Propagation | A slow initiation rate means that polymer chains start growing at different times, leading to a broad distribution of chain lengths. Select a catalyst/initiator system known for fast initiation, such as many organocatalytic systems.[2] |
| Chain Transfer or Termination Reactions | Impurities or side reactions can terminate growing chains prematurely or transfer the active center to another molecule, broadening the molecular weight distribution. Rigorous purification of monomer and solvent is critical. |
| Multiple Active Species | Some catalyst systems can lead to the formation of multiple types of active species, which may propagate at different rates.[12] Using a well-defined, single-site catalyst can help to narrow the PDI. Organocatalysts like TBD are known to produce polymers with PDI values below 1.08.[2] |
Data on Catalyst Performance in PTMC Synthesis
The following table summarizes the performance of various catalysts in the ring-opening polymerization of trimethylene carbonate, highlighting the achievable molecular weights and polydispersity.
| Catalyst | Initiator | Temperature (°C) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) | Reference |
| Novozym-435 (Lipase) | Residual Water | 55 | 24,400 | - | [10] |
| Sn(Oct)₂ | 1,6-hexanediamine | 130 | ~10,000 (for DP=100) | 1.16 | [5] |
| TBD | Benzyl Alcohol | Room Temp. | Up to 34,000 | ~1.1-1.3 | [9] |
| Ph₂BiBr | - | 130 | Up to 340,000 | >2 | [6] |
| t-BuP₄ | Benzyl Alcohol | Room Temp. | >10,000 (for DP=100) | <1.30 | [4] |
| BEMP | Alcohol | 100 | 45,800 | 1.49 | [4] |
This table is a summary of data from various sources and reaction conditions may vary.
Experimental Protocols
Protocol 1: High Molecular Weight PTMC Synthesis via Organocatalysis
This protocol describes a general procedure for synthesizing PTMC with a predictable molecular weight and low PDI using 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) as a catalyst and benzyl alcohol as an initiator.
Materials:
-
Trimethylene carbonate (TMC), recrystallized and dried
-
1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD)
-
Benzyl alcohol (BnOH), anhydrous
-
Anhydrous tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM)
-
Benzoic acid (for quenching)
-
Methanol, cold (for precipitation)
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and stir bar
Procedure:
-
Preparation: All glassware must be flame-dried or oven-dried at >120°C overnight and cooled under a nitrogen atmosphere.
-
Reagent Loading: In a glovebox or under a nitrogen atmosphere, add the desired amount of TBD catalyst and trimethylene carbonate monomer to a Schlenk flask equipped with a magnetic stir bar. Example: For a target DP of 100, you might use 1 g of TMC (9.8 mmol) and 13.6 mg of TBD (0.098 mmol).
-
Initiator Addition: Add the calculated amount of benzyl alcohol initiator via syringe. Example: For a [TMC]/[BnOH] ratio of 100, add 10.4 µL of BnOH (0.098 mmol).
-
Solvent Addition: Add anhydrous THF (e.g., 5 mL) to dissolve the reactants.[9]
-
Polymerization: Stir the homogeneous solution at room temperature. Monitor the reaction progress by taking small aliquots for ¹H NMR analysis to determine monomer conversion. The reaction is typically rapid.[9]
-
Quenching: Once the desired conversion is reached (e.g., >90%), quench the reaction by adding a slight molar excess of benzoic acid relative to the TBD catalyst.[9]
-
Purification: Dissolve the polymer in a minimal amount of dichloromethane. Precipitate the polymer by adding the solution dropwise into a beaker of cold, stirring methanol.
-
Drying: Collect the precipitated white polymer by filtration and dry it under vacuum at room temperature until a constant weight is achieved.
Visualized Workflows
Caption: Experimental workflow for high molecular weight PTMC synthesis.
Caption: Simplified schematic of the ROP mechanism for PTMC.
References
- 1. Poly(trimethylene carbonate) - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Ring-Opening Polymerization of Trimethylene Carbonate with Phosphazene Organocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | More Precise Control of the In Vitro Enzymatic Degradation via Ternary Self-Blending of High/Medium/Low Molecular Weight Poly(trimethylene carbonate) [frontiersin.org]
- 9. Insight into the Alcohol-Free Ring-Opening Polymerization of TMC Catalyzed by TBD - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Ring-Opening Polymerization of Cyclic Carbonates
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the ring-opening polymerization (ROP) of cyclic carbonates.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the ROP of cyclic carbonates in a question-and-answer format, providing actionable solutions.
Q1: Why is my monomer conversion unexpectedly low?
Low monomer conversion is a frequent challenge in ROP and can stem from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.
-
Monomer Impurities: The purity of the cyclic carbonate monomer is paramount. Impurities such as water, alcohols, or acidic/basic contaminants can act as unintended initiators or terminate the polymerization chain, leading to low conversion and poor control over molecular weight.
-
Catalyst/Initiator Deactivation: The catalyst or initiator may have degraded due to improper storage or handling. Many catalysts used in ROP are sensitive to air and moisture and require storage in an inert atmosphere.
-
Suboptimal Reaction Conditions: Temperature and reaction time significantly influence polymerization kinetics. Insufficient reaction time or a temperature that is too low can result in incomplete conversion. Conversely, excessively high temperatures can lead to side reactions and catalyst decomposition.[1]
-
Thermodynamic Limitations: The polymerizability of a cyclic monomer is dictated by its ring strain. Five-membered cyclic carbonates, for instance, possess low ring strain, making their polymerization thermodynamically less favorable compared to six- or seven-membered rings.[2][3] Polymerization of these less-strained monomers may require specific conditions, such as higher temperatures, to proceed efficiently.[2]
Here is a logical workflow to diagnose and address low monomer conversion:
Caption: Troubleshooting workflow for low monomer conversion in ROP.
Q2: The polydispersity index (PDI) of my polymer is too high. How can I achieve a narrower molecular weight distribution?
A high PDI indicates a broad distribution of polymer chain lengths, which is often undesirable for applications requiring well-defined materials. Several factors can contribute to a high PDI:
-
Side Reactions: Transesterification and backbiting are common side reactions in the ROP of cyclic carbonates that can lead to a broadening of the molecular weight distribution.[4] These reactions involve the cleavage of polymer chains and the re-initiation of new chains, resulting in a less controlled polymerization.
-
Slow Initiation: If the initiation of polymerization is slow compared to propagation, not all polymer chains will start growing at the same time, leading to a broader distribution of chain lengths.
-
Catalyst Choice: The type of catalyst used can have a significant impact on the PDI. Organocatalysts are often favored for their ability to produce polymers with narrow PDIs due to their reduced propensity for side reactions compared to some metal-based catalysts.[5]
Strategies to Reduce PDI:
-
Optimize Reaction Temperature: Lowering the reaction temperature can often suppress side reactions like transesterification, leading to a narrower PDI. However, this may also decrease the polymerization rate, so a balance must be found.
-
Select an Appropriate Catalyst: For controlled polymerization, organocatalysts such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or phosphazene bases are excellent choices.[6] When using metal-based catalysts, those known for good control, such as some tin or zinc complexes, should be considered.
-
Control Monomer to Initiator Ratio: A precise ratio of monomer to initiator is crucial for achieving a target molecular weight and a narrow PDI.
-
Purify the Polymer: If side reactions cannot be completely avoided, the resulting polymer can be purified to remove low molecular weight fractions.
Q3: I am working with a five-membered cyclic carbonate and struggling to achieve high molecular weight polymer. What can I do?
The polymerization of five-membered cyclic carbonates is challenging due to their high thermodynamic stability.[7] At elevated temperatures, which are often required for their polymerization, decarboxylation can occur, leading to the formation of poly(ether-carbonate)s with lower molecular weights.[2]
Potential Solutions:
-
Use of Specific Catalysts: Certain catalyst systems have been shown to be more effective in the ROP of five-membered rings. Anionic polymerization at low temperatures can sometimes suppress decarboxylation.[8]
-
Copolymerization: Copolymerizing the five-membered cyclic carbonate with a more reactive monomer, such as a six-membered cyclic carbonate or a lactone, can help to drive the polymerization and incorporate the five-membered ring into the polymer chain.
Data Presentation
Table 1: Comparison of Catalysts for the Ring-Opening Polymerization of Trimethylene Carbonate (TMC)
| Catalyst System | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| Sn(Oct)₂ | 130 | - | >95 | - | - | [9] |
| TBD | 30 | - | >95 | - | - | [9] |
| DMAP | 135 | - | 80 | - | 1.4 | [4] |
| (-)-sparteine/TU3 | Room Temp | - | - | 4600-10500 | 1.12-1.49 | [5] |
| Dibenzyl-functional bispidine/TU3 | Room Temp | - | - | 6100-9100 | 1.03-1.31 | [5] |
Data presented is a synthesis from multiple sources and specific experimental conditions may vary.
Experimental Protocols
Protocol 1: Organocatalyzed Ring-Opening Polymerization of Trimethylene Carbonate (TMC)
This protocol describes a general procedure for the ROP of TMC using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as an organocatalyst and benzyl (B1604629) alcohol as an initiator.
Materials:
-
Trimethylene carbonate (TMC), purified by recrystallization
-
Benzyl alcohol (BnOH), distilled
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), distilled
-
Anhydrous dichloromethane (B109758) (DCM) or toluene
-
Nitrogen or Argon gas supply
-
Schlenk flask and line
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, add the desired amount of TMC.
-
Dissolve the TMC in anhydrous DCM or toluene.
-
Add the desired amount of benzyl alcohol initiator via syringe.
-
Add the DBU catalyst via syringe. The monomer-to-initiator and monomer-to-catalyst ratios should be calculated based on the desired molecular weight and reaction rate.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by taking aliquots and analyzing them by ¹H NMR to determine monomer conversion.
-
Once the desired conversion is reached, quench the polymerization by adding a small amount of a weak acid, such as benzoic acid.
-
Precipitate the polymer by adding the reaction mixture dropwise to a large volume of a non-solvent, such as cold methanol (B129727).
-
Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.
Protocol 2: Purification of Poly(trimethylene carbonate) (PTMC)
This protocol outlines a general procedure for the purification of PTMC to remove unreacted monomer, catalyst, and low molecular weight oligomers.
Materials:
-
Crude PTMC
-
Dichloromethane (DCM) or chloroform
-
Methanol or ethanol (B145695)
-
Beaker and magnetic stirrer
-
Filter funnel and filter paper
-
Vacuum oven
Procedure:
-
Dissolve the crude PTMC in a minimal amount of DCM or chloroform.
-
Slowly add the polymer solution dropwise to a vigorously stirred, large excess of cold methanol or ethanol (a non-solvent for the polymer). This will cause the polymer to precipitate.
-
Allow the mixture to stir for a short period to ensure complete precipitation.
-
Collect the white, fibrous polymer precipitate by vacuum filtration.
-
Wash the collected polymer with fresh, cold methanol or ethanol to remove any remaining impurities.
-
Dry the purified polymer in a vacuum oven at a temperature below its glass transition temperature until a constant weight is achieved.
Mandatory Visualizations
Caption: General mechanism of ring-opening polymerization.
Caption: Logical relationships between key reaction parameters and polymer properties.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Overview: Polycarbonates via Ring-Opening Polymerization, Differences between Six- and Five-Membered Cyclic Carbonates: Inspiration for Green Alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of Cyclic Carbonate End-Functional Linear and Star Polyesters via Ring-Opening Polymerization - Sustainable Polymer & Energy - Full-Text HTML - SCIEPublish [sciepublish.com]
- 5. researchgate.net [researchgate.net]
- 6. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 7. A facile and efficient approach to cyclic carbonate monomers for ring-opening polymerization for ACS Spring 2022 - IBM Research [research.ibm.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Optimization of Catalyst Concentration for 1,3-Dioxan-2-one Ring-Opening Polymerization (ROP)
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the ring-opening polymerization (ROP) of 1,3-dioxan-2-one (B34567), also known as trimethylene carbonate (TMC). It provides detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and quantitative data to aid in the optimization of catalyst concentration for the synthesis of well-defined poly(trimethylene carbonate) (PTMC).
Troubleshooting Guide
This section addresses common issues encountered during the ROP of 1,3-dioxan-2-one, with a focus on problems related to catalyst concentration.
| Issue | Potential Cause | Recommended Solution |
| Low or No Monomer Conversion | 1. Catalyst Inactivity: The catalyst may be degraded due to exposure to air or moisture. Impurities in the monomer or solvent can also poison the catalyst.[1] | 1. Catalyst Handling & Purification: Ensure the catalyst is handled under an inert atmosphere (e.g., in a glovebox). Purify the monomer and solvent prior to use. For instance, trimethylene carbonate can be purified by recrystallization. |
| 2. Insufficient Catalyst Concentration: The amount of catalyst may be too low to initiate polymerization effectively within the desired timeframe. | 2. Increase Catalyst Loading: Gradually increase the catalyst concentration. Refer to the quantitative data tables below for typical catalyst loading ranges. | |
| 3. Low Reaction Temperature: The polymerization rate may be too slow at the current temperature. | 3. Increase Reaction Temperature: Cautiously increase the reaction temperature. Note that higher temperatures can sometimes lead to side reactions. | |
| Broad Polydispersity Index (PDI > 1.2) | 1. Competing Polymerization Mechanisms: With certain catalysts, such as methanesulfonic acid (MSA), both Activated Monomer (AM) and Active Chain End (ACE) mechanisms can occur simultaneously, leading to poor control over the polymerization.[2] | 1. Adjust Monomer Feed Rate: For systems prone to multiple mechanisms, maintaining a low monomer concentration by using a multi-feed or continuous addition of the monomer can favor a single polymerization pathway and improve control.[2] |
| 2. Transesterification Side Reactions: At high monomer conversion and elevated temperatures, intermolecular or intramolecular transesterification can occur, leading to a broadening of the molecular weight distribution. | 2. Optimize Reaction Time and Temperature: Quench the polymerization at high conversion but before significant transesterification occurs. Consider lowering the reaction temperature. The addition of a co-catalyst like thiourea (B124793) with DBU can help suppress transesterification. | |
| 3. Impurities: Water or other protic impurities can act as initiators, leading to the formation of multiple polymer chains and a broader PDI. | 3. Rigorous Purification: Ensure all reactants and solvents are scrupulously dried and purified before use. | |
| Molecular Weight (Mn) Does Not Match Theoretical Value | 1. Inaccurate Initiator Concentration: The actual amount of initiator may differ from the calculated amount, affecting the monomer-to-initiator ratio. | 1. Verify Initiator Purity and Concentration: Ensure the initiator is pure and accurately weighed. If using a stock solution, verify its concentration. |
| 2. Inefficient Initiation: The initiation step may be slow or incomplete, leading to a lower number of growing chains than theoretically expected. | 2. Allow for an Induction Period or Change Initiator: Some catalyst/initiator systems may require an induction period. Alternatively, select a more efficient initiator for the chosen catalyst. | |
| 3. Chain Transfer Reactions: Impurities or the catalyst itself can participate in chain transfer reactions, terminating growing chains and initiating new ones. | 3. Purify Monomer and Choose a Controlled Catalyst System: High monomer purity is crucial.[1] Select a catalyst known for providing a "living" or controlled polymerization, such as certain organocatalysts.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for the ROP of 1,3-dioxan-2-one?
A1: A variety of catalysts can be used, which can be broadly categorized into metal-based systems and organocatalysts. Common metal-based catalysts include tin octoate and aluminum alkoxides. Increasingly popular are organocatalysts such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), and phosphazene superbases like t-BuP4.[1][3]
Q2: How does catalyst concentration affect the molecular weight of the resulting polymer?
A2: In a controlled or living polymerization, the number-average molecular weight (Mn) is primarily determined by the initial monomer-to-initiator ([M]₀/[I]₀) ratio and the monomer conversion. The catalyst concentration primarily affects the rate of polymerization. However, excessively high catalyst concentrations can sometimes lead to side reactions that may affect the final molecular weight and its distribution.
Q3: Can the polymerization be performed without a solvent (in bulk)?
A3: Yes, the ROP of 1,3-dioxan-2-one can be effectively carried out in bulk (melt polymerization), especially with organocatalysts.[4][5] This approach is considered a "green" chemistry method as it eliminates the need for solvents.
Q4: What is the role of an initiator, and how does it differ from the catalyst?
A4: The initiator is a molecule that starts the polymerization process, typically by reacting with the first monomer unit to form the initial propagating species. Alcohols, such as benzyl (B1604629) alcohol (BnOH), are commonly used as initiators. The catalyst's role is to activate the monomer or the initiator/propagating chain end to facilitate the ring-opening reaction and subsequent chain growth.
Q5: How can I purify the final poly(trimethylene carbonate) polymer?
A5: A common and effective method for purifying PTMC is precipitation. The reaction mixture is dissolved in a suitable solvent, such as chloroform (B151607) or dichloromethane, and then poured into a large excess of a non-solvent, typically cold methanol.[3] The precipitated polymer can then be collected by filtration and dried under vacuum.
Experimental Protocols
Detailed Methodology for Organocatalyzed ROP of 1,3-Dioxan-2-one
This protocol provides a general procedure for the ring-opening polymerization of 1,3-dioxan-2-one using an organocatalyst and an alcohol initiator.
Materials:
-
1,3-Dioxan-2-one (TMC) (monomer)
-
Organocatalyst (e.g., t-BuP₄, DBU, or TBD)
-
Initiator (e.g., Benzyl Alcohol, BnOH)
-
Anhydrous solvent (e.g., Tetrahydrofuran, THF, or Dichloromethane, CH₂Cl₂) (optional, for solution polymerization)
-
Methanol (for precipitation)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions (e.g., Schlenk flask)
Procedure:
-
Monomer and Glassware Preparation: The monomer, 1,3-dioxan-2-one, should be purified, for example, by recrystallization from ethyl acetate (B1210297) and dried under vacuum. All glassware should be flame-dried or oven-dried and cooled under an inert atmosphere.
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the desired amount of 1,3-dioxan-2-one to a Schlenk flask equipped with a magnetic stir bar.
-
Solvent and Initiator Addition: If performing a solution polymerization, add the anhydrous solvent. Then, add the calculated amount of the initiator (e.g., benzyl alcohol) via syringe. The monomer-to-initiator ratio will determine the target molecular weight.
-
Catalyst Addition and Polymerization: Add the calculated amount of the organocatalyst to the reaction mixture to start the polymerization. The reaction is then allowed to proceed at the desired temperature (e.g., room temperature or elevated temperatures) with stirring for a specified time.
-
Monitoring the Reaction: The progress of the polymerization can be monitored by taking aliquots at different time points and analyzing them by ¹H NMR spectroscopy to determine the monomer conversion.
-
Quenching and Precipitation: Once the desired conversion is reached, the polymerization can be quenched, for example, by adding a small amount of benzoic acid if a basic catalyst was used. The reaction mixture is then dissolved in a minimal amount of a suitable solvent (e.g., CH₂Cl₂) and precipitated into a large excess of cold methanol.
-
Polymer Isolation and Drying: The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum to a constant weight.
-
Characterization: The resulting polymer is characterized by techniques such as Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) to determine the number-average molecular weight (Mn) and polydispersity index (PDI), and by ¹H NMR and ¹³C NMR spectroscopy to confirm the polymer structure.
Quantitative Data Presentation
The following tables summarize the effect of varying catalyst and initiator concentrations on the ROP of 1,3-dioxan-2-one under different conditions.
Table 1: t-BuP₄ Catalyzed ROP of 1,3-Dioxan-2-one
| [M]₀/[I]₀/[C]₀ | Time (min) | Conversion (%) | Mn,theo ( g/mol ) | Mn,SEC ( g/mol ) | PDI |
| 50/1/1 | 30 | >99 | 5100 | 5500 | 1.18 |
| 100/1/1 | 60 | >99 | 10200 | 11000 | 1.15 |
| 200/1/1 | 120 | >99 | 20400 | 21500 | 1.13 |
| 500/1/1 | 240 | >99 | 51000 | 53000 | 1.20 |
Conditions: [I]₀ = Benzyl Alcohol, [C]₀ = t-BuP₄, in THF at room temperature.
Table 2: TBD Catalyzed ROP of 1,3-Dioxan-2-one
| [M]₀/[I]₀/[C]₀ | Temperature (°C) | Time (h) | Conversion (%) | Mn,SEC ( g/mol ) | PDI |
| 100/1/0.1 | 25 | 2 | 95 | 9800 | 1.12 |
| 100/1/0.1 | 60 | 0.5 | 98 | 10100 | 1.15 |
| 200/1/0.1 | 25 | 4 | 93 | 19200 | 1.14 |
Conditions: [I]₀ = Benzyl Alcohol, [C]₀ = TBD, in CH₂Cl₂.
Table 3: DBU/Thiourea Catalyzed ROP of 1,3-Dioxan-2-one
| [M]₀/[I]₀/[C]₀/[Co]₀ | Time (h) | Conversion (%) | Mn,SEC ( g/mol ) | PDI |
| 100/1/1/1 | 0.5 | 99 | 10300 | 1.05 |
| 200/1/1/1 | 1 | 98 | 20500 | 1.07 |
| 500/1/1/1 | 3 | 97 | 50100 | 1.09 |
Conditions: [I]₀ = Benzyl Alcohol, [C]₀ = DBU, [Co]₀ = Thiourea, in CH₂Cl₂ at room temperature.
Mandatory Visualizations
Experimental Workflow for Catalyst Concentration Optimization
Caption: Workflow for optimizing catalyst concentration in 1,3-dioxan-2-one ROP.
Logical Relationship: Catalyst Concentration and Polymer Properties
References
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ring-Opening Polymerization of Trimethylene Carbonate with Phosphazene Organocatalyst | MDPI [mdpi.com]
- 4. Organocatalytic ring opening polymerization of trimethylene carbonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organocatalytic ring opening polymerization of trimethylene carbonate for Biomacromolecules - IBM Research [research.ibm.com]
Technical Support Center: Purification of Crude 1,3-Dioxan-2-One by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 1,3-dioxan-2-one (B34567), also known as trimethylene carbonate (TMC), by recrystallization. This guide is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the recrystallization of crude 1,3-dioxan-2-one.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Crystal Formation | Inappropriate Solvent: The solvent may be too good at dissolving 1,3-dioxan-2-one even at low temperatures. Insufficient Supersaturation: The concentration of 1,3-dioxan-2-one in the solvent may be too low. Presence of Impurities: Certain impurities can inhibit crystal nucleation and growth. | Solvent Selection: If using a single solvent like acetone (B3395972), try a mixed solvent system. A 4:1 mixture of diethyl ether and tetrahydrofuran (B95107) has been shown to be effective.[1] Concentration Adjustment: If the solution is clear at room temperature, carefully evaporate some of the solvent to increase the concentration and then allow it to cool again. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution-air interface or add a seed crystal of pure 1,3-dioxan-2-one. |
| "Oiling Out" (Formation of a liquid layer instead of solid crystals) | High Impurity Level: Significant amounts of impurities can lower the melting point of the mixture, causing it to separate as a liquid.[2] Cooling Too Rapidly: Fast cooling can lead to the separation of a supersaturated liquid phase before crystallization can occur. Low Melting Point of the Solute/Impurity Mixture: The melting point of the crude mixture may be below the temperature of the solution.[2] | Re-dissolve and Dilute: Gently warm the solution to re-dissolve the oil. Add a small amount of additional "good" solvent (e.g., tetrahydrofuran in a mixed solvent system) to lower the saturation point slightly. Slow Cooling: Allow the solution to cool to room temperature slowly and undisturbed before placing it in an ice bath. Insulating the flask can help slow the cooling rate. Solvent System Modification: Consider using a solvent system with a lower boiling point. |
| Poor Purity of Recrystallized Product | Incomplete Removal of Impurities: The chosen solvent may not effectively differentiate between 1,3-dioxan-2-one and certain impurities, especially oligomers. Occlusion of Mother Liquor: Impurities can be trapped within the crystal lattice if crystallization occurs too quickly. | Multiple Recrystallizations: A second recrystallization step may be necessary to achieve high purity. Washing: Ensure the filtered crystals are washed with a small amount of the cold recrystallization solvent to remove any adhering mother liquor. Optimize Cooling Rate: A slower cooling rate promotes the formation of purer, larger crystals. |
| Product is a Yellowish or Off-White Solid | Presence of Colored Impurities: The synthesis process may generate colored byproducts. Palladium Catalyst Residue: If a palladium catalyst was used in the synthesis, trace amounts may remain.[3] | Activated Carbon Treatment: Dissolve the crude product in a suitable solvent, add a small amount of activated carbon, heat the mixture, and then filter it hot to remove the carbon and adsorbed impurities before proceeding with recrystallization. Chelating Agents: If metal catalyst contamination is suspected, washing the crude product solution with a suitable chelating agent solution may be beneficial prior to recrystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude 1,3-dioxan-2-one?
A1: Common impurities depend on the synthetic route used.
-
From 1,3-propanediol (B51772) and a carbonate source (e.g., dimethyl carbonate, ethyl chloroformate): Impurities can include unreacted 1,3-propanediol, the carbonate source, and linear or cyclic oligomers of poly(trimethylene carbonate).[1][4][5] The formation of byproducts like carbonic acid, C,C'-1,3-propanediyl C,C'-dimethyl ester can also occur when using dimethyl carbonate.[1]
-
From depolymerization of poly(trimethylene carbonate): The crude product may contain residual catalyst and lower molecular weight oligomers.
Q2: Which solvents are recommended for the recrystallization of 1,3-dioxan-2-one?
A2: Based on available literature, the following solvent systems have been used successfully:
-
Acetone: A patent suggests that 1,3-dioxan-2-one can be dissolved in an appropriate organic solvent without active hydrogens, with acetone being a non-limiting example, followed by cooling to precipitate the crystals.[4]
-
Diethyl Ether / Tetrahydrofuran (4:1 v/v): A recent study reports the use of a 4:1 mixture of diethyl ether to tetrahydrofuran for the recrystallization of 1,3-dioxan-2-one, resulting in a product with 95% purity.[1]
Q3: Is there a recommended experimental protocol for recrystallization?
A3: Yes, a general protocol based on common recrystallization techniques and specific information for cyclic carbonates is provided below.
Q4: What is the expected melting point of pure 1,3-dioxan-2-one?
A4: The melting point of pure 1,3-dioxan-2-one is in the range of 45-49 °C. A sharp melting point within this range is a good indicator of purity.
Experimental Protocol: Recrystallization of 1,3-Dioxan-2-One
This protocol is a general guideline and may require optimization based on the specific impurities and scale of the experiment.
Materials:
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Crude 1,3-dioxan-2-one
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Recrystallization solvent (e.g., Acetone or a 4:1 mixture of Diethyl Ether/Tetrahydrofuran)
-
Erlenmeyer flask
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Heating source (e.g., hot plate)
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Buchner funnel and filter paper
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Vacuum flask
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Ice bath
Procedure:
-
Dissolution: Place the crude 1,3-dioxan-2-one in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent. Gently heat the mixture with stirring until the solid completely dissolves. If using a mixed solvent system, dissolve the crude product in the "good" solvent (tetrahydrofuran) first, and then slowly add the "poor" solvent (diethyl ether) until the solution becomes slightly cloudy. Reheat to obtain a clear solution.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote slow cooling, you can insulate the flask. Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
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Filtration: Collect the crystals by vacuum filtration using a Buchner funnel.
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Washing: Wash the collected crystals with a small amount of the ice-cold recrystallization solvent to remove any residual impurities.
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Drying: Dry the purified crystals under vacuum to remove any remaining solvent.
Visualization of the Recrystallization Workflow
Caption: A flowchart illustrating the key steps and troubleshooting points in the recrystallization of 1,3-dioxan-2-one.
References
- 1. Advancing the synthesis of trimethylene carbonate: a high-yield green synthesis route - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. EP1456194A1 - Method of making trimethylene carbonate - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Polymerization of 1,3-Dioxan-2-One (Trimethylene Carbonate)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ring-opening polymerization (ROP) of 1,3-dioxan-2-one (B34567), also known as trimethylene carbonate (TMC), to synthesize poly(trimethylene carbonate) (PTMC).
Troubleshooting Guides
Cyclic oligomer formation is a common side reaction in the ring-opening polymerization of TMC. This guide provides insights into how different reaction parameters can influence the formation of these byproducts.
Influence of Reaction Parameters on Cyclic Oligomer Formation
The following table summarizes quantitative data from various studies on the impact of different catalysts, monomer concentrations, and temperatures on the formation of cyclic oligomers during TMC polymerization.
| Catalyst | Monomer Concentration | Temperature (°C) | Cyclic Oligomer Content (%) | Observations |
| Sn(Oct)₂ | Bulk | 130 | ~10% (of total product) | Polymerization in bulk can lead to a significant fraction of cyclic oligomers.[1] |
| TBD | 1.96 M in THF | Room Temp. | Present (linear & cyclic) | Alcohol-free ROP with TBD can produce a mixture of linear and cyclic polymers.[2][3] |
| MSA | Low | 37 | Reduced | Maintaining a low monomer concentration minimizes the ACE mechanism, thus reducing side reactions.[4][5] |
| DBU | Bulk (mechanochemical) | Room Temp. | Present (degradation observed) | Mechanochemical methods can be efficient but may also lead to polymer degradation.[6] |
Key Takeaway: The choice of catalyst and control over monomer concentration are critical factors in minimizing cyclic oligomer formation. Organocatalysts like TBD and MSA offer alternatives to metal-based catalysts such as Sn(Oct)₂, with the potential for better control over the polymerization process.[1][4][7]
Experimental Protocols
Detailed methodologies for key experiments are provided below to assist in setting up and analyzing TMC polymerization reactions.
Protocol 1: Ring-Opening Polymerization of 1,3-Dioxan-2-One (TMC)
This protocol describes a typical procedure for the ring-opening polymerization of TMC using an organocatalyst.
Materials:
-
1,3-Dioxan-2-one (TMC) monomer
-
1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) or Methanesulfonic acid (MSA) as catalyst
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Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))
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Initiator (e.g., Benzyl alcohol or 1,4-butanediol)
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Quenching agent (e.g., Benzoic acid)
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Precipitation solvent (e.g., cold Methanol)
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Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and heating oil bath
Procedure:
-
Monomer and Initiator Setup: In a dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the desired amount of TMC monomer and the initiator.
-
Dissolution: Add the anhydrous solvent to dissolve the monomer and initiator.
-
Catalyst Addition: In a separate vial, dissolve the catalyst (TBD or MSA) in the anhydrous solvent and then add it to the monomer solution using a syringe.
-
Polymerization: Stir the reaction mixture at the desired temperature (e.g., room temperature or 37°C) for the specified time (e.g., 2-48 hours). Monitor the reaction progress by taking aliquots for ¹H NMR analysis to determine monomer conversion.[8]
-
Quenching: Once the desired conversion is reached, terminate the polymerization by adding a quenching agent.
-
Precipitation: Dissolve the crude polymer in a minimal amount of a suitable solvent (e.g., DCM) and precipitate it by adding the solution dropwise into a large excess of a non-solvent (e.g., cold methanol) with vigorous stirring.[8]
-
Isolation and Drying: Filter the precipitated polymer and dry it under vacuum until a constant weight is achieved.
Protocol 2: Characterization of Cyclic Oligomers by Gel Permeation Chromatography (GPC)
GPC is a powerful technique to determine the molecular weight distribution of the polymer and to detect the presence of cyclic oligomers, which typically appear as a separate, lower molecular weight population.
Materials and Equipment:
-
Dried poly(trimethylene carbonate) sample
-
GPC-grade solvent (e.g., THF or Chloroform)[9]
-
GPC system equipped with a refractive index (RI) detector
-
Polystyrene standards for calibration
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the dried polymer sample and dissolve it in the GPC solvent to a concentration of 2-10 mg/mL.[9] Ensure the polymer is fully dissolved by gentle stirring.
-
Filtration: Filter the polymer solution through a 0.2 or 0.45 µm syringe filter to remove any particulate matter.
-
GPC Analysis:
-
Set the column and detector temperature (e.g., 35-40°C).
-
Set the solvent flow rate (e.g., 1.0 mL/min).[8]
-
Inject the filtered sample solution into the GPC system.
-
-
Data Analysis:
-
Generate a calibration curve using polystyrene standards of known molecular weights.
-
Analyze the resulting chromatogram. The presence of a bimodal or multimodal distribution, with a distinct peak at a lower molecular weight than the main polymer peak, is indicative of cyclic oligomer formation.[4] The area under each peak can be used to quantify the relative amount of each species.
-
Signaling Pathways and Experimental Workflows
The following diagram illustrates the key factors influencing the outcome of 1,3-dioxan-2-one polymerization and the interplay between different reaction pathways.
Caption: Factors influencing cyclic oligomer formation in TMC polymerization.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that promote the formation of cyclic oligomers in TMC polymerization?
A1: The formation of cyclic oligomers is primarily promoted by factors that favor the "backbiting" of the propagating polymer chain, which is more prevalent in the Active Chain End (ACE) mechanism. High monomer concentrations can increase the rate of the ACE mechanism, leading to a higher propensity for cyclic oligomer formation.[8][10] The choice of catalyst also plays a crucial role, with some catalytic systems being more prone to side reactions than others.
Q2: How can I minimize the formation of cyclic byproducts in my polymerization reaction?
A2: To minimize cyclic oligomer formation, it is recommended to maintain a low monomer concentration throughout the reaction.[8][10] This can be achieved through techniques such as semi-continuous or continuous monomer addition.[4] Selecting a catalyst system that favors the Activated Monomer (AM) mechanism over the ACE mechanism can also significantly reduce the formation of cyclic species. Additionally, optimizing the reaction temperature and initiator concentration can help to control the polymerization and suppress side reactions.
Q3: What are the typical analytical techniques used to detect and quantify cyclic oligomers?
A3: The most common techniques for identifying and quantifying cyclic oligomers are Gel Permeation Chromatography (GPC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry.[2][4] GPC can reveal a bimodal or multimodal molecular weight distribution, with the lower molecular weight peak corresponding to cyclic oligomers. NMR spectroscopy can be used to identify specific end-groups, or their absence in the case of cyclic molecules. MALDI-TOF mass spectrometry allows for the precise determination of the mass of individual polymer chains, clearly distinguishing between linear and cyclic species.
Q4: Can the presence of cyclic oligomers affect the properties of the final polymer?
A4: Yes, the presence of cyclic oligomers can significantly impact the final properties of poly(trimethylene carbonate). These low molecular weight species can act as plasticizers, potentially reducing the glass transition temperature and mechanical strength of the material. They can also affect the degradation profile of the polymer, which is a critical consideration for biomedical applications.
Q5: Are there any "green" or more environmentally friendly approaches to TMC polymerization that can also control cyclic oligomer formation?
A5: Yes, research is ongoing into greener synthetic routes for PTMC. Organocatalysis, using catalysts like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), is considered a more environmentally friendly alternative to metal-based catalysts.[7] Additionally, solvent-free mechanochemical polymerization methods are being explored, which can offer faster reaction rates and reduce the environmental impact, though control over side reactions like cyclic oligomer formation and polymer degradation is an active area of investigation.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. Insight into the Alcohol-Free Ring-Opening Polymerization of TMC Catalyzed by TBD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Mechanochemical synthesis of poly(trimethylene carbonate)s: an example of rate acceleration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. researchgate.net [researchgate.net]
effect of temperature and pressure on 1,3-dioxan-2-one synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the synthesis of 1,3-dioxan-2-one (B34567). This guide provides answers to frequently asked questions (FAQs) and detailed troubleshooting advice to address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 1,3-dioxan-2-one?
A1: The most prevalent and environmentally friendly method for synthesizing 1,3-dioxan-2-one is the direct reaction of 1,3-propanediol (B51772) with a carbonyl source. Carbon dioxide (CO₂) is an increasingly popular carbonyl source due to its green credentials, reacting with 1,3-propanediol in the presence of a catalyst. Other methods include the reaction of 1,3-diols with phosgene (B1210022) derivatives or carbon monoxide, though these are less favored due to the high toxicity of the reagents.[1] Another approach involves the ring-expansion of oxetanes with CO₂.[2]
Q2: How do temperature and pressure generally affect the synthesis of 1,3-dioxan-2-one from 1,3-propanediol and CO₂?
A2: Temperature and pressure are critical parameters that significantly influence the reaction rate, yield, and selectivity of 1,3-dioxan-2-one synthesis.
-
Temperature: Increasing the temperature generally enhances the reaction rate. However, excessively high temperatures can lead to the formation of side products, including oligomers and polymers, and may cause catalyst degradation. The optimal temperature is highly dependent on the specific catalyst and solvent system being used.
-
Pressure: Higher CO₂ pressure typically increases the concentration of dissolved CO₂, which can lead to higher reaction rates and improved yields. The effect of pressure is also closely tied to the chosen catalyst and reaction conditions.
Q3: What types of catalysts are effective for the synthesis of 1,3-dioxan-2-one from 1,3-propanediol and CO₂?
A3: A variety of catalysts can be employed for this synthesis. Common examples include:
-
Homogeneous Catalysts: Organometallic complexes and organic bases have shown good activity. For instance, 1,8-diazabicyclo-[5.4.0]-undec-7-ene (DBU) has been used to promote the reaction under mild conditions.[1]
-
Heterogeneous Catalysts: Solid catalysts like CeO₂ are advantageous due to their ease of separation and potential for reuse.[1]
The choice of catalyst is a key factor that influences the required temperature and pressure for optimal performance.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 1,3-dioxan-2-one.
Problem 1: Low or No Yield of 1,3-Dioxan-2-one
| Potential Cause | Troubleshooting Steps |
| Suboptimal Temperature | The reaction may be too slow at low temperatures or side reactions may dominate at excessively high temperatures. Systematically screen a range of temperatures (e.g., 80°C to 150°C) to find the optimal condition for your specific catalyst and substrate. |
| Insufficient CO₂ Pressure | Low CO₂ pressure can result in a low concentration of the carbonylating agent, leading to poor conversion. Ensure your reaction vessel is properly sealed and experiment with increasing the CO₂ pressure within the safety limits of your equipment. |
| Catalyst Inactivity or Insufficient Loading | The catalyst may be poisoned, degraded, or used in an insufficient amount. Ensure the catalyst is handled and stored correctly. Consider increasing the catalyst loading or screening different catalysts. |
| Presence of Water | Water can interfere with many catalytic systems and may lead to hydrolysis of the product. Ensure all reactants and solvents are thoroughly dried before use. |
| Poor Mixing | Inefficient stirring can lead to poor mass transfer, especially in heterogeneous reactions. Ensure vigorous and consistent stirring throughout the reaction. |
Problem 2: Formation of Undesired Byproducts (e.g., Polymers/Oligomers)
| Potential Cause | Troubleshooting Steps |
| High Reaction Temperature | Elevated temperatures can promote the ring-opening polymerization of the 1,3-dioxan-2-one product. Optimize the reaction temperature by running the synthesis at the lowest temperature that still provides a reasonable reaction rate. |
| Prolonged Reaction Time | Leaving the reaction to proceed for too long can increase the likelihood of byproduct formation. Monitor the reaction progress using techniques like TLC, GC, or NMR to determine the optimal reaction time. |
| Inappropriate Catalyst | Some catalysts may have a higher propensity to promote polymerization. If polymerization is a significant issue, consider screening alternative catalysts that are more selective for the cyclization reaction. |
Problem 3: Difficulty in Product Isolation and Purification
| Potential Cause | Troubleshooting Steps |
| Product Co-eluting with Starting Material | The polarity of 1,3-dioxan-2-one and 1,3-propanediol may be similar, making chromatographic separation challenging. Adjust the solvent system for column chromatography to improve separation. Consider derivatization of the unreacted diol to facilitate removal. |
| Presence of High-Boiling Impurities | Oligomeric or polymeric byproducts can be difficult to remove by distillation. Purification techniques such as recrystallization or precipitation may be more effective. |
Data Presentation
The following tables summarize the effect of temperature and pressure on the yield of 1,3-dioxan-2-one synthesis using different catalytic systems as reported in the literature.
Table 1: Effect of Temperature on 1,3-Dioxan-2-one Yield
| Catalyst | Substrate | Temperature (°C) | Pressure (MPa) | Time (h) | Yield (%) |
| Ph₄SbI | Oxetane | 100 | 4.9 | - | 96 |
| [Fe(TPhOA)]₂ / Bu₄NI | 3,3-dimethyloxetane | 85 | 0.2 | 66 | 28 |
Data extracted from a review on advancements in six-membered cyclic carbonate synthesis.[1]
Table 2: Effect of Catalyst and Conditions on Cyclic Carbonate Synthesis
| Catalyst System | Reactants | Temperature (°C) | Pressure | Solvent | Yield (%) |
| DBU | 1,3-diols, CO₂ | Room Temp. | Atmospheric | CHCl₃ | Satisfactory |
| CeO₂ | 1,3-diols, CO₂ | - | - | - | - |
Qualitative data indicating successful synthesis under these conditions.[1]
Experimental Protocols
Detailed Methodology for the Synthesis of 1,3-Dioxan-2-one from 1,3-Propanediol and CO₂
This protocol is a generalized procedure and may require optimization for specific catalysts and equipment.
Materials:
-
1,3-Propanediol
-
Selected Catalyst (e.g., CeO₂)
-
High-purity CO₂
-
Anhydrous Solvent (if applicable)
-
High-pressure autoclave reactor equipped with a magnetic stirrer and temperature controller
Procedure:
-
Reactor Preparation: Ensure the autoclave is clean and dry.
-
Charging the Reactor: In a typical experiment, charge the autoclave with 1,3-propanediol and the catalyst. If a solvent is used, add it at this stage.
-
Sealing and Purging: Seal the reactor and purge it several times with low-pressure CO₂ to remove any air.
-
Pressurization: Pressurize the reactor with CO₂ to the desired reaction pressure.
-
Heating and Stirring: Begin stirring and heat the reactor to the desired reaction temperature.
-
Reaction: Maintain the set temperature and pressure for the desired reaction time. Monitor the pressure to ensure there are no leaks.
-
Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature. Slowly and carefully vent the excess CO₂ in a well-ventilated fume hood.
-
Product Isolation: Open the reactor and recover the reaction mixture.
-
Purification:
-
Separate the catalyst from the reaction mixture by filtration (for heterogeneous catalysts).
-
If a solvent was used, remove it under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain pure 1,3-dioxan-2-one.
-
Mandatory Visualization
References
Technical Support Center: Poly(trimethylene carbonate) Purification
Welcome to the technical support center for the purification of poly(trimethylene carbonate) (PTMC). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the effective removal of residual catalysts from your polymer samples.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove residual catalysts from PTMC, especially for biomedical applications?
A1: Residual catalysts, particularly metal-based ones like stannous octoate (Sn(Oct)₂), can pose several risks and challenges. They can be cytotoxic, limiting the biocompatibility of the final medical device or drug delivery system.[1][2] Furthermore, catalyst residues can negatively impact the polymer's properties by affecting its thermal stability and degradation kinetics, leading to unpredictable performance.[3][4] For drug development, achieving high purity is essential for regulatory approval and to ensure the safety and efficacy of the final product.
Q2: What are the most common types of catalysts used in the ring-opening polymerization (ROP) of trimethylene carbonate (TMC)?
A2: The most common catalysts fall into two main categories:
-
Metal-based catalysts: Stannous octoate (Sn(Oct)₂) is widely used due to its high efficiency.[2][5][6] Other metal compounds involving zinc have also been reported.[7]
-
Organocatalysts: These are metal-free alternatives that have gained popularity to avoid metal contamination. Common examples include phosphazene superbases (e.g., t-BuP₄), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), and 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD).[1][8]
Q3: What are the general strategies for removing residual catalysts from PTMC?
A3: The primary strategies for catalyst removal include:
-
Precipitation: This is the most common and straightforward method. It involves dissolving the crude polymer in a suitable solvent and then precipitating it in a non-solvent. This process washes away the catalyst, which ideally remains soluble in the solvent mixture.[9][10]
-
Adsorption/Column Chromatography: This technique involves passing a solution of the polymer through a stationary phase, such as silica (B1680970) gel or neutral alumina (B75360), which adsorbs the catalyst.[11]
-
Use of Scavenging Agents: Specialized resins or scavenging agents can be added to a solution of the polymer to selectively bind to the catalyst, which is then removed by filtration.[12]
-
Supercritical Fluid Extraction: An emerging green chemistry approach uses solvents like CO₂-laden water to extract metal-based catalysts.[4]
Troubleshooting Guide
Q4: I performed multiple precipitations, but elemental analysis still shows significant tin residue. What can I do?
A4: Stannous octoate can be particularly challenging to remove completely due to potential coordination with the polymer chains.[2] If repeated precipitation is ineffective, consider the following:
-
Solvent System Optimization: Experiment with different solvent/non-solvent combinations. A solvent that is very good for the polymer but only moderately good for the catalyst, paired with a non-solvent that is a very good solvent for the catalyst, can improve efficiency.
-
Adsorption Method: Pass a solution of your polymer (e.g., in THF or dichloromethane) through a short plug of neutral alumina or silica gel. This is often effective at capturing residual metal catalysts.[11] Be cautious with acidic alumina, as it can potentially cause polymer degradation.
-
Acidic Wash: A very dilute acidic wash (e.g., with HCl in methanol) during the precipitation step can help protonate the octoate ligand and break its coordination with the tin center, making the catalyst more soluble in the purification medium. This should be done carefully to avoid polymer degradation.
Q5: My organocatalyst (DBU/TBD) seems to be co-precipitating with the polymer. How can I improve its removal?
A5: While organocatalysts are generally easier to remove than metal-based ones, some can be persistent.[1]
-
Precipitation in a Slightly Acidic Medium: Since DBU and TBD are basic, precipitating the polymer in a non-solvent containing a small amount of a weak acid (like acetic acid) can convert the catalyst into a salt, increasing its solubility in polar non-solvents like methanol (B129727) or water and preventing it from co-precipitating.
-
Dialysis: For higher molecular weight polymers, dialysis against a suitable solvent can be an effective, albeit slower, method for removing small molecule impurities like organocatalysts.
Q6: After purification, the molecular weight of my PTMC has decreased significantly. What caused this?
A6: A decrease in molecular weight suggests that polymer degradation (chain scission) has occurred during the purification process. Potential causes include:
-
Use of Acidic Media: Exposure to strong acids or even acidic purification media like acidic alumina can catalyze the hydrolysis of the carbonate linkages in the PTMC backbone.[13] Always use neutral-grade purification agents unless a specific reaction is intended.[11]
-
Elevated Temperatures: Performing purification steps at high temperatures for extended periods can promote thermal degradation.
-
Hydrolysis: Ensure all solvents are anhydrous, as water, especially in the presence of residual catalyst, can lead to hydrolytic degradation.
Quantitative Data Summary
The efficiency of catalyst removal is highly dependent on the specific catalyst, polymer batch, and experimental conditions. The table below summarizes representative data from literature for different purification techniques.
| Catalyst Type | Polymer | Purification Method | Initial Catalyst Conc. | Final Catalyst Conc. | Removal Efficiency (%) | Reference |
| Zinc Glutarate | Poly(propylene carbonate) | CO₂ Laden Water (70 bar, 45 °C) | 2450 ppm | ~245 ppm | ~90% | [4] |
| Cobalt (from DMC) | Polyether Carbonate Polyol | Activated Carbon (1 wt%) | 19.22 ppm | 17.67 ppm | 8.1% | [14] |
| t-BuP₄ | PTMC | Precipitation | Not Quantified | Low residues confirmed | High Feasibility | [1][9] |
| Copper/Ligand | Polystyrene (by ATRP) | Passage through Alumina Column | Not Quantified | 5 - 50 ppm | >99% (Typical) | [11] |
Experimental Protocols
Protocol 1: Standard Precipitation for Organocatalyst Removal
This protocol is a general method for removing non-metallic catalysts like DBU, TBD, or t-BuP₄.
-
Dissolution: Dissolve the crude PTMC polymer in a minimal amount of a suitable solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)) to create a 5-10% (w/v) solution.
-
Precipitation: Slowly pour the polymer solution into a large excess (at least 10x the volume of the solvent) of a cold (~4 °C) non-solvent (e.g., methanol, ethanol, or a hexane/isopropanol mixture) while stirring vigorously.
-
Isolation: A white, fibrous, or gummy precipitate of the purified polymer should form. Allow it to stir for 15-30 minutes to ensure complete precipitation and washing.
-
Filtration: Collect the polymer by vacuum filtration. Wash the collected polymer generously with fresh, cold non-solvent.
-
Drying: Dry the purified polymer under high vacuum at room temperature or slightly elevated temperature (e.g., 40 °C) until a constant weight is achieved.
-
Repeat: For optimal purity, repeat this dissolution-precipitation cycle 2-3 times.[9][10]
Protocol 2: Adsorption Chromatography for Metal Catalyst Removal (e.g., Sn(Oct)₂)
This protocol is effective for removing stubborn metal-based catalyst residues.
-
Column Preparation: Prepare a short chromatography column or a simple plug in a fritted funnel with neutral alumina or silica gel (20-30 g of adsorbent per 5 g of polymer is a good starting point). Equilibrate the column with the chosen solvent (e.g., THF).
-
Dissolution: Dissolve the crude PTMC in a suitable solvent like THF to make a moderately concentrated solution (~5% w/v).
-
Elution: Pass the polymer solution through the prepared column/plug. Use gentle pressure or gravity flow.
-
Washing: After the entire polymer solution has passed through, wash the adsorbent with an additional 2-3 column volumes of the solvent to ensure all the polymer is recovered.
-
Recovery: Combine the eluent and the washings. The resulting solution contains the purified polymer.
-
Isolation: Remove the solvent using a rotary evaporator and dry the final polymer under high vacuum to a constant weight.
Visualized Workflows
Below are diagrams illustrating the logical flow of the described experimental protocols.
Caption: Workflow for removing organocatalysts via precipitation.
Caption: Workflow for removing metal catalysts via adsorption.
References
- 1. Ring-Opening Polymerization of Trimethylene Carbonate with Phosphazene Organocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A new solution for removing metal-based catalyst residues from a biodegradable polymer - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. STANNOUS OCTOATE - Ataman Kimya [atamanchemicals.com]
- 6. nbinno.com [nbinno.com]
- 7. Synthesis, properties, and biodegradation of poly(1,3-trimethylene carbonate) | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Ring-Opening Polymerization of Trimethylene Carbonate with Phosphazene Organocatalyst | MDPI [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Catalyst Removal - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 12. researchgate.net [researchgate.net]
- 13. The in Vitro and in Vivo Degradation of Cross-Linked Poly(trimethylene carbonate)-Based Networks [mdpi.com]
- 14. US20190119444A1 - Process to remove dmc catalysts from polyether carbonate polyols - Google Patents [patents.google.com]
Technical Support Center: Scale-Up of 1,3-Dioxan-2-one Production
Welcome to the technical support center for the synthesis and scale-up of 1,3-dioxan-2-one (B34567), also known as trimethylene carbonate (TMC). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during laboratory and pilot-plant scale production.
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial synthesis routes for 1,3-dioxan-2-one (TMC)?
A1: Historically, TMC was synthesized from 1,3-propanediol (B51772) (1,3-PDO) with highly toxic reagents like phosgene (B1210022) or carbon monoxide.[1] Modern and greener industrial methods are now preferred, which include:
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Transesterification of 1,3-PDO and a dialkylcarbonate: A common method involves reacting 1,3-PDO with dimethyl carbonate (DMC) or diethyl carbonate.[1][2] This route is considered more environmentally friendly.[1]
-
Reaction of 1,3-PDO with urea (B33335): This method utilizes a heterogeneous catalyst, such as a mixed metal oxide of zinc and lanthanum, to produce TMC.[3]
-
Reaction of oxetane (B1205548) with carbon dioxide: This route uses a catalyst to combine oxetane and CO2, forming the six-membered ring of TMC.[4][5]
-
Enzymatic Catalysis: A novel and promising green route involves the lipase-catalyzed reaction of bio-based 1,3-PDO and DMC. This method can achieve high yields under safer conditions.[2][6][7]
Q2: What are the key parameters to control during the synthesis of TMC?
A2: Several parameters are critical for a successful synthesis, regardless of the chosen route:
-
Temperature: The reaction temperature significantly affects reaction rate and selectivity. For example, in the reaction of 1,3-PDO and urea, the optimal temperature range is 130-155 °C.[3] In enzymatic routes, thermal cyclization temperature is also a critical factor.[7]
-
Pressure: Some synthesis methods, particularly those involving CO2, require high pressure to proceed efficiently.[7] Other methods can be run at or near atmospheric pressure, which is often preferable for industrial scale-up.[3]
-
Catalyst: The choice of catalyst is crucial and route-dependent. It influences reaction kinetics, yield, and selectivity.[2][3] For instance, lipase (B570770) is used in green enzymatic routes, while mixed metal oxides are effective for the urea-based synthesis.[2][3]
-
Reactant Molar Ratio: The ratio of starting materials, such as 1,3-PDO to urea, can impact the conversion and yield. An optimal ratio of 1.5 for PDO/Urea has been reported to provide a good compromise between high conversion and selectivity.[3]
-
Removal of By-products: The removal of by-products like water or methanol (B129727) is often necessary to drive the reaction equilibrium towards the product.[7]
Q3: What are the main safety concerns when producing 1,3-dioxan-2-one at an industrial scale?
A3: Safety is a major consideration in the industrial production of TMC. Key concerns include:
-
Toxicity of Reagents: Traditional methods using phosgene or carbon monoxide are hazardous due to the high toxicity of these gases.[1] Newer "green" routes using less toxic materials like DMC and urea are preferred to mitigate these risks.[2][3]
-
Reaction Conditions: Reactions requiring high pressure or temperature need specialized equipment and stringent safety protocols to prevent accidents.[7]
-
Solvent Handling: The use of flammable or toxic solvents like toluene (B28343) poses risks that must be managed through proper engineering controls and handling procedures.[7]
Q4: Why is monomer purity important for the subsequent polymerization of TMC?
A4: High purity of the TMC monomer is vital for the ring-opening polymerization (ROP) process. Impurities can interfere with the catalytic activity and negatively affect the polymerization outcomes, leading to polymers with inconsistent properties, lower molecular weight, or undesirable side reactions.[2] This is especially critical for biomedical applications where the resulting poly(trimethylene carbonate) (PTMC) must have predictable and reproducible characteristics.[1][8]
Troubleshooting Guide
Q1: My TMC yield is consistently low during scale-up. What are the potential causes and solutions?
A1: Low yield is a common issue during the scale-up of chemical processes. Here are some potential causes and troubleshooting steps:
-
Cause 1: Inefficient By-product Removal.
-
Problem: The formation of by-products like water (in the reaction of 1,3-PDO and CO2) or methanol (in the reaction of 1,3-PDO and DMC) can inhibit the reaction equilibrium.[7] What works in the lab may not be efficient at scale.
-
Solution: At a larger scale, consider designing a reactor with a continuous removal system for the by-product, such as a gas outlet at the top of the reactor to remove methanol vapor during thermal cyclization.[7] For water removal, reactive agents like 2-cyanopyridine (B140075) have been used, though this adds complexity and cost.[7]
-
-
Cause 2: Catalyst Deactivation or Inefficiency.
-
Problem: The catalyst may be deactivating over time or may not be as effective under scaled-up conditions due to issues with mixing or mass transfer. In heterogeneous catalysis, the catalyst can aggregate in the solvent, reducing its efficiency.[7]
-
Solution: Ensure robust agitation to keep the catalyst suspended and well-mixed. For heterogeneous catalysts, investigate catalyst stability and potential for reuse. It may be necessary to increase the catalyst loading or switch to a more robust catalyst system for the scaled-up process.
-
-
Cause 3: Suboptimal Reaction Conditions.
-
Problem: The optimal temperature and pressure determined at the lab scale may not translate directly to a larger reactor due to differences in heat and mass transfer.[9]
-
Solution: Re-optimize the reaction conditions at the pilot scale. Use process analytical technology (PAT) to monitor the reaction in real-time and identify any deviations from the optimal parameters. Ensure the reactor's heating/cooling system can handle the thermal load of the reaction at scale.[9]
-
-
Cause 4: Formation of Side Products.
-
Problem: In the lipase-catalyzed synthesis from 1,3-PDO and DMC, a common side product is C,C'-1,3-propanediyl C,C'-dimethyl ester (P2), which reduces the overall yield of TMC.[7]
-
Solution: A novel approach involves a subsequent reaction step where the by-product P2 reacts with additional 1,3-PDO to regenerate the intermediate, which then cyclizes to TMC, significantly enhancing the overall yield.[2][7]
-
Q2: I am observing unexpected impurities in my final product after scaling up. How can I identify and mitigate them?
A2: The appearance of new impurities at scale is often related to longer reaction times, higher temperatures in localized "hot spots," or different raw material sources.
-
Identification: Use analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the structure of the impurities.
-
Mitigation Strategies:
-
Improve Mixing and Heat Transfer: Inadequate mixing can lead to localized overheating, promoting side reactions. Ensure the reactor is equipped with an appropriate agitation system for the scale and viscosity of the reaction mixture.[9][10]
-
Control Reaction Time: Monitor the reaction progress closely and stop it once the desired conversion is reached to prevent the formation of degradation products.
-
Purification: Develop a robust purification protocol. While distillation is common, it may not be sufficient to remove close-boiling impurities. Crystallization from a suitable solvent can be an effective method for purifying TMC.[11]
-
Q3: The purification of TMC by distillation is inefficient at a larger scale. What are the alternatives?
A3: While distillation is a common purification method, it can be challenging for thermally sensitive materials or for separating components with close boiling points.
-
Alternative 1: Crystallization.
-
Method: Crystallization from a suitable solvent can be a highly effective method for purifying TMC. This involves dissolving the crude product in a solvent and then cooling the solution to induce crystallization of the pure TMC.[11]
-
Considerations: Solvent selection is critical. The solvent should dissolve TMC at higher temperatures but have low solubility at lower temperatures. It should also be easily removable from the final product.
-
-
Alternative 2: Wiped Film Evaporation.
-
Method: For the purification of TMC from its polymer (poly(trimethylene carbonate)), a process of depolymerization in a wiped film evaporator can be used. The polymer is heated under vacuum, causing it to depolymerize back to the monomer, which is then distilled and collected.[11]
-
Advantages: This method can be very effective for producing high-purity monomer from a polymer precursor and operates as a continuous process.
-
Data Presentation
Table 1: Comparison of Selected Synthesis Routes for 1,3-Dioxan-2-one (TMC)
| Synthesis Route | Reactants | Catalyst | Conditions | Yield | Key Challenges at Scale-Up |
| Enzymatic Catalysis | 1,3-Propanediol (1,3-PDO) + Dimethyl Carbonate (DMC) | Lipase | Optimized temperature and reflux | Up to 88% | Methanol removal, potential high cost of molecular sieves if used for by-product removal.[7] |
| Heterogeneous Catalysis | 1,3-PDO + Urea | Mixed Zn-La oxide | 130-155 °C, 1-30 kPa | ~72% | Catalyst separation and recovery, removal of ammonia (B1221849) by-product.[3] |
| CO2 Utilization | 1,3-PDO + CO2 | Cerium dioxide | 130 °C, 5 MPa | 79% | High-pressure equipment required, catalyst aggregation, water removal.[7] |
| Oxetane Route | Oxetane + CO2 | VO(acac)2 + onium salt | 60 °C, 1.7 MPa | 95% | High-pressure equipment, cost and recovery of catalyst.[5] |
| Phosgene Route | 1,3-PDO + Phosgene | - | 0-25 °C | Low | Extreme toxicity of phosgene, handling and safety concerns, low yield.[1][12] |
Experimental Protocols
High-Yield Enzymatic Synthesis of 1,3-Dioxan-2-one (TMC)
This protocol is based on the green synthesis route described by Ning et al., which achieves a high yield by converting a major by-product back into a useful intermediate.[2][6][7]
Objective: To synthesize TMC from bio-based 1,3-PDO and DMC using lipase as a catalyst, followed by thermal cyclization.
Materials:
-
1,3-Propanediol (1,3-PDO)
-
Dimethyl Carbonate (DMC)
-
Lipase catalyst (e.g., from Candida antarctica)
-
Solvent for purification (e.g., methanol)
Procedure:
Step 1: Enzymatic Synthesis of Intermediate and By-product
-
In a suitable reactor, combine 1,3-PDO and DMC in an optimized molar ratio (e.g., 1:3 to 1:15).
-
Add the lipase catalyst to the mixture.
-
Heat the reaction mixture under reflux with agitation for several hours (e.g., 5 hours for scale-up) to convert all the 1,3-PDO. This step primarily forms the intermediate 3-hydroxypropyl methyl carbonate (P1) and the by-product C,C'-1,3-propanediyl C,C'-dimethyl ester (P2).[7]
-
After the reaction, remove the excess DMC and the methanol by-product, for example, by distillation.
Step 2: Conversion of By-product (P2) to Intermediate (P1)
-
To the mixture containing the by-product P2, add an additional amount of 1,3-PDO (e.g., half the molar amount of P2).
-
Heat the mixture at a higher temperature (e.g., 150 °C) under reflux. The 1,3-PDO acts as both a reactant and an acid catalyst to convert P2 back into the desired intermediate P1.[6][7]
-
Monitor the reaction by a suitable analytical method (e.g., Gas Chromatography) until the conversion is complete.
Step 3: Thermal Cyclization to TMC
-
The mixture, now enriched with the intermediate P1, is heated to induce cyclization to TMC. This is typically done at a temperature that allows for the removal of methanol as it is formed, driving the reaction to completion.[7]
-
The crude TMC can then be purified, for example, by vacuum distillation or crystallization.
Mandatory Visualizations
Caption: Experimental workflow for the high-yield enzymatic synthesis of TMC.
Caption: Troubleshooting decision tree for low yield in TMC scale-up.
References
- 1. Poly(trimethylene carbonate) - Wikipedia [en.wikipedia.org]
- 2. Advancing the synthesis of trimethylene carbonate: a high-yield green synthesis route [journal.hep.com.cn]
- 3. EP2873661A1 - Synthesis process of trimethylene carbonate from 1,3-propanediol and urea by heterogeneous catalysis - Google Patents [patents.google.com]
- 4. Trimethylene carbonate - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Advancing the synthesis of trimethylene carbonate: a high-yield green synthesis route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advancing the synthesis of trimethylene carbonate: a high-yield green synthesis route - PMC [pmc.ncbi.nlm.nih.gov]
- 8. polysciences.com [polysciences.com]
- 9. diva-portal.org [diva-portal.org]
- 10. researchgate.net [researchgate.net]
- 11. US7005496B2 - Production of trimethylene carbonate from poly (trimethylene carbonate) by wiped film reactive evaporation - Google Patents [patents.google.com]
- 12. EP1456194A1 - Method of making trimethylene carbonate - Google Patents [patents.google.com]
Technical Support Center: Degradation Studies of 1,3-Dioxan-2-One Under Anhydrous Conditions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the degradation of 1,3-dioxan-2-one (B34567) (also known as trimethylene carbonate, TMC) under anhydrous conditions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimental studies.
| Issue | Potential Cause | Recommended Action |
| Inconsistent or non-reproducible degradation results. | 1. Trace amounts of moisture: 1,3-dioxan-2-one is highly sensitive to water, which can initiate hydrolysis. 2. Variable purity of the monomer: Impurities can act as catalysts or inhibitors for degradation. 3. Inconsistent heating: Temperature fluctuations can significantly affect degradation rates. | 1. Ensure all glassware is rigorously dried. Use freshly distilled, anhydrous solvents. Handle the monomer in a glovebox or under an inert atmosphere. 2. Use high-purity 1,3-dioxan-2-one. Consider purification by recrystallization if necessary. 3. Use a calibrated and stable heating source, such as an oil bath or a heating block with precise temperature control. |
| Formation of a viscous liquid or solid instead of expected degradation products. | 1. Spontaneous polymerization: At elevated temperatures or in the presence of catalytic impurities, 1,3-dioxan-2-one can undergo ring-opening polymerization to form poly(trimethylene carbonate) (PTMC).[1][2] 2. Oligomerization: Lower temperatures or shorter reaction times might lead to the formation of short-chain oligomers. | 1. Lower the reaction temperature. Screen for and eliminate potential catalytic impurities (e.g., metal residues, strong acids or bases). Consider adding a polymerization inhibitor if compatible with the experimental goals. 2. Analyze the product by techniques such as Gel Permeation Chromatography (GPC) to determine its molecular weight and confirm if oligomers are present. |
| Unexpected peaks in analytical chromatograms (e.g., GC-MS, HPLC). | 1. Formation of cyclic oligomers: Besides linear polymerization, cyclic oligomers (e.g., dimers, trimers) can form. 2. Decarboxylation: At higher temperatures, the monomer might undergo decarboxylation to produce allyl alcohol and other rearrangement products. 3. Reaction with impurities: The monomer can react with residual solvents or other impurities. | 1. Use mass spectrometry to identify the molecular weights of the unknown peaks, which can help in identifying cyclic oligomers. 2. Employ spectroscopic methods like NMR and FTIR to identify characteristic functional groups of potential decarboxylation products. 3. Run a blank experiment with only the solvent and any other additives to identify impurity-related peaks. |
| No degradation observed under the experimental conditions. | 1. High stability of the monomer: 1,3-dioxan-2-one is relatively stable under strictly anhydrous and catalyst-free conditions at moderate temperatures.[3] 2. Insufficient reaction time or temperature: The degradation process may be very slow under the chosen conditions. | 1. Consider introducing a catalyst if the goal is to study catalyzed degradation. 2. Systematically increase the temperature or reaction time. Perform a literature search for typical degradation conditions of similar cyclic esters. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 1,3-dioxan-2-one under anhydrous conditions?
A1: Under anhydrous conditions, the primary degradation pathways are thermally or catalytically induced. These include:
-
Ring-Opening Polymerization: Formation of poly(trimethylene carbonate) (PTMC) is a common pathway, especially at elevated temperatures or in the presence of initiators.[1][2]
-
Formation of Cyclic Oligomers: The formation of cyclic dimers and trimers can occur as a side reaction to polymerization.
-
Thermal Decomposition: At higher temperatures, fragmentation and decarboxylation can occur, leading to smaller molecules. While specific studies on 1,3-dioxan-2-one are limited, related 1,3-dioxane (B1201747) compounds can decompose to form alkenes and other products.[4]
Q2: What is the recommended storage procedure for 1,3-dioxan-2-one to prevent premature degradation?
A2: To maintain the integrity of 1,3-dioxan-2-one, it should be stored at -20°C with a desiccant.[3] The container should be tightly sealed to prevent moisture ingress. Before opening, the package should be allowed to warm to room temperature to avoid condensation of atmospheric moisture onto the cold monomer.[3]
Q3: What analytical techniques are suitable for monitoring the degradation of 1,3-dioxan-2-one?
A3: A combination of techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To monitor the disappearance of the monomer and the appearance of new signals corresponding to degradation products or polymers.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To track changes in the carbonate carbonyl bond and the appearance of new functional groups.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For the separation and identification of volatile degradation products.
-
High-Performance Liquid Chromatography (HPLC): To quantify the concentration of the monomer over time.
-
Gel Permeation Chromatography (GPC): To detect the formation and determine the molecular weight distribution of any polymeric products.
Q4: Can catalysts be used to study the anhydrous degradation of 1,3-dioxan-2-one?
A4: Yes, various catalysts can initiate the degradation/polymerization of 1,3-dioxan-2-one. Common examples include organometallic compounds (e.g., stannous octoate), strong organic bases (e.g., DBU), and Lewis acids. The choice of catalyst will influence the degradation pathway and the nature of the products formed.
Q5: How does the degradation of 1,3-dioxan-2-one differ from that of its polymer, PTMC?
A5: The degradation of the monomer, 1,3-dioxan-2-one, under anhydrous conditions primarily involves polymerization or thermal fragmentation. In contrast, the degradation of the polymer, PTMC, is often studied in aqueous or biological environments and typically proceeds via enzymatic surface erosion or slow bulk hydrolysis, breaking the polymer chains into smaller fragments.[5] Non-enzymatic hydrolysis of PTMC is reported to be extremely slow.[5]
Experimental Protocols
Protocol 1: Anhydrous Thermal Degradation Study
-
Preparation: Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen or in a desiccator.
-
Setup: In a glovebox or under an inert atmosphere, add a precisely weighed amount of high-purity 1,3-dioxan-2-one to a reaction vessel equipped with a magnetic stirrer.
-
Reaction: Seal the vessel and place it in a pre-heated oil bath or heating block at the desired temperature.
-
Sampling: At predetermined time points, carefully remove an aliquot of the sample under inert conditions.
-
Analysis: Immediately analyze the aliquot using pre-established analytical methods (e.g., HPLC, GC-MS, NMR) to quantify the remaining monomer and identify degradation products.
Protocol 2: Monitoring Polymerization as a Degradation Pathway
-
Preparation: Follow the same glassware preparation as in Protocol 1.
-
Setup: In a glovebox, dissolve a known amount of 1,3-dioxan-2-one in a minimal amount of anhydrous solvent (e.g., toluene, THF) in a reaction vessel.
-
Reaction: Place the vessel in a controlled temperature environment. If using a catalyst, add it at this stage.
-
Sampling: Periodically take aliquots of the reaction mixture.
-
Analysis:
-
Precipitate the polymer from the aliquot by adding a non-solvent (e.g., cold methanol).
-
Dry and weigh the precipitated polymer to determine the conversion of monomer to polymer over time.
-
Analyze the polymer's molecular weight and polydispersity using GPC.
-
Analyze the remaining solution for the monomer and any soluble, non-polymeric degradation products.
-
Visualizations
References
Technical Support Center: Optimizing Ring-Opening Polymerization
Welcome to our technical support center for Ring-Opening Polymerization (ROP). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their ROP experiments, with a specific focus on solvent selection to minimize side products.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the Ring-Opening Polymerization (ROP) of lactide, and how can they be minimized?
A1: The most prevalent side reactions in lactide ROP are transesterification and epimerization. These reactions can affect the polymer's molecular weight, dispersity, and stereoregularity.[1][2]
-
Transesterification: This involves the cleavage of a polymer chain by an alcohol (intermolecular) or by the hydroxyl end-group of the same chain (intramolecular or "backbiting"). It can lead to a broader molecular weight distribution and the formation of cyclic oligomers.[2] Minimizing transesterification can be achieved by:
-
Lowering the reaction temperature: Higher temperatures tend to increase the rate of transesterification.[3][4]
-
Choosing an appropriate catalyst: Some catalysts have a higher propensity for promoting transesterification.[3]
-
Controlling the concentration of hydroxyl groups: The presence of water or alcohol impurities can initiate unwanted transesterification reactions.[4]
-
-
Epimerization: This is the change in the stereochemistry of the chiral center in the lactide monomer or the resulting polymer chain. It can reduce the stereoregularity of the final polymer, impacting its mechanical and thermal properties.[1] Epimerization can be minimized by:
-
Selecting a stereoselective catalyst: Many modern organocatalysts are designed to provide high stereocontrol.
-
Optimizing reaction conditions: Temperature and solvent can influence the extent of epimerization. In some cases, solvent-free (bulk) polymerization at elevated temperatures with a suitable organocatalyst has been shown to proceed without epimerization.[1]
-
Q2: How does solvent selection influence the outcome of ROP?
A2: Solvent choice is a critical parameter in ROP as it can significantly impact reaction kinetics, catalyst activity and stability, and the prevalence of side reactions.[5] The solvent can influence the solubility of the monomer and polymer, the coordination environment of the catalyst, and the stabilization of intermediates and transition states. For instance, in the copolymerization of lactide and ε-caprolactone, a coordinating solvent like tetrahydrofuran (B95107) (THF) was found to suppress the polymerization of the less reactive ε-caprolactone.[6]
Q3: What are the key characteristics to consider when selecting a solvent for ROP to minimize side products?
A3: When selecting a solvent to minimize side reactions in ROP, consider the following properties:
-
Polarity and Coordinating Ability: The polarity of the solvent can influence the reaction rate and selectivity. Coordinating solvents can interact with the catalyst's metal center, which can either be beneficial or detrimental depending on the specific catalytic system. For some lanthanum complexes used in the copolymerization of lactide and δ-valerolactone, a non-coordinating solvent like toluene (B28343) resulted in higher activity and incorporation of the second monomer compared to a coordinating solvent like THF.[7][8]
-
Purity: The solvent must be rigorously dried and purified before use. Trace amounts of water or other protic impurities can act as initiators or chain transfer agents, leading to poor control over the polymerization and an increase in side reactions.[9]
-
Boiling Point: The desired reaction temperature will dictate the choice of solvent based on its boiling point.
Q4: Are there any general recommendations for solvents to use in lactide ROP?
A4: While the optimal solvent is highly dependent on the specific catalyst and monomer system, some general observations have been made:
-
Toluene is a commonly used non-coordinating solvent that has shown good results in many ROP systems, particularly in enzymatic ROP where it can lead to high molecular weight polymers.[10]
-
Tetrahydrofuran (THF) is a coordinating solvent that can be effective, but its interaction with the catalyst needs to be considered. In some cases, it has been shown to suppress the polymerization of less reactive comonomers.[3][6]
-
Dichloromethane (DCM) is another common polar aprotic solvent used in ROP.[5]
-
Solvent-free (bulk) polymerization can be an excellent option to avoid solvent-related side reactions and is often preferred for industrial applications. One study demonstrated that the solvent-free organocatalyzed ROP of L-lactide at elevated temperatures can proceed without epimerization and transesterification.[1]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Broad Molecular Weight Distribution (High Dispersity) | High levels of transesterification. | • Lower the reaction temperature. • Reduce the concentration of hydroxyl-containing impurities (water, alcohol) by rigorously drying all reagents and solvents. • Screen different catalysts to find one less prone to transesterification. • Reduce reaction time; prolonged reactions can lead to more side reactions. |
| Low Stereoregularity / Presence of Meso-Lactide Signals in NMR | Epimerization of the lactide monomer or polymer. | • Use a highly stereoselective catalyst. • Optimize the reaction temperature; in some cases, lower temperatures may reduce epimerization. • Consider a solvent-free approach with a suitable catalyst, which has been shown to suppress epimerization.[1] • Ensure the purity of the L- or D-lactide monomer before polymerization. |
| Low Monomer Conversion | Catalyst deactivation or inhibition. | • Ensure all reagents (monomer, solvent, initiator) are of high purity and free from inhibitors or water. • Verify the activity of your catalyst with a small-scale test reaction. • Check for potential interactions between the solvent and the catalyst that might lead to deactivation. |
| Formation of Cyclic Oligomers | Intramolecular transesterification (backbiting). | • Lower the reaction temperature. • Increase the monomer concentration (polymerization in bulk or at higher concentrations is less prone to cyclization). • Choose a catalyst system known to suppress backbiting reactions. |
Data Summary
The following table summarizes the qualitative effects of different solvents on side reactions in the ROP of lactide, based on available literature. Quantitative data is often specific to the catalyst and conditions used, making a direct universal comparison challenging.
| Solvent | Type | Effect on Transesterification | Effect on Stereocontrol (Epimerization) | Notes |
| Toluene | Non-coordinating, Aprotic | Can be effective in minimizing transesterification, especially in enzymatic ROP.[10] | Generally provides good stereocontrol with appropriate catalysts. | A common choice for many ROP systems due to its non-coordinating nature. |
| Tetrahydrofuran (THF) | Coordinating, Aprotic | Can influence catalyst activity, potentially affecting the rate of side reactions. In some copolymerizations, it can suppress the reactivity of less reactive monomers.[3][6] | The coordinating nature can affect the catalyst's stereoselectivity. | The effect is highly dependent on the specific metal center of the catalyst. |
| Dichloromethane (DCM) | Polar, Aprotic | Commonly used, but its polarity can influence reaction kinetics and side reactions.[5] | Can support high stereoselectivity with appropriate organocatalysts. | A versatile solvent for ROP at or below room temperature. |
| Solvent-Free (Bulk) | N/A | Can completely avoid solvent-related side reactions. One study showed the absence of transesterification with a specific organocatalyst.[1] | Has been shown to proceed with high stereoretention, avoiding epimerization under optimized conditions.[1] | Environmentally friendly and often used in industrial processes. Reaction temperature is a critical parameter to control.[11] |
Experimental Protocols
Protocol for Solvent Screening to Minimize Side Products in Lactide ROP
This protocol outlines a general procedure for screening different solvents to identify the optimal conditions for minimizing side reactions in the ROP of lactide.
1. Materials and Reagent Purification:
-
Monomer (L-lactide or D-lactide): Recrystallize the monomer from anhydrous toluene or ethyl acetate (B1210297) to remove impurities and residual water. Dry the purified monomer under vacuum for at least 24 hours before use.[9]
-
Solvents (e.g., Toluene, THF, Dichloromethane): Dry all solvents using an appropriate drying agent (e.g., passing through activated alumina (B75360) columns or refluxing over sodium/benzophenone for non-halogenated solvents) and distill under an inert atmosphere.[9] Store the dried solvents over molecular sieves in a glovebox.
-
Initiator (e.g., Benzyl Alcohol): Distill from a suitable drying agent (e.g., calcium hydride) under reduced pressure and store under an inert atmosphere.
-
Catalyst: Use as received if of high purity or purify according to literature procedures. Store under an inert atmosphere.
2. General Polymerization Procedure (Parallel Screening):
This procedure should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).
-
Preparation of Reaction Vials: In a glovebox, arrange a series of clean, dry glass vials with stir bars.
-
Monomer and Initiator Addition: To each vial, add a pre-weighed amount of purified lactide. Then, add the required volume of a stock solution of the initiator in the respective dry solvent to be tested.
-
Solvent Addition: Add the calculated volume of each dried solvent to the corresponding vial to achieve the desired monomer concentration (e.g., 1 M).
-
Reaction Initiation: Equilibrate the vials to the desired reaction temperature in a heating block. Initiate the polymerization by adding the catalyst solution (a stock solution of the catalyst in the respective solvent) to each vial.
-
Reaction Monitoring: At predetermined time points, take aliquots from each reaction vial using a syringe. Quench the polymerization by adding a small amount of a suitable quenching agent (e.g., benzoic acid solution in THF).
-
Analysis:
-
Conversion: Determine the monomer conversion by ¹H NMR spectroscopy by comparing the integration of the monomer and polymer methine protons.[12]
-
Molecular Weight and Dispersity: Analyze the crude polymer solution by Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn).[9] A narrow dispersity (Đ < 1.2) is indicative of a controlled polymerization with minimal side reactions.
-
Side Product Analysis (¹H NMR): Carefully analyze the ¹H NMR spectra of the purified polymers for signals corresponding to side products. For example, the presence of signals from meso-lactide units can indicate epimerization.[1]
-
Polymer Purification: Precipitate the polymer by adding the reaction mixture to a large volume of a non-solvent (e.g., cold methanol). Filter and dry the polymer under vacuum.
-
3. Data Comparison:
Create a table to compare the results from each solvent, including monomer conversion, Mn, Đ, and any qualitative or quantitative assessment of side products from the NMR analysis. This will allow for the identification of the solvent that provides the best balance of high conversion, controlled molecular weight, and minimal side reactions.
Visualizations
References
- 1. books.rsc.org [books.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Selective Transesterification to Control Copolymer Microstructure in the Ring-Opening Copolymerization of Lactide and ε-Caprolactone by Lanthanum Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective transesterification mediated by lanthanum complexes in the copolymerisation of lactide and δ-valerolactone - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. l-Lactide polymerization studied by 1H NMR with diffusion-ordered spectroscopy (DOSY): a “One NMR Tube Experiment” providing data on monomer conversion, polymer structure, Mn and Mw - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
troubleshooting poor initiation efficiency in 1,3-dioxan-2-one polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the ring-opening polymerization (ROP) of 1,3-dioxan-2-one (B34567), also known as trimethylene carbonate (TMC).
Troubleshooting Guide: Poor Initiation Efficiency
Poor initiation efficiency in 1,3-dioxan-2-one polymerization can manifest as slow or stalled reactions, low monomer conversion, or polymers with lower than expected molecular weights and broad polydispersity. This guide addresses common causes and provides systematic solutions to these issues.
Q1: My polymerization of 1,3-dioxan-2-one is not initiating or is extremely slow. What are the primary causes?
A1: Failure to initiate or a sluggish reaction is often linked to the purity of the reactants and the reaction conditions. The most common culprits include:
-
Monomer Impurities: Water, acidic, or basic impurities in the 1,3-dioxan-2-one monomer can react with and deactivate the initiator or catalyst.[1][2] Water is a particularly common impurity that can act as an alternative initiator, leading to poor control over the polymerization.[1]
-
Initiator/Catalyst Deactivation: The initiator or catalyst may have degraded due to improper storage or handling. Many common initiators are sensitive to air and moisture.
-
Presence of Inhibitors: Commercial monomers often contain inhibitors to prevent spontaneous polymerization during storage. These must be removed prior to the reaction.
-
Incorrect Reaction Temperature: The temperature may be too low for the chosen initiator to efficiently decompose and generate active species.[1]
Q2: My polymerization starts, but I'm observing low monomer conversion. How can I improve this?
A2: Low monomer conversion despite initial activity suggests that the propagation of the polymer chains is being prematurely terminated or that the reaction has reached an unfavorable equilibrium. Consider the following:
-
Suboptimal Initiator/Catalyst Concentration: The concentration of the initiator or catalyst might be insufficient to sustain the polymerization to high conversion.
-
Solvent Issues: The presence of impurities in the solvent can terminate growing polymer chains. The choice of solvent can also impact the solubility of the growing polymer and the stability of the catalyst.[1]
-
Reaction Time: The polymerization may simply require more time to reach high conversion.
-
Monomer Purity: As with initiation, impurities in the monomer can act as chain transfer or terminating agents, halting polymer growth.[1]
-
Elevated Temperature Side Reactions: While higher temperatures increase the reaction rate, they can also promote side reactions like transesterification, which can limit the final conversion and affect the polymer's properties.[1]
Q3: The resulting poly(trimethylene carbonate) has a much lower molecular weight than targeted and a broad polydispersity. What could be the reason?
A3: Achieving a controlled polymerization with a predictable molecular weight and narrow polydispersity is a key objective. Deviations from the expected values often point to:
-
Uncontrolled Initiation: The presence of impurities, especially water, can lead to uncontrolled initiation from multiple species, resulting in a broad distribution of chain lengths.[1]
-
Chain Transfer Reactions: Impurities in the monomer or solvent can act as chain transfer agents, terminating a growing polymer chain and initiating a new, shorter one.
-
Competitive Reaction Mechanisms: In some cases, particularly with certain catalysts, competitive reaction mechanisms such as the Activated Monomer (AM) and Active Chain End (ACE) mechanisms can occur simultaneously, leading to different polymer populations and a lack of molar mass control.[3]
-
Backbiting or Cyclization: Intramolecular transesterification (backbiting) can lead to the formation of cyclic oligomers, which can affect the overall molecular weight distribution. Cationic ring-opening polymerization of related cyclic acetals is known to be prone to cyclization.[4]
Frequently Asked Questions (FAQs)
Q4: How can I purify the 1,3-dioxan-2-one monomer before polymerization?
A4: Monomer purity is critical for successful and controlled polymerization.[2] A common and effective method for purifying 1,3-dioxan-2-one is recrystallization. A general protocol is as follows:
-
Dissolve the crude 1,3-dioxan-2-one in a suitable solvent (e.g., a mixture of 1,4-dioxane (B91453) and ligroin) at an elevated temperature.
-
Allow the solution to cool slowly to room temperature, and then further cool in a refrigerator or freezer to induce crystallization.
-
Collect the crystals by filtration.
-
Wash the crystals with a cold, non-solvent (e.g., cold ligroin or diethyl ether) to remove residual impurities.
-
Dry the purified crystals under vacuum over a desiccant like phosphorus pentoxide (P₂O₅).
Q5: What are the most common initiators and catalysts for 1,3-dioxan-2-one polymerization, and how do they differ?
A5: A variety of initiators and catalysts can be used for the ROP of 1,3-dioxan-2-one. The choice significantly impacts the polymerization kinetics and the properties of the resulting polymer.[2]
-
Metal-based Catalysts:
-
Stannous Octoate (Sn(Oct)₂): This is a widely used and effective catalyst, often in combination with an alcohol initiator (e.g., benzyl (B1604629) alcohol or 1,4-butanediol).[5] It is known for its high efficiency but can introduce metal residues into the final polymer.
-
Aluminum Alkoxides (e.g., Al(OⁱPr)₃): These are also efficient initiators for the ROP of cyclic esters and proceed through a coordination-insertion mechanism.[6]
-
-
Organocatalysts:
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD): These are strong basic catalysts that can provide excellent control over molecular weight and achieve narrow polydispersities.[1][7] They operate through a hydrogen-bond activation mechanism.[1]
-
Phosphazenes (e.g., t-BuP₄): These are highly active organic superbases that can catalyze the ROP of TMC at room temperature in a controlled/living manner.[2][8]
-
Acids (e.g., Methanesulfonic Acid - MSA): Certain Brønsted acids can also catalyze the ROP of TMC, though care must be taken to avoid side reactions.[3][9]
-
Q6: How can I monitor the progress of my polymerization reaction?
A6: The monomer conversion can be monitored over time using techniques like:
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: By comparing the integration of the monomer peaks with the polymer peaks in the ¹H NMR spectrum of a reaction aliquot, the monomer conversion can be accurately determined.
-
Gas Chromatography (GC): GC can be used to quantify the remaining monomer concentration in the reaction mixture.
-
Gravimetry: For bulk polymerizations, the reaction can be stopped at different time points, and the polymer precipitated, dried, and weighed to determine the yield.
Data Presentation
Table 1: Effect of Initiator/Catalyst on 1,3-Dioxan-2-One (TMC) Polymerization
| Initiator/Catalyst | Monomer/Initiator Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) | Reference |
| TBD | 50:1 | Room Temp | 0.5 | >95 | 4,800 | 1.15 | [1] |
| DBU | 50:1 | Room Temp | 2 | >95 | 5,100 | 1.12 | [1] |
| t-BuP₄ | 50:1 | Room Temp | 0.5 | 98 | 5,200 | 1.10 | [2][8] |
| Sn(Oct)₂ / 1,4-Butanediol | 50:1 | 100 | 24 | >95 | 4,500 | 1.30 | [5] |
| Methanesulfonic Acid / n-Pentanol | 100:1 | 90 | 24 | 92 | 9,800 | 1.45 | [3][9] |
Note: The data presented is compiled from various sources and reaction conditions may vary slightly. This table is intended for comparative purposes.
Experimental Protocols
Protocol 1: Bulk Polymerization of 1,3-Dioxan-2-One using Stannous Octoate (Sn(Oct)₂) and Benzyl Alcohol
-
Monomer and Reagent Preparation:
-
Purify 1,3-dioxan-2-one by recrystallization and dry thoroughly under vacuum.
-
Dry benzyl alcohol (initiator) over calcium hydride (CaH₂) and distill under reduced pressure.
-
Prepare a stock solution of Sn(Oct)₂ in anhydrous toluene (B28343).
-
-
Reaction Setup:
-
In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the desired amount of purified 1,3-dioxan-2-one.
-
Heat the flask to melt the monomer (melting point: 45-48 °C) under a nitrogen or argon atmosphere.
-
Using a syringe, add the required amount of benzyl alcohol initiator, followed by the Sn(Oct)₂ catalyst solution. The monomer-to-initiator ratio will determine the target molecular weight, and a common catalyst loading is in the range of 1:100 to 1:1000 relative to the monomer.
-
-
Polymerization:
-
Immerse the flask in a preheated oil bath at the desired reaction temperature (e.g., 130 °C).
-
Stir the reaction mixture for the specified time (e.g., 2-24 hours).
-
-
Purification:
-
After the desired time, cool the reaction to room temperature. The polymer will solidify.
-
Dissolve the polymer in a minimal amount of a good solvent like dichloromethane (B109758) (DCM) or chloroform.
-
Precipitate the polymer by slowly adding the solution to a large volume of a non-solvent, such as cold methanol (B129727) or hexane, with vigorous stirring.
-
Collect the precipitated polymer by filtration and wash with fresh non-solvent.
-
Dry the polymer under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Protocol 2: Solution Polymerization of 1,3-Dioxan-2-One using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and Benzyl Alcohol
-
Monomer and Reagent Preparation:
-
Ensure all reagents (1,3-dioxan-2-one, benzyl alcohol, DBU, and solvent) are thoroughly dried. Anhydrous toluene or tetrahydrofuran (B95107) (THF) are suitable solvents.
-
-
Reaction Setup:
-
In a glovebox or under an inert atmosphere, add the purified 1,3-dioxan-2-one and anhydrous solvent to a dried reaction vessel.
-
Add the benzyl alcohol initiator followed by the DBU catalyst.
-
-
Polymerization:
-
Stir the reaction mixture at room temperature.
-
Monitor the monomer conversion by taking aliquots at different time intervals and analyzing them by ¹H NMR.
-
-
Termination and Purification:
-
Once the desired monomer conversion is reached, quench the polymerization by adding a small amount of a weak acid, such as benzoic acid.
-
Precipitate the polymer in cold methanol, filter, and dry under vacuum.
-
Mandatory Visualization
Caption: Troubleshooting workflow for poor initiation efficiency in 1,3-dioxan-2-one polymerization.
References
- 1. researchgate.net [researchgate.net]
- 2. Ring-Opening Polymerization of Trimethylene Carbonate with Phosphazene Organocatalyst | MDPI [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Formation of cyclic structures in the cationic ring-opening polymerization of 1,3-dioxolane - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Overview: Polycarbonates via Ring-Opening Polymerization, Differences between Six- and Five-Membered Cyclic Carbonates: Inspiration for Green Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 1,3-Dioxan-2-one and Ethylene Carbonate in Electrolyte Formulations
In the landscape of lithium-ion battery research and development, the selection of electrolyte components is a critical determinant of performance, safety, and longevity. Ethylene (B1197577) carbonate (EC) has long been a cornerstone of conventional liquid electrolytes, prized for its ability to form a stable solid electrolyte interphase (SEI) on graphite (B72142) anodes. In contrast, 1,3-dioxan-2-one (B34567), also known as trimethylene carbonate (TMC), is primarily explored as a monomer for solid polymer electrolytes (SPEs). This guide provides a detailed comparison of these two cyclic carbonates, focusing on their distinct roles, performance characteristics, and the experimental methodologies used to evaluate them.
Physical and Chemical Properties
Ethylene carbonate and trimethylene carbonate share a cyclic carbonate structure but differ in their ring size, which significantly influences their physical properties and, consequently, their application in battery electrolytes.
| Property | 1,3-Dioxan-2-one (Trimethylene Carbonate) | Ethylene Carbonate |
| Chemical Formula | C₄H₆O₃ | C₃H₄O₃ |
| Molar Mass | 102.09 g/mol | 88.06 g/mol |
| Melting Point | 45-48 °C | 34-37 °C |
| Boiling Point | 255 °C (decomposes) | 243-248 °C |
| Dielectric Constant | Lower (Not commonly reported as a solvent) | High (approx. 89.6 at 40 °C) |
| Primary Application | Monomer for solid polymer electrolytes | High-permittivity solvent in liquid electrolytes |
Role and Performance in Battery Electrolytes
The differing properties of 1,3-dioxan-2-one and ethylene carbonate have led to their use in fundamentally different types of electrolyte systems.
Ethylene Carbonate: The SEI Enabler in Liquid Electrolytes
Ethylene carbonate is an indispensable co-solvent in the vast majority of commercial lithium-ion batteries. Its high dielectric constant is crucial for dissolving lithium salts, such as LiPF₆, leading to electrolytes with high ionic conductivity. However, its most critical function is its ability to form a stable and protective Solid Electrolyte Interphase (SEI) on the surface of graphite anodes.[1][2]
During the initial charging cycles, EC is electrochemically reduced at a higher potential than other common electrolyte solvents.[1] This preferential reduction forms a passivation layer composed of a mixture of inorganic (e.g., Li₂CO₃, LiF) and organic species.[1] This SEI layer is electronically insulating but ionically conductive, preventing further decomposition of the electrolyte and preserving the structural integrity of the graphite anode.[3]
Performance Data for Ethylene Carbonate-Based Electrolytes
| Performance Metric | Typical Values | Conditions |
| Ionic Conductivity | 3 - 11 mS/cm | 1.0 M LiPF₆ in EC-based solvent mixtures (e.g., EC/DMC, EC/EMC) at room temperature. |
| SEI Formation Potential | Onset around 1.5 V vs. Li/Li⁺ on graphite, with major formation below 0.8 V.[4] | In 1 M LiPF₆ in EC/DMC during the first electrochemical cycle. |
| First Cycle Efficiency | 85-95% (Graphite/Li half-cell) | Dependent on electrolyte composition, additives, and formation protocol. |
| Electrochemical Stability | Anodically stable up to ~4.5 V vs. Li/Li⁺ | In combination with linear carbonates and dependent on the cathode material. |
1,3-Dioxan-2-one (TMC): A Building Block for Solid Polymer Electrolytes
1,3-dioxan-2-one is not typically used as a liquid solvent in electrolytes due to its higher melting point and likely lower dielectric constant compared to EC. Instead, its value lies in its ability to undergo ring-opening polymerization to form poly(trimethylene carbonate) (PTMC). PTMC is an amorphous polymer with a low glass transition temperature, making it a promising host material for solid polymer electrolytes (SPEs).[5][6][7]
In SPEs, the polymer matrix acts as the solvent for the lithium salt, and ion transport occurs through the segmental motion of the polymer chains. PTMC-based SPEs are being investigated as a safer alternative to flammable liquid electrolytes. Often, TMC is copolymerized with other monomers like ε-caprolactone to further enhance ionic conductivity by reducing crystallinity.[5]
Performance Data for Trimethylene Carbonate-Based Solid Polymer Electrolytes
| Performance Metric | Typical Values | Conditions |
| Ionic Conductivity | 7.9 x 10⁻⁷ S/cm at 25 °C to 1.6 x 10⁻⁵ S/cm at 60 °C[5] | Solid polymer electrolyte of poly(TMC-co-ε-caprolactone) with 28 wt% LiTFSI salt.[5] |
| Transference Number | High (up to 0.94 reported in a composite with LLZO at 60°C)[7] | Cation transference number is significantly higher than in liquid electrolytes, indicating more efficient lithium-ion transport. |
| Electrochemical Stability | Up to 4.5 V vs. Li/Li⁺ or higher | Dependent on the specific polymer-salt formulation. |
Experimental Protocols
Evaluating Ethylene Carbonate in Liquid Electrolytes
A standard experimental workflow to assess the performance of an EC-based liquid electrolyte involves several key steps:
-
Electrolyte Preparation: The electrolyte is prepared in an argon-filled glovebox to prevent moisture and air contamination. A common formulation is 1.0 M LiPF₆ dissolved in a mixture of ethylene carbonate (EC) and a linear carbonate like dimethyl carbonate (DMC) or ethyl methyl carbonate (EMC), often in a 1:1 or 3:7 volume ratio.
-
Cell Assembly: Coin cells (e.g., 2032-type) are assembled using a graphite anode, a lithium metal counter electrode (for half-cell testing), a porous separator, and the prepared electrolyte.
-
Formation Cycling: The cell undergoes initial charge-discharge cycles at a low current rate (e.g., C/20). This "formation" step is crucial for the controlled growth of the SEI layer.
-
Electrochemical Testing:
-
Cyclic Voltammetry (CV): Performed to identify the reduction and oxidation potentials of the electrolyte components, providing insight into SEI formation.
-
Galvanostatic Cycling: The cell is cycled at various C-rates to determine capacity, coulombic efficiency, rate capability, and long-term cycling stability.
-
Electrochemical Impedance Spectroscopy (EIS): Used to measure the ionic conductivity of the electrolyte and the impedance of the SEI layer.
-
Evaluating Trimethylene Carbonate in Solid Polymer Electrolytes
The evaluation of TMC-based SPEs follows a different protocol centered on polymer synthesis and solid-state characterization:
-
Polymer Synthesis: Trimethylene carbonate is polymerized, often via ring-opening polymerization, sometimes with a co-monomer like ε-caprolactone.
-
Electrolyte Film Preparation: The synthesized polymer and a lithium salt (e.g., LiTFSI) are dissolved in a suitable solvent (like acetonitrile). This solution is then cast into a thin film, and the solvent is evaporated under vacuum to create a free-standing solid polymer electrolyte membrane.
-
Characterization:
-
Ionic Conductivity: Measured using EIS on a symmetric cell (e.g., stainless steel blocking electrodes or lithium non-blocking electrodes) with the SPE film sandwiched in between. Measurements are often performed over a range of temperatures.
-
Electrochemical Stability Window: Determined by linear sweep voltammetry (LSV) in a cell with a lithium reference/counter electrode and a stainless steel working electrode.
-
Transference Number Measurement: Often determined using a combination of AC impedance and DC polarization methods (Bruce-Vincent method).
-
-
Cell Assembly and Testing: Solid-state batteries are assembled by sandwiching the SPE film between a lithium metal anode and a cathode material (e.g., LiFePO₄). Galvanostatic cycling is then performed, typically at elevated temperatures (e.g., 60 °C) to ensure sufficient ionic conductivity.
Visualization of Concepts
Conclusion
While both 1,3-dioxan-2-one (trimethylene carbonate) and ethylene carbonate are cyclic organic carbonates, their applications in lithium-ion battery technology are divergent and complementary. Ethylene carbonate is a mature, essential component of liquid electrolytes, enabling the formation of the critical solid electrolyte interphase on graphite anodes. Its performance and behavior in this role have been extensively studied. Conversely, 1,3-dioxan-2-one's utility is found in the burgeoning field of solid-state batteries, where it serves as a valuable monomer for creating amorphous, ion-conducting polymer electrolytes. A direct comparison of their performance as additives in the same system is not feasible due to their fundamentally different applications. Understanding these distinct roles is crucial for researchers and scientists working on the advancement of both liquid-based and solid-state lithium-ion battery technologies.
References
- 1. Enhanced Solid Electrolyte Interphase Layer in Li-Ion Batteries with Fluoroethylene Carbonate Additives Evidenced by Liquid-Phase Transmission Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. par.nsf.gov [par.nsf.gov]
- 5. nbinno.com [nbinno.com]
- 6. US9666906B2 - High voltage electrolyte and lithium ion battery - Google Patents [patents.google.com]
- 7. Pathway of in situ polymerization of 1,3-dioxolane in LiPF>6> electrolyte on Li metal anode - Beijing Institute of Technology [pure.bit.edu.cn]
Validating the Six-Membered Ring: A Comparative NMR Guide to 1,3-Dioxan-2-one
An in-depth analysis of the 1H and 13C NMR spectral data for the structural confirmation of 1,3-dioxan-2-one (B34567), a key cyclic carbonate monomer, is presented. This guide offers a comparative overview with its five-membered ring analogue, ethylene (B1197577) carbonate, supported by detailed experimental protocols and spectroscopic data.
For researchers and professionals in drug development and polymer chemistry, the unambiguous structural verification of monomers is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the elucidation of molecular structures. This guide provides a comprehensive validation of the 1,3-dioxan-2-one structure, also known as trimethylene carbonate, through detailed 1H and 13C NMR analysis. A direct comparison with ethylene carbonate is included to highlight the key spectral differences arising from the variation in ring size.
Comparative NMR Data Analysis
The structural distinction between the six-membered ring of 1,3-dioxan-2-one and the five-membered ring of ethylene carbonate is clearly reflected in their respective 1H and 13C NMR spectra. The data, acquired in deuterated chloroform (B151607) (CDCl3), is summarized in the tables below.
¹H NMR Data Comparison
| Compound | Structure | Proton Designation | Chemical Shift (δ) ppm | Multiplicity | J-Coupling Constant (Hz) |
| 1,3-Dioxan-2-one | ![]() | H-4, H-6 (Axial & Equatorial) | 4.45 | Triplet (t) | 5.8 |
| H-5 (Axial & Equatorial) | 2.14 | Quintet | 5.8 | ||
| Ethylene Carbonate | ![]() | H-4, H-5 | 4.54 | Singlet (s) | N/A |
Table 1: ¹H NMR Spectral Data for 1,3-Dioxan-2-one and Ethylene Carbonate in CDCl₃.
The 1H NMR spectrum of 1,3-dioxan-2-one is characterized by two distinct multiplets. The protons on the carbons adjacent to the oxygen atoms (H-4 and H-6) appear as a triplet at approximately 4.45 ppm, while the central methylene (B1212753) protons (H-5) resonate as a quintet around 2.14 ppm[1]. This splitting pattern arises from the coupling between the adjacent methylene groups. In contrast, all four protons in the symmetrical ethylene carbonate molecule are chemically equivalent, resulting in a single sharp peak at 4.54 ppm.
¹³C NMR Data Comparison
| Compound | Carbon Designation | Chemical Shift (δ) ppm |
| 1,3-Dioxan-2-one | C-2 (C=O) | ~150-155 |
| C-4, C-6 | ~60-70 | |
| C-5 | ~20-30 | |
| Ethylene Carbonate | C-2 (C=O) | 156.40 |
| C-4, C-5 | 65.94 |
Table 2: ¹³C NMR Spectral Data for 1,3-Dioxan-2-one and Ethylene Carbonate in CDCl₃.
In the 13C NMR spectrum, the carbonyl carbon (C-2) of both cyclic carbonates appears significantly downfield due to the deshielding effect of the double-bonded oxygen atoms. For ethylene carbonate, this peak is observed at 156.40 ppm. The methylene carbons (C-4 and C-5) of ethylene carbonate are equivalent and resonate at 65.94 ppm. For 1,3-dioxan-2-one, distinct signals are expected for the carbonyl carbon, the carbons adjacent to the oxygen (C-4, C-6), and the central carbon (C-5), providing further structural confirmation.
Experimental Workflow for NMR-based Structure Validation
The logical flow for validating the structure of 1,3-dioxan-2-one using NMR spectroscopy is outlined below. This process involves sample preparation, acquisition of 1D NMR spectra, and detailed analysis of the spectral features.
Figure 1. Workflow for the validation of 1,3-dioxan-2-one structure by NMR.
Experimental Protocols
A detailed methodology for the acquisition of high-quality 1H and 13C NMR spectra is provided below.
Sample Preparation
-
Weighing: Accurately weigh approximately 10-20 mg of the 1,3-dioxan-2-one sample for 1H NMR analysis and 50-100 mg for 13C NMR analysis into a clean, dry vial.
-
Dissolution: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) to the vial. If necessary, gently vortex the vial to ensure complete dissolution of the sample.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. Ensure that the solution is free of any solid particles.
-
Capping: Securely cap the NMR tube.
NMR Data Acquisition
-
Instrumentation: The NMR spectra were acquired on a 400 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
A standard single-pulse experiment was used.
-
The spectral width was set to encompass all expected proton resonances (typically -2 to 12 ppm).
-
A sufficient number of scans (e.g., 16 or 32) were acquired to achieve a good signal-to-noise ratio.
-
The relaxation delay was set to at least 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse program was utilized to simplify the spectrum to single lines for each unique carbon.
-
The spectral width was set to cover the full range of carbon chemical shifts (typically 0 to 220 ppm).
-
A larger number of scans (e.g., 1024 or more) was necessary due to the lower natural abundance of the ¹³C isotope.
-
The relaxation delay was adjusted based on the expected relaxation times of the carbon nuclei.
-
-
Processing: The acquired Free Induction Decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts were referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).
This comprehensive guide demonstrates the power of 1H and 13C NMR spectroscopy in the unequivocal structural validation of 1,3-dioxan-2-one. The presented data and protocols provide a valuable resource for researchers working with this important class of cyclic monomers.
References
A Comparative Guide to Metal vs. Organocatalysts for the Ring-Opening Polymerization of 1,3-Dioxan-2-one
For Researchers, Scientists, and Drug Development Professionals
The ring-opening polymerization (ROP) of 1,3-dioxan-2-one, commonly known as trimethylene carbonate (TMC), is a cornerstone for the synthesis of biocompatible and biodegradable poly(trimethylene carbonate) (PTMC). This polymer finds extensive applications in the biomedical field, including in drug delivery systems and tissue engineering scaffolds. The choice of catalyst for this polymerization is a critical parameter that dictates the polymer's properties, such as its molecular weight, dispersity, and end-group fidelity. This guide provides an objective comparison of the performance of metal-based catalysts and organocatalysts for the ROP of TMC, supported by experimental data and detailed protocols.
Performance Comparison: Metal vs. Organocatalysts
The selection of a suitable catalyst system is pivotal for achieving controlled polymerization and obtaining well-defined polycarbonates. Historically, metal-based catalysts, particularly tin(II) octoate (Sn(Oct)₂), have been widely employed. However, the demand for metal-free polymers in biomedical applications has spurred the development of various organocatalytic systems.
Organocatalysts offer several advantages, including lower toxicity and easier removal from the final product.[1] A variety of organocatalysts have been demonstrated to provide excellent control over the polymerization, yielding well-defined polycarbonates with molecular weights up to 50,000 g/mol and narrow polydispersities (below 1.08).[2]
Quantitative Data Summary
The following tables summarize the performance of representative metal and organocatalysts for the ROP of TMC under various conditions, as reported in the literature.
Table 1: Metal-Catalyzed ROP of 1,3-Dioxan-2-one
| Catalyst | Initiator | Monomer/Catalyst Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) | Reference |
| Sn(Oct)₂ | 1,6-Hexanediol | 100 | 130 | 24 | >95 | 10,200 | 1.6 | [3] |
| Sn(Oct)₂ | 1,6-Hexanediamine | 100 | 130 | 24 | >95 | 9,800 | 1.7 | [3] |
| Al(O-i-Pr)₃ | Benzyl (B1604629) Alcohol | - | - | - | - | - | - | [4] |
| La[N(SiMe₃)₂]₃ | - | - | Room Temp | Mins | >99 | >500,000 | - | [5] |
Table 2: Organocatalyzed ROP of 1,3-Dioxan-2-one
| Catalyst | Initiator | Monomer/Catalyst Ratio | Temperature (°C) | Time | Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) | Reference |
| TBD | Benzyl Alcohol | 400 | 25 | 10 mins | >98 | 34,000 | 1.15 | [6] |
| TBD | Butan-1-ol | - | 25 | - | >98 | - | 1.5-1.6 | [6] |
| DMAP | Benzyl Alcohol | - | 130 | - | >98 | - | - | [6] |
| t-BuP₄ | Benzyl Alcohol | 50 | Room Temp | 30 mins | >99 | 5,200 | 1.20 | [4][7] |
| MSA | n-Pentanol | 40 | 30 | 45 mins | >96 | 8,640 | 1.12 | [8] |
| DBU | Benzyl Alcohol | - | Room Temp | 24 h | 43 (in CH₂Cl₂) | >2,000 | - | [9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these polymerization techniques.
General Procedure for Organocatalyzed ROP of TMC using t-BuP₄
This protocol is based on the work by Zhu et al.[1]
-
Materials:
-
1,3-Dioxan-2-one (TMC)
-
Benzyl alcohol (BnOH)
-
Phosphazene base t-BuP₄ (in hexane)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
-
Procedure:
-
In a glove box, add TMC (e.g., 0.51 g, 5.0 mmol, 50 equiv) and anhydrous THF (2 mL) to a dried Schlenk flask equipped with a magnetic stirrer.
-
Add the initiator, benzyl alcohol (e.g., 10.40 µL, 0.1 mmol, 1.0 equiv).
-
To initiate the polymerization, add the catalyst solution of t-BuP₄ in hexane (B92381) (e.g., 50 µL, 0.05 mmol, 0.5 equiv).
-
Stir the reaction mixture at room temperature.
-
Monitor the monomer conversion over time by taking small aliquots for ¹H NMR analysis.
-
Once the desired conversion is reached, quench the reaction by adding a small amount of benzoic acid.
-
Precipitate the polymer by adding the reaction mixture to cold methanol.
-
Filter and dry the resulting poly(trimethylene carbonate) under vacuum.
-
Characterize the polymer by ¹H NMR and Size Exclusion Chromatography (SEC) to determine Mn and Đ.[1]
-
General Procedure for Metal-Catalyzed ROP of TMC using Sn(Oct)₂
This protocol is adapted from the study by Grøndahl et al.[3]
-
Materials:
-
1,3-Dioxan-2-one (TMC)
-
1,6-Hexanediol (or other alcohol initiator)
-
Tin(II) octoate (Sn(Oct)₂)
-
Toluene
-
-
Procedure:
-
Charge a flame-dried reaction vessel with TMC and the initiator (e.g., 1,6-hexanediol) at a predetermined monomer-to-initiator ratio.
-
Add the catalyst, Sn(Oct)₂, typically at a monomer-to-catalyst ratio of 1000:1 to 10000:1.
-
Heat the reaction mixture to the desired temperature (e.g., 130 °C) under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the polymerization to proceed for the specified time (e.g., 24 hours).
-
After cooling to room temperature, dissolve the crude polymer in a suitable solvent like dichloromethane.
-
Precipitate the polymer in a non-solvent such as cold methanol.
-
Collect the polymer by filtration and dry it under vacuum to a constant weight.
-
Analyze the polymer's molecular weight and dispersity using SEC.
-
Mechanistic Pathways and Experimental Workflow
The following diagrams illustrate the general mechanisms of metal- and organo-catalyzed ROP of TMC and a typical experimental workflow.
Caption: General mechanism for metal-catalyzed ROP of TMC.
Caption: General mechanism for organocatalyzed ROP of TMC.
Caption: A typical experimental workflow for ROP of TMC.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of Poly(Trimethylene Carbonate) from Amine Group Initiation: Role of Urethane Bonds in the Crystallinity [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Insight into the Alcohol-Free Ring-Opening Polymerization of TMC Catalyzed by TBD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. afinitica.com [afinitica.com]
- 9. d-nb.info [d-nb.info]
A Comparative Guide to the Thermal Properties of Poly(trimethylene carbonate) and Polylactic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the thermal properties of two prominent biodegradable polymers: poly(trimethylene carbonate) (PTMC) and polylactic acid (PLA). Understanding these properties is crucial for applications in drug delivery, tissue engineering, and medical device development, where thermal behavior influences manufacturing processes, storage stability, and in vivo performance. This document summarizes key quantitative data, details relevant experimental protocols, and presents a logical framework for their comparison.
Overview of Thermal Characteristics
Poly(trimethylene carbonate) (PTMC) is an amorphous or semi-crystalline polymer known for its flexibility and rubbery nature at room temperature. In contrast, polylactic acid (PLA) is a more rigid thermoplastic that can be either amorphous or semi-crystalline, with a higher glass transition temperature. These fundamental differences in their physical state at ambient temperatures are a direct consequence of their distinct thermal properties.
Quantitative Comparison of Thermal Properties
The primary thermal properties—glass transition temperature (Tg), melting temperature (Tm), and decomposition temperature (Td)—dictate the processing window and application limits of these polymers. The following table summarizes these key parameters for both PTMC and PLA, compiled from various experimental studies.
| Thermal Property | Poly(trimethylene carbonate) (PTMC) | Polylactic Acid (PLA) |
| Glass Transition Temperature (Tg) | -27 to -18.5 °C[1][2] | 55 to 65 °C[3][4][5][6] |
| Melting Temperature (Tm) | ~40 °C (for semi-crystalline forms)[1] | 148 to 176 °C[3][4][5][6] |
| Decomposition Temperature (Td) | Onset ~250-280 °C, Peak ~302 °C[1][2] | Onset ~310-325 °C, Peak ~370-394 °C[7][8] |
Experimental Protocols
The data presented in this guide are primarily derived from two standard thermal analysis techniques: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
DSC is employed to determine the glass transition temperature (Tg) and melting temperature (Tm) of polymers by measuring the difference in heat flow between a sample and a reference as a function of temperature.
Typical Experimental Protocol for PLA and PTMC:
-
Sample Preparation: 5-10 mg of the polymer is hermetically sealed in an aluminum pan.[2][4]
-
Heating and Cooling Cycles:
-
First Heating Scan: The sample is heated from a sub-ambient temperature (e.g., -50 °C for PTMC, 20 °C for PLA) to a temperature above its melting point (e.g., 200 °C) at a controlled rate, typically 10 °C/min, under a nitrogen atmosphere.[2][4] This scan reveals the initial thermal history of the material.
-
Cooling Scan: The sample is then cooled back to the starting temperature at a controlled rate (e.g., 10 °C/min) to establish a known thermal history.[3]
-
Second Heating Scan: A second heating scan is performed under the same conditions as the first to determine the intrinsic thermal properties of the material, free from its previous processing history.[2][5]
-
-
Data Analysis: The glass transition temperature (Tg) is identified as a step-change in the heat flow curve, while the melting temperature (Tm) is determined from the peak of the endothermic melting event.
Thermogravimetric Analysis (TGA)
TGA is used to measure the thermal stability and decomposition temperature (Td) of a material by monitoring its mass change as a function of temperature in a controlled atmosphere.
Typical Experimental Protocol for PLA and PTMC:
-
Sample Preparation: A small sample of the polymer (typically 5-10 mg) is placed in a high-purity alumina (B75360) or platinum crucible.[7][9]
-
Heating Program: The sample is heated from ambient temperature to a high temperature (e.g., 600-900 °C) at a constant heating rate, commonly 10 °C/min or 20 °C/min.[1][7][10]
-
Atmosphere: The analysis is typically conducted under an inert nitrogen atmosphere to study the thermal degradation, or in an oxidative atmosphere (e.g., air) to investigate thermo-oxidative degradation.[1][7][10]
-
Data Analysis: The decomposition temperature (Td) is often reported as the onset temperature of mass loss or the temperature at which the maximum rate of mass loss occurs (the peak of the derivative thermogravimetric, DTG, curve).
Logical Framework for Comparison
The following diagram illustrates the logical workflow for comparing the thermal properties of PTMC and PLA and how these properties influence their potential applications.
Caption: Logical workflow for comparing the thermal properties of PTMC and PLA.
Discussion and Implications for Drug Development
The significant difference in the glass transition temperatures of PTMC and PLA is a critical factor for their application in the biomedical field.
-
PTMC's low Tg (-27 to -18.5 °C) means it is in a rubbery, flexible state at physiological temperature (37 °C), making it suitable for applications requiring soft and compliant materials, such as soft tissue engineering scaffolds and flexible drug delivery systems.[1][2]
-
PLA's high Tg (55 to 65 °C) results in a rigid, glassy state at physiological temperature, lending it to applications where mechanical strength and structural integrity are paramount, for instance, in orthopedic fixation devices and rigid drug-eluting stents.[3][4][5][6]
The melting and decomposition temperatures dictate the processing conditions for these polymers. PLA's higher Tm and Td allow for a wider processing window at elevated temperatures using techniques like melt extrusion and injection molding.[8][11] Conversely, the lower decomposition temperature of PTMC requires more careful control of processing temperatures to avoid thermal degradation.[8][11]
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. tainstruments.com [tainstruments.com]
- 4. hitachi-hightech.com [hitachi-hightech.com]
- 5. researchgate.net [researchgate.net]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. Thermal Stability and Decomposition Mechanism of PLA Nanocomposites with Kraft Lignin and Tannin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Determination of Thermodynamic Parameters of Polylactic Acid by Thermogravimetry under Pyrolysis Conditions [mdpi.com]
- 11. Poly(lactide-co-trimethylene carbonate) and Polylactide/Polytrimethylene Carbonate Blown Films - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biocompatibility of Polymers Derived from 1,3-Dioxan-2-one and Alternative Biomaterials
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable biomaterial is a critical determinant in the success of medical devices and drug delivery systems. Polymers derived from 1,3-dioxan-2-one, most notably polydioxanone (PDO), have garnered significant interest due to their biodegradability and biocompatibility. This guide provides an objective comparison of the biocompatibility and performance of PDO with commonly used alternative biodegradable polymers: polycaprolactone (B3415563) (PCL), polyglycolic acid (PGA), and polylactic acid (PLA). The information presented herein is supported by experimental data to aid in the informed selection of materials for research and development.
Comparative Analysis of Biocompatibility and Mechanical Properties
The biocompatibility of a polymer is a multifaceted property encompassing its interaction with biological systems. Key parameters for assessment include cytotoxicity, the inflammatory response upon implantation, and the mechanical properties that dictate its suitability for specific applications.
In Vitro Cytotoxicity
The initial assessment of a biomaterial's biocompatibility is often its potential to induce cellular toxicity. The MTT assay is a widely used colorimetric method to evaluate cell viability and proliferation in the presence of a material. In a comparative study, both PDO and PGA meshes were found to be non-cytotoxic.[1] While direct quantitative comparisons across all four polymers from a single study are limited, the available data suggests that all are generally considered to have low cytotoxic potential.
| Polymer | Cytotoxicity Assessment | Outcome |
| Polydioxanone (PDO) | MTT Assay | Non-cytotoxic[1] |
| Polycaprolactone (PCL) | MTT Assay on PCL/PLGA scaffolds | Non-cytotoxic effects on Human Dental Follicle Stem Cells (hDFSCs)[2][3] |
| Polyglycolic Acid (PGA) | MTT Assay | Non-cytotoxic[1] |
| Polylactic Acid (PLA) | MTT Assay on PLA/PCL films | Exhibited cell viability of more than 100%[4] |
Table 1: Comparative In Vitro Cytotoxicity of Biodegradable Polymers. This table summarizes the cytotoxic potential of PDO and its alternatives as determined by the MTT assay.
In Vivo Inflammatory and Foreign Body Response
The in vivo response to an implanted biomaterial is a crucial indicator of its biocompatibility. The foreign body response (FBR) is a complex cascade of events initiated by the implantation of a foreign material, involving protein adsorption, immune cell recruitment, and potentially leading to the formation of a fibrous capsule that can impede the function of the implant.
Histological analysis of implanted biomaterials provides valuable insights into the severity and nature of the inflammatory response. Studies have shown that PDO tends to elicit a milder early inflammatory response compared to PGA.[1] In a murine model, histological evaluation of various biomaterials revealed differing degrees of cellular infiltration, macrophage presence, and fibrous capsule thickness over time. For instance, silicone implants consistently formed the thinnest capsules.[5]
| Polymer | Inflammatory Response Highlights | Fibrous Capsule Formation |
| Polydioxanone (PDO) | Milder early inflammatory response compared to PGA.[1] Low rates of inflammatory reaction and foreign body response for sutures and meshes.[6][7] | Generally minimal, contributing to good tissue integration.[1] |
| Polycaprolactone (PCL) | PCL/PLGA scaffolds demonstrated an expected inflammatory response to a foreign body, suggesting biocompatibility.[2][3] | Can be modulated by surface modifications. |
| Polyglycolic Acid (PGA) | Can induce a more pronounced inflammatory response with a higher number of foreign body giant cells compared to PDO.[1] | Can be more significant compared to PDO.[1] |
| Polylactic Acid (PLA) | Can elicit a chronic granulomatous inflammatory response.[2] | Can be influenced by the degradation rate and byproducts. |
Table 2: Comparative In Vivo Inflammatory Response. This table outlines the typical in vivo inflammatory and foreign body response to PDO and alternative polymers.
Mechanical Properties
The mechanical properties of a biodegradable polymer are critical for its intended application, particularly for load-bearing devices. These properties change over time as the polymer degrades.
| Polymer | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |
| Polydioxanone (PDO) | ~54[4] | 1.5[8] | ~30 |
| Polycaprolactone (PCL) | 11 ± 1.3[4] | 0.4 | 780 ± 180[4] |
| Polyglycolic Acid (PGA) | 50 - 70[8] | 5 - 7 | 15 - 35 |
| Polylactic Acid (PLA) | 50 - 70[8] | 3 - 4[8] | 2 - 6 |
Table 3: Comparative Mechanical Properties of Biodegradable Polymers. This table provides a summary of the key mechanical properties of PDO and its alternatives. Values can vary depending on the specific grade and processing of the polymer.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible assessment of biomaterial biocompatibility.
MTT Assay for Cytotoxicity of Polymer Films
This protocol is adapted for the evaluation of thin polymer films.
Materials:
-
Polymer films to be tested
-
96-well tissue culture plates
-
Appropriate cell line (e.g., L929 fibroblasts)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Sample Preparation: Sterilize polymer films using an appropriate method (e.g., ethylene (B1197577) oxide or gamma irradiation). Place a sterile film at the bottom of each well in a 96-well plate.
-
Cell Seeding: Seed cells into the wells containing the polymer films at a density of approximately 1 x 104 cells/well in 100 µL of complete culture medium. Include control wells with cells but no polymer film and blank wells with medium only.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, carefully remove the culture medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[9]
-
Incubation with MTT: Incubate the plate for 3-4 hours at 37°C.[9][10]
-
Formazan (B1609692) Solubilization: Carefully aspirate the MTT solution and add 100-150 µL of MTT solvent or DMSO to each well to dissolve the formazan crystals.[9][10]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9] Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells from the absorbance of the test and control wells. Calculate cell viability as a percentage of the control cells.
Histological Evaluation of Foreign Body Response
This protocol outlines the steps for staining tissue sections to visualize the foreign body response to an implanted polymer.
Materials:
-
Implanted polymer with surrounding tissue
-
Formalin (10% neutral buffered)
-
Microtome
-
Glass slides
-
Hematoxylin (B73222) and Eosin (B541160) (H&E) stain
-
Masson's Trichrome stain
-
Mounting medium and coverslips
-
Microscope
Procedure:
-
Tissue Fixation: Immediately after explantation, fix the tissue sample containing the implant in 10% neutral buffered formalin for at least 24 hours.
-
Processing and Embedding: Dehydrate the fixed tissue through a graded series of ethanol (B145695), clear in xylene, and embed in paraffin wax.
-
Sectioning: Cut thin sections (e.g., 5 µm) of the paraffin-embedded tissue using a microtome and mount them on glass slides.
-
Staining:
-
Hematoxylin and Eosin (H&E) Staining: Deparaffinize and rehydrate the sections. Stain with hematoxylin to visualize cell nuclei (blue/purple) and eosin to stain the cytoplasm and extracellular matrix (pink). This stain is used to identify inflammatory cells and foreign body giant cells.[11]
-
Masson's Trichrome Staining: This stain is used to differentiate collagen fibers from other tissue components. Nuclei will stain dark blue/black, cytoplasm and muscle red, and collagen blue/green. This is useful for assessing the thickness and organization of the fibrous capsule.
-
-
Dehydration and Mounting: Dehydrate the stained sections through graded ethanol and xylene, and then coverslip with a permanent mounting medium.
-
Microscopic Analysis: Examine the stained sections under a light microscope to evaluate the presence and distribution of inflammatory cells (neutrophils, lymphocytes, macrophages), the formation of foreign body giant cells, and the thickness and density of the fibrous capsule surrounding the implant.
Signaling Pathways in Biomaterial-Cell Interactions
The interaction of a biomaterial with the surrounding tissue is mediated by complex signaling pathways that dictate the cellular response. Understanding these pathways is crucial for designing biomaterials that elicit a favorable biological response.
Integrin-Mediated Signaling
Integrins are transmembrane receptors that mediate cell adhesion to the extracellular matrix (ECM) and play a pivotal role in the foreign body response.[12] When a biomaterial is implanted, proteins from the surrounding biological fluids adsorb to its surface. Cells, particularly macrophages and fibroblasts, interact with these adsorbed proteins via their integrin receptors. This interaction triggers a cascade of intracellular signaling events.
Caption: Integrin-mediated signaling at the biomaterial-cell interface.
TGF-β Signaling in Fibrous Capsule Formation
Transforming growth factor-beta (TGF-β) is a key cytokine involved in wound healing and fibrosis. In the context of the foreign body response, TGF-β plays a crucial role in the formation of the fibrous capsule around an implant. Macrophages and other immune cells at the implant site release TGF-β, which in turn activates fibroblasts to differentiate into myofibroblasts. These myofibroblasts are responsible for the excessive deposition of extracellular matrix components, primarily collagen, leading to the formation of a dense fibrous capsule.
References
- 1. BJOC - Regulation of integrin and growth factor signaling in biomaterials for osteodifferentiation [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Mechanical properties and cytotoxicity of PLA/PCL films - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ora.ox.ac.uk [ora.ox.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. cyrusbio.com.tw [cyrusbio.com.tw]
- 10. bds.berkeley.edu [bds.berkeley.edu]
- 11. researchgate.net [researchgate.net]
- 12. Integrin-Directed Modulation of Macrophage Responses to Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Analysis of 1,3-Dioxan-2-one Monomer
For researchers, scientists, and professionals in drug development, ensuring the purity of monomers like 1,3-dioxan-2-one (B34567) is critical for the synthesis of well-defined polymers and materials. Impurities can significantly impact polymerization kinetics, final product properties, and safety. This guide provides a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) and other key analytical techniques for assessing the purity of 1,3-dioxan-2-one.
Primary Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful and widely used technique for the purity analysis of volatile and semi-volatile compounds like 1,3-dioxan-2-one. It offers excellent separation efficiency and definitive identification of the main component and its impurities based on both retention time and mass fragmentation patterns.
Experimental Protocol: GC-MS
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the 1,3-dioxan-2-one sample.
-
Dissolve the sample in a suitable volatile solvent, such as dichloromethane (B109758) or ethyl acetate, to a final concentration of 1 mg/mL.
-
Vortex the solution to ensure complete dissolution.
-
If necessary, filter the sample through a 0.45 µm syringe filter to remove any particulate matter before injection.
2. Instrumentation and Conditions:
-
Gas Chromatograph (GC): Agilent 6890 or similar.
-
Injector: Split/splitless injector, operated in split mode with a ratio of 50:1.
-
Injector Temperature: 250°C.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable.[1]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase at 15°C/min to 280°C.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
Mass Spectrometer (MS): Agilent 5973 Mass Selective Detector or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
-
Mass Range: Scan from m/z 40 to 300.
-
Source Temperature: 230°C.[1]
-
Quadrupole Temperature: 150°C.[1]
3. Data Analysis:
-
The purity is calculated based on the peak area percentage from the total ion chromatogram (TIC). The area of the 1,3-dioxan-2-one peak is divided by the total area of all detected peaks.
-
Impurities are identified by comparing their mass spectra with spectral libraries (e.g., NIST) and their fragmentation patterns.
Alternative Analytical Methods
While GC-MS is a primary method, other techniques offer complementary information for a comprehensive purity assessment.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a powerful absolute quantification method that can determine the purity of a sample without the need for a reference standard of the compound itself. It relies on comparing the integral of a specific proton signal from the analyte to that of a certified internal standard of known concentration.
Experimental Protocol: qNMR
-
Sample Preparation: Accurately weigh ~10 mg of 1,3-dioxan-2-one and ~5 mg of a high-purity internal standard (e.g., maleic anhydride (B1165640) or dimethyl sulfone) into a vial.
-
Dissolve the mixture in a known volume (~0.7 mL) of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
-
Data Acquisition: Acquire a ¹H NMR spectrum with a long relaxation delay (e.g., 5 times the longest T1 relaxation time) to ensure full magnetization recovery for accurate integration.[2]
-
Data Analysis: Calculate the purity by comparing the integral of a well-resolved proton signal of 1,3-dioxan-2-one with the integral of a known signal from the internal standard, accounting for the number of protons and molecular weights of both substances.[3]
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for separating non-volatile or thermally labile compounds. For 1,3-dioxan-2-one, a reversed-phase method can be employed to separate it from potential non-volatile impurities or degradation products.
Experimental Protocol: HPLC
-
Sample Preparation: Dissolve the sample in the mobile phase (e.g., acetonitrile (B52724)/water mixture) to a concentration of approximately 1 mg/mL and filter.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm) is recommended.[4]
-
Mobile Phase: A gradient of acetonitrile and water can be used. For example, starting with 30% acetonitrile and ramping up to 90% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength around 210 nm.
-
Data Analysis: Purity is determined by area percentage, similar to GC analysis.
Performance Comparison
The choice of analytical method depends on the specific requirements of the analysis, such as the need for impurity identification, the required level of sensitivity, and available instrumentation.
| Parameter | GC-MS | Quantitative NMR (qNMR) | HPLC-UV |
| Principle | Separation by volatility/polarity, detection by mass | Quantitative analysis based on nuclear magnetic resonance signals | Separation by polarity, detection by UV absorbance |
| Specificity | Very High (Retention Time & Mass Spectrum) | High (Chemical Shift) | Moderate to High (Retention Time) |
| Sensitivity (LOD/LOQ) | High (ng/mL to pg/mL range)[5][6] | Moderate (Typically >0.1% w/w)[2] | Moderate (µg/mL range) |
| Precision | High (RSD <5%)[5] | Very High (RSD <1%) | High (RSD <2%) |
| Impurity Identification | Excellent (via MS library matching) | Good (requires isolation or advanced techniques) | Poor (requires reference standards) |
| Analysis Time | ~20-30 minutes per sample | ~10-20 minutes per sample | ~15-25 minutes per sample |
| Sample Requirements | Volatile & thermally stable compounds | Soluble sample, ~10-20 mg | Soluble sample, UV-active chromophore helpful |
| Quantification | Relative (Area %), requires reference standards for absolute | Absolute (with internal standard) | Relative (Area %), requires reference standards for absolute |
Note: LOD/LOQ values are general estimates and can vary significantly based on the specific instrument, method, and matrix. Values for GC-MS are based on similar dioxane compounds.
Visualizing the Workflow
Diagrams created using Graphviz help to illustrate the experimental and logical workflows.
Caption: Experimental workflow for GC-MS purity analysis of 1,3-dioxan-2-one.
Caption: Decision tree for selecting an analytical method for purity assessment.
Conclusion
For a comprehensive purity analysis of 1,3-dioxan-2-one, GC-MS stands out as the most robust single technique, offering high sensitivity, excellent separation, and definitive impurity identification. However, for applications requiring absolute quantification without a specific reference standard, qNMR is the superior choice. HPLC serves as a valuable alternative, particularly for routine quality control where the impurity profile is already known and for analyzing potential non-volatile contaminants. A multi-technique approach, leveraging the strengths of each method, provides the most complete and reliable characterization of monomer purity.
References
A Comparative Guide to the Mechanical Properties of 1,3-Dioxan-2-one Copolymers
For Researchers, Scientists, and Drug Development Professionals
Copolymers of 1,3-dioxan-2-one (B34567), also known as trimethylene carbonate (TMC), are a versatile class of biodegradable polymers with tunable mechanical properties, making them highly attractive for a range of biomedical applications, from drug delivery systems to tissue engineering scaffolds. The incorporation of different comonomers, such as L-lactide (LLA), glycolide (B1360168) (GA), and ε-caprolactone (CL), allows for the precise tailoring of tensile strength, modulus, and elongation to suit specific performance requirements. This guide provides a comparative overview of the mechanical properties of various TMC-based copolymers, supported by experimental data and detailed methodologies to aid in material selection and development.
Comparative Analysis of Mechanical Properties
The mechanical behavior of 1,3-dioxan-2-one copolymers is significantly influenced by the type and concentration of the comonomer. The following table summarizes the key mechanical properties of several common TMC copolymers. The data presented is compiled from studies on various forms of the copolymers, including films, fibers, and scaffolds. It is important to note that the processing method and the physical form of the polymer can have a substantial impact on its mechanical characteristics.
| Copolymer Composition (molar ratio) | Form | Young's Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) |
| P(TMC-co-LLA) | ||||
| 82% LLA / 18% TMC | Hot-drawn Fibers | 8400 | 610 | - |
| 90% LLA / 10% TMC | Hot-drawn Fibers | 4900 | 320 | - |
| 95% LLA / 5% TMC | Hot-drawn Fibers | - | - | >300[1] |
| 80% LLA / 20% TMC | Electrospun Scaffold | 99.5 ± 30 | 2.5 ± 0.5 | 80 ± 20 |
| 70% LLA / 30% TMC | Electrospun Scaffold | 4.2 ± 0.8 | 0.8 ± 0.2 | 120 ± 30 |
| 60% LLA / 40% TMC | Electrospun Scaffold | 1.6 ± 0.3 | 0.4 ± 0.1 | 150 ± 40 |
| P(TMC-co-GA) | ||||
| Terpolymer with L-lactide | Rod | 105.97 ± 25.29 (Tensile) | 3.10 ± 0.42 (Yield) | 6.24 ± 1.18 (Breaking Stress) |
| P(TMC-co-CL) | ||||
| Cross-linked Networks | Film | 2.7 - 5.8 | - | - |
| Composite Scaffolds | ||||
| PLGA/PTMC | Porous Composite | - | 0.56 - 7.98 (Compressive) | - |
Experimental Protocols
The characterization of the mechanical properties of 1,3-dioxan-2-one copolymers is crucial for predicting their in vivo performance. The following are detailed methodologies for key experiments cited in the literature, primarily based on ASTM standards.
Tensile Testing of Polymer Films (ASTM D882)
Tensile properties of thin polymer films are determined using a universal testing machine. This test provides critical information on the material's strength, stiffness, and ductility.
Specimen Preparation:
-
Copolymer films of uniform thickness (typically less than 1 mm) are prepared by solvent casting or melt-pressing.
-
Rectangular or dumbbell-shaped specimens are cut from the films using a sharp die or a laser cutter to ensure clean edges. The standard specimen width is typically between 5 mm and 25.4 mm.
-
The thickness of each specimen is measured at several points along the gauge length, and the average value is recorded.
-
Specimens are conditioned at a standard temperature (23 ± 2 °C) and relative humidity (50 ± 5%) for at least 40 hours prior to testing.
Testing Procedure:
-
The universal testing machine is equipped with grips suitable for thin films to prevent slippage and specimen damage.
-
The initial grip separation (gauge length) is set, typically to 100 mm.
-
The specimen is mounted in the grips, ensuring it is aligned vertically and without any slack.
-
The test is initiated at a constant crosshead speed. The speed is selected based on the expected elongation at break of the material.
-
The load (force) and displacement (elongation) are recorded continuously until the specimen fractures.
-
At least five specimens are tested for each copolymer composition to ensure statistical significance.
Data Analysis:
-
Tensile Strength (Stress at Break): The maximum stress the material can withstand before breaking, calculated by dividing the maximum load by the original cross-sectional area of the specimen.
-
Young's Modulus (Modulus of Elasticity): A measure of the material's stiffness, determined from the initial linear portion of the stress-strain curve.
-
Elongation at Break: The percentage increase in length of the specimen at the point of fracture relative to its original length.
Compression Testing of Rigid Polymers (ASTM D695)
For more rigid copolymers or composite scaffolds, compression testing is performed to evaluate their behavior under compressive loads.
Specimen Preparation:
-
Cylindrical or prismatic specimens with flat, parallel loading surfaces are prepared by molding or machining.
-
The dimensions of each specimen (e.g., height and diameter or cross-sectional area) are precisely measured.
-
Specimens are conditioned under the same standard conditions as for tensile testing.
Testing Procedure:
-
The specimen is placed between two flat, parallel compression platens in a universal testing machine.
-
A compressive load is applied at a uniform rate of crosshead motion.
-
The load and deformation are recorded throughout the test.
Data Analysis:
-
Compressive Strength: The maximum compressive stress a material can sustain without fracture.
-
Compressive Modulus: The stiffness of the material under compression, calculated from the initial slope of the stress-strain curve.
Visualizing the Material Selection Workflow
The process of selecting an appropriate 1,3-dioxan-2-one copolymer for a specific biomedical application involves a logical sequence of steps, from defining the requirements to final material validation. The following diagram illustrates this workflow.
Caption: Workflow for copolymer selection based on mechanical properties.
This guide provides a foundational understanding of the mechanical properties of 1,3-dioxan-2-one copolymers. For specific applications, it is imperative to conduct thorough experimental evaluations to ensure the chosen material meets all performance and safety criteria.
References
A Comparative Guide to the Degradation Rates of Poly(trimethylene carbonate) and Poly(lactic-co-glycolic acid)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the degradation characteristics of two widely used biodegradable polymers in the biomedical field: poly(trimethylene carbonate) (PTMC) and poly(lactic-co-glycolic acid) (PLGA). Understanding the distinct degradation profiles of these polymers is critical for their application in drug delivery, tissue engineering, and medical device development. This document summarizes key experimental data, details relevant methodologies, and visualizes the degradation pathways to aid in material selection and experimental design.
Executive Summary
Poly(trimethylene carbonate) (PTMC) and poly(lactic-co-glycolic acid) (PLGA) exhibit fundamentally different degradation behaviors. PLGA degrades via bulk hydrolysis of its ester bonds, a process that leads to the formation of acidic byproducts, namely lactic acid and glycolic acid. This acidic microenvironment can accelerate the degradation process and may induce an inflammatory response in vivo. The degradation rate of PLGA is highly tunable by altering the ratio of lactic to glycolic acid and the polymer's molecular weight.
In contrast, PTMC is significantly more stable against simple hydrolysis and primarily degrades in vivo through surface erosion mediated by enzymes, such as lipases and cholesterol esterases. A key advantage of PTMC is that its degradation does not produce acidic byproducts, which generally leads to a more favorable biocompatibility profile with a minimal inflammatory response. The degradation rate of PTMC is influenced by its molecular weight and the enzymatic environment.
Degradation Mechanisms at a Glance
The degradation pathways of PLGA and PTMC are distinct, leading to different degradation kinetics and biological responses.
Figure 1: Degradation pathways of PLGA and PTMC.
Quantitative Degradation Data
The following tables summarize quantitative data on the in vitro and in vivo degradation of PLGA and PTMC. It is important to note that a direct comparison is challenging as data is often from different studies with varying experimental conditions.
In Vitro Degradation Data
| Polymer | Lactic:Glycolic Acid Ratio | Initial Molecular Weight (kDa) | Degradation Medium | Time (weeks) | Mass Loss (%) | Molecular Weight Reduction (%) | Reference |
| PLGA | 50:50 | 44.6 | PBS (pH 7.4), 37°C | 3 | ~20 | ~50 | [1] |
| PLGA | 85:15 | 44.6 | PBS (pH 7.4), 37°C | 6 | Not reported | ~50 | [1] |
| PLGA | 65:35 | Not Specified | PBS, 37°C | 3.5 | 87.5 | Not Reported | [2] |
| PTMC | N/A | 291 | Lipase (B570770) Solution | 8 | ~45 | Not Reported | [3] |
| PTMC | N/A | 69 | Lipase Solution | 8 | ~10 | Not Reported | [3] |
| PTMC | N/A | Not Specified | PBS (pH 7.4), 37°C | >104 | Negligible | Negligible | [3] |
In Vivo Degradation Data
| Polymer | Lactic:Glycolic Acid Ratio | Initial Molecular Weight (kDa) | Implantation Site | Time (weeks) | Mass Loss (%) | Reference |
| PLGA | 85:15 | 44.6 | Maxillofacial (Human) | 52 | 100 | [1] |
| PLGA | 50:50 | 44 | Liver, Spleen (Mouse) | 1 | Not directly reported, but significant MW reduction | [4] |
| PTMC | N/A | 457 | Femur, Tibia (Rabbit) | 8 | 60 | [3] |
| PTMC | N/A | 89 | Femur, Tibia (Rabbit) | 8 | 20 | [3] |
| PTMC (low MW) | N/A | 1.6 | Subcutaneous (Rat) | 24 | ~12 (initial loss, then stable) | [5] |
Comparative Analysis of Degradation Characteristics
| Feature | Poly(trimethylene carbonate) (PTMC) | Poly(lactic-co-glycolic acid) (PLGA) |
| Primary Degradation Mechanism | Enzymatic surface erosion in vivo; very slow hydrolytic degradation.[3][5] | Bulk hydrolysis of ester bonds.[6] |
| Degradation Byproducts | Neutral, soluble fragments.[5] | Lactic acid and glycolic acid.[6] |
| Local pH Change | None. | Acidic, leading to autocatalysis.[2] |
| Degradation Rate Control | Primarily by molecular weight and enzymatic activity.[3] | Lactic:glycolic acid ratio, molecular weight, crystallinity, and geometry.[6] |
| Biocompatibility | Generally excellent, with minimal inflammatory response.[5] | Can elicit a foreign body response and inflammation due to acidic byproducts.[7] |
| Mechanical Properties during Degradation | Gradual loss of mechanical integrity from the surface inward. | Rapid loss of mechanical strength throughout the bulk material. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of polymer degradation. Below are typical experimental workflows for in vitro and in vivo degradation studies.
In Vitro Degradation Experimental Workflow
Figure 2: In vitro degradation workflow.
Protocol for In Vitro Degradation Study:
-
Sample Preparation: Prepare polymer samples (e.g., films, microspheres, or scaffolds) of defined dimensions and weight.
-
Sterilization: Sterilize the samples using a method that does not significantly alter their properties, such as ethylene oxide or gamma irradiation.
-
Incubation: Immerse the samples in a sterile degradation medium (e.g., phosphate-buffered saline (PBS) at pH 7.4 for hydrolytic degradation, or a lipase solution for enzymatic degradation of PTMC) in individual containers.[3][8] Incubate at 37°C with gentle agitation.
-
Time Points: At predetermined time intervals, retrieve a set of samples from the incubation medium.
-
Analysis:
-
Mass Loss: Wash the retrieved samples with deionized water to remove any residual salts, dry them to a constant weight under vacuum, and record the final weight. Calculate the percentage of mass loss.[2]
-
Molecular Weight: Determine the number-average (Mn) and weight-average (Mw) molecular weights of the dried samples using Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).[7]
-
Morphology: Examine the surface and cross-sectional morphology of the degraded samples using Scanning Electron Microscopy (SEM).
-
pH Measurement: Monitor the pH of the degradation medium at each time point to assess the release of acidic byproducts.[2]
-
In Vivo Degradation and Biocompatibility Experimental Workflow
Figure 3: In vivo degradation and biocompatibility workflow.
Protocol for In Vivo Degradation and Biocompatibility Study:
-
Implant Preparation: Fabricate and sterilize polymer implants of a specific size and shape.
-
Animal Model: Use a suitable animal model (e.g., rats or rabbits) and follow ethical guidelines for animal surgery.
-
Implantation: Surgically implant the sterile polymer samples into a specific anatomical location (e.g., subcutaneously in the dorsum or intramuscularly).[9][10]
-
Explantation: At designated time points, euthanize the animals and carefully explant the implants along with the surrounding tissue.
-
Implant Analysis: Analyze the explanted polymers for mass loss and changes in molecular weight as described in the in vitro protocol.
-
Histological Evaluation:
-
Fix the tissue surrounding the implant in formalin, embed it in paraffin, and section it.
-
Stain the tissue sections with Hematoxylin and Eosin (H&E) to observe the cellular infiltrate and assess the general inflammatory response.
-
Perform immunohistochemical staining for specific cell markers (e.g., CD68 for macrophages) to characterize the type of inflammatory cells present.
-
Cellular Response and Signaling Pathways
The degradation byproducts of PLGA and PTMC can trigger different cellular responses. The acidic degradation products of PLGA can lead to a localized drop in pH, which may induce an inflammatory response characterized by the polarization of macrophages towards a pro-inflammatory M1 phenotype. In contrast, the non-acidic degradation of PTMC generally results in a milder foreign body reaction.
Figure 4: Macrophage response to degradation products.
Conclusion
The choice between PTMC and PLGA for a specific biomedical application hinges on the desired degradation rate, the necessity for tunable degradation, and the acceptable level of inflammatory response. PLGA offers a wide range of degradation rates that can be tailored by adjusting its composition and molecular weight, but its acidic degradation products can be a concern for sensitive applications or for the stability of encapsulated drugs. PTMC, with its slower, enzyme-mediated surface erosion and non-acidic byproducts, presents a highly biocompatible alternative, particularly for long-term applications where a minimal inflammatory response is crucial. The experimental data and protocols provided in this guide are intended to assist researchers in making informed decisions for their specific needs in the development of advanced drug delivery systems and tissue engineering constructs.
References
- 1. In-patient versus in vitro degradation of P(L/DL)LA and PLGA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PLGA-The Smart Biocompatible Polimer: Kinetic Degradation Studies and Active Principle Release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The in vivo and in vitro degradation behavior of poly(trimethylene carbonate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kinampark.com [kinampark.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Comparison of the degradation behavior of PLGA scaffolds in micro-channel, shaking, and static conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo degradation behavior of poly(trimethylene carbonate-co-d,l-lactic acid) copolymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of Degradation Kinetics of Additively Manufactured PLGA Under Variable Mechanical Loading Paradigms - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 1,3-Dioxan-2-One in Solid Polymer Electrolytes
For Researchers, Scientists, and Drug Development Professionals
The pursuit of safer, higher-performance solid-state batteries has intensified research into novel solid polymer electrolytes (SPEs). Among the array of potential candidates, 1,3-dioxan-2-one (B34567), also known as trimethylene carbonate (TMC), is emerging as a promising monomer for in-situ polymerization of SPEs. This guide provides a comprehensive comparison of the performance of 1,3-dioxan-2-one-based electrolytes with other common alternatives, supported by experimental data.
While direct experimental data for 1,3-dioxan-2-one in SPEs is still growing, significant insights can be drawn from its polymer, poly(trimethylene carbonate) (PTMC). This guide leverages data from PTMC and compares it with well-established cyclic carbonates and ethers used in solid polymer electrolytes.
Performance Comparison of Cyclic Monomers for Solid Polymer Electrolytes
The performance of a solid polymer electrolyte is critically dependent on the chemical structure of the polymer host. Below is a comparison of key performance metrics for electrolytes derived from 1,3-dioxan-2-one (TMC), ethylene (B1197577) carbonate (EC), and 1,3-dioxolane (B20135) (DOL).
| Performance Metric | 1,3-Dioxan-2-One (TMC) based (PTMC) | Ethylene Carbonate (EC) based | 1,3-Dioxolane (DOL) based (PDOL) |
| Ionic Conductivity (RT, S/cm) | 10⁻⁹ - 10⁻⁷ (amorphous solid)[1], up to 0.52 x 10⁻³ (semi-solid)[2][3][4] | Typically used as a plasticizer or for interface formation[5]; high in liquid state | 10⁻⁴ - 10⁻³ (gel/quasi-solid) |
| Electrochemical Stability Window | Up to 4.7 V vs. Li/Li⁺[2][3][4], >5 V reported with certain salts[1] | High oxidative stability, often used in high-voltage systems | ~4.0 V vs. Li/Li⁺ (liquid), improves upon polymerization |
| Li-ion Transference Number (tLi⁺) | ~0.80 (at 60°C) | Varies with composition | ~0.61 (gel polymer) |
| Key Advantages | High electrochemical stability, good thermal stability, amorphous nature[1][6] | Forms stable SEI on graphite (B72142) anodes, high dielectric constant | High room temperature ionic conductivity, good interfacial contact via in-situ polymerization |
| Key Disadvantages | Relatively low ionic conductivity in pure solid state[1], requires plasticizers or copolymerization for enhancement[6] | High melting point (36°C), often requires co-solvents | Lower oxidative stability compared to carbonates |
| Cycling Performance | 97% capacity retention after 350 cycles (in semi-solid state)[2][3] | Enhances cycling stability when used as an additive | 82% capacity retention after 500 cycles (gel polymer) |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the synthesis and characterization of solid polymer electrolytes based on cyclic monomers.
In-situ Polymerization of Trimethylene Carbonate (1,3-Dioxan-2-One)
This protocol describes the in-situ formation of a semi-solid poly(trimethylene carbonate) electrolyte within a battery cell.
-
Materials:
-
Monomer: Trimethylene carbonate (TMC)
-
Lithium Salt: Lithium difluoro(oxalato)borate (LiDFOB)
-
Catalyst: P₂-tBu
-
-
Procedure:
-
Inside an argon-filled glovebox, the TMC monomer is mixed with LiDFOB (e.g., 10 mol% relative to the monomer).
-
The catalyst, P₂-tBu (e.g., 6 mol% relative to the monomer), is added to the mixture.
-
The resulting liquid precursor is then introduced into the battery assembly (e.g., a coin cell) containing the electrodes and separator.
-
The cell is sealed and allowed to rest at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 2 hours) to allow for in-situ polymerization.[4]
-
The extent of polymerization can be monitored by techniques such as nuclear magnetic resonance (NMR) spectroscopy on quenched aliquots.[4]
-
Synthesis of Poly(trimethylene carbonate) by Ring-Opening Polymerization
This method is used to synthesize the PTMC polymer ex-situ.
-
Materials:
-
Monomer: Trimethylene carbonate (TMC)
-
Catalyst: Stannous octoate (Sn(Oct)₂)
-
Solvent (for catalyst): Dry toluene
-
-
Procedure:
-
In a stainless steel reactor under an argon atmosphere, a specific molar ratio of TMC monomer is added to a solution of Sn(Oct)₂ in dry toluene.
-
The reactor is sealed and heated in an oven at a set temperature (e.g., 130°C) for an extended period (e.g., 72 hours), with intermittent shaking to ensure homogeneity.[7]
-
After the reaction, the resulting polymer is purified and dried.
-
The solid polymer electrolyte is then prepared by dissolving the synthesized PTMC and a lithium salt (e.g., LiTFSI) in a suitable solvent (e.g., acetonitrile), followed by casting and solvent evaporation to form a self-standing film.[7]
-
Electrochemical Characterization
-
Ionic Conductivity: Measured using electrochemical impedance spectroscopy (EIS) on a symmetric cell (e.g., stainless steel electrodes with the SPE in between). The conductivity is calculated from the bulk resistance obtained from the Nyquist plot.
-
Electrochemical Stability Window: Determined by linear sweep voltammetry (LSV) using a Li || SPE || stainless steel cell configuration.
-
Lithium-ion Transference Number (tLi⁺): Calculated using the Bruce-Vincent-Evans method, which combines AC impedance and DC polarization measurements on a symmetric Li || SPE || Li cell.
-
Cell Cycling Performance: Evaluated by assembling a full cell (e.g., Li || SPE || LiFePO₄) and subjecting it to galvanostatic charge-discharge cycles at various C-rates.
Visualizing Key Processes
Understanding the workflow and molecular interactions is facilitated by visual diagrams.
Caption: Workflow for the in-situ polymerization of 1,3-dioxan-2-one.
Caption: Logical relationship between monomer structure and electrolyte properties.
References
- 1. jumbobattery.com [jumbobattery.com]
- 2. Recyclable Li‐Metal Battery Electrolytes via In Situ Cyclic Carbonate Polymerization | Department of Chemistry [chem.ox.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Recyclable Li‐Metal Battery Electrolytes via In Situ Cyclic Carbonate Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An interfacial layer constructed by in situ polymerizing trimethyl phosphate and ethylene carbonate enabling durable solid-state lithium metal batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of coordination strength in solid polymer electrolytes: compositional dependence of transference numbers in the poly(ε-caprolactone)–poly(trimethylene carbonate) system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diva-portal.org [diva-portal.org]
A Comparative Analysis of Synthetic Routes to 1,3-Dioxan-4-ones: A Guide for Researchers
The 1,3-dioxan-4-one (B14726428) scaffold is a valuable heterocyclic motif in organic synthesis and medicinal chemistry, serving as a versatile intermediate in the preparation of a wide array of biologically active molecules and polymers.[1] The inherent bifunctionality of this six-membered ring, containing both an acetal (B89532) and a lactone moiety, allows for diverse chemical transformations. This guide provides a comparative analysis of various synthetic routes to 1,3-dioxan-4-ones, offering insights into their respective advantages and limitations to aid researchers in selecting the most suitable method for their specific applications.
Comparison of Synthetic Methodologies
The synthesis of 1,3-dioxan-4-ones can be broadly categorized into classical acid-catalyzed cyclizations and more contemporary, greener alternatives. The choice of synthetic route often depends on factors such as substrate availability, desired substitution pattern, and environmental considerations. A summary of the key methods with their respective conditions and reported yields is presented in Table 1.
| Synthesis Route | Reactants | Catalyst/Reagent | Solvent | Temperature | Reaction Time | Yield (%) | Reference(s) |
| Acid-Catalyzed Acetalization | β-Hydroxy carboxylic acid, Aldehyde/Ketone | p-Toluenesulfonic acid (p-TsOH) | Toluene | Reflux | 3 h | High | [1][2] |
| Boric Acid Catalysis (for 4,6-diones) | Malonic acid, Ketone | Boric acid, Acetic anhydride (B1165640) | Solvent-free | Room Temperature | 30 min | 81 | [3][4] |
| Gluconic Acid-Mediated Synthesis (for bis-derivatives) | Aromatic aldehyde, 1,3-Dioxane-4,6-dione (B14002328) | Gluconic acid aqueous solution | Water | Room Temperature | - | up to 92 | [5] |
| Prins Reaction | Alkene, Aldehyde | Iodine, Bis(trifluoromethanesulfonyl)imide salt | Various | Room Temperature | - | Good | [6] |
Table 1: Comparative analysis of different synthesis routes for 1,3-dioxan-4-one derivatives.
Key Synthetic Routes and Experimental Protocols
Acid-Catalyzed Acetalization
This is the most conventional and widely employed method for the synthesis of 1,3-dioxan-4-ones.[1] The reaction involves the acid-catalyzed condensation of a β-hydroxy carboxylic acid with an aldehyde or a ketone, with the concomitant removal of water to drive the equilibrium towards the product.
Experimental Protocol: General Synthesis of 1,3-Dioxan-4-one Derivatives via Acid-Catalyzed Acetalization
-
Reagents and Setup: A round-bottom flask is equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser. The flask is charged with the β-hydroxy acid (1.0 equivalent), the corresponding aldehyde or ketone (1.1 equivalents), a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.02 equivalents), and a suitable solvent for azeotropic water removal, such as toluene.[2]
-
Reaction: The reaction mixture is heated to reflux. The progress of the reaction is monitored by observing the collection of water in the Dean-Stark trap and can be further analyzed by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine. The organic layer is then dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is purified by silica (B1680970) gel column chromatography or distillation to yield the desired 1,3-dioxan-4-one derivative.[1]
Green Synthetic Approaches
In recent years, the development of environmentally benign synthetic methodologies has gained significant attention. For the synthesis of 1,3-dioxan-4-one analogues, several greener alternatives have been reported, focusing on the use of biodegradable catalysts and solvents, or solvent-free conditions.
Boric acid has been demonstrated as an efficient and mild catalyst for the synthesis of 1,3-dioxane-4,6-diones from malonic acid and ketones under solvent-free conditions.[3][4] This method offers advantages such as short reaction times, high yields, and the use of an inexpensive and environmentally friendly catalyst.[4]
Experimental Protocol: Boric Acid-Catalyzed Synthesis of 2,2-Dimethyl-1,3-dioxane-4,6-dione
-
Reagents and Setup: In a flask, malonic acid (0.05 mol) and acetone (B3395972) (0.05 mol) are mixed. Boric acid (0.3 mol%) and acetic anhydride are added to the mixture at room temperature.[4]
-
Reaction: The reaction is stirred at 30°C for 30 minutes. The progress of the reaction can be monitored by TLC.
-
Work-up and Purification: After completion of the reaction, the mixture is worked up to isolate the product. The catalyst can often be recovered and reused.[4]
A notable green approach involves the use of a gluconic acid aqueous solution (GAAS) as both a recyclable and biodegradable solvent and catalyst.[5][7] This method has been successfully applied to the synthesis of 5,5-(phenylmethylene)bis(1,3-dioxane-4,6-dione) derivatives. The reaction proceeds efficiently at room temperature, offering high yields.[5]
Experimental Protocol: Gluconic Acid-Mediated Synthesis of 5,5-(Phenylmethylene)bis(1,3-dioxane-4,6-dione) Derivatives
-
Reagents and Setup: An aromatic aldehyde (1 mmol) and a 1,3-dioxane-4,6-dione (2 mmol) are added to a 50 wt% gluconic acid aqueous solution (4.0 mL).[5]
-
Reaction: The mixture is stirred at room temperature. The reaction progress is monitored by TLC.
-
Work-up and Purification: Upon completion, the product is isolated by filtration. The GAAS filtrate can be recovered and reused for subsequent reactions.[5]
Visualizing the Synthetic Workflow
A general workflow for the synthesis and characterization of 1,3-dioxan-4-ones is depicted in the following diagram. This outlines the key stages from the selection of starting materials to the final analysis of the synthesized product.
Caption: General workflow for the synthesis and analysis of 1,3-dioxan-4-ones.
Conclusion
The synthesis of 1,3-dioxan-4-ones can be achieved through various routes, with the acid-catalyzed acetalization of β-hydroxy carboxylic acids and carbonyl compounds being the most established method. However, the emergence of greener alternatives, such as the use of boric acid under solvent-free conditions and gluconic acid in aqueous media, offers significant advantages in terms of environmental impact, reaction efficiency, and operational simplicity. The selection of a particular synthetic strategy should be guided by the specific requirements of the target molecule, the availability of starting materials, and the desired scale of the reaction. The experimental protocols and comparative data presented in this guide are intended to assist researchers in making informed decisions for the successful synthesis of 1,3-dioxan-4-one derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. [PDF] AN EFFICIENT SYNTHESIS OF 1,3-DIOXANE-4,6-DIONES CATALYZED BY BORIC ACID | Semantic Scholar [semanticscholar.org]
- 4. heteroletters.org [heteroletters.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
Revolutionizing Battery Performance: A Comparative Analysis of Difluoroethylene Carbonate (DFEC) as a Key Electrolyte Additive
In the relentless pursuit of enhanced energy storage solutions, electrolyte additives play a pivotal role in optimizing the performance and lifespan of lithium-ion batteries. Among these, fluorinated compounds, particularly difluoroethylene carbonate (DFEC), have emerged as a subject of intense research. This guide provides a comprehensive comparison of DFEC with other electrolyte additives, supported by experimental data, to elucidate its impact on battery performance. The insights presented are tailored for researchers, scientists, and professionals in the field of battery technology and materials science.
The primary function of electrolyte additives is to facilitate the formation of a stable solid electrolyte interphase (SEI) on the electrode surface, particularly the anode. A robust SEI layer is crucial for preventing the continuous decomposition of the electrolyte, minimizing capacity fade, and ensuring the longevity of the battery. Fluorinated additives like DFEC and its counterpart, fluoroethylene carbonate (FEC), are known to form a more stable, LiF-rich SEI layer compared to conventional carbonate electrolytes.[1][2][3]
Comparative Performance of DFEC and Other Additives
The efficacy of DFEC as an electrolyte additive is best understood through a comparative analysis of key performance metrics against a baseline electrolyte and other common additives. The following table summarizes the quantitative data from various studies, highlighting the superior performance of DFEC-containing electrolytes.
| Electrolyte Additive | Anode Material | Cathode Material | Capacity Retention | Coulombic Efficiency | Key Findings |
| Baseline (No Additive) | Graphite | LiNi0.5Mn0.3Co0.2O2 (NCM532) | ~80% after 200 cycles | ~92.2% (initial) | Significant capacity decay due to unstable SEI formation.[4] |
| Fluoroethylene Carbonate (FEC) | Silicon-Carbon | - | 83.82% after 50 cycles (with 2 wt% FEC) vs. 54.81% (no additive) | - | Forms a stable SEI that reduces capacity loss and interfacial impedance.[5] |
| Difluoroethylene Carbonate (DFEC) | Lithium Metal | LiNi0.8Co0.1Mn0.1O2 (NCM811) | 75% after 200 cycles at 4.5V | - | Boosts the stability of the electrolyte-electrode interphase, especially at high voltages.[6] |
| DFEC | - | - | 94% after 800 cycles (vs. 89% with FEC) | - | Demonstrates superior long-term cycling stability compared to FEC.[7] |
| Vinylene Carbonate (VC) | Nano-silicon/Carbon | - | - | - | Often used to enhance lifetime but can be less beneficial than FEC for silicon anodes.[8] |
| Lithium Difluorophosphate (LiDFP) | Graphite | NCM523 | - | - | Suppresses electrode cross-talk and is effective at high voltages.[9] |
The Mechanism of Action: SEI Formation with DFEC
The superior performance of DFEC is attributed to its electrochemical reduction on the anode surface, which leads to the formation of a thin, uniform, and highly stable SEI layer. This layer is rich in lithium fluoride (B91410) (LiF), which possesses excellent chemical and mechanical stability. The presence of two fluorine atoms in DFEC is believed to contribute to a more robust and effective passivation layer compared to FEC, which has only one.[10][11] This LiF-rich SEI effectively suppresses the decomposition of the bulk electrolyte and mitigates the detrimental effects of electrode volume changes during cycling, particularly in high-capacity anode materials like silicon.[12][13]
Experimental Protocols
To ensure the reproducibility and validity of the findings, standardized experimental protocols are essential. Below are the methodologies for key experiments cited in the assessment of electrolyte additives.
1. Cell Assembly and Electrochemical Cycling:
-
Cell Type: 2032-type coin cells are commonly used for half-cell and full-cell testing.
-
Electrodes: Electrodes are prepared by casting a slurry of the active material (e.g., silicon-graphite), a conductive agent (e.g., carbon black), and a binder (e.g., polyvinylidene fluoride) onto a current collector (e.g., copper foil for anodes, aluminum foil for cathodes).[12]
-
Electrolyte Preparation: The baseline electrolyte typically consists of 1.0-1.2 M LiPF6 in a mixture of organic carbonate solvents such as ethylene (B1197577) carbonate (EC) and ethyl methyl carbonate (EMC) (e.g., 3:7 w/w). Additives like DFEC are then introduced at specific weight percentages (e.g., 2-10 wt%).[5][13]
-
Assembly: Cells are assembled in an argon-filled glove box to prevent moisture and air contamination. A microporous polymer separator is placed between the anode and cathode.
-
Cycling Protocol: Galvanostatic cycling is performed using a battery cycler at a constant temperature (e.g., 30 °C). The cells are cycled between specific voltage limits (e.g., 3.0-4.4 V) at various C-rates (e.g., C/10, C/3, C/1).
2. Electrochemical Impedance Spectroscopy (EIS):
-
Purpose: To investigate the interfacial resistance and charge transfer kinetics.
-
Procedure: EIS is typically performed at different states of charge and after a certain number of cycles. A small AC voltage (e.g., 5-10 mV) is applied over a frequency range (e.g., 100 kHz to 0.01 Hz). The resulting impedance data is analyzed using Nyquist plots.[1]
3. Post-mortem Analysis (SEM, XPS):
-
Purpose: To characterize the morphology and chemical composition of the SEI layer after cycling.
-
Scanning Electron Microscopy (SEM): Used to visualize the surface of the electrodes and observe any changes in morphology, such as cracking or the formation of a uniform SEI layer.[1][13]
-
X-ray Photoelectron Spectroscopy (XPS): Employed to determine the elemental and chemical composition of the SEI layer, confirming the presence of species like LiF and other reduction products.[13][14]
References
- 1. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Enhanced high voltage performance of LiNi0.5Mn0.3Co0.2O2 cathode via the synergistic effect of LiPO2F2 and FEC in fluorinated electrolyte for lithium-ion batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 8. Lifetime vs. rate capability: Understanding the role of FEC and VC in high-energy Li-ion batteries with nano-silicon anodes [publica.fraunhofer.de]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
A Researcher's Guide to Validating Polymer Molecular Weight: A Comparison of Gel Permeation Chromatography and Advanced Detection Methods
For researchers, scientists, and drug development professionals, the accurate determination of a polymer's molecular weight is paramount. This critical parameter dictates a material's physical and mechanical properties, influencing its performance in applications ranging from drug delivery systems to advanced materials. Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), stands as a cornerstone technique for this purpose. However, the validation of GPC data through various calibration methods and in comparison with alternative techniques is crucial for ensuring data accuracy and reliability.
This guide provides an objective comparison of GPC methodologies for polymer molecular weight validation, supported by experimental data and detailed protocols. We will explore conventional GPC, its calibration techniques, and its validation against advanced methods such as light scattering and viscometry, providing a comprehensive overview for laboratory professionals.
The Principle of Gel Permeation Chromatography
GPC separates polymer molecules based on their size, or more accurately, their hydrodynamic volume in solution.[1][2][3] A dissolved polymer sample is passed through a column packed with porous gel beads.[1][4][5] Larger molecules, unable to enter the pores, travel a shorter path and elute from the column more quickly.[1][4][5] Conversely, smaller molecules penetrate the pores to varying extents, resulting in a longer retention time.[1][4][5] By calibrating the system with polymer standards of known molecular weights, the elution time of an unknown polymer can be correlated to its molecular weight distribution.[6][7]
Data Presentation: Comparing GPC Methodologies
The accuracy of GPC is highly dependent on the calibration method and the detectors used.[1] While conventional calibration offers a straightforward approach, it provides a relative molecular weight. Advanced detectors, such as multi-angle light scattering (MALS) and viscometers, can provide absolute molecular weight determination, offering a more accurate characterization, especially for complex or novel polymers.[1][8][9]
Below is a comparison of molecular weight data for a NIST 1475a polyethylene (B3416737) certified reference material, illustrating the differences between standardized GPC and GPC coupled with light scattering.
| Parameter | Standardized GPC (Relative to Polystyrene Standards) | GPC with Light Scattering (Absolute) | Certified Value |
| Weight-Average Molecular Weight (Mw) | 108,637 Da | 53,070 Da | 52,481 Da |
This data highlights that standardized GPC can significantly overestimate the molecular weight when the polymer standard (polystyrene) has a different hydrodynamic volume compared to the sample (polyethylene).[10] GPC with light scattering, an absolute method, provides a value much closer to the certified molecular weight.[10]
Experimental Protocols
Detailed and consistent experimental protocols are vital for reproducible and accurate GPC results.[11][12]
General GPC Sample Preparation Protocol
Proper sample preparation is a critical first step to avoid issues like column clogging and inaccurate results.[2][13]
-
Weighing: Accurately weigh 5–10 mg of the dry polymer sample.[13]
-
Solvent Selection: Choose a high-purity solvent that completely dissolves the polymer and is compatible with the GPC system.[12][13][14] Common solvents include tetrahydrofuran (B95107) (THF), chloroform, and dimethylformamide (DMF).[13]
-
Dissolution: Dissolve the polymer in the chosen solvent at a concentration typically between 1 and 2 mg/mL.[14] Gentle agitation or mild heating may be required, but vigorous shaking or sonication should be avoided as it can cause shear degradation of the polymer chains.[2][12][14] Allow sufficient time for complete dissolution, which can range from one hour to overnight.[14]
-
Filtration: Filter the polymer solution through a 0.2–0.45 µm syringe filter to remove any particulate matter.[2][11][13]
-
Degassing: Degas the sample solution to eliminate dissolved gases that can interfere with the detector signal.[11][13]
Conventional GPC with Calibration Standards
This is a relative method where the molecular weight of an unknown polymer is determined by comparing its elution time to that of well-characterized polymer standards.[6][7]
-
Standard Preparation: Prepare a series of narrow molecular weight distribution standards (e.g., polystyrene, polymethyl methacrylate) at known concentrations in the mobile phase.[6][12] The standards should cover the expected molecular weight range of the sample.[11][12]
-
System Equilibration: Equilibrate the GPC system with the mobile phase until a stable baseline is achieved.[11]
-
Standard Injection: Sequentially inject the standard solutions, starting from the lowest molecular weight.[2]
-
Calibration Curve Generation: Plot the logarithm of the peak molecular weight (Mp) of each standard against its corresponding retention time to generate a calibration curve.
-
Sample Analysis: Inject the prepared polymer sample and record its chromatogram.
-
Data Analysis: Use the calibration curve to determine the molecular weight averages (Mn, Mw, Mz) and the polydispersity index (PDI) of the sample.[1][2]
GPC with Multi-Angle Light Scattering (MALS) Detection
Coupling GPC with a MALS detector allows for the determination of the absolute molecular weight without the need for column calibration with reference standards.[8][9][15]
-
System Setup: A MALS detector is placed in-line after the GPC column and before the concentration detector (typically a differential refractive index, dRI, detector).
-
Sample Analysis: Inject the prepared polymer sample. The separated molecules pass through the MALS detector, which measures the intensity of scattered light at various angles.[15]
-
Data Acquisition: Simultaneously, the concentration of the eluting polymer is measured by the dRI detector.
-
Data Analysis: The MALS software uses the light scattering intensity and concentration data to calculate the absolute molecular weight at each elution volume. This allows for the determination of the complete molecular weight distribution.[8]
Triple Detection GPC (GPC-TDA)
This powerful technique combines a MALS detector, a viscometer, and a concentration detector to provide comprehensive information about the polymer, including absolute molecular weight, intrinsic viscosity, and branching.[1][5][16]
-
System Setup: The system includes a GPC column followed by a series of detectors: MALS, viscometer, and dRI.
-
Sample Analysis: Inject the prepared polymer sample.
-
Data Acquisition: Data from all three detectors are collected simultaneously as the polymer elutes.
-
Data Analysis: The combination of data allows for the construction of a Mark-Houwink plot (log intrinsic viscosity vs. log molecular weight), which provides insights into the polymer's conformation and branching structure.[7][16]
Mandatory Visualization
To better understand the experimental workflows and the relationships between these validation methods, the following diagrams are provided.
Caption: General experimental workflow for GPC analysis.
Caption: Relationship of GPC validation methods.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. benchchem.com [benchchem.com]
- 3. Molecular Weight Characterisation - The Use of GPC - impact solutions [impact-solutions.co.uk]
- 4. scribd.com [scribd.com]
- 5. selectscience.net [selectscience.net]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Confirmation of Polymer Structure Using GPC | Malvern Panalytical [malvernpanalytical.com]
- 8. wyatt.com [wyatt.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. jordilabs.com [jordilabs.com]
- 11. m.youtube.com [m.youtube.com]
- 12. agilent.com [agilent.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. Sample Preparation – GPC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 15. separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 16. GPC Analysis of Polymers: Measuring Molecular Weight and Distribution | Separation Science [sepscience.com]
A Comparative Guide to the Reactivity of Six-Membered vs. Five-Membered Cyclic Carbonates
For Researchers, Scientists, and Drug Development Professionals
The reactivity of cyclic carbonates is a critical consideration in the synthesis of biodegradable polymers such as polycarbonates and poly(hydroxyurethane)s. The ring size of these monomers, specifically the comparison between six-membered and five-membered cyclic carbonates, plays a pivotal role in determining their suitability for various applications, from drug delivery systems to advanced materials. This guide provides an objective comparison of their reactivity, supported by experimental data, to aid in monomer selection and reaction design.
Executive Summary
Six-membered cyclic carbonates generally exhibit higher reactivity than their five-membered counterparts in both ring-opening polymerization (ROP) and aminolysis reactions. This enhanced reactivity is primarily attributed to greater ring strain in the six-membered ring structure. Consequently, six-membered cyclic carbonates can often be polymerized or reacted under milder conditions and at faster rates. However, the synthesis of five-membered cyclic carbonates is typically more straightforward. The choice between a six- and five-membered cyclic carbonate, therefore, involves a trade-off between reactivity and monomer accessibility.
Data Presentation: A Quantitative Comparison
The following tables summarize key quantitative data comparing the reactivity of representative six-membered and five-membered cyclic carbonates.
Table 1: Reactivity of Cyclic Carbonates with Amines
The reaction of cyclic carbonates with amines to form hydroxyurethanes is a key step in the synthesis of non-isocyanate polyurethanes. The data below, derived from a study by Tomita et al., compares the reaction of a six-membered cyclic carbonate, 5-(2-propenyl)-1,3-dioxan-2-one, and a five-membered cyclic carbonate, 4-(3-butenyl)-1,3-dioxolan-2-one, with hexylamine (B90201) and benzylamine.
| Cyclic Carbonate (CC) | Amine | Temperature (°C) | Reaction Rate Constant (k, L/mol·h) | Activation Energy (Ea, kJ/mol) |
| Six-Membered CC | Hexylamine | 50 | 1.42 | 10.1 |
| Benzylamine | 50 | 0.29 | - | |
| Five-Membered CC | Hexylamine | 50 | 0.04 | 24.6 |
| Benzylamine | 50 | 0.01 | - |
Data sourced from Tomita et al. J Polym Sci A: Polym Chem 39: 162–168, 2001.
Table 2: Thermodynamic Parameters for Ring-Opening Polymerization (ROP)
The thermodynamics of ROP are crucial for determining the polymerizability of a cyclic monomer. A negative enthalpy of polymerization (ΔHₚ) is generally required for polymerization to be favorable.
| Cyclic Carbonate | Ring Size | Enthalpy of Polymerization (ΔHₚ) | Polymerizability |
| Trimethylene Carbonate (TMC) | Six-Membered | Negative | Thermodynamically favorable |
| Ethylene (B1197577) Carbonate (EC) | Five-Membered | +125.6 kJ/mol[1][2][3] | Thermodynamically unfavorable for homopolymerization without decarboxylation[1][2][3] |
Reaction Mechanisms and Reactivity Differences
The difference in reactivity between six- and five-membered cyclic carbonates stems from fundamental thermodynamic and kinetic factors.
Ring-Opening Polymerization (ROP)
Six-membered cyclic carbonates, such as trimethylene carbonate (TMC), readily undergo ROP at lower temperatures (typically <100°C) due to significant ring strain.[4] In contrast, the ROP of five-membered cyclic carbonates like ethylene carbonate (EC) is thermodynamically unfavorable.[1][4] Polymerization of five-membered rings generally requires higher temperatures (>150°C), and is often accompanied by the elimination of carbon dioxide (decarboxylation).[4] This decarboxylation leads to the formation of poly(ether-carbonate) copolymers rather than pure polycarbonates.[1][4]
dot
Aminolysis
The reaction of cyclic carbonates with amines is a nucleophilic acyl substitution reaction. The higher ring strain of six-membered cyclic carbonates makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by an amine.[5] This results in significantly faster reaction rates for six-membered rings compared to their five-membered counterparts, as evidenced by the data in Table 1. The lower activation energy for the reaction of the six-membered cyclic carbonate with hexylamine further underscores its higher reactivity.[5]
Experimental Protocols
Below are generalized experimental protocols for key comparative experiments. Researchers should adapt these protocols based on the specific monomers, initiators, and catalysts used.
Protocol 1: Comparative Kinetics of Aminolysis of a Six-Membered vs. a Five-Membered Cyclic Carbonate
Objective: To determine and compare the reaction rate constants for the aminolysis of a representative six-membered and five-membered cyclic carbonate.
Materials:
-
Six-membered cyclic carbonate (e.g., Trimethylene Carbonate)
-
Five-membered cyclic carbonate (e.g., Propylene Carbonate)
-
Amine (e.g., Hexylamine)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide, DMF)
-
Internal standard for NMR spectroscopy (e.g., 1,3,5-Trioxane)
-
NMR tubes
-
Constant temperature bath
Procedure:
-
Prepare stock solutions of the six-membered cyclic carbonate, five-membered cyclic carbonate, hexylamine, and the internal standard in the anhydrous solvent.
-
In a typical experiment, equimolar amounts of the cyclic carbonate and hexylamine are mixed in an NMR tube at a known concentration. The internal standard is also added.
-
The reaction is initiated by placing the NMR tube in a pre-heated constant temperature bath.
-
¹H NMR spectra are recorded at regular time intervals to monitor the disappearance of the reactant peaks and the appearance of the product peaks.
-
The concentration of the reactants and products at each time point is determined by integrating the respective peaks relative to the internal standard.
-
The reaction rate constant (k) is determined by plotting the appropriate concentration-time data (e.g., ln([CC]) vs. time for a pseudo-first-order reaction or 1/[CC] vs. time for a second-order reaction) and calculating the slope of the resulting line.
-
The experiment is repeated for both the six-membered and five-membered cyclic carbonates at various temperatures to determine the activation energy using the Arrhenius equation.
dot
Protocol 2: Comparative Ring-Opening Polymerization (ROP)
Objective: To compare the polymerizability of a six-membered and a five-membered cyclic carbonate under identical conditions.
Materials:
-
Six-membered cyclic carbonate (e.g., Trimethylene Carbonate, purified by recrystallization)
-
Five-membered cyclic carbonate (e.g., Ethylene Carbonate, purified by distillation)
-
Initiator (e.g., Benzyl alcohol)
-
Organocatalyst (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene, DBU)
-
Anhydrous solvent (e.g., Toluene)
-
Schlenk flasks and vacuum line
-
Dry ice/acetone bath
-
Precipitation solvent (e.g., cold methanol)
Procedure:
-
All glassware is dried in an oven overnight and assembled hot under a flow of dry nitrogen.
-
The cyclic carbonate monomer is charged into a Schlenk flask and dried under vacuum.
-
Anhydrous solvent is added via cannula, followed by the initiator and catalyst solutions.
-
The reaction mixture is stirred at a set temperature (e.g., room temperature for the six-membered ring, and a higher temperature for the five-membered ring in a parallel experiment).
-
Samples are withdrawn at regular intervals via a syringe and quenched in cold methanol (B129727) to precipitate the polymer.
-
The conversion of the monomer is determined by ¹H NMR spectroscopy of the crude reaction mixture.
-
The molecular weight and polydispersity of the precipitated polymer are determined by Gel Permeation Chromatography (GPC).
-
The polymer structure is confirmed by ¹H and ¹³C NMR spectroscopy, paying close attention to the presence of ether linkages in the case of the five-membered cyclic carbonate polymerization.
Conclusion
The choice between a six-membered and a five-membered cyclic carbonate for polymerization or other chemical transformations is dictated by the desired reactivity and the synthetic accessibility of the monomer. Six-membered cyclic carbonates offer the advantage of higher reactivity, enabling reactions to proceed under milder conditions and often with greater control over the resulting polymer architecture. This is particularly evident in ring-opening polymerization, where they readily form polycarbonates, and in aminolysis reactions, where they exhibit significantly faster kinetics. Conversely, five-membered cyclic carbonates are often more readily available but require more forcing conditions for reactions, which can lead to side products such as ether linkages during polymerization. For applications where high reactivity and the formation of pure polycarbonates are paramount, six-membered cyclic carbonates are the superior choice. However, for applications where monomer cost and availability are the primary drivers, and the presence of ether linkages can be tolerated or is even desired, five-membered cyclic carbonates remain a viable option. This guide provides the foundational data and experimental frameworks to assist researchers in making informed decisions for their specific research and development needs.
References
A Comparative Guide to the Electrochemical Stability of 1,3-Dioxan-2-One Based Electrolytes
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate electrolyte system is paramount in the development of high-performance and long-lasting lithium-ion batteries. The electrochemical stability window (ESW) of the electrolyte is a critical parameter that dictates the operational voltage range of the battery, thereby influencing its energy density and cycle life. This guide provides a comparative analysis of the electrochemical stability of electrolytes based on 1,3-dioxan-2-one, commonly known as propylene (B89431) carbonate (PC), against other widely used carbonate solvents: ethylene (B1197577) carbonate (EC), dimethyl carbonate (DMC), and diethyl carbonate (DEC).
Data Presentation: A Comparative Overview
The following table summarizes the key properties and electrochemical stability window of the compared electrolyte solvents. It is important to note that the ESW is not an intrinsic property of the solvent alone but is significantly influenced by the type of salt, salt concentration, electrode material, and the presence of additives. The data presented here are representative values from various studies.
| Solvent | Structure | Key Characteristics | Anodic Limit (V vs. Li/Li⁺) | Cathodic Limit (V vs. Li/Li⁺) |
| 1,3-Dioxan-2-one (PC) |
ngcontent-ng-c3973722063="" class="ng-star-inserted"> | Wide liquid range (-48.8 to 242.0 °C), good low-temperature performance, high dielectric constant.[1] Can cause graphite (B72142) exfoliation when used as a single solvent.[1] | ~6.0–6.8[2] | Limited by lithium plating.[3] |
| Ethylene Carbonate (EC) |
| Essential for forming a stable Solid Electrolyte Interphase (SEI) on graphite anodes.[1][4] High melting point (~36 °C).[1][5] | ~5.5–6.7[2] | Forms a stable SEI.[1] |
| Dimethyl Carbonate (DMC) |
| Low viscosity, good wetting properties, often used as a co-solvent to improve conductivity.[6] Relatively stable, producing little gas upon thermal decomposition. | Typically lower than cyclic carbonates. | Generally stable. |
| Diethyl Carbonate (DEC) |
| Low viscosity, improves low-temperature performance.[7][8] Often used in combination with EC and DMC.[8] | Typically lower than cyclic carbonates. | Generally stable. |
Note: The anodic and cathodic limits are highly dependent on the experimental conditions and the presence of other electrolyte components.
Discussion of Performance
1,3-Dioxan-2-one (Propylene Carbonate, PC): PC-based electrolytes are favored for their wide liquid temperature range and excellent performance at low temperatures. However, a significant drawback is their incompatibility with graphitic anodes when used as the sole solvent. The PC molecule can co-intercalate into the graphite layers, leading to exfoliation and rapid capacity degradation.[1] Despite this, PC is a valuable component in electrolyte formulations for devices that do not use graphitic anodes or in combination with additives that promote the formation of a stable SEI. Computationally, the oxidation potential of PC has been estimated to be in the range of 6.0–6.8 V vs. Li/Li⁺.[2]
Ethylene Carbonate (EC): EC is a cornerstone of modern lithium-ion battery electrolytes due to its exceptional ability to form a stable and protective SEI layer on the surface of graphite anodes.[1][4] This SEI layer is crucial for preventing further electrolyte decomposition and ensuring long-term cycling stability. The primary disadvantage of EC is its high melting point, which necessitates its use in combination with co-solvents to create a liquid electrolyte at room temperature.[1][5] Theoretical calculations suggest an oxidation potential for EC between 5.5 and 6.7 V vs. Li/Li⁺.[2]
Dimethyl Carbonate (DMC) and Diethyl Carbonate (DEC): These linear carbonates are primarily used as co-solvents to reduce the viscosity and increase the ionic conductivity of EC-based electrolytes, particularly at low temperatures.[6][7][8] They generally possess lower oxidative stability compared to their cyclic counterparts, EC and PC. However, their role in enhancing the overall performance of the electrolyte mixture is critical for achieving high power and low-temperature capabilities. DMC is noted for its relative thermal stability, producing minimal gas during decomposition.[9]
Experimental Protocols
The electrochemical stability window of an electrolyte is typically determined using linear sweep voltammetry (LSV) or cyclic voltammetry (CV). Below is a generalized experimental protocol.
Objective: To determine the anodic and cathodic limits of an electrolyte.
Materials and Equipment:
-
Three-electrode electrochemical cell (e.g., a coin cell or a Swagelok-type cell)
-
Working electrode (e.g., platinum, glassy carbon, or stainless steel)
-
Reference electrode (e.g., lithium metal)
-
Counter electrode (e.g., lithium metal)
-
Potentiostat/Galvanostat
-
Glovebox with an inert atmosphere (e.g., argon)
-
Electrolyte solution to be tested (e.g., 1 M LiPF6 in the desired carbonate solvent)
Procedure (Linear Sweep Voltammetry):
-
Cell Assembly: Inside an inert-atmosphere glovebox, assemble the three-electrode cell with the working, reference, and counter electrodes, separated by a separator soaked in the electrolyte solution.
-
Open Circuit Voltage (OCV) Measurement: Allow the cell to rest for a period (e.g., 1 hour) to reach a stable OCV.
-
Anodic Scan: Perform a linear sweep of the potential from the OCV to a high positive potential (e.g., 6.0 V vs. Li/Li⁺) at a slow scan rate (e.g., 0.1 to 1.0 mV/s).[10]
-
Cathodic Scan: In a separate experiment or as part of a cyclic voltammogram, perform a linear sweep of the potential from the OCV to a low negative potential (e.g., -0.5 V vs. Li/Li⁺) at the same scan rate.
-
Data Analysis: The anodic and cathodic limits are typically defined as the potential at which a significant increase in current density is observed, indicating the onset of electrolyte oxidation or reduction, respectively. A current density cutoff (e.g., 0.01 mA/cm²) is often used to define these limits.
Procedure (Cyclic Voltammetry):
-
Cell Assembly and OCV Measurement: Follow steps 1 and 2 from the LSV procedure.
-
Cyclic Scan: Perform a cyclic scan of the potential, starting from the OCV, sweeping to the anodic limit, then reversing the scan to the cathodic limit, and finally returning to the OCV.[11] Multiple cycles may be performed.
-
Data Analysis: The voltammogram will show the potential ranges where oxidation and reduction of the electrolyte occur. The onset potentials for these processes define the electrochemical stability window.
Mandatory Visualization
Caption: Logical relationship between electrolyte solvents and key performance metrics.
Caption: Experimental workflow for determining the electrochemical stability window.
References
- 1. researchgate.net [researchgate.net]
- 2. Exploring the redox decomposition of ethylene carbonate–propylene carbonate in Li-ion batteries - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00847H [pubs.rsc.org]
- 3. Mixtures of protic ionic liquids and propylene carbonate as advanced electrolytes for lithium-ion batteries - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C4CP03830D [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. Diethyl Carbonate in Battery Electrolytes | epchems.com [epchems.com]
- 8. chemcomplex.com [chemcomplex.com]
- 9. osti.gov [osti.gov]
- 10. A Critical Review for an Accurate Electrochemical Stability Window Measurement of Solid Polymer and Composite Electrolytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclic voltammetry - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of 1,3-Dioxan-2-one: A Guide for Laboratory Professionals
Authoritative guidance on the safe and compliant disposal of 1,3-Dioxan-2-one, ensuring the protection of personnel and the environment. This document provides essential procedural steps for researchers, scientists, and drug development professionals.
1,3-Dioxan-2-one, also known as trimethylene carbonate, is a valuable compound in polymer chemistry and materials science.[1] However, its safe handling and disposal are paramount due to its potential health hazards. This guide outlines the necessary precautions and step-by-step procedures for the proper disposal of 1,3-Dioxan-2-one, aligning with standard laboratory safety protocols and regulatory requirements.
Hazard Identification and Safety Precautions
1,3-Dioxan-2-one is classified with the following hazards:
Before handling 1,3-Dioxan-2-one, it is crucial to wear appropriate Personal Protective Equipment (PPE).
Table 1: Required Personal Protective Equipment (PPE)
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., nitrile rubber) | To prevent skin contact and irritation. |
| Eye Protection | Safety glasses with side-shields or goggles | To protect against splashes and eye irritation. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a dust mask or respirator may be necessary. | To avoid inhalation and respiratory tract irritation. |
Step-by-Step Disposal Procedure for 1,3-Dioxan-2-one
The primary methods for the disposal of 1,3-Dioxan-2-one are through a licensed chemical waste disposal service or by controlled incineration.[3] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3]
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unwanted or expired 1,3-Dioxan-2-one in its original container or a clearly labeled, sealed, and compatible waste container.
-
Label the container as "Hazardous Waste" and include the full chemical name: "1,3-Dioxan-2-one".
-
Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
-
Contaminated Materials:
-
Any materials grossly contaminated with 1,3-Dioxan-2-one, such as gloves, weighing paper, or absorbent pads, should be collected in a separate, sealed plastic bag or container.
-
Label the container as "Hazardous Waste" and list the contents (e.g., "Gloves contaminated with 1,3-Dioxan-2-one").
-
2. Spill Management and Cleanup:
In the event of a spill, follow these procedures immediately:
-
For Dry Spills:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, gently sweep or scoop the spilled material to avoid generating dust.[2]
-
Use dry clean-up procedures.[2]
-
Place the collected solid into a labeled hazardous waste container.[2]
-
Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste. Prevent runoff into drains.[2]
-
-
For Spills Dissolved in a Solvent:
-
Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).
-
Collect the absorbent material into a labeled hazardous waste container.
-
Ventilate the area and wash the spill site once the material has been removed.
-
3. Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Ensure all paperwork and labeling are completed according to local and national regulations.[2]
Experimental Protocols Cited
This guidance is based on standard safety protocols and information derived from Safety Data Sheets (SDS) for 1,3-Dioxan-2-one. No experimental research was conducted for this document. The procedures outlined are in accordance with general laboratory safety and waste disposal principles.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 1,3-Dioxan-2-one.
Caption: Decision workflow for the proper disposal of 1,3-Dioxan-2-one waste.
References
Essential Safety and Operational Guide for Handling 1,3-Dioxan-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety, logistical, and procedural information for the proper handling and disposal of 1,3-Dioxan-2-one (also known as trimethylene carbonate) in a laboratory setting. Adherence to these guidelines is essential for ensuring the safety of all personnel.
Hazard Identification and Personal Protective Equipment (PPE)
1,3-Dioxan-2-one is classified as a compound that causes skin irritation and serious eye irritation. It may also cause respiratory irritation. Therefore, a comprehensive personal protective equipment plan is mandatory for handling this chemical.
Quantitative Data for Personal Protective Equipment
The following table summarizes the required PPE and provides available quantitative resistance data. It is important to note that specific breakthrough time data for 1,3-Dioxan-2-one is limited; therefore, data for structurally related compounds or general chemical resistance is provided as a guideline. Always consult the specific glove manufacturer's resistance data if available.
| Body Part | Personal Protective Equipment | Specifications and Rationale | Quantitative Data/Chemical Resistance |
| Eyes/Face | Chemical safety goggles and a face shield | Provides protection from splashes and vapors. Must comply with EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards. | Not Applicable |
| Skin/Body | Chemical-resistant lab coat or apron | Protects against spills and contamination of personal clothing. | Not Applicable |
| Hands | Chemical-resistant gloves | Prevents skin contact, which can cause irritation. Double gloving is recommended. | Natural Rubber: Fair resistance to 1,3-Dioxane. Nitrile: Poor resistance to 1,3-Dioxane. Recommendation: Given the poor resistance of nitrile to a similar compound, neoprene or butyl rubber gloves should be considered for extended contact. Always inspect gloves for degradation and replace them immediately after contamination. |
| Respiratory | NIOSH-approved respirator with organic vapor cartridges | Required when handling large quantities, in poorly ventilated areas, or when generating aerosols to minimize inhalation of vapors. | Not Applicable |
| Feet | Closed-toe shoes | Protects feet from spills. | Not Applicable |
Safe Handling and Operational Workflow
Adherence to a strict operational protocol is essential to minimize exposure and prevent accidents. The following workflow outlines the key stages for the safe handling of 1,3-Dioxan-2-one.
Caption: Workflow for the safe handling of 1,3-Dioxan-2-one.
Experimental Protocols: Disposal via Hydrolysis
Objective: To neutralize 1,3-Dioxan-2-one through base-catalyzed hydrolysis.
Materials:
-
1,3-Dioxan-2-one waste
-
1M Sodium Hydroxide (NaOH) solution
-
Stir plate and stir bar
-
pH paper or pH meter
-
Appropriate reaction vessel (e.g., beaker or flask)
-
Personal Protective Equipment (as outlined in the table above)
Procedure:
-
Preparation: Conduct the procedure in a certified chemical fume hood. Ensure all necessary PPE is worn.
-
Dilution: If the waste is concentrated, it may be diluted with a water-miscible solvent to better control the reaction.
-
Reaction Setup: Place the 1,3-Dioxan-2-one waste in the reaction vessel with a stir bar.
-
Neutralization: Slowly add the 1M NaOH solution to the stirring waste. The hydrolysis reaction may be exothermic, so add the base in small portions and monitor the temperature of the vessel.
-
Monitoring: Continue to add the NaOH solution until the pH of the mixture is between 9 and 10. Stir the mixture at room temperature for several hours to ensure the hydrolysis is complete.
-
Final pH Adjustment: After the reaction is complete, neutralize the solution to a pH between 6 and 8 by adding a suitable acid (e.g., 1M Hydrochloric Acid).
-
Disposal: The resulting solution, containing primarily 1,3-propanediol (B51772) and sodium salts, can typically be disposed of as aqueous chemical waste through your institution's Environmental Health and Safety (EHS) office. Always confirm with your local EHS for final disposal procedures.
Disposal Plan
Proper disposal of 1,3-Dioxan-2-one and contaminated materials is critical to prevent environmental contamination and ensure safety.
-
Unused or Expired Compound: For bulk quantities of the solid compound, it should be disposed of as solid chemical waste through a licensed chemical destruction plant, typically via incineration.[1]
-
Contaminated Materials: All disposable items that have come into contact with 1,3-Dioxan-2-one (e.g., gloves, weigh boats, paper towels) must be collected in a sealed, labeled container and disposed of according to institutional protocols for solid chemical waste.
-
Neutralized Aqueous Waste: The aqueous solution resulting from the hydrolysis protocol should be placed in a labeled container for aqueous chemical waste and disposed of through your institution's EHS department.
-
Waste Segregation: Never mix 1,3-Dioxan-2-one waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.[1] Create a dedicated, labeled waste container for this chemical and any contaminated materials.[1]
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


